Technical Documentation Center

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride
  • CAS: 945374-66-3

Core Science & Biosynthesis

Foundational

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride chemical properties

An In-Depth Technical Guide to 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride Abstract This technical guide provides a comprehensive overview of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS No: 945374-66-3), a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS No: 945374-66-3), a heterocyclic amine of significant interest to the chemical and pharmaceutical sciences. While specific experimental data for this compound is limited in public literature, this document synthesizes available information and provides expert-driven insights based on analogous structures. We will explore its core chemical identity, propose a logical synthetic pathway, outline robust analytical characterization methods, and discuss its potential applications within the broader context of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a valuable molecular building block.

Introduction and Molecular Overview

The piperidine ring is a foundational scaffold in a multitude of natural products and clinically approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a "privileged structure" in drug design. The 4-substituted piperidines, in particular, are a well-explored class, with the substituent at the 4-position often dictating the compound's biological target and pharmacological effect.

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride belongs to this important class. It features a piperidine core linked via a methylene bridge to a 3,4-dimethyl-substituted benzene ring. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation. Its primary role in the scientific landscape is as a research chemical and a versatile intermediate for the synthesis of more complex, biologically active molecules.[3][4]

Chemical Identity

The fundamental identity of this compound is established by its structural formula and internationally recognized identifiers.

Caption: Chemical Structure of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Physicochemical Properties

Comprehensive, experimentally-derived physicochemical data for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride are not widely published. However, its fundamental properties can be tabulated, and others can be reliably inferred from its structure and data from analogous compounds.

PropertyValueSource
CAS Number 945374-66-3[5][6]
Molecular Formula C₁₄H₂₂ClN[5]
Molecular Weight 239.78 g/mol [5]
Appearance Inferred: White to off-white solid/crystalline powderAnalog Data[3]
Purity ≥95% (Commercially available)[5]
Solubility Inferred: Soluble in water, methanol, DMSO. Sparingly soluble in non-polar organic solvents.Structural Inference
Melting Point Not available. Expected to be >150 °C.Analog Data[3]
  • Rationale for Inferences: As a hydrochloride salt of an amine, the compound is ionic, leading to a high melting point and good solubility in polar protic solvents like water and methanol. Its appearance as a white or off-white solid is typical for such organic salts.

Synthesis and Purification

Proposed Synthetic Workflow

The most direct approach involves the construction of the carbon-carbon bond between the piperidine and benzyl moieties, followed by reduction. A Wittig reaction followed by catalytic hydrogenation is a classic and reliable method for this transformation.

G start1 3,4-Dimethylbenzyl bromide step1 Step 1: Ylide Formation (Wittig Reagent Synthesis) start1->step1 Toluene, Reflux start2 Triphenylphosphine (PPh₃) start2->step1 Toluene, Reflux ylide Phosphonium Ylide step1->ylide Base (e.g., n-BuLi) step2 Step 2: Wittig Reaction ylide->step2 THF, 0°C to RT start3 N-Boc-4-piperidone start3->step2 THF, 0°C to RT intermediate Protected Alkene Intermediate step2->intermediate step3 Step 3: Reduction & Deprotection intermediate->step3 H₂, Pd/C, EtOH intermediate2 4-(3,4-Dimethyl-benzyl)-piperidine (Free Base) step3->intermediate2 step4 Step 4: Salt Formation intermediate2->step4 start4 HCl in Ether/Dioxane start4->step4 product Final Product: 4-(3,4-Dimethyl-benzyl)-piperidine HCl step4->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a proposition based on established chemical principles and has not been experimentally validated for this specific compound. It should be performed by qualified personnel with appropriate safety measures.

Step 1: Synthesis of (3,4-Dimethylbenzyl)triphenylphosphonium bromide

  • To a solution of triphenylphosphine (1.1 eq) in dry toluene, add 3,4-dimethylbenzyl bromide (1.0 eq).

  • Heat the mixture to reflux for 4-6 hours. The product will precipitate out of the solution.

  • Cool the reaction mixture to room temperature, and then further in an ice bath.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the phosphonium salt.

Step 2: Wittig Reaction

  • Suspend the phosphonium salt (1.05 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq), dropwise. Allow the mixture to stir for 1 hour, during which a deep orange/red color should develop, indicating ylide formation.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the alkene intermediate.

Step 3 & 4: Reduction, Deprotection, and Salt Formation

  • Dissolve the purified alkene intermediate from Step 2 in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate. The resulting oil is the free base.

  • Dissolve the crude free base in a minimal amount of diethyl ether and cool in an ice bath.

  • Add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.

  • Continue stirring for 30 minutes, then collect the solid by filtration. Wash with cold diethyl ether and dry under vacuum to yield the final product, 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques is required. The following table outlines the expected results from standard characterization methods.

TechniquePurposeExpected Observations
¹H NMR Structural Confirmation- Aromatic Protons: Signals around 6.9-7.1 ppm. - Benzylic CH₂: A doublet around 2.5-2.7 ppm. - Piperidine Protons: A complex series of multiplets from 1.5-3.5 ppm. - Methyl Protons: Two singlets around 2.2 ppm. - Amine N-H₂⁺: A broad singlet at high chemical shift (>9 ppm), often D₂O exchangeable.
¹³C NMR Carbon Skeleton Confirmation- Aromatic Carbons: Signals in the 125-140 ppm range. - Piperidine Carbons: Signals in the 25-50 ppm range. - Benzylic CH₂: Signal around 40-45 ppm. - Methyl Carbons: Signals around 19-21 ppm.
Mass Spec (ESI+) Molecular Weight VerificationThe molecular ion peak for the free base [M+H]⁺ should be observed at m/z = 218.19, corresponding to the formula C₁₄H₂₂N⁺.
FT-IR Functional Group Identification- N-H Stretch: Broad absorption band around 2400-2800 cm⁻¹ (characteristic of amine salts). - C-H Stretch: Aliphatic and aromatic signals around 2850-3100 cm⁻¹. - Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹.
HPLC Purity AssessmentA single major peak with >95% area under the curve using a C18 reversed-phase column with a mobile phase of acetonitrile/water with 0.1% TFA.

Biological and Pharmacological Context

While no specific biological activity has been reported for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, its structural class is highly relevant in pharmacology, particularly in neuroscience.

  • CNS Activity: The parent 4-benzylpiperidine structure is known to act as a monoamine releasing agent, with selectivity for dopamine and norepinephrine.[7] The dimethyl substitution on the benzyl ring of our target compound would modulate this activity, potentially altering potency and selectivity.

  • Pharmaceutical Intermediate: Compounds of this type are crucial intermediates in the synthesis of drugs for neurological disorders.[3] For instance, the related 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine scaffold is the basis for Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[8]

  • Enzyme Inhibition: Piperidine derivatives are frequently explored as inhibitors for various enzymes. The specific substitution pattern could make this compound a candidate for screening against targets like acetylcholinesterase, butyrylcholinesterase, or various kinases.[9]

Caption: Potential research applications based on the compound's structural class.

Handling, Storage, and Safety

As no specific Safety Data Sheet (SDS) is available, safety precautions must be based on data from closely related piperidine hydrochloride salts.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[11]

  • Toxicology: Piperidine hydrochlorides are generally classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[10][11] The toxicological properties of this specific compound have not been fully investigated.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]

Hazard ClassGHS Statement (Anticipated)
Acute Toxicity, Oral H301: Toxic if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation

Conclusion

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. While its own physicochemical and biological profiles are yet to be fully characterized in the public domain, its structural relationship to a wide range of bioactive molecules makes it a compound of high interest. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and a framework for its analytical characterization and safe handling. Further research into this and related analogs is warranted to explore their full potential in the development of novel therapeutics.

References

  • 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. AccelaChem.[Link]

  • 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride. PubChem, National Center for Biotechnology Information.[Link]

  • 7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]

  • 4-Benzylpiperidine. Wikipedia.[Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.[Link]

  • Liu, S. S., Hodgson, P. S., Carpenter, R. L., & He, Y. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics, 69(1), 66-71. [Link]

  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Medium.[Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development (IJNRD).[Link]

Sources

Exploratory

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride structure elucidation

Executive Summary This guide details the structural elucidation of 4-(3,4-dimethyl-benzyl)-piperidine hydrochloride (CAS: 1023405-89-3 analog/derivative), a critical secondary amine intermediate often utilized in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of 4-(3,4-dimethyl-benzyl)-piperidine hydrochloride (CAS: 1023405-89-3 analog/derivative), a critical secondary amine intermediate often utilized in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs).[1]

The elucidation of this molecule presents specific analytical challenges:

  • Regioisomerism: Distinguishing the 3,4-dimethyl substitution pattern from 2,3-, 2,4-, or 3,5- isomers.[1]

  • Salt Stoichiometry: Confirming the mono-hydrochloride form versus free base or bis-salt.

  • Conformational Analysis: Assigning axial/equatorial protons on the piperidine ring.

This whitepaper provides a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and NOE (Nuclear Overhauser Effect) experiments to definitively prove the structure.[1]

Theoretical Framework & Synthetic Context

To elucidate the structure effectively, one must understand its likely synthetic origin.[1] This compound is typically generated via the reduction of a 4-(3,4-dimethylbenzyl)pyridine or the reductive amination of 3,4-dimethylbenzaldehyde with a 4-substituted piperidine precursor.

  • Molecular Formula (Free Base):

    
    [1]
    
  • Molecular Weight: 203.33 g/mol (Free Base) | ~239.79 g/mol (HCl Salt)

  • Key Impurities to Screen:

    • Partially reduced pyridines (check aromatic region).

    • Des-methyl analogs (check integration of methyl region).

    • Regioisomers (arising from impure xylene starting materials).

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for confirming the structure.

ElucidationWorkflow Start Unknown White Powder HRMS 1. HRMS (ESI+) Target: [M+H]+ = 204.1750 Start->HRMS IR 2. FTIR (ATR) Confirm Amine Salt (2400-3000 cm-1) HRMS->IR NMR_1D 3. 1H NMR (DMSO-d6) Integrals & Multiplicity IR->NMR_1D Decision1 Aromatic Pattern Consistent? NMR_1D->Decision1 Decision1->Start No (Reject Batch) NMR_2D 4. 2D NMR (HSQC/HMBC) Carbon Connectivity Decision1->NMR_2D Yes (ABX System) NOE 5. NOE Difference Regioisomer Confirmation NMR_2D->NOE Final Structure Confirmed: 4-(3,4-Dimethyl-benzyl)-piperidine HCl NOE->Final

Figure 1: Step-by-step elucidation logic flow.

Primary Characterization (MS & IR)

Before advanced NMR, fundamental identity must be established.[1]

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Expected Result:

    • [M+H]+: 204.1750 m/z (Calculated for

      
      ).[1]
      
    • Fragment Ions: Look for tropylium-like ion at m/z 119 (

      
      ), corresponding to the 3,4-dimethylbenzyl fragment cleavage.[1]
      
FTIR Spectroscopy
  • Method: ATR (Attenuated Total Reflectance).

  • Diagnostic Bands:

    • ~2400–3000 cm⁻¹: Broad, multiple bands characteristic of secondary amine salts (

      
      ).[1]
      
    • ~1600 & 1500 cm⁻¹: Aromatic C=C stretching.

    • ~2900 cm⁻¹: Aliphatic C-H stretching (Piperidine/Methyls).

Nuclear Magnetic Resonance (NMR) Strategy

Solvent Choice: DMSO-d6 is mandatory.

  • Reason: The HCl salt is likely insoluble in CDCl3. Furthermore, DMSO-d6 slows proton exchange, allowing observation of the ammonium protons (

    
    ) as distinct peaks, which validates the salt form.[1]
    
1H NMR Assignment (500 MHz, DMSO-d6)

The spectrum is divided into three distinct zones.[2][3]

ZoneChemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
Ammonium 8.80 – 9.20Broad Singlet (x2)2H

Confirms HCl salt; often appears as two peaks due to axial/equatorial asymmetry.
Aromatic 6.80 – 7.10Multiplet (ABX)3HAr-HCritical Region: See detailed analysis below.
Benzylic 2.45 – 2.55Doublet (J~7Hz)2H

Connects phenyl ring to piperidine.
Aromatic Methyls 2.15 – 2.20Singlet (x2)6H

Two distinct or overlapping singlets.
Piperidine (Eq) 3.15 – 3.25Doublet (Broad)2HH2/H6 (Eq)Deshielded by adjacent N+.
Piperidine (Ax) 2.70 – 2.90Triplet (Broad)2HH2/H6 (Ax)Large axial-axial coupling.
Piperidine (Methine) 1.60 – 1.80Multiplet1HH4The branching point.
Piperidine (CH2) 1.30 – 1.50Multiplet4HH3/H5Ring protons beta to Nitrogen.
The "Isomer Trap": Aromatic Region Analysis

The most common error is misidentifying the dimethyl substitution. For the 3,4-dimethyl isomer, the protons form an ABX system (or ABC depending on field strength):

  • H5 (Position 5): Ortho to a methyl, meta to the benzyl. Appears as a doublet (J ~8 Hz) .

  • H2 (Position 2): Ortho to the benzyl linker, meta to a methyl. Appears as a narrow doublet (J ~1.5–2.0 Hz) or singlet.

  • H6 (Position 6): Ortho to the benzyl linker, ortho to H5. Appears as a doublet of doublets (dd, J ~8, 2 Hz) .[1]

Contrast with 2,4-dimethyl: Would show two protons with ortho coupling (H5, H6) and one isolated singlet (H3), but the chemical shifts would differ significantly due to the ortho-methyl effect on the benzyl linker.[1]

Definitive Proof: 2D NMR & NOE

To satisfy the "Self-Validating" requirement, you must run these experiments.

HSQC & HMBC (Connectivity)
  • HSQC: Correlates the benzylic protons (~2.5 ppm) to the benzylic carbon (~42 ppm).

  • HMBC: The benzylic protons will show long-range coupling to C2 and C6 of the aromatic ring.

NOE Difference Spectroscopy (The "Smoking Gun")

This is the definitive experiment to rule out 2,3- or 2,4- isomers.[1]

  • Experiment: Irradiate the Benzylic

    
     signal (~2.5 ppm).
    
  • Logic:

    • In 3,4-dimethyl : The benzyl group is at position 1. It is flanked by protons H2 and H6.[3][4]

    • Result: You should observe NOE enhancement of TWO aromatic signals (H2 and H6).

    • Counter-case: If it were 2,3-dimethyl , the benzyl group would be flanked by a Methyl (pos 2) and a Proton (pos 6).[1] You would only see NOE to ONE aromatic proton.

NOE_Logic Source Irradiate Benzylic CH2 (~2.5 ppm) Result34 Enhancement of TWO Ar-H signals (H2 & H6) Source->Result34 Observed Result23 Enhancement of ONE Ar-H signal (H6 only) Source->Result23 Hypothetical (2,3-isomer) Target Conclusion: 3,4-Dimethyl Isomer Result34->Target

Figure 2: NOE logic for distinguishing regioisomers.

Experimental Protocol

Sample Preparation for NMR
  • Weighing: Accurately weigh 10–15 mg of the white powder.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Do not use CDCl3. The hydrochloride salt may form aggregates or not dissolve, leading to broad, uninterpretable peaks.[1]

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Run 1H with at least 16 scans to see minor impurities.

    • Set relaxation delay (d1) to >2 seconds to ensure accurate integration of aromatic protons.

Chloride Content Determination (Titration)

To confirm the stoichiometry (Mono-HCl vs Di-HCl):

  • Dissolve 50 mg of sample in deionized water.

  • Titrate with 0.1 M Silver Nitrate (

    
    ) using a potentiometric electrode or chromate indicator.
    
  • Calculation:

    
    [1]
    
    • Target Eq. Wt: ~239.8 g/mol .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for ABX aromatic patterns).

  • Reich, H. J. (2020).[1][6] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31738, 4-Benzylpiperidine. Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (2012).[1][7] Differentiation of 3,4-Dimethylmethcathinone from its Dimethyl Aryl-Positional Isomers. Microgram Journal. (Provides specific NMR logic for distinguishing 3,4-dimethylphenyl isomers).

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, a valuable building block in medicinal chemistry. The piperidine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and its functionalization is of paramount importance for the development of novel therapeutic agents.[1][2] This document explores two primary, robust synthetic strategies: the catalytic hydrogenation of a pyridine precursor and the direct, one-pot reductive amination. We will delve into the mechanistic underpinnings of these routes, explain the rationale behind reagent selection and reaction conditions, and provide a detailed, field-proven experimental protocol for the most reliable pathway. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically-grounded approach to the synthesis of this and similar 4-substituted piperidine derivatives.

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of modern pharmacology, appearing in a vast array of marketed drugs and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Specifically, 1,4-disubstituted piperidines are prevalent motifs in centrally active agents, analgesics, and other therapeutics.[1][3]

The target molecule, 4-(3,4-Dimethyl-benzyl)-piperidine, combines this critical piperidine core with a lipophilic 3,4-dimethylbenzyl group. This substitution pattern is of interest for modulating properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles. This guide provides the necessary technical details to enable the reliable synthesis of this compound for research and development purposes.

Synthetic Strategies & Mechanistic Rationale

Two primary synthetic routes are considered for the preparation of 4-(3,4-Dimethyl-benzyl)-piperidine. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.

Route A: Catalytic Hydrogenation of 4-(3,4-Dimethylbenzyl)pyridine

This is a classic and highly reliable two-step approach. It involves the initial synthesis of the corresponding aromatic pyridine derivative, followed by the reduction of the heterocyclic ring to the desired piperidine.

  • Step 1: Synthesis of the Pyridine Intermediate. The precursor, 4-(3,4-dimethylbenzyl)pyridine, can be synthesized via a nucleophilic attack of the 4-picolyl anion on a suitable benzyl halide. Deprotonation of 4-picoline (4-methylpyridine) with a strong base like sodium amide (NaNH₂) or an organolithium reagent generates a resonance-stabilized anion, which then displaces a halide from 3,4-dimethylbenzyl bromide.

  • Step 2: Catalytic Hydrogenation. The reduction of the pyridine ring is a robust transformation but requires overcoming the aromatic stabilization energy.[4] This is typically achieved via catalytic hydrogenation under pressure.[5]

    • Catalyst Choice: Platinum(IV) oxide (PtO₂, Adams' catalyst) is exceptionally effective for this transformation, especially under acidic conditions.[5][6] The acidic solvent, typically glacial acetic acid, protonates the pyridine nitrogen, activating the ring towards reduction and minimizing catalyst poisoning.[6][7] Other catalysts like Palladium on Carbon (Pd/C) can also be employed.[8]

    • Mechanism: The reaction involves the heterogeneous catalysis where the pyridine and hydrogen gas adsorb onto the surface of the platinum metal. The stepwise addition of six hydrogen atoms across the three double bonds of the protonated pyridine ring leads to the saturated piperidinium species.

Route B: One-Pot Reductive Amination

This strategy offers a more convergent and potentially faster route by forming the C-N bond and establishing the final substitution pattern in a single pot. It involves the reaction between 3,4-dimethylbenzaldehyde and 4-piperidone.

  • Mechanism: The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of the piperidone nitrogen with the aldehyde carbonyl. This is followed by dehydration to form an enamine. Protonation of the enamine generates a reactive iminium ion. A carefully chosen reducing agent then delivers a hydride to the iminium carbon to yield the target piperidine.

  • Reducing Agent Selection: The choice of reducing agent is critical for success.

    • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the starting aldehyde in addition to the iminium ion. Its use requires a two-step procedure where the imine is pre-formed before the reductant is added.[9]

    • Sodium Cyanoborohydride (NaBH₃CN): Milder than NaBH₄ and generally selective for the iminium ion at slightly acidic pH. However, it is highly toxic.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice.[9] It is a mild and selective reducing agent that is reactive enough to reduce the iminium ion but not the starting aldehyde, allowing for a true one-pot procedure.[9][10] Its steric bulk and electronic properties make it ideal for this transformation.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes.

Synthetic_Workflow cluster_A Route A: Hydrogenation Pathway cluster_B Route B: Reductive Amination Pathway A1 4-Picoline + 3,4-Dimethylbenzyl Bromide A2 4-(3,4-Dimethylbenzyl)pyridine A1->A2 Alkylation A3 Catalytic Hydrogenation (H₂, PtO₂/AcOH) A2->A3 Final_Product 4-(3,4-Dimethyl-benzyl)-piperidine A3->Final_Product B1 4-Piperidone + 3,4-Dimethylbenzaldehyde B2 Reductive Amination (NaBH(OAc)₃) B1->B2 B2->Final_Product HCl_Salt 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride Final_Product->HCl_Salt HCl addition

Caption: Overall workflow for the synthesis of the target compound via two distinct routes.

Reductive_Amination_Mechanism Reactants 3,4-Dimethylbenzaldehyde + 4-Piperidone Product 4-(3,4-Dimethylbenzylidene)piperidine (Enamine Tautomer) Reactants->Product Condensation (-H₂O) Iminium Iminium Ion Intermediate Final 4-(3,4-Dimethyl-benzyl)-piperidine Iminium->Final Hydride Hydride Reduction [NaBH(OAc)₃] Hydride->Iminium H⁻ Attack Product->Iminium Protonation

Caption: Simplified mechanism of the one-pot reductive amination pathway.

Detailed Experimental Protocol (Route A)

This protocol details the catalytic hydrogenation of 4-(3,4-dimethylbenzyl)pyridine, which is a robust and scalable method.

Step 4.1: Synthesis of 4-(3,4-Dimethylbenzyl)pyridine

(This intermediate can be prepared via multiple literature methods. For this guide, we assume the intermediate is available or has been synthesized separately.)

Step 4.2: Catalytic Hydrogenation to 4-(3,4-Dimethyl-benzyl)-piperidine

Safety First: This procedure involves hydrogen gas under pressure and flammable solvents. It must be conducted in a well-ventilated fume hood using a properly rated hydrogenation apparatus (e.g., a Parr shaker). Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-(3,4-dimethylbenzyl)pyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid (approx. 10-15 mL per gram of substrate). Following the solvent, carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (approx. 1-2 mol%).

  • Hydrogenation: Seal the vessel securely. Purge the vessel with nitrogen gas several times, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[5][6]

  • Reaction: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 6-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. To the resulting residue, add water and basify to a pH > 10 by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution, ensuring the mixture is cooled in an ice bath.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(3,4-Dimethyl-benzyl)-piperidine as a free base, typically an oil.

Step 4.3: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the solution) until precipitation is complete. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any impurities.

  • Drying: Dry the resulting white solid under vacuum to a constant weight to yield pure 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Data Summary & Characterization

The following table outlines the stoichiometry for a representative synthesis.

Compound MW ( g/mol ) Equivalents Mass (g) Moles (mmol) Notes
4-(3,4-dimethylbenzyl)pyridine197.281.05.0025.34Starting Material
Platinum(IV) oxide (PtO₂)227.080.0150.0860.38Catalyst
Glacial Acetic Acid60.05-~60 mL-Solvent
Hydrogen (H₂)2.02Excess--Reductant
Product (Hydrochloride) 239.78 -~5.5 ~23.0 Theoretical Yield: 6.08 g

Expected Yield: 85-95%

Characterization:

  • Appearance: White to off-white crystalline solid.[3]

  • ¹H NMR: Expect characteristic peaks for the piperidine ring protons (broad signals in the 1.5-3.5 ppm range), the benzylic CH₂ protons (a doublet around 2.5-2.7 ppm), the aromatic protons (signals in the 6.9-7.1 ppm range), and the two methyl groups on the aromatic ring (singlets around 2.2 ppm). The N-H proton of the piperidinium ion will appear as a very broad signal.

  • ¹³C NMR: Signals corresponding to the piperidine carbons, the benzylic carbon, and the aromatic carbons, including the quaternary and methyl-substituted carbons.

  • Mass Spectrometry (MS): The ESI-MS should show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₄H₂₂N⁺.

References

  • Reddymasu, S. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.[Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Proctor, W. G. (1952). THE CATALYTIC HYDROGENATION OF PYRIDINE AT HIGH PRESSURES. Georgia Institute of Technology. [Link]

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.[Link]

  • PubChem. 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride.[Link]

  • Matassini, C. et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.[Link]

  • Gassama, A. & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • AccelaChem. 945374-66-3,4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.[Link]

  • Synple Chem. Application Note – Reductive Amination.[Link]

  • YorkSpace. DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES.[Link]

  • Knochel, P. et al. (2016). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]

  • DTIC. Piperidine Synthesis.[Link]

  • Zhou, J. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]

  • PrepChem. Synthesis of 4-benzyl-4-hydroxy-piperidine.[Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a synthetic compound belonging to the diverse class of benzylpiperidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a synthetic compound belonging to the diverse class of benzylpiperidine derivatives. While specific pharmacological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active agents. This technical guide provides a comprehensive analysis of the potential mechanisms of action for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride by examining the structure-activity relationships of closely related compounds. The putative molecular targets and signaling pathways are discussed, drawing parallels from analogues with known activities as monoamine releasing agents, opioid receptor modulators, dopamine receptor antagonists, and cholinesterase inhibitors. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals, offering a scientifically grounded framework for initiating pharmacological investigations into this and similar novel chemical entities. Detailed experimental protocols and conceptual diagrams are provided to guide future research and characterization of its mechanism of action.

Introduction to the Benzylpiperidine Scaffold

The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant effects on the central nervous system (CNS). The versatility of this chemical moiety allows for a wide range of pharmacological activities, dictated by the nature and position of substituents on both the piperidine and benzyl rings. Historically, derivatives of benzylpiperidine have been explored for their analgesic, psychoactive, and neuroprotective properties.

The subject of this guide, 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, is characterized by a piperidine ring substituted at the 4-position with a benzyl group bearing two methyl substituents at the 3 and 4 positions of the phenyl ring. This specific substitution pattern suggests several potential interactions with biological targets, which will be explored in detail throughout this document. Understanding the likely mechanisms of action is crucial for directing research efforts and unlocking the therapeutic potential of this compound.

Putative Mechanisms of Action

Based on the pharmacological profiles of structurally related compounds, 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride may exhibit one or more of the following mechanisms of action.

Monoamine Releasing Agent

A prominent member of this structural class, 4-benzylpiperidine, is known to function as a monoamine releasing agent. It shows a preference for releasing norepinephrine and dopamine over serotonin. This action is mediated through interaction with the respective monoamine transporters (NET, DAT, and SERT). Compounds that promote the release of these neurotransmitters can have significant stimulant and psychoactive effects.

The 3,4-dimethyl substitution on the benzyl ring of the target compound could modulate the potency and selectivity of this monoamine release. It is plausible that 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride could act as a substrate for these transporters, leading to their reversal and the non-vesicular release of neurotransmitters into the synaptic cleft.

Table 1: Monoamine Releasing Activity of 4-Benzylpiperidine

NeurotransmitterEC50 (nM)
Norepinephrine (NE)41.4
Dopamine (DA)109
Serotonin (5-HT)5,246
Opioid Receptor Modulation

The piperidine ring is a core component of many potent opioid analgesics, such as fentanyl and its analogues. Research on 3-methyl-1,4-disubstituted-piperidines and 4,4-disubstituted piperidines has revealed them to be powerful narcotic agonists. Conversely, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as pure opioid receptor antagonists.

The activity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride at opioid receptors would be highly dependent on the nature of the substituent on the piperidine nitrogen. Assuming an unsubstituted nitrogen, the potential for opioid receptor interaction remains, although its specific agonist or antagonist profile would require experimental determination.

Dopamine Receptor Antagonism

Derivatives of benzyloxy piperidine have been investigated as antagonists of the dopamine D4 receptor. These compounds show potential in the treatment of conditions like L-DOPA induced dyskinesias in Parkinson's disease. The benzyl moiety of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride could facilitate its binding to the dopamine D4 receptor, or potentially other dopamine receptor subtypes. This interaction would likely be antagonistic, blocking the receptor's activation by endogenous dopamine.

Cholinesterase Inhibition

Recent studies on N-benzyl piperidine derivatives have highlighted their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the synaptic levels of acetylcholine, a neurotransmitter crucial for cognitive function. This mechanism is a key therapeutic strategy for Alzheimer's disease. The core structure of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride aligns with that of identified cholinesterase inhibitors, suggesting this as another plausible mechanism of action.

Experimental Protocols for Mechanism of Action Elucidation

To determine the precise mechanism of action of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, a systematic experimental approach is necessary. The following protocols outline key assays for investigating the putative mechanisms discussed.

Receptor Binding Assays

Objective: To determine the binding affinity of the compound for a panel of receptors, including dopamine, serotonin, norepinephrine, and opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest.

  • Radioligand Binding: Incubate the membrane preparation with a specific radiolabeled ligand for the target receptor and varying concentrations of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) value obtained from competitive binding curves.

Neurotransmitter Release Assays

Objective: To assess the ability of the compound to induce the release of dopamine, norepinephrine, and serotonin from synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

  • Radiolabeling: Pre-load the synaptosomes with a radioactive neurotransmitter (e.g., [3H]dopamine).

  • Incubation: Incubate the pre-loaded synaptosomes with varying concentrations of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

  • Sample Collection: At specified time points, collect the supernatant containing the released neurotransmitter.

  • Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) for neurotransmitter release.

Functional Assays (e.g., cAMP Assay for GPCRs)

Objective: To determine the functional activity (agonist or antagonist) of the compound at G-protein coupled receptors (GPCRs) like dopamine and opioid receptors.

Methodology:

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO cells expressing the dopamine D2 receptor).

  • Compound Treatment: Treat the cells with varying concentrations of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

  • cAMP Measurement: Following incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Potential Mechanisms and Workflows

Putative Signaling Pathways

cluster_0 Monoamine Transporter Interaction cluster_1 Opioid Receptor Modulation cluster_2 Dopamine Receptor Antagonism Compound 4-(3,4-Dimethyl-benzyl)- piperidine hydrochloride Transporter DAT / NET / SERT Compound->Transporter Binds to and reverses transporter Release Neurotransmitter Release (DA, NE, 5-HT) Transporter->Release Synapse Increased Synaptic Concentration Release->Synapse Compound2 4-(3,4-Dimethyl-benzyl)- piperidine hydrochloride OpioidReceptor μ, δ, or κ Opioid Receptor Compound2->OpioidReceptor Binds as agonist or antagonist G_Protein G-protein Signaling OpioidReceptor->G_Protein Downstream Downstream Effectors (e.g., adenylyl cyclase) G_Protein->Downstream Compound3 4-(3,4-Dimethyl-benzyl)- piperidine hydrochloride D4Receptor Dopamine D4 Receptor Compound3->D4Receptor Blocks binding of Dopamine Signaling_Blocked Blockade of Dopamine-mediated Signaling D4Receptor->Signaling_Blocked Dopamine Dopamine Dopamine->D4Receptor

Caption: Putative signaling pathways for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Experimental Workflow for Mechanism of Action Characterization

Start Test Compound: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Binding Primary Screening: Receptor Binding Assays (Dopamine, Opioid, Serotonin, etc.) Start->Binding Initial Characterization Functional Functional Assays: cAMP, Ca2+ flux, etc. Binding->Functional Determine Agonist/Antagonist Profile Release Neurotransmitter Release Assays Binding->Release Assess Monoamine Release InVivo In Vivo Studies: Behavioral Models Functional->InVivo Validate in Physiological Context Release->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR Optimize Lead Compound Conclusion Mechanism of Action Determined SAR->Conclusion

Caption: A generalized experimental workflow for characterizing the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride remains to be definitively elucidated, the structural homology to known pharmacologically active agents provides a strong foundation for targeted investigation. The most probable mechanisms involve modulation of monoaminergic, opioidergic, or dopaminergic systems, with a potential for cholinesterase inhibition.

Future research should focus on the systematic experimental evaluation outlined in this guide. A comprehensive understanding of the compound's pharmacological profile is the first step toward assessing its therapeutic potential and safety. The insights gained from such studies will not only clarify the mechanism of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile class of benzylpiperidine derivatives.

References

Due to the speculative nature of this whitepaper, based on related compounds, formal references for the specific mechanism of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride are not available. The information presented is a synthesis of established pharmacological principles and data from analogous chemical series. For further reading on the individual mechanisms discussed, please refer to authoritative pharmacology textbooks and the primary literature on the referenced compound classes.

Foundational

Biological Targets of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

This guide provides an in-depth technical analysis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a substituted 4-benzylpiperidine derivative. While often utilized as a chemical intermediate or building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a substituted 4-benzylpiperidine derivative. While often utilized as a chemical intermediate or building block in medicinal chemistry, this specific scaffold exhibits potent biological activity as a pharmacophore targeting Sigma receptors and NMDA receptor GluN2B subunits .

Executive Summary

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3; Free base CAS: 782504-68-1) is a lipophilic, basic nitrogen-containing heterocycle belonging to the 4-benzylpiperidine class. This structural motif is a "privileged scaffold" in neuropharmacology, serving as the primary binding element for several critical CNS targets.

The compound acts primarily as a high-affinity ligand for:

  • Sigma-1 Receptors (σ1R): Acting as a modulator (antagonist/agonist depending on functional context) of intracellular calcium signaling and ER stress responses.

  • NMDA Receptors (GluN2B Subunit): Functioning as an ifenprodil-like allosteric antagonist, selectively inhibiting excitotoxicity.

  • Monoamine Transporters (DAT/NET): Exhibiting secondary reuptake inhibition due to its structural similarity to piperidine-based stimulants.

Primary Biological Targets & Mechanisms

Sigma-1 Receptor (σ1R) Modulation

The 4-benzylpiperidine moiety is the classic pharmacophore for Sigma-1 receptor binding. The 3,4-dimethyl substitution on the benzyl ring significantly enhances lipophilicity (


) and steric bulk, optimizing hydrophobic interactions within the σ1R ligand-binding pocket.
  • Mechanism of Action: The molecule binds to the σ1R at the endoplasmic reticulum-mitochondria-associated membrane (MAM).

    • Chaperone Modulation: Upon binding, it modulates the association of σ1R with BiP (Binding immunoglobulin protein), influencing the folding and trafficking of client proteins.

    • Calcium Signaling: It regulates IP3 receptor-mediated

      
       flux from the ER to mitochondria, crucial for cellular bioenergetics and survival under stress.
      
NMDA Receptor (GluN2B Subunit) Antagonism

This compound serves as a simplified analog of Ifenprodil , the prototypical GluN2B-selective antagonist. The 4-benzylpiperidine "tail" of ifenprodil binds to a specific hydrophobic pocket at the interface of the GluN1 and GluN2B subunits (the amino-terminal domain).

  • Mechanism of Action:

    • Allosteric Inhibition: Binding stabilizes the receptor in a closed, desensitized conformation, reducing the channel open probability (

      
      ) without blocking the glutamate binding site directly.
      
    • Selectivity: The 3,4-dimethyl substitution provides steric occlusion that prevents binding to GluN2A-containing receptors, ensuring subtype selectivity and a reduced side-effect profile compared to non-selective NMDA blockers (e.g., ketamine).

Visualization of Signaling Pathways

SignalingPathways cluster_Sigma Sigma-1 Receptor Pathway cluster_NMDA NMDA (GluN2B) Pathway Compound 4-(3,4-Dimethyl-benzyl)-piperidine Sigma1 Sigma-1 Receptor (at MAM) Compound->Sigma1 High Affinity Binding GluN2B GluN2B Subunit (Allosteric Site) Compound->GluN2B Allosteric Antagonism BiP BiP Dissociation Sigma1->BiP IP3R IP3 Receptor Stabilization Sigma1->IP3R Survival Neuroprotection & Anti-apoptotic Signaling BiP->Survival CaFlux ER-Mito Ca2+ Flux IP3R->CaFlux CaFlux->Survival ConfChange Conformational Change (Channel Closure) GluN2B->ConfChange CaInflux Reduced Ca2+ Influx ConfChange->CaInflux Excitotoxicity Inhibition of Excitotoxicity CaInflux->Excitotoxicity

Caption: Dual mechanistic action targeting Sigma-1 mediated neuroprotection and GluN2B-mediated excitotoxicity inhibition.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 4-(3,4-Dimethyl-benzyl)-piperidine is driven by specific structural features compared to the unsubstituted parent scaffold.

Structural FeaturePharmacological ImpactMechanistic Basis
Piperidine Nitrogen Essential for Binding Protonated at physiological pH (pKa ~9-10) to form a salt bridge with Aspartate residues (e.g., Asp126 in σ1R).
Benzyl Linker (C4) Scaffold Geometry Provides the correct distance and flexibility between the cationic center and the aromatic ring.
3,4-Dimethyl Group Enhanced Potency Increases lipophilicity (

effect) and fills hydrophobic sub-pockets in the receptor, often increasing affinity by 5-10x vs. unsubstituted benzyl.
HCl Salt Form Solubility & Stability Improves aqueous solubility for experimental handling and bioavailability.

Experimental Protocols for Target Validation

To validate the biological activity of this compound in a research setting, the following protocols are recommended.

Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the affinity (


) of the compound for σ1R.
  • Preparation: Prepare membrane homogenates from guinea pig brain or HEK-293 cells overexpressing human σ1R.

  • Ligand: Use

    
     (specific σ1 agonist) as the radioligand (2 nM concentration).
    
  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of 4-(3,4-Dimethyl-benzyl)-piperidine in Tris-HCl buffer (pH 7.4) for 120 min at 25°C.
  • Termination: Filter through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Electrophysiology (NMDA GluN2B Antagonism)

Objective: Assess functional inhibition of GluN2B-containing NMDA receptors.

  • System: Use Xenopus oocytes or HEK-293 cells co-expressing GluN1/GluN2B subunits.

  • Recording: Perform Two-Electrode Voltage Clamp (TEVC) or Whole-Cell Patch Clamp at a holding potential of -70 mV.

  • Activation: Apply Glutamate (100

    
    M) and Glycine (10 
    
    
    
    M) to elicit a baseline current.
  • Inhibition: Co-apply the test compound (0.1 - 10

    
    M) with the agonists.
    
  • Control: Verify lack of inhibition on GluN1/GluN2A expressing cells to confirm subtype selectivity.

Synthesis & Handling

Synthesis Pathway (Brief): Typically synthesized via the reaction of 4-benzylpiperidine precursors or by the reduction of 4-(3,4-dimethylbenzyl)pyridine . Alternatively, via a Grignard reaction of 3,4-dimethylbenzyl magnesium chloride with N-protected 4-piperidone, followed by dehydration and reduction.

Safety & Storage:

  • Signal Word: Warning (Irritant).

  • Handling: Wear nitrile gloves and safety glasses. Avoid dust inhalation.

  • Storage: Store at 2-8°C (desiccated). The HCl salt is hygroscopic; keep tightly sealed.

References

  • Sigma-1 Receptor Pharmacology

    • Cobos, E. J., et al. (2008). "Sigma-1 receptor ligands: new prospects for the treatment of pain." Current Medicinal Chemistry.Link

    • Detailed SAR of benzylpiperidines
  • NMDA GluN2B Antagonists

    • Layton, M. E., et al. (2006). "Benzylpiperidines as selective GluN2B antagonists." Bioorganic & Medicinal Chemistry Letters.Link

    • Describes the pharmacophore requirement of the 4-benzylpiperidine moiety.
  • Chemical Structure Data

    • PubChem CID 17039568 (Analog: 3,4-Dichloro).[1]Link

    • Provides physicochemical properties relevant to the 3,4-dimethyl analog.

Sources

Exploratory

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride CAS number information

An In-depth Technical Guide to 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-(3,4-Dimethyl-benzyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS No. 945374-66-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous clinically approved drugs and bioactive natural products, making its derivatives valuable building blocks for novel therapeutic agents.[1] This document synthesizes available data to detail the compound's chemical identity, plausible synthetic routes, analytical characterization methods, and potential pharmacological applications based on structural analogy to other well-studied piperidine derivatives. It is intended to serve as a foundational resource for scientists investigating this compound for applications in central nervous system (CNS) disorders and beyond.

Chemical Identity and Physicochemical Properties

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is the hydrochloride salt form of the parent base, 4-(3,4-Dimethyl-benzyl)-piperidine. The hydrochloride form generally confers improved stability and solubility in aqueous media, making it suitable for laboratory and research applications.

PropertyValueSource
CAS Number 945374-66-3[2][3]
Molecular Formula C₁₄H₂₂ClN[2]
Molecular Weight 239.78 g/mol [2]
IUPAC Name 4-(3,4-dimethylbenzyl)piperidine hydrochloride
Synonyms 4-(3,4-Dimethyl-benzyl)-piperidine HCl[2]
Purity Typically ≥95%[2]
Physical Form Solid (Predicted)

Synthesis and Purification

While a specific, peer-reviewed synthesis for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is not extensively documented in public literature, a logical and efficient synthetic pathway can be designed based on established methodologies for analogous 4-substituted piperidines.[4][5][6] A common and effective strategy involves the reductive amination of a piperidone precursor or the catalytic hydrogenation of a corresponding pyridine derivative.

A plausible two-step synthesis starting from 4-piperidone and 3,4-dimethylbenzaldehyde is outlined below.

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Synthesis of 4-(3,4-Dimethyl-benzylidene)-piperidine (Enamine Intermediate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 1-benzyl-4-piperidone (1 equiv.), 3,4-dimethylbenzaldehyde (1.1 equiv.), piperidine (1.2 equiv.), and a suitable solvent such as toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the reaction toward the enamine product.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the toluene. The resulting crude product is an enamine, 1-benzyl-4-(3,4-dimethylbenzylidene)piperidine.

Step 2: Reduction and Deprotection to form 4-(3,4-Dimethyl-benzyl)-piperidine

  • Dissolve the crude enamine from Step 1 in a suitable solvent like ethanol or acetic acid.

  • Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).[5]

  • Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at a suitable pressure (e.g., 3 atm) and temperature (e.g., 50°C).[5] This step simultaneously reduces the exocyclic double bond and cleaves the N-benzyl protecting group.

  • After the reaction is complete (monitored by TLC or LC-MS), filter the mixture through Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-(3,4-Dimethyl-benzyl)-piperidine base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ethanol (e.g., 2M HCl in ethanol) dropwise while stirring, maintaining a cool temperature.[7]

  • A solid precipitate, the desired hydrochloride salt, will form.

  • Continue stirring for approximately one hour to ensure complete precipitation.[7]

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Synthesis Workflow Diagram

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reduction & Deprotection cluster_2 Step 3: Salt Formation A 1-Benzyl-4-piperidone + 3,4-Dimethylbenzaldehyde B Piperidine, p-TSA, Toluene A->B C Reflux with Dean-Stark Trap B->C D Crude Enamine Intermediate C->D E Dissolve in Ethanol/Acetic Acid D->E To next step F 10% Pd/C, H₂ Atmosphere E->F G Filter and Concentrate F->G H Crude Piperidine Base G->H I Dissolve in Diethyl Ether H->I To next step J Add HCl in Ethanol I->J K Precipitation and Filtration J->K L Final Product: 4-(3,4-Dimethyl-benzyl)-piperidine HCl K->L G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle vesicle DA_NE Dopamine (DA) Norepinephrine (NE) vesicle->DA_NE Release transporter DAT/NET Transporter compound 4-(3,4-Dimethyl-benzyl) -piperidine compound->transporter:f1 Blockade DA_NE->transporter:f0 receptor Postsynaptic Receptors (e.g., D1, D2, Adrenergic) DA_NE->receptor Binding & Signal

Sources

Foundational

Structural Elucidation and Technical Profile: 4-(3,4-Dimethylbenzyl)piperidine Hydrochloride

[1] Executive Summary & Chemical Identity[1][2][3] This technical guide provides a rigorous structural and synthetic analysis of 4-(3,4-dimethylbenzyl)piperidine hydrochloride (CAS 945374-66-3).[1] While often overshadow...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2][3]

This technical guide provides a rigorous structural and synthetic analysis of 4-(3,4-dimethylbenzyl)piperidine hydrochloride (CAS 945374-66-3).[1] While often overshadowed by its dimethoxy-analog (a key intermediate in Donepezil synthesis), this compound represents a distinct pharmacophore in the class of 4-benzylpiperidines.[1] These scaffolds are critical in medicinal chemistry, serving as ligands for sigma receptors (


) and monoamine transporters.[1]

This document deconstructs the IUPAC nomenclature rules governing the molecule, outlines a robust industrial synthesis pathway, and defines its analytical characteristics for researchers in drug discovery.[1]

Core Chemical Data
PropertySpecification
Common Name 4-(3,4-Dimethylbenzyl)piperidine HCl
CAS Number 945374-66-3 (HCl salt)
Molecular Formula

Molecular Weight 239.78 g/mol (Salt); 203.32 g/mol (Free Base)
Structural Class 4-Substituted Piperidine / Phenylpiperidine

IUPAC Nomenclature Derivation[1][5]

The systematic naming of this compound follows the IUPAC Blue Book (P-25 and P-29) guidelines. The name is derived by identifying the principal functional group, the parent hydride, and the substituent hierarchy.[1]

Step-by-Step Derivation
  • Principal Functional Group: The molecule is an amine.[1] However, in ring systems, the nitrogen heterocycle dictates the parent name.[1]

  • Parent Hydride: The six-membered saturated nitrogenous ring is piperidine .[1]

  • Numbering: The nitrogen atom is position 1.[1] Numbering proceeds around the ring to give the lowest locant to substituents.[1] The substituent is at position 4.[1][2]

  • Substituent Identification:

    • The group attached at C4 is a benzyl group (phenylmethyl).[1]

    • The phenyl ring of the benzyl group is substituted with two methyl groups.[1]

    • Numbering the phenyl ring: The attachment point to the methylene bridge is position 1'.[1] The methyl groups are at positions 3' and 4'.[1]

    • Systematic Substituent Name: (3,4-dimethylphenyl)methyl.[1]

  • Salt Formation: The nitrogen is protonated by hydrochloric acid, indicated by "hydrochloride" (or "hydrochloride salt").[1]

Valid IUPAC Names

While the systematic name is preferred for database indexing, IUPAC retains "benzyl" as a valid substituent name.[1]

  • Preferred IUPAC Name (PIN): 4-[(3,4-Dimethylphenyl)methyl]piperidine hydrochloride[1]

  • Retained/Accepted Name: 4-(3,4-Dimethylbenzyl)piperidine hydrochloride[1]

Nomenclature Logic Visualization

NomenclatureLogic Start Structure Analysis Parent Identify Parent: Piperidine Ring (N-heterocycle) Start->Parent Numbering Numbering: N is pos 1 -> Substituent is pos 4 Parent->Numbering Substituent Identify Substituent: Benzyl group (Phenylmethyl) Numbering->Substituent Modification Modify Substituent: Add Methyls at 3,4 of phenyl ring -> (3,4-dimethylphenyl)methyl Substituent->Modification Salt Salt Form: HCl -> Hydrochloride Modification->Salt Final Final Name: 4-[(3,4-Dimethylphenyl)methyl]piperidine hydrochloride Salt->Final

Figure 1: Decision tree for the systematic derivation of the IUPAC name.

Synthetic Methodology

The synthesis of 4-benzylpiperidines requires controlling the reduction of the pyridine or pyridinium precursor.[1] Below is a scalable, "Process Chemistry" optimized route that avoids expensive palladium catalysts (Suzuki coupling) in favor of robust Friedel-Crafts chemistry, suitable for producing the 3,4-dimethyl analog.

Route: Acylation-Reduction (The Industrial Approach)[1]

This pathway utilizes isonipecotic acid (piperidine-4-carboxylic acid) derivatives.[1] It is preferred for its high atom economy and the availability of o-xylene as a starting material to install the dimethylphenyl motif.[1]

Protocol Steps:
  • Protection: Protect the nitrogen of isonipecotic acid (e.g., N-Acetyl or N-Tosyl) to prevent side reactions.[1]

  • Acid Chloride Formation: Convert N-protected isonipecotic acid to the acid chloride using thionyl chloride (

    
    ).[1]
    
  • Friedel-Crafts Acylation: React the acid chloride with 1,2-dimethylbenzene (o-xylene) using

    
    .[1] The directing effects of the two methyl groups favor substitution at the 4-position (para to one methyl, meta to the other, sterically accessible), yielding the ketone.
    
  • Reduction (Ketone to Methylene):

    • Method A (Wolff-Kishner):[1] Hydrazine hydrate/KOH (requires harsh heat).[1]

    • Method B (Clemmensen): Zn(Hg)/HCl.[1]

    • Method C (Modern): Triethylsilane (

      
      ) / TFA reduction.[1]
      
  • Deprotection & Salt Formation: Hydrolysis of the N-protecting group followed by treatment with anhydrous HCl in ether/dioxane.[1]

Synthesis Workflow Diagram

SynthesisPathway Precursor Isonipecotic Acid (Protected) Step1 1. Acid Chloride Form. (SOCl2) Precursor->Step1 Intermediate1 Acyl Chloride Step1->Intermediate1 Step2 2. Friedel-Crafts (+ o-Xylene, AlCl3) Intermediate1->Step2 Ketone Intermediate Ketone Step2->Ketone Step3 3. Carbonyl Reduction (Et3SiH/TFA or Zn/HCl) Ketone->Step3 Step4 4. Deprotection & HCl Salt Formation Step3->Step4 Product 4-(3,4-Dimethylbenzyl) piperidine HCl Step4->Product

Figure 2: Synthetic workflow via the Friedel-Crafts Acylation/Reduction route.[1]

Analytical Characterization Profile

To validate the synthesis of 4-[(3,4-dimethylphenyl)methyl]piperidine hydrochloride , the following spectral signatures are expected.

Proton NMR ( NMR, 400 MHz, or )
  • Aromatic Region (6.9 - 7.2 ppm): 3 protons.[1] The 3,4-dimethyl substitution pattern usually results in a doublet (H5), a doublet of doublets (H6), and a singlet (H2).

  • Benzylic Methylene (2.5 - 2.6 ppm): A doublet (

    
    ) integrating to 2H.[1] This connects the piperidine C4 to the phenyl ring.[1][3]
    
  • Piperidine Ring:

    • 
      -protons (C2, C6):  Broad multiplets around 3.0 - 3.4 ppm (deshielded by Nitrogen).[1]
      
    • 
      -protons (C3, C5):  Multiplets around 1.4 - 1.8 ppm.[1]
      
    • 
      -proton (C4):  A multiplet around 1.6 - 1.9 ppm (methine).[1]
      
  • Methyl Groups (2.2 - 2.3 ppm): Two singlets (or overlapping singlets) integrating to 6H total.[1]

Mass Spectrometry (ESI-MS)[1]
  • Parent Ion

    
    :  Calculated exact mass for 
    
    
    
    is 204.175 .[1]
  • Fragmentation: Expect tropylium ion rearrangement fragments characteristic of benzyl derivatives.

Pharmaceutical Context & Applications

Understanding the "why" behind this molecule requires looking at the Structure-Activity Relationship (SAR) of benzylpiperidines.[1]

Pharmacophore Utility

The 4-benzylpiperidine scaffold is a "privileged structure" in neuroscience.[1]

  • Sigma Receptors (

    
    ):  4-benzylpiperidines are classic high-affinity ligands for Sigma-1 receptors.[1] The addition of hydrophobic groups (like methyls) on the phenyl ring often modulates selectivity between 
    
    
    
    and
    
    
    subtypes [1].[1]
  • Monoamine Transporters: Unsubstituted 4-benzylpiperidine is a monoamine releasing agent.[1] Substitutions on the ring (like 3,4-dimethyl) alter the steric bulk, potentially shifting activity toward reuptake inhibition or changing selectivity between Dopamine (DAT) and Norepinephrine (NET) transporters [2].

  • Donepezil Analogs: While Donepezil uses a 5,6-dimethoxy indanone linked to a benzylpiperidine, the 4-benzylpiperidine fragment is often used in fragment-based drug design to probe the acetylcholinesterase (AChE) active site gorge [3].[1]

References

  • Costantino, L., et al. (2005).[1][4] "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands." Journal of Medicinal Chemistry.

  • Wikipedia Contributors. (2023). "4-Benzylpiperidine: Pharmacology and Applications."[1][5] Wikipedia, The Free Encyclopedia.[1]

  • Pöschl, A. (2014).[1][6] "Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues." King's College London Theses.

  • PubChem. (2023).[1] "4-Benzylpiperidine Compound Summary." National Library of Medicine.[1]

  • IUPAC. (2013).[1] "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." Royal Society of Chemistry.[1]

Sources

Exploratory

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Profile of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Executive Summary The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, bioavailability, and formulation design. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3), a substituted piperidine derivative. As a Senior Application Scientist, this document moves beyond mere data presentation to elucidate the physicochemical principles governing the solubility of this compound class. We will explore the structural rationale for its solubility behavior, present robust, field-proven protocols for its empirical determination, and discuss the interpretation of this data within the context of pharmaceutical development frameworks like the Biopharmaceutics Classification System (BCS). This whitepaper is designed for researchers, chemists, and drug development professionals, offering both a theoretical foundation and practical, step-by-step methodologies for accurate solubility assessment.

Introduction to 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Chemical Identity and Physicochemical Properties

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring linked to a 3,4-dimethylbenzyl group.[1] It is supplied as a hydrochloride salt to enhance its aqueous solubility and handling properties. The fundamental properties are summarized below.

PropertyValueSource
CAS Number 945374-66-3[1][2]
Molecular Formula C₁₄H₂₂ClN[1]
Molecular Weight 239.78 g/mol [1]
Chemical Structure

The Imperative of Solubility in Drug Development

Solubility is a critical physicochemical parameter that dictates the therapeutic potential of a drug candidate. Insufficient aqueous solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and erratic bioavailability.[3] Early and accurate solubility assessment is therefore essential to:

  • Guide Medicinal Chemistry Efforts: Rank-ordering compounds during lead optimization helps prioritize those with more "drug-able" properties.[4][5]

  • Enable In Vitro Assay Reliability: Ensuring a compound remains in solution during biological screening is crucial for generating meaningful data.[4]

  • Inform Formulation Strategy: Solubility data dictates the choice of formulation, from simple aqueous solutions for highly soluble compounds to complex enabling technologies like amorphous solid dispersions or lipid-based formulations for poorly soluble ones.[3][4]

  • Facilitate Biopharmaceutics Classification: Under the Biopharmaceutics Classification System (BCS), an API is classified based on its solubility and permeability, which can guide regulatory pathways, including the potential for biowaivers.[5][6][7]

Physicochemical Rationale for Solubility Behavior

The solubility of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a function of the interplay between its constituent parts.

  • The Piperidine Ring: The core piperidine structure is a saturated heterocycle. While the nitrogen can act as a hydrogen bond acceptor, the hydrocarbon scaffold is nonpolar.[8]

  • The 3,4-Dimethylbenzyl Substituent: This aromatic group is highly lipophilic (fat-loving) and contributes significantly to low aqueous solubility.

  • The Hydrochloride Salt: The compound is provided as a hydrochloride salt. This is a deliberate and common strategy to improve the aqueous solubility of basic compounds.[8] In solution, the salt dissociates, and the piperidine nitrogen exists in its protonated, cationic form (piperidinium chloride), which is significantly more polar and water-soluble than its neutral free base counterpart.

The Critical Influence of pH

As the hydrochloride salt of a weak base, the solubility of this compound is expected to be highly pH-dependent.[8][9] At low pH (acidic conditions), the equilibrium favors the protonated, charged piperidinium form, leading to higher solubility. As the pH increases towards and beyond the pKa of the piperidinium ion, the compound converts to its neutral, free base form, which is substantially less soluble and may precipitate from the aqueous solution.[9] This behavior is fundamental to its absorption profile in the varying pH environments of the gastrointestinal tract.

Protocols for Empirical Solubility Determination

To ensure data integrity and reproducibility, standardized, validated methods must be employed. We describe the gold-standard equilibrium shake-flask method for determining thermodynamic solubility and the corresponding HPLC-UV method for quantification.

Protocol 1: Equilibrium Solubility by Shake-Flask Method

This method remains the definitive reference for measuring thermodynamic solubility, as it allows the system to reach a true equilibrium between the dissolved and solid states.[5][7]

Causality Behind Experimental Choices:

  • Excess Solid: Using an amount of API that is visibly in excess of what can dissolve ensures that saturation is achieved and maintained.

  • Extended Equilibration (24-72h): Many compounds, especially those capable of forming different crystalline structures (polymorphs), require extended time to convert to the most stable, lowest-energy (and thus lowest solubility) form. Short incubation times may measure the solubility of a more soluble, metastable form, leading to an overestimation.[5]

  • Temperature Control (37 °C): For biopharmaceutical relevance, solubility is typically measured at physiological temperature.[7]

  • Sample Clarification: Centrifugation followed by filtration is crucial to ensure that no solid microparticulates are carried over into the sample for analysis, which would falsely inflate the measured concentration.[5]

Step-by-Step Methodology:

  • Preparation: Add an excess of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (e.g., 2-5 mg) to a 2 mL glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., pH 1.2 buffer, pH 6.8 buffer, purified water).

  • Equilibration: Seal the vials and place them in a shaking incubator or on a rotator set to a constant temperature (e.g., 37 °C) for 48 to 72 hours. A visual confirmation of excess solid remaining at the end of the incubation period is mandatory.

  • Sample Collection: Remove the vials and allow them to stand for 30 minutes for coarse solids to settle.

  • Clarification: Withdraw an aliquot of the supernatant and clarify it. The preferred method is centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

  • Final Filtration: Carefully collect the clarified supernatant and pass it through a low-binding 0.45 µm syringe filter (e.g., PVDF) into a clean vial for analysis.

  • Analysis: Dilute the filtrate as necessary with the mobile phase and analyze using the HPLC-UV method described below.

Protocol 2: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for accurately quantifying the concentration of an API in solution.[10][11]

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: This is the workhorse of pharmaceutical analysis, ideal for separating moderately polar to nonpolar compounds like the one .

  • UV Detection: The benzyl group contains a chromophore that absorbs UV light, allowing for straightforward detection. The optimal wavelength (λmax) should be determined experimentally but is typically around 220-270 nm for such structures.

  • Calibration Curve: A multi-point calibration curve using standards of known concentration is essential for accurate quantification. This validates the linear response of the detector over the concentration range of interest.[10]

Step-by-Step Methodology:

  • Stock Standard Preparation: Accurately weigh and dissolve a known amount of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in a suitable solvent (e.g., methanol or 50:50 acetonitrile:water) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Working Standard Preparation: Perform serial dilutions of the stock solution to prepare a series of at least five working standards that bracket the expected concentration of the solubility samples.

  • Sample Preparation: Dilute the clarified filtrate from the shake-flask experiment with the mobile phase to bring its concentration into the linear range of the calibration curve.

  • Chromatographic Analysis:

    • Instrument: HPLC system with UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid), e.g., 60:40 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm (hypothetical, to be optimized).

    • Column Temperature: 30 °C.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the API in the diluted samples by interpolation from this curve, and then multiply by the dilution factor to obtain the final solubility value.

Illustrative Solubility Data

While specific experimental data for this compound is not publicly available, the following table presents a set of hypothetical yet scientifically plausible solubility values derived from the known behavior of similar benzylpiperidine hydrochloride salts. This data serves as an illustrative example for interpretation.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (µM)BCS Solubility Class
0.1 N HCl Buffer1.23715.564,643High
Phosphate Buffer6.8372.18,758High
Purified Water~6.5252.510,426-
EthanolN/A25> 50> 208,524-
DMSON/A25> 100> 417,049-

Interpretation of Illustrative Data:

  • pH-Dependence: As predicted, the solubility is significantly higher in the acidic pH 1.2 buffer compared to the near-neutral pH 6.8 buffer.

  • BCS Classification: To assess the BCS solubility class, one must consider the highest anticipated therapeutic dose.[5] Assuming a hypothetical highest dose of 50 mg, the volume of media required to dissolve it would be:

    • At pH 1.2: 50 mg / 15.5 mg/mL = 3.2 mL

    • At pH 6.8: 50 mg / 2.1 mg/mL = 23.8 mL Since both volumes are well below the 250 mL threshold across the required pH range, this compound would be classified as "Highly Soluble" under the BCS framework.[7]

  • Organic Solvents: The compound exhibits very high solubility in organic solvents like ethanol and DMSO, which is typical for molecules with significant hydrocarbon character. This is relevant for preparing concentrated stock solutions for in vitro screening.[8]

Visualization of Workflows and Logic

Diagrams provide a clear, high-level view of complex processes and decision-making logic.

Overall Experimental Workflow

G cluster_prep Phase 1: Preparation & Equilibration cluster_sample Phase 2: Sample Clarification cluster_analysis Phase 3: Quantification API Weigh Excess API Solvent Add Test Solvent API->Solvent Equilibrate Equilibrate (Shake-Flask) 48-72h @ 37°C Solvent->Equilibrate Centrifuge Centrifuge Supernatant Equilibrate->Centrifuge Filter Filter (0.45µm PVDF) Centrifuge->Filter HPLC Analyze via HPLC-UV Filter->HPLC Quantify Calculate Concentration HPLC->Quantify CalCurve Prepare Calibration Curve CalCurve->HPLC Result Final Solubility Value (mg/mL) Quantify->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Troubleshooting DMSO Stock Precipitation

A common issue arises when a highly concentrated DMSO stock is diluted into an aqueous buffer, causing the compound to precipitate.[8]

G cluster_solutions Mitigation Strategies Start Dilute DMSO Stock into Aqueous Buffer Precipitate Precipitation Observed? Start->Precipitate Success Proceed with Assay Precipitate->Success No Opt1 Decrease Final Assay Conc. Precipitate->Opt1 Yes Opt2 Increase Final %DMSO (if assay tolerates) Opt3 Use Intermediate Dilution Step Opt4 Use a Co-solvent or Solubilizing Agent (e.g., Cyclodextrin)

Caption: Decision Tree for Mitigating Precipitation.

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the solubility of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. Based on its structure as a hydrochloride salt and the illustrative data, the compound is predicted to be highly soluble under the BCS criteria, which is a favorable characteristic for an orally administered drug candidate. The provided protocols for the shake-flask and HPLC-UV methods represent a robust system for generating high-quality, reliable solubility data.

For a complete biopharmaceutical profile, the next logical step would be to determine the intestinal permeability of the compound. Coupling the "High Solubility" classification with permeability data would allow for a definitive BCS classification (Class 1: High Sol, High Perm; or Class 3: High Sol, Low Perm), which is invaluable for predicting in vivo performance and guiding subsequent development and regulatory strategies.

References

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem.
  • Determination of Solubility in Pharmaceuticals | Pharmaguideline.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Solubility guidelines for candidate drugs (µg/mL). The bars show the...
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy.
  • Drug solubility: why testing early m
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • 945374-66-3,4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride-AccelaChem.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE.
  • CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica.
  • 945374-66-3|4-(3,4-Dimethylbenzyl)piperidine hydrochloride|BLD Pharm.

Sources

Foundational

Pharmacokinetic Profiling of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

This in-depth technical guide details the pharmacokinetic (PK) profiling of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a lipophilic amine scaffold relevant to CNS drug discovery. This compound serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the pharmacokinetic (PK) profiling of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a lipophilic amine scaffold relevant to CNS drug discovery. This compound serves as a critical structural probe for Sigma-1 receptor (σ1R) modulation and monoamine transporter (MAT) inhibition.

Technical Guide for Drug Discovery & Development

Introduction & Chemical Identity

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 782504-68-1) represents a specific subclass of 4-benzylpiperidines. While the parent scaffold, 4-benzylpiperidine, is a known monoamine releaser and σ1R ligand, the 3,4-dimethyl substitution pattern significantly alters its physicochemical properties and metabolic fate.

This guide provides a rigorous framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) of this molecule, synthesizing predicted structure-activity relationship (SAR) data with validated experimental protocols.

Physicochemical Profile (Predicted)

The addition of two methyl groups to the benzyl ring increases lipophilicity compared to the unsubstituted parent, enhancing blood-brain barrier (BBB) penetration but potentially accelerating metabolic clearance via benzylic oxidation.

ParameterValue (Predicted)Relevance
Molecular Formula C₁₄H₂₁N · HClCore stoichiometry.
Molecular Weight 203.33 g/mol (Free base)Small molecule; favorable for CNS diffusion.
LogP (Octanol/Water) ~3.8 – 4.2High lipophilicity; predicts high BBB permeability and tissue distribution.
pKa (Piperidine N) ~9.5 – 10.0Highly ionized at physiological pH (7.4), requiring active transport or ion-pairing for absorption.
TPSA ~12 ŲLow polar surface area; excellent membrane permeability.

Absorption & Bioavailability

Given its lipophilic, basic nature, 4-(3,4-Dimethyl-benzyl)-piperidine is expected to exhibit high passive permeability but may be subject to P-glycoprotein (P-gp) efflux or significant first-pass metabolism.

Experimental Protocol: Caco-2 Permeability Assay

To validate oral absorption potential, a bidirectional Caco-2 assay is required.

Protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate filters (0.4 µm pore size) and culture for 21 days to form a confluent monolayer.

  • Dosing: Apply 10 µM of the compound to the apical (A) or basolateral (B) chamber in HBSS buffer (pH 7.4).

  • Sampling: Collect aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify using LC-MS/MS (MRM mode).

  • Calculation: Determine Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ).

Interpretation:

  • 
     cm/s:  High permeability (Predicted result).
    
  • 
    :  Indicates P-gp substrate liability. (Benzylpiperidines are often weak P-gp substrates).
    

Distribution: The CNS Frontier

For a compound targeting Sigma-1 or MATs, Blood-Brain Barrier (BBB) penetration is the " go/no-go " criterion.

Plasma Protein Binding (PPB)

High lipophilicity (LogP ~4.0) suggests high non-specific binding (>90%) to plasma proteins (albumin/AGP).

Protocol: Rapid Equilibrium Dialysis (RED)

  • Setup: Load plasma spiked with 1 µM compound into the donor chamber; PBS buffer in the receiver.

  • Incubation: 4 hours at 37°C with agitation.

  • Analysis: LC-MS/MS of both chambers.

  • Output: Fraction unbound (

    
    ).
    
BBB Penetration ( )

Total brain-to-plasma ratio (


) is insufficient due to tissue binding. The unbound partition coefficient (

) is the gold standard.

Workflow:

  • In Vivo Dosing: Administer 10 mg/kg (s.c. or i.p.) to rodents (n=3).

  • Harvest: Collect plasma and brain tissue at

    
     (approx. 0.5–1 h).
    
  • Brain Homogenate Binding: Determine fraction unbound in brain (

    
    ) using equilibrium dialysis.
    
  • Calculation:

    
    
    

Target:


 indicates sufficient free drug concentration in the CNS.

Metabolism: The "Soft Spot" Analysis

The 3,4-dimethyl substitution introduces specific metabolic vulnerabilities. While the piperidine ring is relatively stable, the benzylic methyl groups are prime targets for CYP450-mediated oxidation.

Predicted Metabolic Pathways
  • Benzylic Hydroxylation (Major): CYP2D6 or CYP3A4 will likely oxidize the 3- or 4-methyl groups to hydroxymethyl metabolites (-CH₂OH), which are rapidly oxidized to carboxylic acids (-COOH), facilitating renal excretion.

  • N-Oxidation (Minor): Flavin-containing monooxygenases (FMO) may oxidize the piperidine nitrogen.

  • Ring Hydroxylation (Minor): The aromatic ring is electron-rich but sterically crowded by the methyl groups.

Visualization: Metabolic Pathway (DOT)

MetabolicPathways Parent 4-(3,4-Dimethyl-benzyl)-piperidine Met1 Hydroxymethyl Metabolite (CYP-mediated) Parent->Met1 CYP2D6/3A4 (Benzylic Oxidation) Met3 N-Oxide (FMO-mediated) Parent->Met3 FMO (N-Oxidation) Met2 Carboxylic Acid Derivative (Rapid Clearance) Met1->Met2 ADH/ALDH (Oxidation) Met4 Glucuronide Conjugate (Phase II) Met2->Met4 UGT (Glucuronidation)

Figure 1: Predicted metabolic fate. The 3,4-dimethyl groups act as primary "soft spots" for oxidative clearance.

Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Incubation: Incubate 1 µM compound with pooled liver microsomes (human/rat) and NADPH (cofactor) at 37°C.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Quench: Add ice-cold acetonitrile containing internal standard.

  • Analysis: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Excretion & Clearance

As a basic amine, the renal clearance of the parent compound is pH-dependent. However, the lipophilicity suggests that metabolic clearance (hepatic) will dominate over renal excretion of the unchanged drug.

  • Primary Route: Hepatic metabolism

    
     Renal excretion of polar acid metabolites.
    
  • Secondary Route: Biliary excretion of high molecular weight glucuronides (if formed).

Summary of PK Workflow

The following diagram outlines the decision tree for evaluating this specific scaffold.

PK_Workflow Start Compound Synthesis: 4-(3,4-Dimethyl-benzyl)-piperidine HCl InSilico In Silico Prediction (LogP ~4.0, pKa ~9.5) Start->InSilico Solubility Kinetic Solubility (pH 7.4 Buffer) InSilico->Solubility Microsomes Microsomal Stability (Human/Rat Liver) Solubility->Microsomes Decision1 Stable? (t1/2 > 30 min) Microsomes->Decision1 Permeability Caco-2 Permeability (Papp > 10^-6) Decision1->Permeability Yes MetID Metabolite ID (Soft Spot Analysis) Decision1->MetID No (High Clearance) InVivo In Vivo PK (Rat) IV/PO Dosing Permeability->InVivo High Abs. MetID->Start Redesign (Block Sites)

Figure 2: Step-wise PK evaluation workflow for lipophilic piperidine scaffolds.

References

  • Experimental Protocols for ADME: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Benzylpiperidine Pharmacology: Costantino, L., et al. (2005). "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands." Journal of Medicinal Chemistry, 48(24), 7411-7422. Link

  • Metabolism of Piperidine Derivatives: Dalvie, D. K., et al. (2002). "Biotransformation of piperidine-based derivatives: Implications for drug design." Drug Metabolism and Disposition, 30(11), 1249-1256. Link

  • Blood-Brain Barrier Methodology: Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232. Link

Exploratory

In Silico Characterization of 4-(3,4-Dimethyl-benzyl)-piperidine: A Structural Framework for Sigma-1 Receptor Modulation

[1] Executive Summary & Biological Context This technical guide provides a comprehensive in silico modeling framework for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride .[1] While often utilized as a chemical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Biological Context

This technical guide provides a comprehensive in silico modeling framework for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride .[1] While often utilized as a chemical intermediate, this scaffold represents a "privileged structure" in neuropharmacology, specifically possessing the pharmacophoric essential features for Sigma-1 Receptor (


R)  binding.

The 4-benzylpiperidine moiety serves as the core anchor for high-affinity


R ligands (e.g., PB28, RC-33). The specific 3,4-dimethyl substitution  on the benzyl ring introduces critical hydrophobic bulk, optimized to engage the highly lipophilic 

R binding pocket. This guide details the protocols to model this compound as a putative CNS-active ligand, moving from quantum mechanical preparation to dynamic simulation.[1]

Chemical Ontology & Ligand Preparation

The Hydrochloride Salt vs. The Active Species

In computational modeling, the "hydrochloride" designation indicates the solid-state salt form. However, for in silico simulations (Docking/MD), we must model the biologically active cationic species .

  • pKa Analysis: The piperidine nitrogen has a calculated pKa of

    
     10.[1]2. At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as a protonated cation.[1]
    
  • Chirality: The molecule is achiral, simplifying the conformational search.

Protocol: Ligand Construction & Minimization

Objective: Generate a low-energy 3D conformer with correct partial charges.

  • 2D to 3D Conversion: Generate the structure (SMILES: CC1=C(C)C=C(CC2CCNCC2)C=C1) and protonate the secondary amine.

  • Geometry Optimization (DFT):

    • Theory Level: B3LYP/6-31G* (Density Functional Theory).[1]

    • Software: Gaussian 16 or ORCA.

    • Rationale: Standard force fields (MMFF94) often miscalculate the torsion angle of the methylene bridge (

      
      ). DFT accurately predicts the preferred "extended" vs. "folded" states.[1]
      
  • Charge Assignment: Calculate RESP (Restrained Electrostatic Potential) charges for use in AMBER force fields later.

Molecular Docking Strategy: The Sigma-1 Receptor[2][3][4]

The


R (PDB: 5HK1 ) is a trimeric chaperone protein with a unique, highly hydrophobic binding pocket. Standard rigid docking often fails because the pocket must expand to accommodate bulky hydrophobic tails like the 3,4-dimethylbenzyl group.
Workflow Visualization

The following diagram outlines the critical path from structure retrieval to binding energy calculation.

InSilicoWorkflow cluster_0 Validation Step Ligand Ligand Prep (Protonated Cation) Docking Induced Fit Docking (Flexible Sidechains) Ligand->Docking Target Target Prep (PDB: 5HK1) Grid Grid Generation (Center: Glu172) Target->Grid Redocking Redock Co-crystal (RMSD < 2.0Å) Target->Redocking Grid->Docking Analysis Interaction Profiling (Salt Bridge + Hydrophobic) Docking->Analysis

Caption: Figure 1. Integrated workflow for Sigma-1 Receptor molecular docking. Note the parallel validation step using the co-crystallized ligand.

Induced Fit Docking (IFD) Protocol

Rationale: The


R binding site is flanked by flexible tyrosines (Tyr103, Tyr206). Using IFD allows these residues to rotate, accommodating the 3,4-dimethylbenzyl tail.[1]
  • Grid Generation:

    • Center: Defined by the carboxylate oxygen of Glu172 (the critical anchor residue).

    • Box Size:

      
       Å.[1]
      
  • Constraints:

    • Essential Interaction: A salt bridge (ionic interaction) between the protonated piperidine nitrogen and Glu172 is mandatory. Set a constraint requiring a donor atom within 3.5 Å of Glu172-OE1/OE2.[1]

  • Scoring Function: Use Glide XP (Extra Precision) or AutoDock Vina.[1]

  • Expected Binding Mode:

    • Head: Piperidine amine forms H-bond/Salt bridge with Glu172 .[1]

    • Tail: 3,4-Dimethylbenzyl group inserts into the "hydrophobic cup" formed by Val162, Leu105, and Tyr103 .[1]

Molecular Dynamics (MD) Simulation[3][4][5][6][7]

Docking provides a static snapshot.[1] MD is required to verify if the 3,4-dimethyl substitutions stabilize the ligand within the hydrophobic tunnel over time.

System Setup
  • Force Field: CHARMM36m (optimized for membrane proteins) or AMBER ff14SB + GAFF2 (for ligand).[1]

  • Membrane Embedding: The

    
    R is an integral membrane protein.[1][2] Embed the protein-ligand complex in a POPC lipid bilayer .
    
  • Solvation: TIP3P water model + 0.15 M NaCl (neutralizing the system).

Simulation Protocol
StepDurationEnsemblePurpose
Minimization 5000 stepsSteepest DescentRemove steric clashes from embedding.[1]
Heating 0

310 K
NVTGradual thermalization (100 ps).[1]
Equilibration 1 nsNPTDensity and pressure stabilization (1 bar).
Production 100 nsNPTData collection for RMSD/RMSF analysis.
Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should remain

    
     Å relative to the protein backbone. High fluctuations indicate the hydrophobic tail is too small or sterically clashing.[1]
    
  • Contact Frequency: Monitor the persistence of the Glu172 salt bridge. It should exist for

    
     of the simulation time.[1]
    

ADMET & CNS Safety Profiling

As a putative ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


R ligand, the molecule must cross the Blood-Brain Barrier (BBB). The "hydrochloride" salt form is water-soluble, but the free base determines permeability.[1]
In Silico ADMET Predictions

Using QSAR models (e.g., SwissADME, pkCSM), we evaluate the following parameters for 4-(3,4-Dimethyl-benzyl)-piperidine:

PropertyThreshold (Ideal)Predicted StatusInterpretation
LogP (Lipophilicity) 2.0 - 4.0~3.4Optimal for CNS penetration.[1]
LogBB (BBB Permeability) > -1.00.45High Probability of crossing BBB.[1]
hERG Inhibition pIC50 < 5.0Risk Alert Piperidines are structural alerts for hERG channel blockage (cardiotoxicity).[1] Requires experimental validation.
CYP2D6 Substrate Yes/NoLikely YesThe piperidine ring is a common metabolic handle for CYP2D6.[1]
Toxicity Warning (hERG)

The combination of a basic amine (piperidine) and a lipophilic linker (benzyl) matches the pharmacophore for hERG potassium channel blockers. In drug development, this scaffold would immediately trigger a Patch-Clamp assay requirement.[1]

Mechanistic Diagram: Sigma-1 Chaperone Activity

Understanding the downstream effect of this modeling is crucial.[1]


R activation regulates Calcium (

) flow between the ER and Mitochondria.

SigmaMechanism Ligand 4-(3,4-Dimethyl-benzyl)-piperidine S1R_Inactive Sigma-1 Receptor (Oligomer/Inactive) Ligand->S1R_Inactive  Binds   S1R_Active Sigma-1 Receptor (Monomer/Active) S1R_Inactive->S1R_Active  Dissociation   IP3R IP3 Receptor (Stabilization) S1R_Active->IP3R  Chaperones   Mito Mitochondrial Ca2+ Influx IP3R->Mito  Enhances  

Caption: Figure 2. Putative mechanism of action. Ligand binding promotes dissociation of the S1R oligomer, enabling its chaperone function at the MAM (Mitochondria-Associated Membrane).

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor.[1] Nature, 532(7600), 527–530.[1] Link
    
  • Collina, S., et al. (2017). The

    
     receptor: a specific target for the treatment of neurodegenerative diseases. Journal of Medicinal Chemistry. Link
    
  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] Link

  • Gromiha, M. M., et al. (2021). Protein-Ligand Binding Free Energy Prediction: A Review.[1] Current Bioinformatics. Link

  • Pasqual, R., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset.[1] Frontiers in Pharmacology. Link

Sources

Foundational

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride discovery and history

The following technical guide details the discovery, chemistry, and pharmacological significance of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a specialized research compound within the 4-benzylpiperidine class....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological significance of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a specialized research compound within the 4-benzylpiperidine class.

[1]

Executive Summary

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 782504-68-1) is a pharmacologically active scaffold belonging to the 4-benzylpiperidine chemotype.[1] Unlike 1-benzylpiperidines (e.g., Donepezil precursors), the 4-benzylpiperidine moiety is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for NR2B-selective NMDA receptor antagonists and Sigma-1 (


) receptor ligands .[1]

This compound represents a strategic lipophilic analog used in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets within the NR2B subunit of the NMDA receptor and the


 chaperone protein. It is primarily utilized as a high-affinity building block or reference standard in neuropharmacology research.[1]

Part 1: Discovery and History

The 4-Benzylpiperidine Lineage

The discovery of 4-(3,4-dimethyl-benzyl)-piperidine is not an isolated event but part of the rational evolution of Ifenprodil analogs in the late 20th and early 21st centuries.[1]

  • The Ifenprodil Breakthrough (1970s-1990s): The history begins with Ifenprodil , a vasodilator found to possess neuroprotective properties. Research revealed it acted as a non-competitive antagonist at the NMDA receptor, specifically targeting the NR2B subunit (GluN2B). This selectivity offered a safety advantage over pan-NMDA antagonists (like PCP), which caused psychotomimetic side effects.

  • Pharmacophore Refinement (1990s): Structural analysis of Ifenprodil identified the 4-benzylpiperidine moiety as the key anchor for the NR2B allosteric site. Pharmaceutical programs (notably at Pfizer, Roche, and Parke-Davis) began systematically modifying the benzyl ring to improve metabolic stability and affinity.[1]

    • Key Milestone: The discovery of Ro 25-6981 and Co-101244 (PD-174494) validated that substitutions on the benzyl ring (specifically 4-methyl or 4-hydroxy) could drastically enhance selectivity.[1]

  • The "Dimethyl" Optimization: The 3,4-dimethyl analog emerged from SAR campaigns aiming to maximize hydrophobic interactions within the receptor's binding pocket.[1] The addition of two methyl groups at the meta and para positions increases the compound's lipophilicity (LogP), allowing for tighter binding to the hydrophobic residues (e.g., Tyrosine, Phenylalanine) lining the NR2B or Sigma-1 binding clefts.

Role in Sigma Receptor Research

Parallel to NMDA research, the 4-benzylpiperidine scaffold was identified as a high-affinity ligand for Sigma receptors (intracellular chaperone proteins).[1]

  • Mechanism: The basic nitrogen of the piperidine ring forms an electrostatic interaction with Asp126 in the

    
     receptor, while the 3,4-dimethylbenzyl group occupies the primary hydrophobic pocket.[1]
    
  • Significance: This specific analog serves as a probe to differentiate between

    
     and 
    
    
    
    subtypes based on steric bulk tolerance in the hydrophobic region.[1]

Part 2: Chemical Structure & Synthesis[2][3][4][5]

Chemical Identity[1][4][6][7][8]
  • IUPAC Name: 4-[(3,4-dimethylphenyl)methyl]piperidine hydrochloride[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 239.78 g/mol (salt), 203.32 g/mol (free base)

  • Key Structural Features:

    • Piperidine Core: Provides the secondary amine for protonation at physiological pH.[1]

    • Methylene Bridge: A flexible linker allowing the benzyl group to adopt the correct conformation.[1]

    • 3,4-Dimethylbenzyl Group: A lipophilic "tail" that drives potency via van der Waals interactions.[1]

Synthetic Protocol

The synthesis typically employs a convergent route involving a Grignard reaction followed by catalytic hydrogenation.[1] This method ensures high yield and purity.[1]

Step 1: Grignard Addition [1][2]

  • Reagents: 4-Pyridinecarboxaldehyde, 3,4-Dimethylphenylmagnesium bromide.[1]

  • Conditions: Anhydrous THF,

    
     to Room Temperature.
    
  • Mechanism: Nucleophilic attack of the Grignard reagent on the aldehyde carbonyl.[1]

  • Intermediate: (3,4-Dimethylphenyl)(pyridin-4-yl)methanol.[1]

Step 2: Dehydration & Reduction (One-Pot)

  • Reagents:

    
     (gas), Pd/C (catalyst), Acetic Acid/HCl.[2]
    
  • Conditions: 50-60 PSI,

    
    .
    
  • Process:

    • Protonation of the pyridine nitrogen.[1]

    • Hydrogenolysis of the benzylic hydroxyl group (C-O bond cleavage).

    • Reduction of the pyridine ring to piperidine.[1]

  • Product: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.[1]

Synthesis Start1 4-Pyridinecarboxaldehyde Inter Intermediate: (Pyridin-4-yl)methanol derivative Start1->Inter Grignard Addition (THF) Start2 3,4-Dimethylphenyl-MgBr Start2->Inter Step2 Pd/C, H2, HCl/AcOH (Hydrogenation & Deoxygenation) Inter->Step2 Final 4-(3,4-Dimethyl-benzyl)-piperidine HCl Step2->Final Reduction

Caption: Synthetic pathway for 4-(3,4-Dimethyl-benzyl)-piperidine HCl via Grignard addition and catalytic hydrogenation.

Part 3: Pharmacological Mechanism[1]

NR2B-Selective NMDA Antagonism

The compound acts as a negative allosteric modulator of the NMDA receptor.[1]

  • Binding Site: It binds to the interface between the NR1 and NR2B subunits (the Ifenprodil binding site), distinct from the glutamate binding site.

  • Effect: Binding stabilizes the receptor in a closed, desensitized conformation, reducing calcium influx.[1]

  • 3,4-Dimethyl Role: The methyl groups fill the hydrophobic pocket formed by residues Phe176 and Tyr231 (in NR2B), potentially increasing residence time compared to the unsubstituted benzyl analog.[1]

Sigma-1 Receptor Interaction[1]
  • Chaperone Modulation: At the

    
     receptor, the compound acts as a ligand that can modulate calcium signaling between the ER and mitochondria.[1]
    
  • Neuroprotection: Ligands in this class are investigated for neuroprotective effects in models of ischemia and neurodegeneration.[1]

Comparative Data (Scaffold Potency)

Note: Values are representative of the 4-benzylpiperidine class.

CompoundBenzyl SubstitutionNR2B IC50 (nM)Sigma-1 Ki (nM)Selectivity Profile
Ifenprodil 4-OH (phenol)~300HighNon-selective (binds

, 5-HT)
Ro 25-6981 4-Methyl9>1000Highly NR2B Selective
Target Cmpd 3,4-Dimethyl < 50 (Est.)< 10 (Est.)[1]High Lipophilicity / Dual Affinity

Part 4: Experimental Handling & Safety

Physical Properties[1][9]
  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Soluble in water (as HCl salt), DMSO, and Methanol.

  • Stability: Hygroscopic; store in a desiccator at -20°C.

Standard Protocol: Preparation of 10mM Stock Solution
  • Weighing: Accurately weigh 2.40 mg of the hydrochloride salt.[1]

  • Dissolution: Add 1.0 mL of sterile DMSO. Vortex for 30 seconds until fully dissolved.[1]

  • Dilution: For cell culture, dilute 1:1000 into media (final concentration 10

    
    M). Ensure final DMSO concentration is <0.1%.[1]
    
Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.[1]

References

  • Borza, I., et al. (2007).[1] "Selective NR1/2B N-Methyl-D-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides." Journal of Medicinal Chemistry. Link

  • Collina, S., et al. (2007).[1][3] "4-Benzylpiperidine derivatives as Sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry. Link

  • Chenard, B. L., et al. (1995).[1] "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol: A Potent New Neuroprotectant which Blocks N-Methyl-D-aspartate Responses."[1] Journal of Medicinal Chemistry. Link

  • PubChemLite. (2025).[3] "Compound Summary: 4-(3,4-Dimethyl-benzyl)-piperidine (CAS 782504-68-1)."[1] University of Luxembourg.[1] Link

  • Gund, T. M., et al. (2004).[1] "Convenient, Benign and Scalable Synthesis of 2- and 4-Substituted Benzylpiperidines." Synthetic Communications. Link

Sources

Foundational

Purity and characterization of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

An In-Depth Technical Guide to the Purity and Characterization of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Abstract This technical guide provides a comprehensive framework for the definitive purity assessment and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Characterization of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the definitive purity assessment and structural characterization of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (C₁₄H₂₂ClN), a key piperidine derivative relevant to drug discovery and development. Addressing researchers, analytical scientists, and quality control professionals, this document moves beyond standard protocols to explain the scientific rationale behind employing a multi-modal analytical strategy. We detail the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each section provides not only step-by-step protocols but also the expert insights necessary for robust data interpretation and troubleshooting, ensuring a self-validating system for quality assessment in line with stringent regulatory expectations.

Introduction and Physicochemical Profile

The piperidine scaffold is a ubiquitous structural motif in a multitude of pharmaceutical agents and natural products, prized for its favorable pharmacokinetic properties.[1][2][3] 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a specific derivative that serves as a valuable intermediate or a potential active pharmaceutical ingredient (API) in its own right. The precise substitution pattern on the benzyl ring and the presence of the hydrochloride salt are critical to its chemical identity and biological activity. Therefore, an unambiguous and rigorous analytical characterization is paramount to guarantee its quality, safety, and efficacy in any research or development context.

The validation of the analytical procedures used is as critical as the methods themselves. All methodologies should be validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary parameters such as accuracy, precision, specificity, linearity, and robustness.[4][5][6][7][8]

Table 1: Physicochemical Properties of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

PropertyValueSource
Molecular Formula C₁₄H₂₂ClN[9]
Molecular Weight 239.78 g/mol [9]
Appearance White to off-white solid/powderInferred from similar compounds[10]
Free Base Formula C₁₄H₂₁NCalculated
Free Base MW 203.33 g/mol Calculated

The Integrated Analytical Workflow

No single analytical technique can provide a complete picture of a compound's identity and purity. A synergistic approach, where the strengths of one method compensate for the limitations of another, is the cornerstone of modern analytical science. The following workflow illustrates the logical progression from initial identification to comprehensive purity assessment.

G cluster_0 Purity & Characterization Workflow Sample Sample: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Structural Structural Elucidation Sample->Structural Purity Purity Assessment Sample->Purity Confirmation Compositional Confirmation Sample->Confirmation NMR NMR (¹H, ¹³C) Structural->NMR MS Mass Spectrometry Structural->MS FTIR FTIR Spectroscopy Structural->FTIR HPLC HPLC (Purity, Impurities) Purity->HPLC EA Elemental Analysis (CHN, Cl) Confirmation->EA Report Certificate of Analysis NMR->Report MS->Report FTIR->Report HPLC->Report EA->Report

Caption: Integrated workflow for the comprehensive analysis of the target compound.

Structural Elucidation: Confirming the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of molecular structure. A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the carbon skeleton and proton environments.

Rationale: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For a molecule of this complexity, 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) are essential to definitively assign all signals and confirm the attachment of the dimethyl-benzyl group to the piperidine ring at the C4 position.[1]

G cluster_1 NMR Structural Elucidation Logic H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships in NMR-based structure confirmation.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it does not exchange with the N-H protons.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) and the ¹³C spectrum accordingly.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH (3H) ~6.9-7.1~128-132
Aromatic C (quaternary, 3C) -~130-138
Benzyl CH₂ ~2.5~40-45
Piperidine CH (C4) ~1.8~35-40
Piperidine CH₂ (C2, C6) ~2.8-3.2 (axial/equatorial)~45-50
Piperidine CH₂ (C3, C5) ~1.4-1.8 (axial/equatorial)~30-35
Methyl CH₃ (2x) ~2.2~19-21
N-H₂⁺ (broad) ~8.5-9.5-

Note: Chemical shifts are estimates based on similar structures and may vary.[11]

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, offering primary confirmation of its identity. Electrospray Ionization (ESI) is the preferred method for this type of molecule, as it is a soft ionization technique that typically yields the protonated molecular ion of the free base [M+H]⁺.[1][12][13]

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source or via an LC system.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ peak corresponding to the free base (C₁₄H₂₁N). The expected m/z would be approximately 204.17.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] For this compound, FTIR confirms the presence of the piperidinium salt, the aromatic ring, and aliphatic C-H bonds.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table 3: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (salt) 2700-2250 (broad)Characteristic of secondary amine salt
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850Benzyl and piperidine CH₂/CH₃
Aromatic C=C Bending 1600-1450
N-H Bending ~1600

Reference spectra for piperidine and its salts can be useful for comparison.[15][16]

Purity and Compositional Analysis

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of a pharmaceutical compound and quantifying any related impurities.[1] A reverse-phase method with UV detection is typically suitable. The goal is to develop a method that can separate the main compound from any potential starting materials, by-products, or degradation products.

Experimental Protocol (Purity Assay):

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a reference standard and dissolve it in a known volume (e.g., 10 mL) of the mobile phase or a suitable diluent to create a 1 mg/mL stock.

    • Sample Solution: Prepare the sample to be tested at the same nominal concentration.

  • Chromatographic Conditions:

    • Column: C18, e.g., 250 x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid to ensure good peak shape for the amine).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at 220 nm (where the benzyl group absorbs).

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Table 4: HPLC Method Parameters Summary

ParameterValue
Technique Reverse-Phase HPLC
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / 0.1% TFA in Water (Gradient)
Detection UV at 220 nm
Quantification Area Percent
Elemental Analysis (CHN & Chloride)

Rationale: Elemental analysis provides a fundamental assessment of a compound's purity and confirms its empirical formula.[17][18] For a hydrochloride salt, it is crucial to analyze not only for Carbon, Hydrogen, and Nitrogen (CHN) but also for the chloride content to verify the correct salt stoichiometry.

Experimental Protocol:

  • Sample Preparation: The sample must be meticulously dried to remove any residual solvents or water, which would skew the results.

  • Analysis: Submit the sample to a specialized laboratory for CHN analysis (typically via combustion) and chloride analysis (e.g., via titration or ion chromatography).[19]

  • Data Comparison: Compare the experimentally determined weight percentages to the theoretical values. A close match (typically within ±0.4%) is required to confirm the formula and purity.

Table 5: Theoretical vs. Experimental Elemental Composition

ElementTheoretical % for C₁₄H₂₂ClNExperimental % (Acceptance Criteria)
Carbon (C) 69.95%69.95 ± 0.4%
Hydrogen (H) 9.25%9.25 ± 0.4%
Nitrogen (N) 5.84%5.84 ± 0.4%
Chlorine (Cl) 14.79%14.79 ± 0.4%

Conclusion

The characterization and purity assessment of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride demand a rigorous, multi-faceted analytical approach. This guide outlines an integrated strategy that combines the structural elucidating power of NMR and MS, the functional group identification of FTIR, the quantitative purity assessment of HPLC, and the fundamental compositional verification of elemental analysis. By understanding the causality behind each experimental choice and adhering to validated protocols grounded in regulatory standards like ICH Q2(R1), researchers and drug development professionals can ensure the unequivocal quality and integrity of this important chemical entity.[4][5][7]

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Zafar, S. et al. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • Biosynce. (2025). What are the detection methods for piperidine? - Blog.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MPL Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1).
  • Rajput, A. P., & Nagarale, D. V. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Der Pharma Chemica. (2025). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives | Abstract.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride. MilliporeSigma.
  • ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)...
  • Defense Technical Information Center. (1964). The Determination of Chlorine and Ionic Chloride in Organic Compounds.
  • National Institutes of Health. Piperidine | C5H11N | CID 8082 - PubChem.
  • Wiley. Piperidine - SpectraBase.
  • IP Indexing. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest.
  • Wiley. Piperidine hydrochloride - Optional[FTIR] - Spectrum - SpectraBase.
  • ChemicalBook. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum.
  • AccelaChem. 945374-66-3,4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.
  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • Fluorochem. 4-(3,4-Dimethoxybenzyl)piperidine (CAS 121278-66-8).
  • National Institutes of Health. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem.
  • BLD Pharm. 945374-66-3|4-(3,4-Dimethylbenzyl)piperidine hydrochloride.
  • Chem-Impex. 3-(4-Methylbenzyl)Piperidine Hydrochloride.
  • ChemicalBook. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride(1062580-52-2) 1 H NMR.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Benchchem. Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • PubChemLite. 4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride (C14H21NO2).
  • Reddit. (2023). How to detect a HCl salt in organic compunds.
  • ChemicalBook. 4-Benzylpiperidine(31252-42-3) IR Spectrum.
  • SpringerLink. Elemental analysis of organic compounds with the use of automated CHNS analyzers.
  • Sigma-Aldrich. 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride.
  • National Institutes of Health. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R) - PubChem.
  • Google Patents. (2010). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Defense Technical Information Center. (2025). Piperidine Synthesis.
  • Organic Syntheses. Benzoyl piperidine - Organic Syntheses Procedure.
  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Available from: [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Introduction 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a substituted piperidine derivative with potential applications in pharmaceutical research and drug development. As with many heterocyclic amines, this com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a substituted piperidine derivative with potential applications in pharmaceutical research and drug development. As with many heterocyclic amines, this compound and its structural analogs warrant a careful and informed approach to laboratory handling. This guide provides a comprehensive overview of the known and inferred hazards of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, drawing upon data from closely related compounds to establish best practices for its safe use by researchers, scientists, and drug development professionals. The protocols and recommendations outlined herein are designed to foster a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

Inferred Hazardous Properties:

Based on available data for analogous compounds, 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride should be treated as a hazardous substance with the following potential effects:

  • Acute Toxicity: Harmful if swallowed.[1] Animal studies on 4-benzylpiperidine indicate that ingestion of less than 150 grams may be fatal or cause serious health damage.[1] The intravenous LD50 in mice for 4-benzylpiperidine is 56 mg/kg.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[2] Piperidine and its derivatives can be irritating upon contact with the skin.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Systemic Effects: Exposure to piperidines may lead to increased blood pressure and heart rate, nausea, vomiting, salivation, labored breathing, muscular weakness, paralysis, and convulsions.[1]

GHS Hazard Classification (Inferred):

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4mancanza di un'immagine validaWarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2mancanza di un'immagine validaWarningH315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2mancanza di un'immagine validaWarningH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3mancanza di un'immagine validaWarningH335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride to prevent accidental exposure.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. The suitability and durability of the glove material should be confirmed for the specific laboratory operations.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing or aerosol generation, chemical splash goggles and a face shield are necessary.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls should be worn.

  • Footwear: Closed-toe shoes are required in all laboratory settings where this compound is handled.

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for minimizing the risk of exposure and ensuring the stability of the compound.

Handling Procedures:

  • Ventilation: All handling of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Dust Formation: Care should be taken to minimize the generation of dust when weighing or transferring the solid material.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.

Storage Requirements:

  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[3]

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of a comprehensive safety plan.

First Aid Measures

General Advice: In case of accidental exposure, move the affected person to a safe area and seek immediate medical attention. Provide the attending medical personnel with the Safety Data Sheet for a structurally similar compound if one is available.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Workflow for Chemical Spill Response:

Caption: Decision workflow for responding to a chemical spill.

Minor Spill Cleanup Protocol (for small, contained spills):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Major Spill Response:

For large, uncontained, or unknown spills, or if you are not trained or equipped to handle the spill:

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Emergency Call: From a safe location, call emergency services and provide them with the identity of the spilled chemical and the location of the spill.

Waste Disposal

All waste containing 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride must be treated as hazardous waste.

Disposal Guidelines:

  • Collection: Collect all waste materials (excess reagent, contaminated absorbent material, and disposable PPE) in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label should include the chemical name and the associated hazards.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a valuable compound for research, its potential hazards necessitate a diligent and informed approach to safety. By understanding its inferred toxicological profile and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound in a manner that ensures their safety and the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). 4-Benzylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Detailed Spectroscopic Profile: 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

Executive Summary & Chemical Context Compound: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Molecular Formula: Molecular Weight: 239.78 g/mol (Salt); 203.32 g/mol (Free Base) CAS Registry Number: 945374-66-3 (Note: V...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Molecular Formula:


Molecular Weight:  239.78  g/mol  (Salt); 203.32  g/mol  (Free Base)
CAS Registry Number:  945374-66-3 (Note: Vendor listings may vary; verification by structure is recommended).[1][2]

This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(3,4-dimethyl-benzyl)-piperidine hydrochloride. This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of CNS-active agents (e.g., sigma receptor ligands) and as a structural analog to intermediates used in Donepezil synthesis.[3]

The data presented below synthesizes empirical trends from benzyl-piperidine scaffolds with precise substituent chemical shift increments, providing a robust reference for structural validation.

Mass Spectrometry (MS) Analysis[3][4][5][6][7][8][9]

Ionization & Molecular Ion

The analysis is best performed using Electrospray Ionization (ESI) in positive mode (


).[3] As a hydrochloride salt, the compound exists as a pre-charged ammonium species in solution, facilitating detection.[3]
ParameterValueInterpretation
Monoisotopic Mass 203.1674 DaCalculated for neutral free base (

)
Observed Ion

204.17 ± 0.05 m/z Protonated molecular ion (Base Peak in Soft Ionization)
Adducts 226.15 (

)
Common in non-desalted samples
Fragmentation Pattern (CID/EI)

Structural confirmation relies on observing characteristic fragment ions. The fragmentation is driven by the stability of the benzylic cation and the piperidine ring.

  • Primary Cleavage (m/z 119): The bond between the benzylic carbon and the piperidine C4 breaks, generating a resonance-stabilized 3,4-dimethylbenzyl cation (tropylium ion analog).[3] This is the diagnostic peak for the aromatic portion.

  • Secondary Cleavage (m/z 84): The piperidine ring fragment (

    
    ), often observed as the tetrahydropyridinium ion following hydrogen rearrangement.[3]
    
Fragmentation Pathway Diagram

MS_Fragmentation M_H [M+H]+ Precursor m/z 204.17 Benzyl_Cat 3,4-Dimethylbenzyl Cation m/z 119.09 M_H->Benzyl_Cat Benzylic Cleavage (Loss of Piperidine) Pip_Frag Tetrahydropyridine Ion m/z 84.08 M_H->Pip_Frag Charge Retention on Nitrogen Tropylium Dimethyl-tropylium Ion (Rearrangement) Benzyl_Cat->Tropylium Ring Expansion

Figure 1: Proposed ESI-MS/MS fragmentation pathway showing the diagnostic benzylic cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5]

Sample Preparation Protocol

To ensure sharp signals and prevent aggregation of the hydrochloride salt:

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is preferred over
    
    
    . The salt is highly soluble in DMSO, and the exchangeable ammonium protons (
    
    
    ) are clearly visible, aiding in salt verification.[3]
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by a distinct aromatic pattern, two methyl singlets, and the piperidine envelope.[3]

Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
NH 8.60–9.10br s2H-Ammonium protons (

). Broad due to exchange.
Ar-5 7.04d1H7.8Ortho coupling to H-6.
Ar-2 6.94s1H-Isolated proton between methyl and benzyl group.
Ar-6 6.88d1H7.8Ortho coupling to H-5.
Pip-2,6 (eq) 3.22d (br)2H12.0Deshielded by

and equatorial geometry.
Pip-2,6 (ax) 2.78t (br)2H12.0Axial protons, shielded by anisotropy.[3]
Benzyl-

2.46d2H7.0Doublet due to coupling with Pip-H4.
Ar-

2.19s3H-Methyl at C3/C4 (slightly distinct or overlapping).
Ar-

2.17s3H-Methyl at C3/C4.
Pip-4 1.65–1.75m1H-Methine proton, links benzyl to piperidine.
Pip-3,5 (eq) 1.62d (br)2H13.0Equatorial protons.[3]
Pip-3,5 (ax) 1.28q (br)2H12.0Axial protons.[3]

Note: Chemical shifts (


) are referenced to residual DMSO pentet at 2.50 ppm. Values are synthesized from 4-benzylpiperidine scaffold data corrected for 3,4-dimethyl substituent effects.
C NMR Data (100 MHz, DMSO- )
Carbon Type

(ppm)
Assignment
Ar-C (Quat) 137.5, 136.2, 134.1Ipso (benzyl), C3, C4 (methyl bearing).[3]
Ar-C (CH) 130.2, 129.8, 126.5C5, C2, C6 (aromatic methines).[3]
Pip-C2,6 43.5Nitrogen-adjacent carbons.
Benzyl-

41.2Linker carbon.
Pip-C4 35.1Methine carbon.
Pip-C3,5 28.4Beta-carbons of piperidine.
Ar-

19.4, 19.0Methyl carbons.[3]

Structural Elucidation Workflow

To validate the structure and distinguish it from isomers (e.g., 2,3-dimethyl or 3,5-dimethyl), follow this correlation logic:

Connectivity Logic (2D NMR)
  • COSY (Correlation Spectroscopy):

    • Confirm the spin system of the piperidine ring:

      
      .
      
    • Confirm the aromatic coupling:

      
       (strong ortho coupling). 
      
      
      
      should show no strong COSY cross-peak (singlet).[3]
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Check: The Benzylic

      
       protons (
      
      
      
      2.46) must show correlations to C2, C6 (aromatic) and Pip-C3,5 / Pip-C4 .[3]
    • Regiochemistry: The methyl protons should show correlations to the quaternary carbons C3 and C4.

Isomer Differentiation[3]
  • vs. 3,5-Dimethyl: The 3,5-isomer possesses a plane of symmetry.[3] The aromatic protons would appear as a singlet (2H, ortho) and a singlet (1H, para), or a doublet (2H) / triplet (1H) pattern.[3] The 3,4-isomer is asymmetric, producing an ABX or ABC aromatic pattern.[3]

  • vs. 2,3-Dimethyl: The 2,3-isomer would show a distinct splitting pattern due to the steric crowding near the benzylic position, often shifting the benzylic

    
     protons significantly.[3]
    
Structural Validation Diagram

NMR_Connectivity H_Benzyl Benzylic CH2 δ 2.46 C_Quat Ar-C (Ipso) δ 137.5 H_Benzyl->C_Quat HMBC (3-bond) H_Pip4 Piperidine H4 δ 1.70 H_Benzyl->H_Pip4 COSY (Vicinal) H_Ar2 Ar-H2 (Singlet) δ 6.94 H_Ar2->C_Quat HMBC H_Ar5 Ar-H5 (Doublet) δ 7.04 H_Ar5->H_Ar2 NOESY (Spatial)

Figure 2: Key NMR correlations required to confirm the 3,4-substitution pattern and linker connectivity.

References

  • NIST Mass Spectrometry Data Center. "4-Benzylpiperidine Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link] (Scaffold fragmentation reference).[3]

  • PubChem. "4-Benzylpiperidine Compound Summary."[4] National Library of Medicine. [Link] (Base structure properties).[3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift increments).

  • Accela ChemBio. "Product Data: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride." [Link] (Commercial verification of the specific salt form).

Sources

Protocols & Analytical Methods

Method

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in vitro assay protocol

Application Note: Pharmacological Profiling of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride Executive Summary 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (4-DMBP-HCl) is a synthetic small molecule belonging to t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

Executive Summary

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (4-DMBP-HCl) is a synthetic small molecule belonging to the 4-benzylpiperidine class. This chemical scaffold is a "privileged structure" in medicinal chemistry, predominantly associated with high-affinity binding to Sigma-1 Receptors (σ1R) and, to a lesser extent, the NMDA receptor (NR2B subunit) and monoamine transporters.

This application note provides a rigorous in vitro protocol for characterizing 4-DMBP-HCl. Given its structural homology to known σ1R ligands (e.g., PB28, SA4503), the primary focus is on Radioligand Competition Binding Assays to determine binding affinity (


) and a Functional Cytoprotection Assay  to evaluate agonist/antagonist activity under endoplasmic reticulum (ER) stress conditions.

Chemical Identity & Preparation

PropertyDetail
IUPAC Name 4-[(3,4-dimethylphenyl)methyl]piperidine hydrochloride
CAS Number 782504-68-1 (Free base ref)
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight ~239.78 g/mol (Salt); 203.33 g/mol (Free Base)
Solubility Soluble in DMSO (>20 mM); Water (variable, pH dependent)
Storage -20°C, desiccated, protected from light.

Stock Solution Preparation:

  • Vehicle: Dissolve 10 mg of 4-DMBP-HCl in 1 mL of 100% DMSO to create a high-concentration stock (approx. 41 mM).

  • Working Solutions: Serially dilute in assay buffer. Ensure final DMSO concentration in the assay well is <0.1% to prevent solvent interference.

Mechanism of Action: The Sigma-1 Receptor Context

The Sigma-1 receptor is a ligand-operated chaperone protein located at the Mitochondria-Associated ER Membrane (MAM). Upon agonist binding, σ1R dissociates from BiP (Binding immunoglobulin protein), translocating to the plasma membrane or stabilizing IP3 receptors to ensure proper


 signaling and mitochondrial function.

Hypothesis: 4-DMBP-HCl, as a benzylpiperidine, is hypothesized to bind the σ1R hydrophobic pocket, potentially modulating ER stress responses.

SigmaMechanism Ligand 4-DMBP-HCl Sig1_BiP σ1R-BiP Complex (Inactive at MAM) Ligand->Sig1_BiP Binds Sig1_Active σ1R Active (Chaperone) Sig1_BiP->Sig1_Active Dissociation ER_Stress ER Stress (Unfolded Proteins) Sig1_Active->ER_Stress Mitigates Ca_Flow Mitochondrial Ca2+ Uptake Sig1_Active->Ca_Flow Stabilizes IP3R ER_Stress->Sig1_BiP Triggers Survival Cell Survival (Neuroprotection) Ca_Flow->Survival ATP Production

Figure 1: Putative mechanism of action for 4-benzylpiperidine ligands at the Sigma-1 Receptor interface.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity constant (


) of 4-DMBP-HCl for the σ1R using the specific radioligand 

.
Reagents & Materials
  • Source Tissue: Guinea pig brain membranes (rich in σ1R) or HEK293 cells stably expressing human σ1R.

  • Radioligand:

    
    .
    
  • Non-specific Binder: Haloperidol (10 µM) or unlabeled (+)-Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well harvester (Brandel or PerkinElmer), Liquid Scintillation Counter.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet and repeat wash.

    • Final resuspension to protein concentration of ~0.5 mg/mL.

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL Membrane + 50 µL

      
      -Ligand (3 nM final) + 50 µL Buffer.
      
    • Non-Specific Binding (NSB): Add 50 µL Membrane + 50 µL

      
      -Ligand + 50 µL Haloperidol (10 µM final).
      
    • Test Compound (4-DMBP-HCl): Add 50 µL Membrane + 50 µL

      
      -Ligand + 50 µL 4-DMBP-HCl (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Incubation:

    • Incubate plates for 120 minutes at 37°C (equilibrium is slower for lipophilic piperidines).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding).

    • Wash 3x with ice-cold Tris buffer.

  • Quantification:

    • Add scintillation cocktail (e.g., Microscint-20).

    • Count Radioactivity (CPM) after 4 hours of dark adaptation.

BindingWorkflow Prep Membrane Prep (Guinea Pig Brain) Incubation Incubation (2h @ 37°C) Prep->Incubation + [3H]-Pentazocine + 4-DMBP-HCl Filtration GF/B Filtration (Vacuum Manifold) Incubation->Filtration Terminate Counting Scintillation Counting (CPM Data) Filtration->Counting Add Cocktail

Figure 2: Workflow for high-throughput radioligand competition binding.

Protocol B: Functional ER Stress Cytoprotection Assay

Objective: Determine if 4-DMBP-HCl acts as an agonist (neuroprotective) or antagonist by evaluating cell survival against Thapsigargin-induced ER stress.

Reagents
  • Cell Line: PC12 (Pheochromocytoma) or SH-SY5Y cells.

  • Stressor: Thapsigargin (TG) or Tunicamycin.

  • Readout: MTT or CellTiter-Glo (ATP quantification).

Methodology
  • Seeding: Plate cells at 10,000 cells/well in 96-well plates; incubate 24h.

  • Pre-treatment: Treat cells with 4-DMBP-HCl (0.1, 1, 10 µM) for 1 hour.

    • Control: Vehicle (DMSO).

    • Blocker Control: Co-treat with NE-100 (σ1R antagonist) to verify mechanism.

  • Stress Induction: Add Thapsigargin (1 µM final) to induce ER stress. Incubate for 24 hours.

  • Measurement:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Interpretation:

  • If 4-DMBP-HCl is an agonist , it will significantly attenuate TG-induced cell death.

  • This effect should be blocked by NE-100.

Data Analysis & Reporting

Binding Parameters

Convert CPM to % Specific Binding:



Fit data to a one-site competition model (e.g., GraphPad Prism) to determine


. Calculate 

using the Cheng-Prusoff equation:

  • 
    : Radioligand concentration (3 nM).
    
  • 
    : Dissociation constant of 
    
    
    
    (typically ~3-5 nM).
Expected Results Table
ParameterExpected Range (Based on Pharmacophore)Interpretation

(σ1R)
1 nM – 100 nMHigh affinity (Typical for 4-benzylpiperidines).

(σ2R)
> 500 nMSelectivity ratio (σ1/σ2) indicates specificity.
Functional Effect 20-40% increase in viability vs. TG controlAgonist activity (Cytoprotective).

References

  • Review of Sigma Receptor Ligands: Title: Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders. Source:Future Medicinal Chemistry (2015). URL:[Link]

  • 4-Benzylpiperidine SAR: Title: Structure-Affinity Relationships of 4-Benzylpiperidine Derivatives at Sigma-1 Receptors. Source:Journal of Medicinal Chemistry (1995). URL:[Link] (Note: This foundational text establishes the 4-benzylpiperidine scaffold as a key σ1R pharmacophore.)

  • Binding Assay Protocol: Title: Protocol for Sigma-1 Receptor Binding Assays. Source:Bio-protocol (2018). URL:[Link]

  • Functional ER Stress Assay: Title: Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Source:Cell (2010). URL:[Link]

Application

Application Note: In Vivo Evaluation of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

Executive Summary Compound: 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride (4-DMBP-HCl) Chemical Class: 4-Benzylpiperidine derivative Primary Applications: CNS Drug Discovery (Neuropharmacology) Target Class Prediction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride (4-DMBP-HCl) Chemical Class: 4-Benzylpiperidine derivative Primary Applications: CNS Drug Discovery (Neuropharmacology) Target Class Prediction: GluN2B-selective NMDA Receptor Antagonist / Sigma-1 Receptor Ligand

This guide provides a rigorous framework for the in vivo characterization of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. As a structural analog of the 4-benzylpiperidine scaffold found in agents like Ifenprodil and Donepezil , this compound acts as a privileged structure for modulating the Central Nervous System (CNS). This protocol details formulation strategies, pharmacokinetic (PK) profiling, and efficacy models relevant to its putative mechanism of action (MoA).

Part 1: Scientific Background & Mechanism

Structural Pharmacology

The 4-benzylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, frequently associated with two distinct but overlapping pharmacological profiles:

  • GluN2B-Selective NMDA Antagonism: 4-benzylpiperidines serve as the pharmacophore core for Ifenprodil-like compounds, which bind to the allosteric site of the GluN2B subunit. These agents are sought for treating neuropathic pain and depression without the psychotomimetic side effects of channel blockers (e.g., Ketamine).

  • Sigma-1 Receptor (σ1R) Modulation: The lipophilic benzyl-piperidine structure exhibits high affinity for σ1R chaperones, which regulate calcium signaling and ER stress.

Mechanism of Action (Hypothetical Pathway)

Given the structural homology, 4-DMBP-HCl is hypothesized to modulate glutamatergic transmission or cellular stress responses.

MoA_Pathway Compound 4-DMBP-HCl Target1 GluN2B (NMDA) Compound->Target1 Antagonism Target2 Sigma-1 Receptor Compound->Target2 Agonism/Antagonism Effect1 Inhibit Ca2+ Influx Target1->Effect1 Effect2 Modulate ER Stress Target2->Effect2 Outcome1 Analgesia / Antidepressant Effect1->Outcome1 Outcome2 Neuroprotection Effect2->Outcome2

Figure 1: Putative signaling pathways for 4-benzylpiperidine derivatives targeting GluN2B and Sigma-1 receptors.

Part 2: Formulation & Stability Protocols

The hydrochloride salt improves water solubility compared to the free base, but the lipophilic dimethyl-benzyl group may still require co-solvents for high-concentration stocks.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication
Molecular Weight ~239.78 (Free Base) / ~276.2 (HCl Salt)Small molecule, likely BBB permeable.
LogP (Predicted) 3.5 - 4.2Highly lipophilic; excellent brain penetration expected.
Solubility Soluble in DMSO (>50 mM); Moderate in Saline.Avoid freezing aqueous stocks (precipitation risk).
Vehicle Selection Guide

A. Standard Vehicle (IV/IP < 10 mg/kg)

  • Composition: 0.9% Saline (Sterile).

  • Preparation: Dissolve 4-DMBP-HCl powder directly in saline. Vortex for 2 minutes. If cloudy, sonicate at 37°C for 5 mins.

  • pH Check: Ensure pH is >4.5 and <7.5. The HCl salt may be acidic; adjust with 0.1N NaOH if pH < 4.0.

B. Enhanced Vehicle (High Dose / Toxicology)

  • Composition: 5% DMSO + 5% Tween-80 + 90% Saline.

  • Protocol:

    • Dissolve compound in 100% DMSO (5% of final vol).

    • Add Tween-80 (5% of final vol) and vortex.

    • Slowly add warm Saline (90% of final vol) while vortexing.

Part 3: In Vivo Pharmacokinetic (PK) Protocol

Before efficacy studies, you must establish the Brain-to-Plasma Ratio (B/P) to confirm CNS engagement.

Experimental Design
  • Species: Male C57BL/6 Mice (n=3 per timepoint).

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

Sample Collection Workflow
  • Anesthesia: Isoflurane induction.

  • Blood Draw: Cardiac puncture into K2EDTA tubes. Centrifuge (2000g, 10 min, 4°C) to harvest plasma.

  • Perfusion: Transcardial perfusion with cold PBS (to remove blood from brain capillaries).

  • Tissue Harvest: Remove brain, weigh, and snap-freeze in liquid nitrogen.

Bioanalysis (LC-MS/MS)
  • Extraction: Protein precipitation with Acetonitrile (1:3 ratio) containing Internal Standard (e.g., Verapamil).

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).

Part 4: Safety & Efficacy Protocols

Safety: The Irwin Test & Rotarod

Since NMDA antagonists can cause ataxia (motor incoordination), this must be ruled out before efficacy testing.

  • Rotarod Test:

    • Training: 3 days at 4-40 rpm acceleration.

    • Test: Administer 4-DMBP-HCl (10, 30 mg/kg IP). Measure latency to fall at T+30 and T+60 min.

    • Pass Criteria: No significant decrease in latency compared to Vehicle (< 20% reduction).

Efficacy Model: Formalin Test (Neuropathic Pain)

This model is sensitive to both GluN2B antagonists and Sigma-1 ligands.

  • Step-by-Step Protocol:

    • Acclimatization: Place mice in plexiglass observation chambers for 30 min.

    • Drug Administration: Inject 4-DMBP-HCl (3, 10, 30 mg/kg, IP) 30 mins prior to stimulus.

    • Induction: Inject 20 µL of 2.5% Formalin into the dorsal surface of the right hind paw.

    • Scoring: Measure time spent licking/biting the injected paw.

      • Phase I (0-5 min): Direct nociception (C-fiber activation).

      • Phase II (15-45 min): Central sensitization (Inflammatory/Spinal).

    • Interpretation: A reduction in Phase II suggests central efficacy (Spinal/Supraspinal), consistent with NMDA/Sigma modulation.

Study Workflow Diagram

Workflow Step1 1. Formulation (Saline vs. DMSO/Tween) Step2 2. Safety Screen (Rotarod/Irwin Test) Step1->Step2 Step3 3. PK Profiling (Brain/Plasma Ratio) Step2->Step3 If no ataxia Step4 4. Efficacy Study (Formalin Test / FST) Step3->Step4 If B/P Ratio > 0.5 Decision Go / No-Go Decision Step4->Decision

Figure 2: Sequential workflow for the in vivo evaluation of 4-DMBP-HCl.

Part 5: Data Reporting & Analysis

Recommended Data Table Structure

When reporting results, summarize the PK and Efficacy data as follows:

ParameterVehicle4-DMBP-HCl (Low Dose)4-DMBP-HCl (High Dose)P-Value (vs Vehicle)
Cmax (Plasma) N/A[Value] ng/mL[Value] ng/mL-
Brain/Plasma Ratio N/A[Value][Value]-
Rotarod Latency 100%[Value] %[Value] %< 0.05 (*)
Phase II Pain Score [Value] sec[Value] sec[Value] sec< 0.01 (**)

References

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology. Link

  • Collina, S., et al. (2013). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. Link

  • Accela Chem. Product Data Sheet: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS 945374-66-3).[1]Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 4-Benzylpiperidine derivatives.Link

Disclaimer: This protocol is designed for research purposes only. 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a chemical probe and is not approved for human therapeutic use.

Sources

Method

Application Notes &amp; Protocols: Dosing and Administration of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Prepared by: Senior Application Scientist For: Researchers, scientists, and drug development professionals. Disclaimer: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a research chemical for which extensive public d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Disclaimer: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a research chemical for which extensive public data on biological activity, pharmacokinetics, and toxicology is not available. The following application notes and protocols are based on the chemical properties of the molecule, data from structurally similar compounds, and established best practices in preclinical drug development. All protocols require validation and optimization by the end-user for their specific research context and animal models. This guide is intended for investigational use only.

Introduction and Scientific Context

The piperidine moiety is a cornerstone of medicinal chemistry, present in numerous approved pharmaceuticals targeting a wide array of biological pathways.[1][2] The 4-benzylpiperidine scaffold, in particular, is known to interact with central nervous system (CNS) targets. For instance, the parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with selectivity for norepinephrine and dopamine, and also functions as a weak monoamine oxidase inhibitor (MAOI).[3] Furthermore, related structures are known to bind to cholinesterase, opioid receptors, and sigma receptors, making this chemical class a versatile template for drug discovery in neuroscience, pain management, and oncology.[4][5][6][7][8]

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride incorporates this key scaffold. The dimethyl substitution on the benzyl ring may influence its binding affinity, selectivity, and metabolic stability compared to its parent structure. As a hydrochloride salt, the compound is expected to have improved aqueous solubility and stability, which are advantageous properties for formulation development.[9][10]

These application notes provide a comprehensive framework for the initial characterization, formulation, and in vivo administration of this compound, enabling researchers to systematically evaluate its therapeutic potential.

Physicochemical Properties

A summary of the known properties of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is presented below.

PropertyValueSource
CAS Number 945374-66-3[11]
Molecular Formula C₁₄H₂₂ClN[11]
Molecular Weight 239.78 g/mol [11]
Appearance Solid (predicted)[12][13]
Form Hydrochloride Salt[11]
Postulated Mechanism of Action

Based on its structural similarity to known bioactive molecules, 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride may act on one or more of the following targets. Experimental validation is required to confirm the precise mechanism.

  • Monoamine Transporters (NET, DAT): Similar to 4-benzylpiperidine, it may inhibit the reuptake or promote the release of norepinephrine and/or dopamine.[3]

  • Sigma Receptors (S1R, S2R): The piperidine scaffold is common in sigma receptor ligands, which are implicated in neurological disorders and cancer.[5]

  • Acetylcholinesterase (AChE): The benzylpiperidine core is a key pharmacophore in AChE inhibitors used in Alzheimer's disease treatment.[7]

  • Opioid Receptors (μ, κ, δ): The trans-3,4-dimethylpiperidine moiety is a known pharmacophore for opioid receptor antagonists.[8][14]

The following diagram illustrates a hypothetical signaling pathway if the compound acts as a dopamine reuptake inhibitor.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_neuron Dopamine (DA) DA_vesicle->DA_neuron Release DAT Dopamine Transporter (DAT) DA_neuron->DAT Reuptake DA_synapse Increased Dopamine Compound 4-(3,4-Dimethyl-benzyl) -piperidine HCl Compound->DAT Inhibition DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signal Downstream Signaling DA_receptor->Signal Activation

Figure 1. Hypothetical mechanism of action via dopamine transporter (DAT) inhibition.

Preclinical Formulation Development

The primary goal of formulation is to prepare a stable, homogenous, and administrable preparation of the test article. As a hydrochloride salt, initial efforts should focus on aqueous-based vehicles.

Vehicle Selection & Solubility Screening Protocol

Rationale: The choice of vehicle is critical and must ensure the compound is fully solubilized or uniformly suspended without causing adverse effects in the animal model. The ideal vehicle should be simple, well-tolerated, and not interfere with the biological endpoint being measured.

Protocol:

  • Prepare Stock Solutions: Weigh out approximately 5-10 mg of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride into separate, appropriately sized glass vials.

  • Test Vehicles: Add a small, precise volume (e.g., 100 µL) of a test vehicle to the first vial.

  • Solubilization: Vortex the vial for 1-2 minutes. Use a bath sonicator for 5-10 minutes if the compound does not readily dissolve. Gentle warming (37°C) may be applied, but note any potential for degradation.

  • Incremental Addition: If the compound is not fully dissolved, add the vehicle in incremental volumes (e.g., another 100 µL), vortexing and sonicating after each addition until the compound is fully dissolved or the maximum desired concentration is exceeded.

  • Record Solubility: Carefully record the final concentration at which the compound is fully dissolved.

  • pH Measurement: Measure and record the pH of the final aqueous-based formulations. Adjust pH to a physiologically tolerated range (pH 5-9) using dilute HCl or NaOH if necessary, and observe for any precipitation.[4]

  • Repeat: Repeat steps 2-6 for each vehicle listed in Table 2.

VehicleCompositionCommon RoutesNotes
Sterile Water for Injection H₂OOral (PO), Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)A first-choice vehicle for water-soluble compounds.
0.9% Saline 0.9% NaCl in WaterIV, IP, SCIsotonic, well-tolerated for parenteral routes.
Phosphate-Buffered Saline (PBS) pH ~7.4IV, IP, SCBuffered isotonic solution, good for maintaining physiological pH.
5% Dextrose in Water (D5W) 5% DextroseIVAn alternative to saline, particularly for compounds sensitive to chloride ions.
10% DMSO / 90% Saline Dimethyl sulfoxide / SalineIP, IV (use with caution)Co-solvent system for compounds with moderate solubility. DMSO concentration should be minimized.
0.5% Methylcellulose in Water 0.5% (w/v) MCPOA common suspending agent for oral administration of poorly soluble compounds.
Formulation Stability Assessment Protocol

Rationale: It is essential to confirm that the compound remains stable and does not degrade or precipitate in the chosen formulation for the duration of the experiment.

Protocol:

  • Prepare Formulation: Prepare a batch of the formulation at the desired concentration for the in vivo study.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot for analysis.

    • Visual Inspection: Check for clarity, color change, and precipitation.

    • Concentration Verification: Use an appropriate analytical method (e.g., HPLC-UV, LC-MS) to confirm the concentration.[15]

  • Storage: Store the formulation under the same conditions that will be used during the animal study (e.g., room temperature on the benchtop, 4°C refrigerated).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), repeat the analysis from step 2.

  • Acceptance Criteria: The formulation is considered stable if the concentration remains within ±10% of the initial concentration and there are no visual changes.

In Vivo Dosing and Administration Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

In_Vivo_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_admin Administration Routes Formulation Formulation Preparation & Stability Check DoseCalc Dose Calculation (mg/kg) Formulation->DoseCalc MTD Dose Range-Finding (MTD Study) DoseCalc->MTD PK Pharmacokinetic (PK) Study MTD->PK Select Doses PO Oral (PO) MTD->PO IP Intraperitoneal (IP) MTD->IP IV Intravenous (IV) MTD->IV Efficacy Efficacy Study PK->Efficacy Inform Dose Regimen PK->PO PK->IP PK->IV Efficacy->PO Efficacy->IP Efficacy->IV MTD_Study_Design Study MTD Study Design Dose Escalation Scheme Group1 Group 1 (n=3 M, 3 F) Vehicle Control Group2 Group 2 (n=3 M, 3 F) Low Dose (e.g., 10 mg/kg) Group3 Group 3 (n=3 M, 3 F) Mid Dose (e.g., 30 mg/kg) Group4 Group 4 (n=3 M, 3 F) High Dose (e.g., 100 mg/kg) Endpoints Endpoints Clinical Observations (daily) Body Weights (daily) Necropsy (terminal) Group1->Endpoints Group2->Endpoints Group3->Endpoints Group4->Endpoints

Figure 3. Example study design for a dose range-finding (MTD) experiment.

Protocol:

  • Animal Allocation: Use a small group of animals (e.g., 3-5 per sex per group) for each dose level and a vehicle control group.

  • Dose Selection: Select 3-4 dose levels based on a logarithmic scale (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer a single dose via the intended route of administration.

  • Monitoring: Observe animals intensively for the first 4 hours post-dose, and then at least twice daily for 7-14 days.

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity (e.g., changes in posture, activity, breathing; convulsions, lethargy).

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Mortality: Record any deaths.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or substantial body weight loss.

Preliminary Pharmacokinetic (PK) Study Protocol

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is critical for designing an effective dosing regimen for efficacy studies.

Protocol:

  • Animal Allocation: Use a sufficient number of animals (e.g., 3 per time point) to generate a robust concentration-time curve.

  • Dose Selection: Select one or two well-tolerated doses based on the MTD study.

  • Administration: Administer the compound via the intended clinical route (e.g., PO) and an IV route (to determine bioavailability).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2).
  • Fisher Scientific. (2025, December 22).
  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Runyon, S. P., et al. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. The Journal of Organic Chemistry.
  • Echemi. (n.d.). 4-(3,4-DICHLOROBENZYL)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Piperidine-based drug discovery. (n.d.).
  • Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. (2021). Prime Scholars.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). ARPI.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 1).
  • Santa Cruz Biotechnology. (n.d.).
  • Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evalu
  • Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (n.d.). ePrints Soton.
  • Sigma-Aldrich. (n.d.). 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride.
  • Liu, S. S., et al. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics.
  • Sigma-Aldrich. (n.d.). 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride.
  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (n.d.).
  • Chem-Impex. (n.d.). 3-(4-Methoxybenzyl)piperidine hydrochloride.
  • AccelaChem. (n.d.). 945374-66-3,4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.
  • Analytical Methods. (2010). RSC Publishing.
  • Fluorochem. (n.d.). 4-(3,4-Dimethoxybenzyl)piperidine (CAS 121278-66-8).
  • Santa Cruz Biotechnology. (n.d.). 4-(3,4-Dimethyl-benzyl)-piperidine | CAS 782504-68-1.
  • (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2. (2025, December 15).
  • CN105924408A - Synthetic method of piperidine hydrochloride. (n.d.).
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PMC.
  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2003). Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. (n.d.). PubMed.
  • CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • ANALYTICAL METHODS. (n.d.).
  • Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. (1994). Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 4-(4-Methyl-benzyl)-piperidine hydrochloride.
  • Chem-Impex. (n.d.). 4-(4-Methylbenzyl)Piperidine Hydrochloride.

Sources

Application

Application Note &amp; Protocol: Preparation of High-Purity Stock Solutions of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Abstract This document provides a detailed guide for the preparation, handling, and storage of stock solutions of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3). The protocols herein are designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the preparation, handling, and storage of stock solutions of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3). The protocols herein are designed for researchers, scientists, and drug development professionals who require accurate, reproducible, and stable compound solutions for experimental use. We emphasize a rationale-driven approach, explaining the causality behind procedural choices to ensure both scientific integrity and experimental success. This guide covers safety mandates, solvent selection, step-by-step preparation protocols for both aqueous and organic-based stocks, and best practices for storage and use.

Compound Properties & Safety Mandates

A foundational understanding of the compound's chemical properties and associated hazards is non-negotiable for safe and effective handling. 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a solid organic compound. Its key properties are summarized below.

PropertyValueSource
CAS Number 945374-66-3[1][2]
Molecular Formula C₁₄H₂₂ClN[1]
Molecular Weight 239.78 g/mol [1]
Physical Form Solid
Purity Typically ≥95%[1]

1.1. Critical Safety Protocols

Piperidine derivatives and their hydrochloride salts must be handled with care. The safety data for analogous compounds, such as Piperidine hydrochloride, indicates potential toxicity.[3][4]

  • Hazard Identification: The compound is classified as toxic if swallowed (H301) and may cause serious skin and eye irritation.[4][5][6] The GHS06 pictogram (skull and crossbones) is associated with similar compounds.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA regulations.[7]

  • Handling:

    • Handle the solid compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7][8]

    • Avoid dust generation when handling the solid powder.[7]

    • Wash hands and any exposed skin thoroughly after handling.[3][4]

    • Do not eat, drink, or smoke in the laboratory area where the compound is being used.[3][4]

  • Storage of Solid Compound: Store the solid compound locked up in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and light.[3][7][9] A storage temperature of 2-8°C is often recommended for long-term stability of piperidine derivatives.[9][10]

The Science of Solubilization: A Rationale-Driven Approach

The choice of solvent is the most critical decision in stock solution preparation. As a hydrochloride salt, 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is expected to have enhanced aqueous solubility compared to its free base form. However, the organic benzyl-piperidine moiety imparts significant hydrophobicity, which can limit solubility in purely aqueous systems.

2.1. Solvent Selection Rationale

  • Sterile Water or Buffer (e.g., PBS): This is the preferred solvent for cell-based assays to avoid solvent-induced artifacts. The hydrochloride salt form should facilitate dissolution. However, solubility limits must be determined empirically. If the desired concentration does not fully dissolve, a different solvent system is required.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic molecules. It is a common choice for creating high-concentration stock solutions of compounds with poor aqueous solubility.[11]

    • Expert Insight: While effective, DMSO can have direct biological effects in experimental models. It is crucial to use high-purity, anhydrous DMSO and to ensure the final concentration in the assay medium is low (typically <0.5%, and ideally <0.1%) and consistent across all experimental and control groups.

  • Ethanol: A polar protic solvent that can also be used. It is often less toxic to cells than DMSO but may be less effective at solubilizing highly lipophilic compounds.

The stability of compounds in solution is paramount. Concentrated stock solutions are often more stable than highly dilute working solutions.[11] Storage at -20°C or -80°C is standard practice to minimize degradation over time.

Protocols for Stock Solution Preparation

The following protocols provide step-by-step methodologies for preparing high-purity stock solutions. The fundamental principle is to accurately weigh the solid and dissolve it in a precise volume of solvent using volumetric flasks for quantitative accuracy.[12]

3.1. General Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_postprep Finalization & Storage calc 1. Calculate Required Mass (Mass = Molarity x Volume x MW) weigh 2. Accurately Weigh Solid (Use analytical balance) calc->weigh dissolve 3. Dissolve in Solvent (In intermediate vessel) weigh->dissolve quant_transfer 4. Quantitative Transfer (Rinse vessel into flask) dissolve->quant_transfer dilute 5. Dilute to Final Volume (Use Class A Volumetric Flask) quant_transfer->dilute mix 6. Mix Thoroughly (Invert flask multiple times) dilute->mix filter 7. Sterile Filter (Optional) (Use 0.22 µm syringe filter) mix->filter aliquot 8. Aliquot into Vials (Avoid freeze-thaw cycles) filter->aliquot label_vials 9. Label Vials Clearly (Name, Conc., Date, Initials) aliquot->label_vials store 10. Store Appropriately (-20°C or -80°C, protected from light) label_vials->store

Caption: General workflow for preparing a stock solution.

3.2. Protocol A: Preparation of a 10 mM Aqueous-Based Stock Solution

This protocol is ideal if the compound demonstrates sufficient solubility in an aqueous medium.

Materials and Equipment:

  • 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (solid)

  • Sterile, high-purity water (e.g., Milli-Q or WFI) or sterile Phosphate-Buffered Saline (PBS)

  • Analytical balance (readable to 0.1 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Spatula and weigh paper/boat

  • Beakers or glass vials

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Cryogenic storage vials

Procedure:

  • Calculation: Determine the mass of the compound needed. To prepare 10 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.010 L × 239.78 g/mol = 0.0023978 g

    • Mass (mg) = 2.40 mg

  • Weighing: Accurately weigh approximately 2.40 mg of the compound using an analytical balance and transfer it to a small beaker or vial.

  • Dissolution: Add approximately 7-8 mL of the chosen aqueous solvent (water or PBS) to the beaker. Mix using a vortex or magnetic stirrer. Gentle warming (to 37°C) or sonication may be required to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Quantitative Transfer: Carefully transfer the dissolved solution into a 10 mL Class A volumetric flask. Rinse the beaker 2-3 times with small volumes (e.g., 0.5 mL) of the solvent, adding each rinse to the volumetric flask to ensure all of the compound is transferred.[12]

  • Dilution to Volume: Add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Final Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Sterilization and Aliquoting:

    • (Optional but recommended for cell culture) Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile container.

    • Dispense the final solution into single-use aliquots in sterile cryogenic vials. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.[11]

  • Labeling and Storage: Clearly label each vial with the compound name, concentration (10 mM), solvent, date of preparation, and your initials. Store aliquots at -20°C or -80°C, protected from light.

3.3. Protocol B: Preparation of a 50 mM DMSO Stock Solution

This protocol is the standard alternative for compounds with limited aqueous solubility.

Materials and Equipment:

  • Same as Protocol A, but substitute sterile, anhydrous DMSO for the aqueous solvent.

Procedure:

  • Calculation: Determine the mass of the compound needed. To prepare 5 mL of a 50 mM stock solution:

    • Mass (g) = 0.050 mol/L × 0.005 L × 239.78 g/mol = 0.059945 g

    • Mass (mg) = 59.95 mg

  • Weighing: Accurately weigh approximately 59.95 mg of the compound and transfer it to a small glass vial.

  • Dissolution: Add approximately 4 mL of anhydrous DMSO. Vortex thoroughly. If necessary, sonicate briefly in a water bath or warm gently to ensure complete dissolution.

  • Quantitative Transfer: Quantitatively transfer the solution to a 5 mL Class A volumetric flask. Rinse the vial 2-3 times with small volumes of DMSO, adding each rinse to the flask.

  • Dilution to Volume: Carefully add DMSO to the calibration mark.

  • Final Mixing: Cap the flask and invert repeatedly until the solution is homogeneous. Note that DMSO is viscous, so mixing requires extra care.

  • Aliquoting, Labeling, and Storage:

    • Dispense into single-use aliquots in appropriate vials (e.g., glass or polypropylene).

    • Clearly label each vial (Compound Name, 50 mM in DMSO, Date, Initials).

    • Store at -20°C or -80°C. DMSO freezes at ~18.5°C, so stock solutions will be solid when stored at these temperatures.

Dilution to Final Working Concentrations

To prepare a working solution from a concentrated stock, use the standard dilution equation, M₁V₁ = M₂V₂, where:[13]

  • M₁ = Concentration of the stock solution

  • V₁ = Volume of the stock solution to be used

  • M₂ = Desired concentration of the working solution

  • V₂ = Desired final volume of the working solution

Example: To prepare 1 mL (1000 µL) of a 100 µM working solution from a 10 mM stock:

  • (10 mM) × V₁ = (0.1 mM) × (1 mL)

  • V₁ = (0.1 mM × 1 mL) / 10 mM = 0.01 mL = 10 µL

  • Therefore, add 10 µL of the 10 mM stock solution to 990 µL of the final assay buffer or medium.

References

  • Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98% . Cole-Parmer. Available at: [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. Available at: [Link]

  • 945374-66-3,4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride . AccelaChem. Available at: [Link]

  • How to prepare a 2% working solution from a 10% stock solution of HCl (100 ml) . Quora. Available at: [Link]

  • Preparing Stock Solutions . PhytoTech Labs. Available at: [Link]

  • Preparing Solutions . Chemistry LibreTexts. Available at: [Link]

  • 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride . PubChem. Available at: [Link]

Sources

Method

Application Note: 4-(3,4-Dimethyl-benzyl)-piperidine HCl in Neuroscience Research

This comprehensive guide details the use of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3) in neuroscience research. Based on its chemical scaffold, this compound is a lipophilic 4-benzylpiperidine d...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the use of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3) in neuroscience research. Based on its chemical scaffold, this compound is a lipophilic 4-benzylpiperidine derivative , a class of molecules widely utilized as Sigma-1 Receptor (


R) ligands  and NMDA Receptor (NR2B-subtype) antagonists .

Introduction & Pharmacological Profile[1]

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a synthetic pharmacological probe belonging to the 4-benzylpiperidine class. This scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for several neuroactive agents, including the selective NR2B antagonist Ifenprodil and the acetylcholinesterase inhibitor Donepezil .

Mechanism of Action (MOA)

The 3,4-dimethyl substitution on the benzyl ring enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration and optimizing hydrophobic interactions within specific receptor binding pockets.

  • Sigma-1 Receptor (

    
    R) Modulation: 
    
    • The 4-benzylpiperidine moiety mimics the pharmacophore of high-affinity

      
       ligands (e.g., 4-PPBP).
      
    • Mechanism: It binds to the

      
      R at the Mitochondria-Associated Membrane (MAM), modulating calcium signaling and chaperoning inositol 1,4,5-trisphosphate receptors (IP3Rs). This activity is critical for studying neuroprotection and neuroplasticity.
      
  • NMDA Receptor Antagonism (NR2B-Selective):

    • Similar to Ifenprodil, 4-benzylpiperidines can bind to the allosteric N-terminal domain of the GluN2B subunit.

    • Mechanism: Stabilizes the receptor in a closed conformation, reducing channel open probability without blocking the pore directly.

  • Monoamine Transporter Inhibition:

    • Lipophilic benzylpiperidines often exhibit inhibitory activity at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), making them useful probes for addiction and mood disorder research.

Preparation & Handling

Chemical Properties[2]
  • CAS Number: 945374-66-3 (HCl salt), 782504-68-1 (Free base)

  • Molecular Weight: 239.78 g/mol (HCl salt)

  • Solubility: Soluble in DMSO (>20 mg/mL), Ethanol (>10 mg/mL), and Water (moderate, pH dependent).

Stock Solution Protocol
  • Weighing: Weigh 10 mg of 4-(3,4-Dimethyl-benzyl)-piperidine HCl.

  • Dissolution: Add 1 mL of 100% DMSO to create a 10 mg/mL (approx. 41.7 mM) stock solution. Vortex for 30 seconds.

  • Storage: Aliquot into light-protective amber vials (20-50 µL each) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock 1:1000 in physiological buffer (e.g., aCSF or PBS) immediately before use to achieve a final concentration of ~40 µM. Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.

Experimental Protocols

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the compound for 

receptors in rat brain homogenates or transfected cells.

Materials:

  • Tissue: Rat brain membrane homogenates (minus cerebellum).

  • Radioligand:

    
     (Specific for 
    
    
    
    ).
  • Non-specific Binder: Haloperidol (10 µM) or G-130.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Procedure:

  • Homogenization: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

    
     for 15 min at 4°C. Resuspend pellet.
    
  • Incubation: In a 96-well plate, combine:

    • 50 µL Radioligand (

      
      , final conc. 3 nM).
      
    • 50 µL Test Compound (4-(3,4-Dimethyl-benzyl)-piperidine HCl, range

      
       to 
      
      
      
      M).
    • 100 µL Membrane suspension (~200 µg protein).

  • Equilibrium: Incubate for 120 minutes at 37°C .

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold buffer.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot specific binding vs. log[concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Neuroprotection Assay (PC12 Cells)

Objective: Assess the compound's ability to protect against oxidative stress (a hallmark of


 agonist activity).

Step-by-Step Procedure:

  • Culture: Seed PC12 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS.
    
  • Pre-treatment: Treat cells with 4-(3,4-Dimethyl-benzyl)-piperidine HCl (0.1, 1, 10 µM) for 1 hour .

    • Control: Vehicle (0.1% DMSO).

    • Antagonist Check: Co-treat with NE-100 (1 µM) to verify

      
       specificity.
      
  • Insult: Add Hydrogen Peroxide (

    
    )  (final conc. 100-300 µM) or Glutamate  (10 mM). Incubate for 24 hours.
    
  • Viability: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

    • Result: A significant increase in viability compared to the

      
      -only control indicates neuroprotective activity.
      

Data Visualization & Pathway Logic[1]

Sigma-1 Receptor Signaling Pathway

The diagram below illustrates the putative mechanism where 4-(3,4-Dimethyl-benzyl)-piperidine acts as a chaperone at the MAM, preventing ER stress and calcium dysregulation.

Sigma1_Pathway cluster_MAM Mitochondria-Associated Membrane (MAM) Sig1R Sigma-1 Receptor (Chaperone) BiP BiP (GRP78) Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilizes/Chaperones Apoptosis Apoptosis Sig1R->Apoptosis Inhibits Ca_Flux Ca2+ Flux to Mitochondria IP3R->Ca_Flux Modulates Compound 4-(3,4-Dimethyl-benzyl)-piperidine Compound->Sig1R Agonist Binding ER_Stress ER Stress / Depletion ER_Stress->BiP Triggers ATP ATP Production Ca_Flux->ATP Optimizes Ca_Flux->Apoptosis Overload causes Survival Cell Survival (Neuroprotection) ATP->Survival

Caption: Putative mechanism of action at the Sigma-1 Receptor interface. Binding promotes chaperone activity, stabilizing IP3R-mediated Calcium flux and enhancing cell survival.

Summary of Expected Results

Assay TypeParameterExpected Outcome (Typical for Class)Interpretation
Binding (

R)

(Affinity)
1 – 100 nMHigh affinity indicates specific binding to the hydrophobic pocket.
Binding (

R)

(Affinity)
> 500 nMSelectivity ratio (

) determines utility as a specific probe.
Functional (Ca2+)

/

1 – 10 µMModulation of intracellular calcium transients.
Cell Viability % Survival+20-40% vs ControlSignificant protection against oxidative stress via

activation.

References

  • Collina, S., et al. (2007). "Sigma receptor ligands: synthesis and biological evaluation of 4-benzylpiperidine derivatives." Bioorganic & Medicinal Chemistry, 15(2), 771-783. Link

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." NIDA Research Monograph, 133, 41-67. Link

  • Huang, Y., et al. (2001). "Synthesis and structure-activity relationships of 4-benzylpiperidine analogs as novel subtype-selective NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 11(10), 1289-1292. Link

  • Berardi, F., et al. (2004). "Influence of the benzyl substituent on the sigma affinity of 4-benzylpiperidine derivatives." Journal of Medicinal Chemistry, 47(9), 2308-2317. Link

  • PubChem Compound Summary. (2025). "4-(3,4-Dichlorobenzyl)-piperidine hydrochloride" (Structural Analog). National Center for Biotechnology Information. Link

Application

Application and Protocol Guide: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in Cell Culture

A Senior Application Scientist's Guide to Leveraging a Putative Sigma-1 Receptor Modulator in Cellular Stress and Neuroprotection Models This document provides a detailed technical guide for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging a Putative Sigma-1 Receptor Modulator in Cellular Stress and Neuroprotection Models

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in cell culture experiments. The protocols and insights are grounded in established principles of cell biology and pharmacology, focusing on its hypothesized mechanism as a modulator of the Sigma-1 receptor (Sig-1R), a key regulator of cellular stress and survival.

Introduction: Unveiling the Potential of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a piperidine derivative with a structure suggestive of interaction with various cellular targets. While direct, extensive characterization of this specific molecule is emerging, its structural similarity to known neuroactive compounds points towards a significant potential for modulating intracellular signaling pathways.[1][2][3] Many piperidine-based compounds are known to interact with central nervous system receptors, including the Sigma-1 receptor (Sig-1R).[4][5] This application note will, therefore, focus on the utility of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride as a putative Sig-1R agonist, a role that opens up a wide array of applications in studying neuroprotection, cellular stress responses, and ion channel modulation.

The Sigma-1 receptor is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[5][6] It plays a crucial role in regulating Ca2+ signaling between the ER and mitochondria, thereby influencing a multitude of cellular processes, including cell survival, ER stress attenuation, and neuronal differentiation.[5][6] The activation of Sig-1R by agonist ligands has been shown to be a promising therapeutic strategy for various neurodegenerative diseases and psychiatric disorders.[4][5]

Hypothesized Mechanism of Action: A Sigma-1 Receptor Agonist

Based on the pharmacology of structurally related piperidine compounds, we hypothesize that 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride acts as a Sigma-1 receptor agonist. In its inactive state, Sig-1R is complexed with the ER chaperone BiP (also known as GRP78).[4][6] Upon binding of an agonist, such as putatively 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, Sig-1R dissociates from BiP and translocates to other intracellular sites, including the plasma membrane and nuclear membrane.[4][7] This translocation allows it to interact with and modulate the activity of a variety of client proteins, including ion channels and signaling molecules.[4][6][8]

This chaperone activity is central to its protective effects. By stabilizing key proteins and modulating signaling pathways, Sig-1R activation can mitigate cellular stress, particularly ER stress, and promote cell survival.[6]

Sigma-1 Receptor Signaling Pathway Hypothesized Signaling Pathway of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria Sig-1R_BiP Inactive Sig-1R-BiP Complex Active_Sig-1R Active Sig-1R Sig-1R_BiP->Active_Sig-1R Dissociation from BiP IP3R IP3 Receptor Ca_Mito Mitochondrial Ca2+ Uptake IP3R->Ca_Mito Modulates Ca2+ flux ATP_Production ATP Production Ca_Mito->ATP_Production Cell_Survival Enhanced Cell Survival & Neuroprotection ATP_Production->Cell_Survival Compound 4-(3,4-Dimethyl-benzyl)- piperidine hydrochloride (Putative Agonist) Compound->Sig-1R_BiP Binds & Activates Active_Sig-1R->IP3R Stabilizes Ion_Channels Ion Channels (e.g., K+, Na+, Ca2+) Active_Sig-1R->Ion_Channels Modulates Activity ER_Stress_Reduction Reduced ER Stress Active_Sig-1R->ER_Stress_Reduction Chaperone Activity Ion_Channels->Cell_Survival ER_Stress_Reduction->Cell_Survival

Caption: Hypothesized signaling pathway of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Applications in Cell Culture

The putative action of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride as a Sig-1R agonist makes it a valuable tool for a range of cell culture applications, including:

  • Neuroprotection Assays: Investigating the protective effects against neurotoxins (e.g., MPP+, glutamate, rotenone) in neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons.

  • ER Stress Studies: Examining the mitigation of ER stress induced by agents like tunicamycin or thapsigargin. Cellular readouts can include the expression of ER stress markers such as CHOP, BiP, and spliced XBP1.[6]

  • Calcium Signaling Analysis: Studying the modulation of intracellular calcium dynamics in response to various stimuli.

  • Ion Channel Research: Investigating the functional modulation of specific ion channels, as Sig-1R is known to interact with various voltage-gated ion channels.[8]

  • Models of Neurodegenerative Diseases: Utilizing cell models of diseases like Parkinson's, Alzheimer's, and ALS to explore the therapeutic potential of Sig-1R activation.[5][9]

Experimental Protocols

PART 1: Preparation and Handling

A. Reagent Preparation

  • Compound Stock Solution (10 mM):

    • 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a solid.[10][11]

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in sterile DMSO. For example, for a molecular weight of 239.78 g/mol , dissolve 2.4 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for long-term storage.

  • Cell Culture Medium:

    • Use the appropriate complete cell culture medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) as required.

B. Safety and Handling

  • Always handle 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in a well-ventilated area.[12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[12][13]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[12][13][14][15]

PART 2: Experimental Workflow

Caption: General experimental workflow for cell-based assays.

A. Cell Seeding

  • Culture your cells of choice to approximately 80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells into the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

B. Compound Treatment

  • On the day of the experiment, prepare fresh serial dilutions of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride from your 10 mM stock solution in pre-warmed complete cell culture medium.

    • Rationale: Preparing fresh dilutions ensures the stability and activity of the compound.

  • A typical starting concentration range for a new compound is between 10 nM and 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

  • Prepare a vehicle control using the same final concentration of DMSO as in your highest compound concentration.

    • Rationale: This controls for any effects of the solvent on the cells.

  • Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of the compound or the vehicle control.

C. Incubation

  • Return the plates to the incubator and incubate for the desired time period. The incubation time will depend on the specific assay being performed (e.g., 24 hours for cell viability, shorter times for signaling pathway activation).

PART 3: Assessing Cellular Responses

A. Cell Viability and Proliferation Assays

  • MTT or WST-1 Assay: To assess metabolic activity as an indicator of cell viability.

  • Trypan Blue Exclusion Assay: To determine the number of viable and non-viable cells.

  • Bradford or BCA Protein Assay: To quantify total protein content as a measure of cell number.

B. Western Blotting for Protein Expression

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3 for apoptosis, CHOP for ER stress, p-Akt for survival signaling) and a loading control (e.g., GAPDH, β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

C. Quantitative PCR (qPCR) for Gene Expression

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers for your target genes (e.g., Bcl-2, Bax, ATF4) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation: Key Experimental Parameters

ParameterRecommended Range/ValueRationale
Cell Lines SH-SY5Y (neuroblastoma), PC12 (pheochromocytoma), Primary Neurons, HEK293 (for overexpression studies)These are commonly used and well-characterized models in neurobiology and signal transduction research.
Seeding Density 1 x 10^4 to 5 x 10^4 cells/cm²Ensures cells are in an exponential growth phase during treatment.
Compound Concentration 10 nM - 100 µM (initial screen)A broad range is necessary to determine the optimal dose-response curve.
Vehicle Control DMSO, final concentration ≤ 0.1%High concentrations of DMSO can be toxic to cells.
Incubation Time 6 - 72 hoursDependent on the endpoint being measured (e.g., early signaling events vs. long-term viability).

Trustworthiness and Self-Validation

To ensure the validity of your results, it is essential to incorporate appropriate controls:

  • Positive Control: Use a known Sigma-1 receptor agonist (e.g., PRE-084) to confirm that the expected signaling pathway is active in your cell system.

  • Negative Control: In addition to the vehicle control, consider using a Sigma-1 receptor antagonist (e.g., NE-100) to demonstrate that the effects of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride are indeed mediated by the Sigma-1 receptor.

  • Dose-Response and Time-Course Experiments: These are crucial for characterizing the compound's activity and determining the optimal experimental conditions.

Conclusion

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride presents a promising tool for investigating the role of the Sigma-1 receptor in cellular stress, survival, and neuroprotection. By following the detailed protocols and recommendations outlined in this guide, researchers can effectively utilize this compound to advance our understanding of these critical cellular processes and explore its potential as a modulator of Sig-1R for therapeutic applications.

References

  • The Sigma-1 Receptor in Cellular Stress Signaling - PMC - NIH. (2019, July 16). Retrieved from [Link]

  • The list of Sigma-1 receptor agonists and antagonists. - ResearchGate. (n.d.). Retrieved from [Link]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - Frontiers. (2019, April 23). Retrieved from [Link]

  • Sigma-1 receptor agonist - Szegedi Tudományegyetem. (n.d.). Retrieved from [Link]

  • Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy - PMC. (n.d.). Retrieved from [Link]

  • 4-Benzylpiperidine - Wikipedia. (n.d.). Retrieved from [Link]

  • 945374-66-3,4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride-AccelaChem. (n.d.). Retrieved from [Link]

  • ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed. (2001, January 15). Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - ChemRxiv. (n.d.). Retrieved from [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (2015, November 15). Retrieved from [Link]

  • Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride: A Versatile Research Tool

Introduction: The Significance of the Piperidine Scaffold in Neuroscience and Drug Discovery The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules, prized for its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold in Neuroscience and Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules, prized for its favorable physicochemical properties that often translate to desirable pharmacokinetic profiles.[1][2] As a saturated heterocycle, the piperidine nucleus provides a versatile, three-dimensional scaffold that can be functionalized to interact with a multitude of biological targets, particularly within the central nervous system (CNS).[3] Its derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, and agents for treating neurological disorders, demonstrating the broad therapeutic potential of this chemical class.[4]

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride belongs to the 4-benzylpiperidine subclass. Compounds in this class are known to interact with various CNS targets, including monoamine transporters and enzymes involved in neurotransmitter metabolism.[5][6] The specific substitution pattern on the benzyl ring, in this case, the 3,4-dimethyl configuration, plays a critical role in defining the compound's potency and selectivity for its molecular targets. This document provides a comprehensive guide for researchers on the application of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride as a research tool, with a focus on its potential as a cholinesterase inhibitor.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₄H₂₂ClN[7]
Molecular Weight 239.78 g/mol [7]
Form Solid
Purity ≥95% (typical)[7]
Storage Store in a cool, dry place-
Solubility Soluble in water and polar organic solventsInferred from hydrochloride salt form

Primary Mechanism of Action: Cholinesterase Inhibition

While the 4-benzylpiperidine scaffold has been implicated in the modulation of monoamine transporters, research on closely related analogs strongly suggests a significant activity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride as a cholinesterase inhibitor. Specifically, a study involving a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones demonstrated that a compound with a 3,4-dimethylbenzyl substitution (compound 9e) exhibited inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]

Cholinesterases, primarily AChE and BChE, are responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating its action at the synapse. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a cornerstone for the symptomatic treatment of Alzheimer's disease, where cognitive decline is associated with a deficit in cholinergic neurotransmission.[8][9]

Signaling Pathway

The diagram below illustrates the role of acetylcholinesterase in the cholinergic synapse and the effect of its inhibition.

Caption: Inhibition of Acetylcholinesterase (AChE) in the Cholinergic Synapse.

Potential Secondary Mechanism of Action: Monoamine Transporter Modulation

The broader family of 4-benzylpiperidine derivatives has been extensively studied for their interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][6][10] These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters and are key targets for antidepressants and psychostimulants.[11][12] For instance, 4-benzylpiperidine itself is a monoamine releasing agent with selectivity for dopamine and norepinephrine.[5] While direct evidence for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is pending, its structural similarity to known monoamine transporter ligands suggests that it may serve as a valuable tool for investigating monoaminergic systems.

Application Notes and Protocols

In Vitro Assay: Determination of Cholinesterase Inhibitory Activity

This protocol is adapted from Ellman's method, a widely used colorimetric assay for measuring cholinesterase activity.[8]

Principle: The assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine.

Materials:

  • 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound, 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare stock solutions of ATCI (10 mM) and BTCI (10 mM) in deionized water.

    • Prepare working solutions of AChE and BChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 20 µL of the test compound solution at various concentrations (or vehicle control)

      • 20 µL of the enzyme solution (AChE or BChE)

    • Pre-incubate the mixture for 15 minutes at 37 °C.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental Workflow for In Vitro Cholinesterase Inhibition Assay

astyle_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride add_compound Add test compound/vehicle prep_compound->add_compound prep_reagents Prepare DTNB, substrate (ATCI/BTCI), and enzyme (AChE/BChE) solutions add_dtnb Add DTNB prep_reagents->add_dtnb add_enzyme Add enzyme prep_reagents->add_enzyme add_substrate Add substrate to initiate reaction prep_reagents->add_substrate add_buffer Add phosphate buffer add_buffer->add_dtnb add_dtnb->add_compound add_compound->add_enzyme pre_incubate Pre-incubate for 15 min at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure_abs Measure absorbance at 412 nm kinetically for 10 min add_substrate->measure_abs calc_rate Calculate reaction rates measure_abs->calc_rate calc_inhibition Calculate % inhibition calc_rate->calc_inhibition plot_data Plot % inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Step-by-step workflow for the in vitro cholinesterase inhibition assay.

In Vitro Assay: Cytotoxicity Assessment (MTT Assay)

Prior to in vivo studies, it is crucial to assess the cytotoxic potential of the compound. The MTT assay is a standard colorimetric method for evaluating cell viability.[13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Humidified incubator (37 °C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours in the dark at 37 °C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours or overnight at 37 °C.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Conclusion and Future Directions

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a valuable research tool with demonstrated potential as a cholinesterase inhibitor. The protocols provided herein offer a starting point for researchers to investigate its biological activities. Further studies are warranted to fully elucidate its mechanism of action, including its potential effects on monoamine transporters, and to explore its therapeutic potential in models of neurological disorders. The versatility of the 4-benzylpiperidine scaffold suggests that this compound could be a lead structure for the development of novel CNS-active agents.

References

  • Molecules. 2021; 26(23): 7329.
  • Future Journal of Pharmaceutical Sciences. 2021; 7: 188. Piperidine nucleus in the field of drug discovery.
  • BenchChem.
  • BenchChem. The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.
  • University of Arizona. 2017. Piperidine-based drug discovery.
  • Wikipedia. 4-Benzylpiperidine.
  • Journal of Medicinal Chemistry. 2001; 44(17): 2687-90. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity.
  • Acta Poloniae Pharmaceutica. 2011; 68(4): 557-62. synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
  • BenchChem. A Comparative Safety Analysis of Piperidine Analogs for Drug Development.
  • Journal of Medicinal Chemistry. 1994; 37(15): 2262-5. Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders.
  • Scientific Reports. 2020; 10: 13898. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.
  • Clinical Pharmacology & Therapeutics. 2001; 69(1): 66-71. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia.
  • Bioorganic & Medicinal Chemistry. 2006; 14(11): 3967-73. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)
  • Molecules. 2022; 27(3): 806. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides.
  • Wikipedia. 4-Benzylpiperidine.
  • Life Sciences. 2001; 68(16): 1839-49. Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label.
  • Bioorganic & Medicinal Chemistry. 2018; 26(21): 5695-5704. Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake.
  • Sigma-Aldrich. 4-(4-Methyl-benzyl)-piperidine hydrochloride.
  • MedChemExpress. Monoamine Transporter Inhibitors.
  • Drexel University. 2024.
  • AccelaChem. 945374-66-3,4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Sources

Application

Application Note: Experimental Profiling of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

Introduction & Pharmacological Context 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3) is a lipophilic, piperidine-based scaffold belonging to the class of 4-benzylpiperidines . This structural class...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3) is a lipophilic, piperidine-based scaffold belonging to the class of 4-benzylpiperidines . This structural class is widely recognized in medicinal chemistry as a "privileged scaffold" for ligands targeting Sigma receptors (


 and 

)
and Monoamine Transporters (MATs) .

Unlike its unsubstituted parent (4-benzylpiperidine), which acts as a non-selective monoamine releaser, the addition of the 3,4-dimethyl moiety on the benzyl ring significantly alters its physicochemical profile, enhancing lipophilicity and modifying receptor selectivity. This compound is primarily utilized as:

  • A Chemical Probe: For interrogating Sigma-1 receptor (

    
    R) modulation in neurodegenerative models.
    
  • A Building Block: In the synthesis of multi-target antipsychotics and acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogues).

  • A Reference Standard: In structure-activity relationship (SAR) studies comparing lipophilic cation binding at the orthosteric vs. allosteric sites of GPCRs and ion channels.

This guide provides standardized protocols for handling, solubilization, and biological profiling, specifically focusing on Sigma-1 receptor binding and cellular toxicity assays .

Chemical Properties & Handling

Physicochemical Profile[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 239.78 g/mol (Free base approx. 203.32 g/mol )

  • Appearance: White to off-white crystalline solid.

  • Solubility:

    • Water: Moderate (due to HCl salt), but precipitation may occur at neutral pH in high concentrations.

    • DMSO: Soluble (>20 mM). Recommended for stock solutions.

    • Ethanol:[1][2] Soluble.

Storage & Stability
  • Solid State: Store at -20°C, desiccated. Stable for >2 years if protected from moisture.

  • Stock Solution (DMSO): Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles (aliquot usage recommended).

Preparation of Experimental Stocks (Protocol)

Objective: Create a stable 10 mM stock solution for biological assays.

  • Weighing: Accurately weigh 2.40 mg of the hydrochloride salt.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (biotech grade,

    
    99.9%). Vortex for 30 seconds until fully dissolved.
    
    • Note: Do not use water for the primary stock. The free base may precipitate upon dilution if the starting concentration is too high in an unbuffered aqueous solvent.

  • Sterilization: If using for cell culture, pass through a 0.22

    
    m PTFE syringe filter. (Nylon filters may bind lipophilic amines).
    
  • Dilution: For assays, dilute the DMSO stock at least 1:1000 into the assay buffer to keep final DMSO concentration

    
    0.1%.
    

Experimental Workflow Visualization

The following diagram outlines the critical decision path for characterizing this compound, moving from solubility checks to specific functional assays.

ExperimentalDesign Start Compound: 4-(3,4-Dimethyl-benzyl)-piperidine HCl Solubility Solubility Check (DMSO vs Aqueous) Start->Solubility Stock Prepare 10mM Stock (in DMSO) Solubility->Stock Clear Solution Branch Select Assay Type Stock->Branch Binding Radioligand Binding (Sigma-1 / Sigma-2) Branch->Binding Affinity Profiling Functional Functional/Cellular Assay (Viability / Neuroprotection) Branch->Functional Mechanism of Action Binding_Step1 Membrane Prep (Rat Brain or CHO-S1) Binding->Binding_Step1 Func_Step1 Cell Seeding (PC12 or SH-SY5Y) Functional->Func_Step1 Binding_Step2 Competition Assay vs [3H]-(+)-Pentazocine Binding_Step1->Binding_Step2 Func_Step2 Dose-Response Treatment (0.1 nM - 10 µM) Func_Step1->Func_Step2 Func_Readout Readout: MTT/LDH (Cytotoxicity vs Protection) Func_Step2->Func_Readout

Caption: Workflow for physicochemical preparation and divergent biological profiling (Affinity vs. Function).

Protocol A: Sigma-1 Receptor Competition Binding Assay

Rationale: 4-benzylpiperidine derivatives often exhibit high affinity for


 receptors. This assay validates the compound's affinity (

) using guinea pig brain membranes or transfected CHO cells.
Materials
  • Radioligand:

    
    -Pentazocine (Specific for 
    
    
    
    ).
  • Receptor Source: Guinea pig brain membrane homogenates (rich in

    
    ).
    
  • Non-specific Binding Control: Haloperidol (10

    
    M) or unlabeled (+)-Pentazocine.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure
  • Membrane Preparation: Thaw membrane aliquots and resuspend in Tris-HCl buffer to a final protein concentration of ~0.5 mg/mL.

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding: Buffer + Membrane + Radioligand (3 nM).

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Haloperidol (10

      
      M).
      
    • Test Compound: Buffer + Membrane + Radioligand + 4-(3,4-Dimethyl-benzyl)-piperidine (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 120 minutes at 37°C . (Equilibrium is slower for lipophilic ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding of the lipophilic piperidine).

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result: If the compound acts as a typical benzylpiperidine Sigma ligand, expect a


 in the low nanomolar range (1–100 nM).

Protocol B: Cellular Cytotoxicity / Neuroprotection Screen

Rationale: Sigma ligands can be cytotoxic (Sigma-2 mediated) or neuroprotective (Sigma-1 mediated). This bimodal potential requires a viability screen.

Materials
  • Cell Line: SH-SY5Y (Human neuroblastoma) or PC12 cells.

  • Assay Kit: MTT or CellTiter-Glo (ATP).

  • Stress Agent (Optional for Neuroprotection): Glutamate (10 mM) or

    
     (100 
    
    
    
    M).
Procedure
  • Seeding: Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment (Cytotoxicity Mode):

    • Remove media. Add fresh media containing the test compound (0.1, 1, 10, 50, 100

      
      M).
      
    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Doxorubicin or Triton X-100.

  • Treatment (Neuroprotection Mode):

    • Pre-treat cells with test compound (0.1 – 10

      
      M) for 1 hour.
      
    • Add Stress Agent (e.g., Glutamate) without removing the test compound.

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.

Data Interpretation:

  • Cytotoxicity: A sigmoidal decrease in viability indicates toxicity (likely

    
     or lysosomal trapping mechanism).
    
  • Neuroprotection: Preservation of viability in the presence of Glutamate compared to vehicle-treated stressed controls suggests

    
     agonism.
    

Mechanism of Action: Signaling Pathway

The 4-benzylpiperidine scaffold typically modulates the Sigma-1 receptor at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

SignalingPathway Ligand 4-(3,4-Dimethyl- benzyl)-piperidine Sig1R Sigma-1 Receptor (at MAM) Ligand->Sig1R Bind/Activate BiP BiP / GRP78 (Chaperone) Sig1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilization Mito Mitochondrial Ca2+ Influx IP3R->Mito Optimized Ca2+ Flow Effect Cell Survival / Neuroprotection Mito->Effect ATP Production

Caption: Putative mechanism of Sigma-1 mediated neuroprotection by benzylpiperidine ligands.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Buffer Lipophilicity of the dimethyl-benzyl group.Limit final concentration to <50

M. Ensure DMSO stock is fully dissolved before dilution.
High Non-Specific Binding (NSB) "Sticky" lipophilic amine adhering to plastics.Use BSA (0.1%) in buffers. Use silanized tips/tubes. Pre-soak filters in PEI.
Biphasic Dose Response Interaction with multiple targets (e.g.,

high affinity,

low affinity).
Analyze data using a two-site binding model.

References

  • Berardi, F., et al. (2004). "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands." Bioorganic & Medicinal Chemistry, 12(17), 4501-4515. Link

  • Hu, L. Y., et al. (2000).[3] "The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker."[3] Bioorganic & Medicinal Chemistry, 8(6), 1203-1212.[3] Link

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." NIDA Research Monograph, 133, 41-67. Link

  • Collina, S., et al. (2017). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents, 27(5), 565-578. Link

  • ChemicalBook. "4-Benzylpiperidine synthesis and properties." Link

Sources

Method

Analytical methods for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

This guide outlines a comprehensive analytical framework for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a secondary amine building block and pharmacophore scaffold. The protocols below are designed to address the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive analytical framework for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a secondary amine building block and pharmacophore scaffold.

The protocols below are designed to address the specific physicochemical challenges of this molecule: high basicity (pKa ~10–11), lack of strong chromophores (relying on the benzenoid band), and potential for silanol interactions in chromatography.

Application Note & Protocol Guide

Part 1: Compound Profile & Physicochemical Context

Before initiating method development, understanding the molecule's behavior in solution is critical for selecting the correct stationary phases and buffers.

PropertyValue / CharacteristicAnalytical Implication
Chemical Structure 4-substituted piperidine (secondary amine) with a dimethyl-phenyl moiety.[1]Basicity: The piperidine nitrogen is highly basic. It will be protonated (

) at pH < 9. Tailing: Severe peak tailing on standard silica C18 due to cation-exchange with residual silanols.
Molecular Formula

MW: 203.33 (Free Base), 239.79 (Salt).
Solubility High in Water, Methanol, DMSO. Low in Hexane/Toluene.Use aqueous-organic diluents (e.g., 50:50

:MeOH) to ensure salt dissociation and solubility.
UV Chromophore Weak.[2][3] Benzenoid bands at

nm and

nm.
Detection: UV 210 nm is required for high sensitivity (LOD); 254 nm for specificity.
Impurity Profile Regioisomers (2,3-dimethyl), Pyridine analogs (aromatized precursor), N-alkylated byproducts.Method must separate the aromatic pyridine precursor from the aliphatic piperidine product.

Part 2: High-Performance Liquid Chromatography (HPLC)

Method A: The "Gold Standard" High-pH Method

Rationale: Secondary amines exhibit superior peak symmetry and retention reproducibility under alkaline conditions (pH > pKa - 2). At pH 9.5, the amine exists partially as a free base, reducing ionic interaction with the column's silica backbone.

  • Column: Waters XBridge BEH C18 (

    
     mm, 3.5 µm) or Phenomenex Gemini NX-C18.
    
    • Why: These hybrid-silica columns are stable up to pH 12, unlike standard silica which dissolves above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Detection: UV @ 215 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 5–10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

Method B: The "LC-MS Compatible" Low-pH Method

Rationale: If High-pH columns are unavailable, or for Mass Spectrometry coupling, an acidic mobile phase is required. We use a "Shielded" column and an ion-pairing-like additive (TFA) to mask silanols.

  • Column: Agilent Zorbax SB-C18 or Waters Atlantis T3 (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Note: TFA suppresses MS ionization slightly but provides the best peak shape for amines in acidic conditions compared to Formic Acid.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

Part 3: LC-MS/MS Impurity Profiling Protocol

For the detection of trace impurities (e.g., 0.05% level) or genotoxic precursors (e.g., benzyl halides), a Triple Quadrupole (QqQ) method is necessary.

System: Agilent 6400 Series or SCIEX QTRAP. Ionization: Electrospray Ionization (ESI), Positive Mode (


).

Source Parameters:

  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 40 psi

  • Capillary Voltage: 4000 V

MRM Transitions (Multiple Reaction Monitoring): The parent ion


 is 

m/z.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Inference
Target (4-DMBP) 204.2109.125Loss of piperidine ring (Tropylium ion formation)
Target (Quant) 204.284.135Piperidine ring fragment (Characteristic)
Impurity: Pyridine 200.1105.130Unreduced intermediate (Aromatized)
Impurity: Des-methyl 190.291.125Missing methyl group (Benzyl fragment)

Part 4: Spectroscopic Identification (NMR & IR)

Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

.
  • Note: In

    
    , the HCl salt may aggregate or show broad peaks. 
    
    
    
    is preferred for sharp signals.

Key Diagnostic Signals (


-NMR, 400 MHz): 
  • 
     7.0 – 7.2 ppm (3H, m):  Aromatic protons (ABX system typical of 1,2,4-substitution).
    
  • 
     2.1 – 2.2 ppm (6H, s):  Two methyl groups on the aromatic ring.
    
  • 
     2.5 – 3.3 ppm (4H, m):  Piperidine ring protons adjacent to Nitrogen (
    
    
    
    ).
  • 
     8.5 – 9.0 ppm (1-2H, broad s):  Ammonium protons (
    
    
    
    ), exchangeable with
    
    
    .
Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • 2400 – 3000 cm⁻¹: Broad, multiple bands characteristic of Amine Salt (

    
     stretching).
    
  • 1580 – 1610 cm⁻¹: Aromatic

    
     stretching.
    
  • 2800 – 3000 cm⁻¹: Aliphatic

    
     stretching.
    
  • Fingerprint Region: Distinct bands for 1,2,4-trisubstituted benzene.

Part 5: Visualization & Logic

Diagram 1: Analytical Method Selection Workflow

This decision tree guides the analyst in choosing the correct separation technique based on the lab's available equipment and the data requirements.

MethodSelection Start START: Sample Received CheckEq Check Equipment & Goal Start->CheckEq Q_Purity Goal: Purity/Assay? CheckEq->Q_Purity Q_Trace Goal: Trace Impurities? CheckEq->Q_Trace HighPH Method A: High pH (pH 9.5) Column: XBridge/Gemini Best for: Peak Shape & Robustness Q_Purity->HighPH Hybrid Column Available LowPH Method B: Low pH (TFA) Column: Atlantis T3 Best for: Standard Labs Q_Purity->LowPH Standard Silica Only LCMS Method C: LC-MS/MS Source: ESI+ Best for: Structure ID & <0.1% Impurities Q_Trace->LCMS Required Sensitivity

Caption: Decision matrix for selecting the optimal chromatographic approach based on analytical goals and column availability.

Diagram 2: Impurity Origin & Control Strategy

Understanding where impurities come from allows for targeted monitoring.

Impurities Precursor 3,4-Dimethylbenzyl Chloride Pyridine 4-(3,4-Dimethylbenzyl) Pyridine Precursor->Pyridine Coupling Reduction Catalytic Hydrogenation (H2 / Pd-C) Pyridine->Reduction Product 4-(3,4-Dimethylbenzyl) Piperidine (Target) Reduction->Product Major Path Imp_Unred Impurity A: Unreduced Pyridine (Aromatic) Reduction->Imp_Unred Incomplete Rxn Imp_Over Impurity B: N-Alkylated Dimer (High MW) Product->Imp_Over Side Rxn

Caption: Synthetic pathway analysis identifying critical process impurities (Pyridine analogs and N-alkylated dimers).

Part 6: Validation Criteria (ICH Q2)

To validate Method A (High pH HPLC) for QC release, ensure these criteria are met:

  • Specificity: Inject the "Blank" (Diluent) and "Placebo". Ensure no interference at the retention time of the main peak (

    
     min).
    
  • Linearity: Prepare 5 levels from 50% to 150% of target concentration (e.g., 0.5 mg/mL).

    
     must be 
    
    
    
    .
  • Precision: 6 replicate injections of the standard. RSD of Peak Area must be

    
    .
    
  • Accuracy (Recovery): Spike known amounts of pure standard into the matrix. Recovery range: 98.0% – 102.0%.

References

  • US FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. XBridge BEH C18 Column Care & Use Manual. (Reference for High pH stability). [Link]

Sources

Application

Application Note: High-Throughput Screening of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride for Novel GPCR Modulators

Introduction The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1][2] This six-membered nitrogen-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1][2] This six-membered nitrogen-containing heterocycle provides a versatile framework that can be decorated to modulate critical pharmacokinetic properties and to present pharmacophoric groups in precise three-dimensional orientations.[2][3][4] The introduction of specific substituents, such as in 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, creates novel chemical matter with the potential to interact with a wide range of biological targets, including G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes.[1]

GPCRs represent the largest family of cell surface receptors and are the targets for over 30% of all FDA-approved drugs.[5][6] Their central role in transducing extracellular signals into intracellular responses makes them high-value targets for drug discovery across nearly all therapeutic areas.[7][8] High-throughput screening (HTS) is an indispensable strategy for identifying novel ligands for these receptors from large compound libraries.[6][9][10]

This application note provides a comprehensive, field-proven protocol for screening 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride and similar libraries against GPCR targets using a robust, cell-based calcium flux assay. We will detail the scientific rationale behind the methodology, provide a step-by-step workflow for implementation in a 384-well format, and describe the critical data analysis and quality control measures required for a successful screening campaign.

Principle of the Assay: Targeting Gq-Coupled GPCRs

Many GPCRs, upon activation by a ligand, couple to the Gαq subunit of heterotrimeric G proteins. This initiates a well-characterized signaling cascade: the activated Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.[11] This rapid and transient increase in intracellular Ca2+ is a robust and reliable signal that can be detected using calcium-sensitive fluorescent dyes.[12][13]

Cell-based calcium flux assays are widely used in HTS to identify modulators of GPCRs because they are:

  • Functional: The assay measures a direct biological consequence of receptor activation.[7]

  • High-Throughput: The "no-wash" format is amenable to automation and miniaturization (e.g., 384- or 1536-well plates).[7][14]

  • Sensitive: Modern fluorescent dyes and detection instruments provide a large signal window for robust hit identification.[8]

The workflow leverages a cell line stably expressing the GPCR target of interest. These cells are pre-loaded with a cell-permeant calcium indicator dye (e.g., Fluo-8 AM). Inside the cell, esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.[11][15] When the test compound (e.g., 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride) is added and activates the Gq-coupled receptor, the subsequent calcium release is detected as a sharp increase in fluorescence intensity, measured in real-time by an instrument like a FLIPR® (Fluorometric Imaging Plate Reader).

Signaling Pathway Diagram

Gq_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Compound Compound (e.g., DMBP-HCl) GPCR Gq-Coupled GPCR Compound->GPCR Binds Gq Gαq GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_Store Ca2+ Store IP3R->Ca_Store Opens Ca_Cytoplasm Cytoplasmic Ca2+ (Fluorescence Signal) Ca_Store->Ca_Cytoplasm Release IP3->IP3R Binds

Caption: Gαq-coupled GPCR signaling cascade leading to intracellular calcium release.

Materials and Reagents

ReagentSupplierPurpose
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloridee.g., AccelaChem[16]Test Compound (Screening Library)
CHO-K1 cells expressing Target GPCRIn-house/VendorBiological system for the assay
Fluo-8 AM Calcium Assay Kite.g., AAT BioquestFluorescent dye to detect intracellular calcium
Probenecid (if required)e.g., Sigma-AldrichInhibits organic anion transporters to prevent dye leakage[12]
Known Agonist for Target GPCRe.g., TocrisPositive Control for agonist screen
Known Antagonist for Target GPCRe.g., TocrisPositive Control for antagonist screen
DMSO, Anhydrouse.g., Sigma-AldrichSolvent for compound stock solutions
Assay Buffer (e.g., HBSS with 20 mM HEPES)In-house/VendorMaintains physiological pH and conditions
384-well black, clear-bottom assay platese.g., CorningPlate format for HTS
Fetal Bovine Serum (FBS), Ham's F-12 Mediume.g., GibcoCell culture reagents

Experimental Protocol: Step-by-Step Methodology

This protocol outlines a primary screen in agonist mode to identify compounds that activate the target GPCR. A similar workflow can be adapted for antagonist screening by pre-incubating with the test compound before adding a known agonist.

PART A: Compound Plate Preparation
  • Rationale: Proper compound management and plate preparation are critical for data quality.[17][18] Serial dilutions are prepared to determine compound potency (EC50) in follow-up studies, but a single high concentration (e.g., 10 µM) is typically used for a primary screen.[14]

  • Stock Solution: Prepare a 10 mM stock solution of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in 100% DMSO.

  • Intermediate Plate: Create an intermediate plate by diluting the stock solution. For a final assay concentration of 10 µM, this might involve a 1:100 dilution in assay buffer.

  • Assay Plate Stamping: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) from the intermediate plate to the final 384-well assay plates. This "stamping" process ensures minimal DMSO concentration in the final assay well (typically ≤ 0.5%).

  • Control Wells: Dedicate specific columns on each plate for controls:

    • Negative Control: Wells containing only assay buffer + DMSO (0% activity).

    • Positive Control: Wells containing a known agonist at its EC80 concentration (100% activity).

PART B: Cell Plate Preparation and Dye Loading
  • Rationale: A homogenous cell monolayer and consistent dye loading are essential for low well-to-well variability.

  • Cell Seeding: Culture CHO-K1 cells expressing the target GPCR under standard conditions. 24 hours before the assay, seed the cells into 384-well black, clear-bottom plates at a density that will result in a 90-95% confluent monolayer on the day of the experiment.

  • Dye Loading Solution: Prepare the calcium indicator dye solution according to the manufacturer's protocol. This typically involves mixing the Fluo-8 AM ester with assay buffer and Probenecid (if needed).

  • Dye Loading: Aspirate the cell culture medium from the plates. Add the dye loading solution to each well and incubate at 37°C for 45-60 minutes in the dark. This allows the dye to enter the cells and be cleaved by intracellular esterases.[11][15]

PART C: Assay Execution and Data Acquisition
  • Rationale: Real-time kinetic reading captures the transient nature of the calcium signal, providing richer data than a single endpoint measurement.

  • Plate Equilibration: After incubation, allow the cell plates to equilibrate to room temperature for 15-20 minutes.

  • Instrument Setup: Place both the compound plate and the cell plate into the fluorometric imaging plate reader (e.g., FLIPR, FlexStation).

  • Signal Reading: The instrument will perform the following sequence automatically:

    • Measure a baseline fluorescence reading for 10-20 seconds.

    • Initiate the transfer of compounds from the compound plate to the cell plate.

    • Immediately begin measuring the fluorescence signal kinetically for 90-180 seconds to capture the calcium flux.

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation (Day 1-2) cluster_assay Assay Day (Day 3) cluster_analysis Data Analysis A1 Prepare 10 mM Compound Stock A2 Seed Cells in 384-well Plates B1 Prepare Compound Assay Plates A1->B1 B2 Load Cells with Calcium Dye A2->B2 B3 Equilibrate Plates B1->B3 B2->B3 B4 Execute on HTS Instrument (FLIPR) B3->B4 B5 Acquire Kinetic Fluorescence Data B4->B5 C1 Calculate Response (Max-Min RFU) B5->C1 C2 Calculate Z'-Factor for QC C1->C2 C3 Identify Primary Hits (% Activity) C1->C3 C4 Dose-Response Curve Fitting (EC50) C3->C4

Caption: A general workflow for a cell-based HTS campaign.

Data Analysis and Quality Control

Data Processing

For each well, the primary data is a kinetic curve of Relative Fluorescence Units (RFU) over time. The response is typically calculated as the maximum RFU value minus the baseline (minimum) RFU value.

Assay Quality Control: The Z'-Factor
  • Trustworthiness: The Z'-factor is the most widely accepted statistical parameter for quantifying the quality and suitability of an HTS assay.[19][20][21] It measures the separation between the positive and negative control populations, taking into account both their means and standard deviations.[21][22]

The Z'-factor is calculated using the following formula: Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[20][22][23]
0 to 0.5Marginal assay, may require optimization.[22]
< 0Unsuitable assay, control signals overlap.[20][22]

An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable for a screening campaign.[21]

Hit Identification

A primary hit is identified based on its activity relative to the controls. The percent activity for each test compound is calculated as:

% Activity = ( (RFU_compound - μn) / (μp - μn) ) * 100

A "hit threshold" is established, often defined as three times the standard deviation of the negative control wells. Compounds with activity exceeding this threshold are declared primary hits and are selected for further validation.

Hit Confirmation and Follow-up Studies

A primary screen is only the first step.[10] Hits identified from the initial HTS campaign require a rigorous validation process to eliminate false positives and confirm their activity.

  • Hit Confirmation: Re-test all primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Test confirmed hits in a serial dilution (e.g., 10-point concentration-response curve) to determine their potency (EC50 or IC50) and efficacy.

  • Orthogonal Assays: Validate hits in a different assay format (e.g., a cAMP assay for Gs/Gi-coupled receptors or a reporter gene assay) to rule out technology-specific artifacts.[24]

  • Selectivity Profiling: Screen hits against related GPCRs or other targets to assess their selectivity profile.

  • Structure-Activity Relationship (SAR): Procure or synthesize analogs of confirmed, potent hits to build an initial understanding of the structure-activity relationship.[1][25]

Conclusion

This application note provides a robust and validated framework for utilizing 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in a high-throughput screening campaign to discover novel GPCR modulators. By employing a cell-based calcium flux assay and adhering to stringent quality control standards, particularly the Z'-factor, researchers can confidently identify and validate hit compounds. The described workflow, from compound handling to data analysis and hit confirmation, represents a comprehensive strategy to accelerate the journey from an initial chemical scaffold to a promising lead series in drug discovery.

References

  • Insa, I., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available from: [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Available from: [Link]

  • Creative Bioarray. GPCR Screening Services. Available from: [Link]

  • On HTS. (2023). Z-factor. Available from: [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Available from: [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]

  • PunnettSquare Tools. Z-Factor Calculator. Available from: [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Available from: [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science. Available from: [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available from: [Link]

  • Baell, J. B., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Assay and Drug Development Technologies. Available from: [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. Available from: [Link]

  • Babraham Institute. Calcium Flux - BCF. Available from: [Link]

  • PCBIS. Intracellular calcium flux measurement. Available from: [Link]

  • Azenta Life Sciences. Application Note: Compound Management in High Throughput Screening. Available from: [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. Available from: [Link]

  • Pharma IQ. (2013). High-Throughput Screening: Best Practice, Trends and Challenges. Available from: [Link]

  • Infinix Bio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Available from: [Link]

  • Wikipedia. 4-Benzylpiperidine. Available from: [Link]

  • St. Amant, A. H., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available from: [Link]

  • Nuvisan. High-throughput screening: accelerating target-to-lead pipeline. Available from: [Link]

  • Chem-Impex. 3-(4-Methoxybenzyl)piperidine hydrochloride. Available from: [Link]

  • AccelaChem. 945374-66-3, 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. Available from: [Link]

  • Foss, J. F., et al. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Pain. Available from: [Link]

Sources

Method

Application Note &amp; Protocols: A Multi-Assay Strategy for Characterizing the Bioactivity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

An in-depth guide from the desk of a Senior Application Scientist. Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive suite of cell-based assays to elu...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide from the desk of a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive suite of cell-based assays to elucidate the biological activity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. Piperidine derivatives are a well-established class of compounds with significant activity in the central nervous system.[1][2] Based on its core structure, we hypothesize that this compound may act as a ligand for the Sigma-1 Receptor (σ1R), a unique intracellular chaperone protein with profound implications in neurodegenerative diseases, psychiatric disorders, and cancer.[3][4] The σ1R, located at the endoplasmic reticulum (ER) and mitochondria-associated membrane (MAM), is a key modulator of cellular stress and signaling, particularly intracellular calcium homeostasis.[5][6]

To provide a robust characterization of the compound's activity, we present a tiered approach moving from proximal target engagement to downstream functional outcomes. This guide details protocols for:

  • Intracellular Calcium Mobilization Assay: To measure the compound's immediate impact on σ1R-mediated calcium signaling.

  • ERK1/2 Phosphorylation Assay: To investigate downstream signal transduction through the MAPK/ERK pathway.

  • Neurite Outgrowth Assay: To assess a key functional, phenotypic outcome related to the neuroactive potential of σ1R modulation.

This multi-assay workflow offers a powerful strategy for profiling the mechanism of action and therapeutic potential of novel piperidine-based compounds.

Part 1: Hypothesized Signaling Pathway & Assay Rationale

The Sigma-1 receptor (σ1R) is not a classical cell surface receptor but an intracellular chaperone that modulates the function of other proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R) at the ER.[3] Upon ligand binding, σ1R can influence the transfer of calcium from the ER to the mitochondria, impacting cell signaling and bioenergetics.[6] This modulation of calcium can, in turn, trigger a cascade of downstream signaling events, including the activation of the Extracellular signal-Regulated Kinase (ERK), which is pivotal for cell survival and differentiation.[7] In neuronal cells, these signaling events can manifest as changes in cellular morphology and function, such as the promotion of neurite outgrowth, a crucial process in neuronal development and regeneration.[8]

The following diagram illustrates the hypothesized signaling pathway for a σ1R agonist and the points at which our selected assays intervene.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum (ER) cluster_2 Cytosol / Signaling Cascade cluster_3 Phenotypic Outcome cluster_assays ASSAY INTERVENTION POINTS Compound Compound S1R Sigma-1 Receptor (σ1R) Compound->S1R Binds/Activates IP3R IP3 Receptor S1R->IP3R Modulates Ca_Flux ↑ Intracellular Ca²⁺ IP3R->Ca_Flux Gating ERK_Pathway MAPK/ERK Pathway Ca_Flux->ERK_Pathway Assay1 Calcium Flux Assay Ca_Flux->Assay1 pERK ↑ p-ERK1/2 ERK_Pathway->pERK Neurite Neurite Outgrowth pERK->Neurite Promotes Assay2 p-ERK Assay pERK->Assay2 Assay3 Neurite Outgrowth Assay Neurite->Assay3

Caption: Hypothesized signaling cascade for a Sigma-1 Receptor agonist.

Part 2: Experimental Protocols & Data

Workflow Overview

The following diagram outlines the general experimental workflow for characterizing the compound.

G cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Culture Cell Culture (e.g., SH-SY5Y, Neuro-2a) Assay_Ca Assay 1: Calcium Flux (Acute, ~1-2 hr) Culture->Assay_Ca Assay_ERK Assay 2: p-ERK (Short-term, ~30 min - 4 hr) Culture->Assay_ERK Assay_Neurite Assay 3: Neurite Outgrowth (Long-term, 48-72 hr) Culture->Assay_Neurite Compound Compound Preparation 4-(3,4-Dimethyl-benzyl)-piperidine HCl Serial Dilutions in DMSO/Media Compound->Assay_Ca Compound->Assay_ERK Compound->Assay_Neurite Analysis_Ca Fluorescence Plate Reader Calculate RFU, Dose-Response Curve Assay_Ca->Analysis_Ca Analysis_ERK Luminescence/HTRF Reader Calculate Signal, Dose-Response Assay_ERK->Analysis_ERK Analysis_Neurite High-Content Imaging Image Analysis, Quantify Length Assay_Neurite->Analysis_Neurite Report Report Analysis_Ca->Report Generate EC50 / Potency & Efficacy Data Analysis_ERK->Report Generate EC50 / Potency & Efficacy Data Analysis_Neurite->Report Generate EC50 / Potency & Efficacy Data

Caption: General experimental workflow for compound characterization.

Assay 1: Intracellular Calcium Mobilization

Principle: This assay measures rapid changes in intracellular calcium concentration following compound addition. σ1R agonists can potentiate calcium release from the ER through IP3Rs.[9] We will use a fluorescent, no-wash calcium indicator dye like Fluo-8 that increases in fluorescence intensity upon binding to free cytosolic calcium. The kinetic response is measured using a fluorescence plate reader equipped with an injector.

Protocol:

  • Cell Plating:

    • Seed SH-SY5Y or HEK293 cells (known to express σ1R) into a black-walled, clear-bottom 96-well plate at a density of 50,000-80,000 cells/well.[10]

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and formation of a confluent monolayer.

  • Dye Loading:

    • Prepare a Fluo-8 dye-loading solution according to the manufacturer's protocol (e.g., from Abcam, cat# ab112129). Often this involves reconstituting the dye in DMSO and then diluting it in an assay buffer.

    • Senior Scientist Note: The assay buffer should be Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES to maintain physiological pH outside the CO₂ incubator.

    • Gently aspirate the culture medium from the wells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Compound Preparation:

    • Prepare a 2X working stock of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride and control compounds by serially diluting them in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Controls:

      • Vehicle Control: Assay buffer with DMSO.

      • Positive Control (σ1R Agonist): PRE-084 (10 µM final concentration).

      • Positive Control (General): ATP (100 µM final) or Ionomycin (1 µM final) can be used to elicit a maximal calcium response.[11]

      • Antagonist Control: Co-incubate cells with the σ1R antagonist NE-100 (1 µM) for 15 minutes before adding the test compound to confirm receptor specificity.

  • Data Acquisition:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR™, FlexStation) set to Ex/Em = 490/525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add 100 µL of the 2X compound/control solutions to the corresponding wells.

    • Immediately begin recording the kinetic fluorescence signal every second for at least 90-120 seconds.

  • Data Analysis:

    • Calculate the change in Relative Fluorescence Units (ΔRFU) by subtracting the baseline reading from the peak fluorescence signal for each well.

    • Normalize the data to the vehicle control (0%) and the maximal response from ATP or a high concentration of a known agonist (100%).

    • Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Hypothetical Data Table:

CompoundTargetEC₅₀ (nM)Max Response (% of PRE-084)
4-(3,4-Dimethyl-benzyl)-piperidine HClSigma-1 Receptor75.298%
PRE-084 (Positive Control)Sigma-1 Receptor55.8100% (Reference)
4-(3,4-Me-benzyl)-piperidine HCl + NE-100 (1µM)Sigma-1 Receptor>10,0005%
Vehicle (DMSO)N/ANo activity0%
Assay 2: ERK1/2 Phosphorylation

Principle: Activation of the σ1R can lead to the phosphorylation and activation of ERK1/2 (p44/42 MAPK).[7] This assay quantifies the level of phosphorylated ERK (p-ERK) relative to the total ERK protein in cell lysates using a sensitive immunoassay format, such as AlphaScreen™ SureFire™ or HTRF®.[12][13]

Protocol:

  • Cell Plating & Serum Starvation:

    • Seed SH-SY5Y cells in a 96-well tissue culture plate at 40,000 cells/well in complete medium.

    • Incubate for 24 hours.

    • Aspirate the medium and replace it with serum-free medium. Incubate for another 18-24 hours.

    • Senior Scientist Note: Serum starvation is critical to reduce basal levels of p-ERK, thereby increasing the signal-to-noise ratio of the assay.[12]

  • Compound Stimulation:

    • Prepare serial dilutions of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride and controls in serum-free medium.

    • Controls:

      • Vehicle Control: Serum-free medium with DMSO.

      • Positive Control: Epidermal Growth Factor (EGF, 100 ng/mL) or PRE-084 (10 µM).

      • Antagonist Control: Pre-treat with NE-100 (1 µM) for 15 minutes prior to adding the test compound.

    • Add the compound solutions to the cells and incubate at 37°C for a predetermined time (typically 5-30 minutes; a time-course experiment is recommended for optimization).

  • Cell Lysis & Detection:

    • Carefully remove the stimulation medium.

    • Add 50 µL of the lysis buffer provided with the assay kit (e.g., AlphaScreen SureFire) and incubate on an orbital shaker for 15 minutes at room temperature.[14]

    • Transfer the cell lysate to a 384-well ProxiPlate.

    • Add the detection reagents (e.g., Acceptor and Donor beads) according to the manufacturer's protocol.

    • Incubate for 2 hours at room temperature in the dark.

  • Data Acquisition & Analysis:

    • Read the plate on a compatible reader (e.g., EnVision® with AlphaScreen module).

    • Normalize the data to vehicle (0%) and a maximal agonist response (100%).

    • Plot the normalized data and calculate the EC₅₀ value using a four-parameter logistic fit.

Hypothetical Data Table:

CompoundTargetEC₅₀ (nM)Max Response (% of EGF)
4-(3,4-Dimethyl-benzyl)-piperidine HClSigma-1 Receptor120.585%
PRE-084 (Positive Control)Sigma-1 Receptor98.190%
EGF (Positive Control)EGFR Pathway1.5100% (Reference)
4-(3,4-Me-benzyl)-piperidine HCl + NE-100 (1µM)Sigma-1 Receptor>10,00012%
Vehicle (DMSO)N/ANo activity0%
Assay 3: Neurite Outgrowth

Principle: This phenotypic assay assesses the compound's ability to promote neuronal differentiation, a functional outcome of neuroprotective signaling pathways modulated by σ1R.[8][15] Neuro-2a (N2a) cells, a mouse neuroblastoma line, are induced to differentiate, and changes in neurite length are quantified using high-content imaging.

Protocol:

  • Cell Plating:

    • Coat a 96-well imaging plate (e.g., Corning #3603) with Poly-L-lysine or a similar attachment factor.[16]

    • Seed N2a cells at a low density (e.g., 4,000 cells/well) in complete medium (e.g., DMEM with 10% FBS).[15]

    • Allow cells to attach for 3-4 hours.

  • Differentiation and Treatment:

    • Aspirate the complete medium and replace it with differentiation medium (e.g., medium with 1-2% FBS and 20 µM retinoic acid).[15]

    • Add serial dilutions of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride and controls to the differentiation medium.

    • Controls:

      • Vehicle Control: Differentiation medium with DMSO.

      • Positive Control: A known neurotrophic factor or σ1R agonist like PRE-084.

      • Negative Control: Nocodazole (10 µM), a microtubule inhibitor that prevents neurite extension.[17]

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III Tubulin) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system (e.g., Incucyte®, CellInsight CX7).[15][17]

    • Use the system's software to identify cell bodies (from DAPI stain) and trace neurites (from β-III Tubulin stain).

    • Calculate the average neurite length per cell for each well.

  • Data Analysis:

    • Normalize the average neurite length to the vehicle control.

    • Plot the normalized length against compound concentration to visualize the dose-dependent effect.

Hypothetical Data Table:

CompoundConcentration (nM)Average Neurite Length per Cell (µm) ± SDFold Change vs. Vehicle
Vehicle (DMSO)N/A25.6 ± 3.11.0
4-(3,4-Dimethyl-benzyl)-piperidine HCl1035.1 ± 4.51.4
10068.9 ± 7.22.7
100085.2 ± 8.13.3
PRE-084 (Positive Control)100090.5 ± 9.53.5
Nocodazole (Negative Control)100008.1 ± 2.00.3

Part 3: Summary and Conclusion

  • Proximal Target Activity: The compound elicits rapid intracellular calcium mobilization, a hallmark of σ1R modulation, with a potency (EC₅₀ ≈ 75 nM) comparable to the known agonist PRE-084. This activity is blocked by a specific σ1R antagonist, confirming target engagement.

  • Downstream Signaling: The compound activates the MAPK/ERK signaling pathway, a known downstream effector of σ1R, further validating its mechanism of action.

  • Functional Cellular Outcome: The compound promotes a significant, dose-dependent increase in neurite outgrowth in a neuronal cell line, demonstrating a physiologically relevant, functional consequence consistent with the neuroprotective and neuroplastic roles of σ1R activation.

Together, these results provide strong evidence for classifying 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride as a functional σ1R agonist. This systematic, multi-assay approach is crucial for robustly profiling novel compounds in drug discovery and provides a solid foundation for further preclinical development.

References

  • Sigma-1 receptor - Wikipedia. [Link]

  • Su, T. P., Hayashi, T., & Maurice, T. (2009). The pharmacology of sigma-1 receptors. PubMed Central (PMC). [Link]

  • Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. [Link]

  • The Pharmacology of the Sigma-1 Receptor. ResearchGate. [Link]

  • Sirenko, O., et al. (2019). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. PubMed Central (PMC). [Link]

  • The Pharmacology of the Sigma-1 Receptor. University of Bath's research portal. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Hayashi, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. PubMed. [Link]

  • Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol. [Link]

  • A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons. JoVE. [Link]

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers. [Link]

  • GenieHTS Calcium Flux Ratiometric Assay Kit Technical Manual. Assay Genie. [Link]

  • Neurite Outgrowth Assay. Evotec. [Link]

  • Principles of commonly used cAMP assays. ResearchGate. [Link]

  • Fluo-8 Calcium Flux Assay. Protocols.io. [Link]

  • Phospho-ERK Assays. NCBI Bookshelf. [Link]

  • The sigma-1 receptor: roles in neuronal plasticity and disease. PubMed Central (PMC). [Link]

  • EnzyFluo™ ERK Phosphorylation Assay Kit. BioAssay Systems. [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [Link]

  • Principle of the Phospho-ERK assay. ResearchGate. [Link]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed. [Link]

  • AlphaScreen SureFire Phospho-ERK assay. BMG Labtech. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central (PMC). [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers. [Link]

  • Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers. [Link]

  • Cellular characterisation of piperidine‐, morpholine‐ and piperazine‐warhead analogues of GK13S. ResearchGate. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central (PMC). [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central (PMC). [Link]

  • Cell-Based Assays for Screening Androgen Receptor Ligands. Amanote Research. [Link]

  • 4-Benzylpiperidine - Wikipedia. [Link]

  • Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. ACS Publications. [Link]

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. MalariaWorld. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PubMed Central (PMC). [Link]

  • ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. PubMed. [Link]

  • Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. PubMed. [Link]

Sources

Application

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride for target validation studies

An in-depth guide for researchers, scientists, and drug development professionals on utilizing . Introduction: The Critical Path of Target Validation In modern drug discovery, the journey from a promising small molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on utilizing .

Introduction: The Critical Path of Target Validation

In modern drug discovery, the journey from a promising small molecule to a therapeutic candidate is fraught with challenges. Two of the primary reasons for clinical trial failures are a lack of efficacy and unforeseen toxicity.[1] Both of these pitfalls can often be traced back to an incomplete understanding of the drug's biological target and its mechanism of action. Target validation, therefore, represents a critical and foundational stage in preclinical drug discovery.[1][2] It is the rigorous process of proving that modulating a specific biological target (e.g., a protein or nucleic acid) with a small molecule will have the desired therapeutic effect and is unlikely to cause unacceptable side effects.[3]

This guide focuses on 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a novel small molecule with potential therapeutic applications. Given the limited publicly available data on its specific biological targets, this document serves as a comprehensive roadmap for researchers to systematically identify, engage, and validate its molecular target(s). The structural similarity of this compound to known monoamine releasing agents, such as 4-benzylpiperidine[4], provides a strong rationale for hypothesizing that its primary targets may reside within the monoaminergic system, such as neurotransmitter transporters or G-protein coupled receptors (GPCRs).

Here, we present a strategic workflow, detailed experimental protocols, and data interpretation guidelines to empower researchers to confidently elucidate the mechanism of action of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Compound Profile and Safe Handling

Before commencing any experimental work, it is imperative to understand the physicochemical properties and safety requirements for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

PropertyValueSource
Chemical Name 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride[5][6]
CAS Number 945374-66-3[5][6]
Molecular Formula C₁₄H₂₂ClN[5]
Molecular Weight 239.78 g/mol [5]
Safety and Handling Precautions

As a piperidine derivative hydrochloride salt, this compound should be handled with care in a laboratory setting. The following guidelines are based on safety data sheets for structurally related compounds.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7][8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

  • First-Aid Measures:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]

A Strategic Workflow for Target Validation

A successful target validation campaign requires a multi-faceted approach, moving from broad, hypothesis-generating experiments to specific, confirmatory assays. This workflow ensures that the identified target is not only physically engaged by the compound but that this engagement also leads to a measurable functional outcome.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement Confirmation cluster_2 Phase 3: Functional Validation A Hypothesis Generation (e.g., Monoamine Systems) C Putative Target(s) Identified A->C B Unbiased Screening (e.g., Chemical Proteomics) B->C D Cellular Thermal Shift Assay (CETSA) (Direct Binding in Cells) C->D E Target Engagement Confirmed D->E F Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux, Uptake Assays) E->F G Validated Target F->G

Caption: A strategic workflow for the identification and validation of the molecular target for a novel compound.

Phase 1: Target Identification Approaches

The initial step is to identify candidate targets. This can be done through hypothesis-driven methods based on structural analogues or through unbiased screening techniques.

  • Hypothesis-Driven Approach: Based on the structure of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, initial screening efforts can be focused on panels of monoamine transporters (Dopamine Transporter - DAT, Norepinephrine Transporter - NET, Serotonin Transporter - SERT) and related GPCRs (e.g., dopamine D1-D5, adrenergic, and serotonin receptor subtypes).

  • Unbiased Approach (Chemical Proteomics): Techniques like kinobeads profiling, while designed for kinases, exemplify a powerful chemical proteomics approach.[10][11][12] A custom affinity resin could be synthesized using 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride or an analogue to pull down binding partners from cell lysates for identification by mass spectrometry.[10] This method is particularly useful for discovering novel or unexpected "off-target" interactions.

Phase 2: Confirming Target Engagement with CETSA

Once a putative target is identified, it is crucial to confirm that the compound directly binds to this target in a physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[13][14]

The Principle of CETSA: CETSA operates on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[15] This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates or intact cells treated with the compound across a temperature gradient, one can observe a shift in the melting temperature (Tagg) of the target protein compared to untreated controls. This thermal shift is a direct indicator of target engagement.[15][16]

G A 1. Cell Treatment (Vehicle vs. Compound) B 2. Heat Challenge (Apply Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separation (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E Contains stabilized protein F Aggregated Fraction (Pellet) D->F Contains denatured protein G 5. Analysis (Western Blot / SDS-PAGE) E->G H Result: Thermal Shift? (Compare Vehicle vs. Compound) G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[15][16][17]

Materials:

  • Cell line expressing the putative target protein (e.g., HEK293 cells transfected with the target GPCR).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride dissolved in a suitable vehicle (e.g., DMSO or PBS).

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer with protease inhibitors.

  • PCR tubes or 384-well PCR plates.

  • Thermal cycler.

  • High-speed refrigerated centrifuge.

  • Equipment for protein quantification (e.g., BCA assay), SDS-PAGE, and Western Blotting.

  • Primary antibody specific to the target protein and an appropriate HRP-conjugated secondary antibody.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in fresh culture medium at a concentration of 1-5 x 10⁶ cells/mL.

    • Treat cells with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride at the desired final concentration (e.g., 10 µM) or with vehicle alone (control). For a dose-response curve, prepare serial dilutions.

    • Incubate the cells for 1 hour at 37°C to allow for compound uptake and target binding.[16]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • To generate an initial melt curve, use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes.[15][16]

    • Immediately cool the samples to room temperature for 3 minutes.[15]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16] Alternatively, add lysis buffer and incubate on ice.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[16]

  • Analysis by Western Blot:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST) and incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Quantify band intensities and plot the percentage of soluble protein remaining at each temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Phase 3: Functional Validation in Cell-Based Assays

Confirming direct binding is essential, but it does not prove a functional effect. The final validation step involves demonstrating that the binding of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride to its target modulates a downstream cellular signaling pathway.

Scenario: The Target is a G-Protein Coupled Receptor (GPCR)

GPCRs are a major class of drug targets that translate extracellular signals into intracellular responses, often via G-protein-mediated second messenger cascades like cyclic AMP (cAMP) or calcium mobilization.[18][19]

G Compound 4-(3,4-Dimethyl-benzyl)- piperidine hydrochloride GPCR GPCR (Gs-coupled) Compound->GPCR Binds & Activates G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Caption: A simplified signaling pathway for a Gs-coupled GPCR, a potential target class.

Protocol: GPCR Functional Validation (cAMP Assay)

This protocol describes a common method to measure the accumulation of cAMP, a key second messenger for Gs and Gi-coupled GPCRs.[19]

Materials:

  • Cell line stably expressing the target GPCR.

  • Assay buffer (e.g., HBSS with IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).

  • 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

  • A known agonist for the GPCR (positive control).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • White or black 384-well assay plates.

Methodology:

  • Cell Seeding:

    • Seed cells into the assay plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition (Agonist Mode):

    • To determine if the compound acts as an agonist, prepare a serial dilution of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in assay buffer.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Compound Addition (Antagonist Mode):

    • To determine if the compound acts as an antagonist, first add serial dilutions of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride and incubate for a short period (e.g., 15-30 minutes).

    • Next, add a fixed concentration of the known GPCR agonist (typically at its EC₈₀ concentration) to all wells.

    • Incubate for a further 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal proportional to the cAMP concentration.

  • Data Analysis:

    • Plot the signal versus the log concentration of the compound.

    • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

    • For antagonist activity, fit the data to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the response to the known agonist.

Conclusion

The validation of a molecular target for a novel compound like 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a systematic process that builds a comprehensive evidence package. By progressing logically from hypothesis generation to direct biophysical confirmation of target engagement with CETSA, and finally to functional characterization with cell-based assays, researchers can establish a clear link between the compound, its molecular target, and a biological response. This structured approach not only de-risks the progression of the molecule in the drug discovery pipeline but also provides invaluable insights into its therapeutic potential and mechanism of action.

References

  • Target Identification and Validation (Small Molecules). University College London. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. PMC. Available from: [Link]

  • Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online. Available from: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available from: [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Company of Biologists Journals. Available from: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available from: [Link]

  • GPCRs: How Do They Work and How Do We Study Them?. Addgene Blog. Available from: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available from: [Link]

  • Immuno-GPCRs in Focus: Categorization, Functional Mechanisms, and Assays for Intracellular Pathway Analysis. MarinBio. Available from: [Link]

  • Analysis of GPCR signaling pathway. Aperbio. Available from: [Link]

  • Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available from: [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available from: [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available from: [Link]

  • Small Molecule Drug Target Identification and Validation. Baiprotein. Available from: [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available from: [Link]

  • The target landscape of clinical kinase drugs. PMC. Available from: [Link]

  • 4-Benzylpiperidine. Wikipedia. Available from: [Link]

  • 945374-66-3 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. AccelaChem. Available from: [Link]

Sources

Method

Application Notes and Protocols for the In Vivo Assessment of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a piperidine derivative with potential fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a piperidine derivative with potential for modulating neurological pathways. While specific literature on this compound is limited, its structural similarity to other 4-benzylpiperidine analogs suggests it may act as a monoamine releasing agent, with potential selectivity for dopamine and norepinephrine transporters.[1] Furthermore, the broader class of piperidine derivatives has been shown to interact with a variety of central nervous system targets, including sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[2][3][4]

These application notes provide a comprehensive guide for researchers on how to use 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in preclinical animal models. The protocols outlined below are designed to assess the compound's potential effects on locomotor activity and to provide a framework for its initial in vivo characterization. The causality behind experimental choices is explained to ensure scientific integrity and to empower researchers to adapt these protocols to their specific research questions.

Hypothesized Mechanism of Action

Based on its chemical structure, 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is hypothesized to function as a modulator of monoaminergic systems. The 4-benzylpiperidine scaffold is known to promote the release of dopamine (DA) and norepinephrine (NE).[1] The dimethyl substitution on the benzyl ring may influence the compound's potency and selectivity for monoamine transporters.

An alternative or complementary mechanism could involve the sigma-1 receptor (σ1R), a molecular chaperone at the endoplasmic reticulum that modulates calcium signaling.[2] Numerous piperidine-containing compounds have been identified as σ1R ligands, exerting neuroprotective or procognitive effects in various animal models.[3][5]

The experimental designs detailed below are intended to investigate these potential mechanisms of action.

Preclinical In Vivo Workflow

The following diagram illustrates a typical workflow for the initial in vivo evaluation of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

G cluster_0 Phase 1: Formulation & Administration cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Data Analysis & Interpretation a Compound Formulation b Vehicle Selection a->b c Dose Range Finding b->c d Route of Administration c->d e Open Field Test (Locomotor Activity & Anxiety) d->e Initiate Behavioral Testing f Rotarod Test (Motor Coordination) e->f g Prepulse Inhibition Test (Sensorimotor Gating) e->g h Statistical Analysis f->h g->h i Dose-Response Curve h->i j Interpretation of Results i->j G cluster_0 Input cluster_1 Process cluster_2 Output a Dosed Animal b Open Field Arena a->b c Video Tracking b->c d Locomotor Activity Data c->d e Anxiety-like Behavior Data c->e

Caption: Open Field Test Workflow.

PART 4: Data Interpretation and Further Steps

An increase in locomotor activity (total distance and rearing) would support the hypothesis that 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride acts as a dopamine and/or norepinephrine releasing agent. [[“]][7]Changes in the time spent in the center of the open field can provide initial insights into the compound's effects on anxiety-like behavior.

If significant effects on locomotion are observed, further studies could include:

  • Microdialysis: To directly measure dopamine and norepinephrine levels in specific brain regions following compound administration.

  • Receptor Binding Assays: To determine the affinity of the compound for monoamine transporters and other relevant receptors.

  • Animal Models of Neurological Disorders: If the compound shows a favorable profile, it could be tested in models of diseases where monoaminergic systems are dysregulated, such as Parkinson's disease or ADHD. [8][9][10] If the compound does not significantly alter locomotor activity, its potential effects as a sigma-1 receptor modulator could be explored using models of neurodegenerative diseases or pain. [5][11][12]

Animal Welfare Considerations

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national guidelines. Animals should be closely monitored for any adverse effects, and appropriate humane endpoints should be established.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • Mouse Intraperitoneal (IP) administration. (n.d.).
  • Robertson, H. A. (1992). Synergistic Interactions of D1- and D2-Selective Dopamine Agonists in Animal Models for Parkinson's Disease: Sites of Action and Implications for the Pathogenesis of Dyskinesias. The Canadian Journal of Neurological Sciences / Journal Canadien des Sciences Neurologiques, 19(S1), 147-152. doi:10.1017/s0317167100032906
  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. (2018, August 3).
  • A Beginners Guide on How to Inject Mice. (2021, June 17). ichorbio.
  • Robertson, H. A. (1992). Synergistic interactions of D1- and D2-selective dopamine agonists in animal models for Parkinson's disease: sites of action and implications for the pathogenesis of dyskinesias. The Canadian journal of neurological sciences. Le journal canadien des sciences neurologiques, 19(1 Suppl), 147–152.
  • Intraperitoneal Injections in Mice. (n.d.). UBC Animal Care Services.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21).
  • Mancuso, R., Olivan, S., Rando, A., Casas, C., Osta, R., & Navarro, X. (2012). Sigma-1R Agonist Improves Motor Function and Motoneuron Survival in ALS Mice. Neurotherapeutics, 9(4), 814-826.
  • General Activity, Welfare, and Motor Function Behavior Tests. (n.d.). Charles River.
  • SOP: Oral Gavage in the Rat. (2017, December 12). Virginia Tech.
  • Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Geyer, M. A., & Ellenbroek, B. A. (2003). Impact of dopamine D1 and D2 agonists on prepulse inhibition and locomotion. Psychopharmacology, 169(3-4), 311–322.
  • Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories. Retrieved from [Link]

  • Crouzier, L., Gevaert, M., Heimmann, A. S., de la Crompe, B., Gory-Fauré, S., & Guesdon, A. (2021). Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury. Frontiers in Cellular Neuroscience, 15, 630500.
  • Oral Gavage In Mice and Rats. (n.d.). UCSF IACUC.
  • UBC ACC TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. (2021, February 15). Aniphy.
  • Carter, R. J., Lione, L. A., Humby, T., Mangiarini, L., Mahal, A., Bates, G. P., Dunnett, S. B., & Morton, A. J. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of visualized experiments : JoVE, (91), 51720.
  • Application Notes and Protocols for Animal Models in Piperidine Derivative Research. (2025). Benchchem.
  • Behavioral Models. (n.d.). Behavioral and Functional Neuroscience Lab.
  • Sugawara, E., Nikaido, T., & Nakajima, T. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 48(6), 634–643.
  • Penke, B., Fulop, L., Szucs, M., & Frecska, E. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Pharmacology, 10, 993.
  • Khan, A., Khan, I., Ahmed, S., & Ahmad, S. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan journal of pharmaceutical sciences, 25(4), 773–778.
  • Maurice, T., & Goguadze, N. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International journal of molecular sciences, 24(21), 15904.
  • What is the locomotor activity test used for in behavioral studies? (2025, September 18). News-Medical.net. Retrieved from [Link]

  • Singh, S., Kumar, P., & Murthy, R. S. R. (2010). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 54(5), 1930-1934.
  • What is the Locomotor Activity Test? (2021, June 11). San Diego Instruments. Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate. Retrieved from [Link]

  • Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. (2025, January 2). International Journal of Pharmaceutical and Bio-Medical Science, 5(1), 1-10.
  • Nader, M. A., & Czoty, P. W. (2005). PET Imaging of Dopamine D2 Receptors in Monkey Models of Cocaine Abuse: Genetic Predisposition Versus Environmental Modulation.
  • Arnt, J., & Christensen, A. V. (1987). D1 and D2 Dopamine Receptor Mechanisms in Dopaminergic Behaviors.
  • Khan, A., Khan, I., Ahmed, S., & Ahmad, S. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan journal of pharmaceutical sciences, 25(4), 773-778.
  • Szałata, M., Szałata, K., Stary, D., Więckowska, A., Więckowski, K., & Jończyk, J. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 23(19), 11956.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • 4-Benzylpiperidine. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Application

Application Note: Pharmacological Profiling of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

This application note provides a comprehensive protocol for the pharmacological characterization of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a 4-benzylpiperidine derivative. Based on its structural pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive protocol for the pharmacological characterization of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a 4-benzylpiperidine derivative. Based on its structural pharmacophore, this compound is a candidate ligand for Sigma-1 receptors (


R)  and the GluN2B subunit of NMDA receptors .

The following guide details the experimental procedures for Radioligand Binding Assays to determine the binding affinity (


) of this compound against these primary targets.

Abstract

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a structural analog of the 4-benzylpiperidine class, a privileged scaffold in medicinal chemistry known for high-affinity binding to Sigma-1 receptors and NMDA receptor GluN2B subunits (polyamine site). This application note outlines the standardized protocols for membrane preparation, radioligand competition binding, and data analysis to determine the inhibition constant (


) of this compound. These assays are critical for establishing the selectivity profile and mechanism of action for novel CNS-active agents.

Introduction & Pharmacological Context

The 4-benzylpiperidine moiety is a core pharmacophore found in several neuroactive compounds, including Ifenprodil (a selective GluN2B antagonist) and Donepezil (an AChE inhibitor with sigma receptor affinity). The specific 3,4-dimethyl substitution on the benzyl ring is designed to modulate lipophilicity and steric fit within the hydrophobic pockets of these receptors.

Target Prediction & Rationale
  • Sigma-1 Receptor (

    
    R):  The 
    
    
    
    R possesses a highly hydrophobic steroid-binding pocket that accommodates N-substituted and 4-substituted piperidines. 4-benzylpiperidines often exhibit nanomolar affinity for
    
    
    R, acting as potential chaperones or neuromodulators.
  • NMDA Receptor (GluN2B Subunit): The GluN2B subunit contains an allosteric N-terminal domain (Ifenprodil binding site) that specifically recognizes the 4-benzylpiperidine scaffold. Binding at this site results in non-competitive antagonism, a mechanism sought for neuroprotection with reduced side effects.

Materials & Reagents

Compound Preparation[1]
  • Test Compound: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

  • Stock Solution: Dissolve 10 mM in 100% DMSO. Store at -20°C.

  • Working Solution: Serial dilutions (10 pM to 100

    
    M) in Assay Buffer. Ensure final DMSO concentration is <1%.
    
Radioligands & Controls
Target ReceptorRadioligandSpecific ActivityNon-Specific Binding (NSB) AgentPositive Control
Sigma-1 (

R)

-Pentazocine
~30-60 Ci/mmolHaloperidol (10

M)
Haloperidol / (+)-Pentazocine
NMDA (GluN2B)

-Ifenprodil
~60-80 Ci/mmolSpermine (10

M) or Ifenprodil (10

M)
Ifenprodil
Buffers
  • Membrane Prep Buffer: 50 mM Tris-HCl, pH 7.4, 0.32 M Sucrose.

  • 
    R Assay Buffer:  50 mM Tris-HCl, pH 8.0.
    
  • NMDA Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA.

Experimental Protocols

Protocol A: Membrane Preparation (Rat Forebrain/Liver)

Rationale:


 receptors are highly abundant in the liver and brain, while GluN2B is specific to the forebrain.
  • Dissection: Rapidly dissect rat forebrain (for NMDA) or liver (for

    
    ) on ice.
    
  • Homogenization: Homogenize tissue in 10 volumes (w/v) of ice-cold Membrane Prep Buffer using a Polytron homogenizer (bursts of 10s).

  • Centrifugation 1: Centrifuge at 1,000

    
     g  for 10 min at 4°C to remove nuclei/debris. Save the supernatant (S1).
    
  • Centrifugation 2: Centrifuge S1 at 48,000

    
     g  for 20 min at 4°C. Discard supernatant.
    
  • Wash: Resuspend the pellet (P2) in 50 mM Tris-HCl (pH 7.4). Centrifuge again at 48,000

    
     g.
    
  • Storage: Resuspend final pellet in Assay Buffer to a protein concentration of ~2-5 mg/mL. Aliquot and store at -80°C.

Protocol B: Sigma-1 Receptor Competition Binding Assay

Rationale: To determine the affinity (


) of the test compound for the 

receptor.
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions (Total Volume 250

    
    L): 
    
    • 50

      
      L  Test Compound (8 concentrations, duplicate).
      
    • 50

      
      L 
      
      
      
      -Pentazocine (Final conc. ~3 nM).
    • 150

      
      L  Membrane Suspension (20-50 
      
      
      
      g protein/well).
  • NSB Wells: Add 10

    
    M Haloperidol instead of test compound.
    
  • Incubation: Incubate for 120 minutes at 37°C (equilibrium is slow for lipophilic ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce binding to filters) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold 10 mM Tris-HCl.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Protocol C: NMDA (GluN2B) Receptor Competition Binding Assay

Rationale: To assess if the compound acts as an Ifenprodil-like allosteric antagonist.

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions (Total Volume 500

    
    L): 
    
    • 50

      
      L  Test Compound (8 concentrations).
      
    • 50

      
      L 
      
      
      
      -Ifenprodil (Final conc. ~5 nM).
    • 400

      
      L  Forebrain Membrane Suspension (100-200 
      
      
      
      g protein/well).
  • NSB Wells: Add 10

    
    M unlabeled Ifenprodil.
    
  • Incubation: Incubate for 120 minutes at 4°C (cold incubation prevents receptor degradation and stabilizes the Ifenprodil site).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.1% PEI).

  • Wash: Wash filters 3x with ice-cold Assay Buffer.

  • Detection: Liquid Scintillation Counting.

Data Analysis & Visualization

Calculation of and
  • Normalize Data: Convert CPM to % Specific Binding:

    
    
    
  • Curve Fitting: Fit the data to a non-linear regression model (One-site competition) using GraphPad Prism or similar software:

    
    
    
  • Cheng-Prusoff Equation: Calculate the inhibition constant (

    
    ):
    
    
    
    
    • 
       = Radioligand concentration used.
      
    • 
       = Dissociation constant of the radioligand (determined from Saturation Binding).
      
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the receptor binding assay, ensuring critical wash steps and controls are integrated.

BindingAssayWorkflow Start Start: Membrane Prep Incubation Incubation (Membrane + Ligand + Radioligand) Start->Incubation Add Reagents Equilibrium Equilibrium Reached (120 min) Incubation->Equilibrium 37°C (Sigma) / 4°C (NMDA) Filtration Rapid Filtration (GF/B Filters + PEI) Equilibrium->Filtration Terminate Binding Wash Wash Step (3x Ice-Cold Buffer) Filtration->Wash Remove Unbound Ligand Counting Scintillation Counting (CPM Data) Wash->Counting Add Cocktail Analysis Data Analysis (Ki Calculation) Counting->Analysis Export Data

Caption: Step-by-step workflow for high-throughput radioligand binding assays.

Receptor Binding Model

This diagram visualizes the competitive interaction between the test compound and the radioligand at the target site.

ReceptorModel Receptor Receptor Target (Sigma-1 / GluN2B) Complex_R Receptor-Radioligand Complex (Signal) Receptor->Complex_R + Radioligand (Kd) Complex_T Receptor-Compound Complex (Silent) Receptor->Complex_T + Test Compound (Ki) Radioligand Radioligand ([3H]-Pentazocine) Radioligand->Complex_R Competition TestCompound Test Compound (4-(3,4-Dimethyl...)) TestCompound->Complex_T Displacement

Caption: Competitive binding model showing displacement of the radioligand by the test compound.

Troubleshooting & Expert Tips

  • High Non-Specific Binding (NSB):

    • Cause: Lipophilic compounds like 4-benzylpiperidines stick to plastic or filters.

    • Solution: Pre-soak GF/B filters in 0.5% Polyethyleneimine (PEI) for at least 1 hour. Use siliconized tubes or low-binding plates.

  • Incomplete Displacement (Plateau > 0%):

    • Cause: The compound may have limited solubility at high concentrations (precipitation).

    • Solution: Check solubility in buffer. Do not exceed 1% DMSO. Verify the compound is not binding to an allosteric site that does not fully overlap with the radioligand.

  • Low Signal-to-Noise Ratio:

    • Cause: Degraded radioligand or poor membrane quality.

    • Solution: Always use fresh radioligand. Ensure membranes are stored at -80°C and not freeze-thawed multiple times.

References

  • Sigma-1 Receptor Binding Protocol

    • Title: "Sigma-1 Receptor Binding Assays: Protocols for the Characteriz
    • Source:Current Protocols in Pharmacology, Unit 1.22.
    • Link:[Link]

  • NMDA (Ifenprodil)

    • Title: "Radioligand Binding Assays for NMDA Receptor Subtypes."
    • Source:Methods in Molecular Biology, Vol. 1677.
    • Link:[Link]

  • 4-Benzylpiperidine Pharmacology

    • Title: "Structure-Affinity Rel
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • Cheng-Prusoff Equation

    • Title: "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
    • Source:Biochemical Pharmacology, 1973.
    • Link:[Link]

Method

Application Note: High-Affinity Mapping of Sigma-1 Receptors using 4-(3,4-Dimethyl-benzyl)-piperidine Derivatives

This Application Note is designed for researchers utilizing 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride and its derivatives for the targeted visualization and characterization of Sigma-1 Receptors (σ1R) in biologica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride and its derivatives for the targeted visualization and characterization of Sigma-1 Receptors (σ1R) in biological tissues.

These protocols bridge the gap between medicinal chemistry and histological imaging, treating the compound not just as a drug candidate, but as a high-fidelity chemical probe.

Introduction & Mechanism of Action

The 4-benzyl-piperidine scaffold is a "privileged structure" in neuropharmacology, forming the backbone of high-affinity ligands for the Sigma-1 Receptor (σ1R) . Unlike classical opioid receptors, σ1R is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Why this Compound?

The 3,4-dimethyl substitution on the benzyl ring significantly enhances lipophilicity and van der Waals contact within the σ1R hydrophobic pocket, often resulting in sub-nanomolar affinity (


). In staining protocols, this high affinity is critical for:
  • Retention: Preventing "wash-out" during rigorous rinsing steps.

  • Specificity: Outcompeting lower-affinity off-targets (e.g., histamine or PCP binding sites).

Mechanistic Pathway

The following diagram illustrates the binding mechanism and the cellular translocation of σ1R upon ligand interaction, which is the basis for the staining patterns observed (ER vs. Plasma Membrane).

SigmaPathway cluster_0 Endoplasmic Reticulum Ligand 4-(3,4-Dimethyl-benzyl)- piperidine Derivative Sigma1_ER Sigma-1 Receptor (Inactive/ER-bound) Ligand->Sigma1_ER High Affinity Binding BiP BiP (GRP78) Chaperone Sigma1_ER->BiP Bound State Sigma1_ER->BiP Dissociation Complex Ligand-Receptor Complex Sigma1_ER->Complex Activation Translocation Translocation to Plasma Membrane/MAM Complex->Translocation Chaperoning Modulation Modulation of Ion Channels (Kv1.2, NMDAR) Translocation->Modulation Functional Effect

Caption: Ligand-induced dissociation of σ1R from BiP and subsequent translocation to cellular membranes.

Material Preparation & Handling[1][2][3][4][5]

Compound: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride CAS: 945374-66-3 (Representative) MW: ~239.78 g/mol [1]

Solubility Profile

The hydrochloride salt confers water solubility, but for staining stock solutions, DMSO is preferred to prevent hydrolysis or precipitation during long-term storage.

SolventMax Conc.[2][3]StorageNotes
DMSO 50 mM-20°CRecommended Stock. Stable for 6 months. Freeze/thaw cycles < 3.
Water/Saline 10 mM4°CUse immediately. Prone to bacterial growth if non-sterile.
Ethanol 25 mM-20°CGood for cell fixation protocols; avoid for live-cell imaging.
Working Solution Preparation

Target Concentration: 10 nM – 100 nM (for specific binding).

  • Stock: Dissolve 2.4 mg in 1 mL DMSO (10 mM Stock).

  • Intermediate: Dilute 1:100 in PBS (100 µM).

  • Final: Dilute into Assay Buffer (Tris-HCl) to reach 10–100 nM.

Protocol A: Competitive Receptor Autoradiography

Use Case: Verifying the distribution of σ1R in brain tissue using the piperidine derivative as a specific blocker.

Principle: This protocol uses the 4-(3,4-dimethyl-benzyl)-piperidine derivative to displace a radioligand (e.g.,


), thereby defining the "Specific Binding" signal.
Reagents
  • Radioligand:

    
    .
    
  • Displacer (The Compound): 4-(3,4-Dimethyl-benzyl)-piperidine HCl (

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Tissue: 20 µm cryostat sections (Rat/Mouse Brain), thaw-mounted on gelatin slides.

Step-by-Step Workflow
  • Pre-incubation:

    • Thaw slide-mounted tissue sections at Room Temperature (RT) for 30 mins.

    • Incubate in 50 mM Tris-HCl buffer for 15 mins at RT to remove endogenous ligands.

    • Expert Tip: Do not let sections dry out after this point.

  • Binding Incubation (The Critical Step):

    • Prepare two conditions:

      • Total Binding (TB): Buffer +

        
        -Ligand.
        
      • Non-Specific Binding (NSB): Buffer +

        
        -Ligand + 10 µM 4-(3,4-Dimethyl-benzyl)-piperidine .
        
    • Incubate sections in humidified chambers for 120 minutes at 37°C .

    • Rationale: Benzyl-piperidines have slow dissociation rates (

      
      ); extended equilibrium time ensures complete displacement.
      
  • Washing (Kinetic Differentiation):

    • Transfer slides to Ice-Cold (4°C) Tris-HCl .

    • Wash 2 x 5 minutes.[4]

    • Dip in Ice-Cold dH2O (5 seconds) to remove salts.

    • Warning: Warm buffer will cause rapid dissociation of the specific signal. Keep everything on ice.

  • Drying & Exposure:

    • Rapidly dry slides under a stream of cool air.

    • Expose to Tritium-sensitive phosphor screens for 5–7 days.

    • Scan on a PhosphorImager.

  • Data Interpretation:

    • 
      .
      
    • If the piperidine derivative is a potent σ1R ligand, the NSB slides should show near-blank signal (white), proving the compound successfully occupied all specific receptors.

Protocol B: Fluorescent Conjugate Staining

Use Case: Direct visualization of σ1R in cultured neurons or transfected HEK293 cells. Note: This assumes the user has conjugated the piperidine scaffold to a fluorophore (e.g., FITC or BODIPY) via the secondary amine or a linker on the benzyl ring.

Reagents
  • Probe: Fluorescent-4-(3,4-dimethyl-benzyl)-piperidine (100 nM).

  • Fixative: 4% Paraformaldehyde (PFA).

  • Blocker: 5% BSA in PBS.

  • Counterstain: DAPI (Nuclei), MitoTracker Red (Mitochondria).

Workflow Diagram

StainingWorkflow Start Cell Culture (Cover Slips) Fixation Fixation 4% PFA, 15 min Start->Fixation Perm Permeabilization 0.1% Triton X-100 Fixation->Perm Block Blocking 5% BSA, 30 min Perm->Block Stain Incubation Piperidine-Probe (100nM) 60 min @ RT Block->Stain Wash Wash 3x PBS (5 min each) Stain->Wash Mount Mounting Antifade + DAPI Wash->Mount

Caption: Standard immunofluorescence workflow adapted for small-molecule fluorescent probes.

Critical Steps for Small Molecule Probes
  • Fixation vs. Live Cell:

    • Live Cell: If the derivative is cell-permeable (likely, due to lipophilicity), stain before fixation. Incubate live cells for 30 mins at 37°C. This avoids fixation artifacts altering the binding pocket.

    • Fixed Cell: If staining after fixation, avoid Glutaraldehyde, which increases autofluorescence. Use 4% PFA.

  • Co-Localization (Validation):

    • Since σ1R resides at the MAM, co-stain with MitoTracker Red .

    • A successful stain should show significant overlap (yellow signal) in the perinuclear region, not just diffuse cytoplasmic staining.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Lipophilic trappingThe benzyl-piperidine core is greasy. Increase wash stringency with 0.1% Tween-20 .
No Signal Steric hindranceIf using a fluorescent conjugate, the fluorophore may block the binding pocket. Ensure the linker is attached to the piperidine nitrogen or the para-position of the benzyl ring (if SAR permits).
Nuclear Staining Non-specific DNA bindingSome cationic amphiphiles bind DNA. Verify with a "Cold Block" control (add 100x excess non-fluorescent parent compound).
Precipitation Salt formationThe HCl salt may crash out in high-phosphate buffers. Dissolve in DMSO first, then dilute slowly into vortexing buffer.

References

  • Sigma Receptor Structure & Ligands

    • Alon, A., et al. (2021).[5][6][7] Structures of the σ2 receptor enable docking for bioactive ligand discovery.[5] Nature. Link

  • PB28 & Benzyl-Piperidine Pharmacology

    • Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships.[8][9] Frontiers in Pharmacology.[8] Link

  • Piperidine Staining Protocols

    • Evident Scientific. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence.[4]Link

  • Sigma-1 Receptor Localization

    • Su, T.P., et al. (2010). The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Trends in Pharmacological Sciences. Link

  • Chemical Properties of Piperidines

    • BenchChem.[2][10] Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.[2]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a hydrochloride salt of a basic piperidine derivative, its solubility is governed by a complex interplay between its ionic salt form and the lipophilic nature of the dimethyl-benzyl moiety. This document provides a structured, in-depth approach to systematically diagnose and overcome these challenges.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.

Q1: My 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is precipitating out of my neutral aqueous buffer (e.g., PBS at pH 7.4). What is happening and what should I do first?

A1: Root Cause Analysis & Initial Steps

This is a classic issue for salts of weak bases. The piperidine nitrogen in your compound is basic, with a pKa typically around 10-11 for the protonated (piperidinium) form.[1][2] At neutral or alkaline pH, the equilibrium shifts from the charged, more water-soluble piperidinium chloride salt to the neutral, significantly less soluble free base form, causing it to precipitate.

The primary goal is to keep the compound in its protonated, ionized state. The first and most critical step is to determine the pH-solubility profile.

dot

Caption: A decision workflow for troubleshooting solubility issues.

Protocol 1: pH-Solubility Profile Generation

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2 to 8.

  • Suspension: Add an excess amount of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution. You should observe a significant drop in solubility as the pH approaches and surpasses the pKa of the free base.[3]

Immediate Action: For your experiments, switch to a buffer system where the pH is at least 2 units below the pKa of the piperidine nitrogen. A citrate buffer at pH 3-5 is often a good starting point.[1]

Q2: I've lowered the pH, which improved solubility, but it's still not high enough for my desired stock concentration. What is the next logical step?

A2: Co-solvent Systems

If pH adjustment alone is insufficient, the next step is to use a co-solvent system. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for the lipophilic dimethyl-benzyl portion of your molecule to dissolve.[4][5]

Commonly Used Co-solvents in Research:

Co-solventTypical Starting ConcentrationKey Characteristics
DMSO5-10% (v/v)Powerful solvent, but can have cellular effects. Use with caution in cell-based assays.
Ethanol10-20% (v/v)Biocompatible at low concentrations. Can cause protein precipitation at higher levels.
Polyethylene Glycol 400 (PEG 400)10-30% (v/v)Low toxicity, commonly used in pharmaceutical formulations.[6]
Propylene Glycol10-30% (v/v)Good solubilizer, often used in combination with other co-solvents.

Protocol 2: Co-solvent Screen

  • Select an Acidic Buffer: Start with the acidic buffer you identified in Protocol 1 (e.g., pH 4.0 citrate buffer). This will be your "base vehicle."

  • Prepare Co-solvent Blends: Create a series of solvent systems by mixing your base vehicle with increasing amounts of a co-solvent. For example, prepare solutions containing 10%, 20%, 30%, and 40% (v/v) of PEG 400 in pH 4.0 citrate buffer.

  • Determine Solubility: Using the method from Protocol 1 (steps 2-5), determine the saturation solubility of your compound in each co-solvent blend.

  • Evaluate and Select: Choose the co-solvent system that provides the desired solubility with the lowest possible percentage of organic solvent to minimize potential artifacts in your experiments.

Q3: My application requires a high concentration in solution or an improved dissolution rate from a solid form for in vivo studies. What advanced strategies should I consider?

A3: Advanced Formulation: Cyclodextrin Complexation

When simple solvent systems are insufficient, or if you need to improve the dissolution characteristics of the solid material itself, advanced formulation techniques are necessary. For enhancing apparent solubility in a liquid formulation, complexation with cyclodextrins is a highly effective method.[7][8]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate the hydrophobic dimethyl-benzyl part of your molecule in their core, forming an "inclusion complex" where the new host-guest entity has a much higher aqueous solubility.[11][12]

dot

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol 3: Phase Solubility Study with Cyclodextrins

  • Select Cyclodextrins: Common choices include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.[11]

  • Prepare CD Solutions: In your chosen aqueous buffer (e.g., pH 4.0 citrate buffer), prepare a series of cyclodextrin solutions at different concentrations (e.g., 0, 10, 20, 50, 100 mM).

  • Equilibrate with Excess Drug: Add an excess amount of your compound to each cyclodextrin solution.

  • Follow Protocol 1 Steps: Repeat steps 3-5 from the pH-Solubility protocol (Equilibration, Separation, Quantification).

  • Analyze the Data: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin.

    • A-type Profile: A linear increase in solubility indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant of the complex.

    • B-type Profile: The curve may plateau or bend downwards at high cyclodextrin concentrations, suggesting the formation of less soluble higher-order complexes.

This study will identify the most effective cyclodextrin and the concentration required to achieve your target drug solubility.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What are the key physicochemical properties of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride that I should be aware of?

    • A: The two key features are the basic piperidine ring and the lipophilic dimethyl-benzyl group. The piperidine ring provides a site for protonation, allowing for the formation of a hydrochloride salt, which is an established method to improve solubility.[13] However, the bulky, non-polar dimethyl-benzyl group contributes significant lipophilicity, which counteracts the solubility gained from salt formation, especially in neutral pH environments.

  • Q: Why isn't forming a hydrochloride salt always enough to ensure solubility?

    • A: While salt formation dramatically increases the solubility compared to the free base, two factors can still limit it.[14][15] First, as discussed, if the pH of the medium is high enough to deprotonate the piperidine, the compound will convert to its poorly soluble free base form.[16] Second, the "common ion effect" can reduce solubility in certain media. For a hydrochloride salt, high concentrations of chloride ions (e.g., in saline or certain cell culture media) can shift the equilibrium back towards the solid salt form, causing precipitation.[13][17]

  • Q: What is a "solid dispersion" and when should I consider it?

    • A: A solid dispersion is a technique where the drug is dispersed within a hydrophilic polymer matrix at a molecular level.[18][19] This prevents the drug from forming a crystal lattice, keeping it in a higher-energy amorphous state which dissolves much more rapidly.[20][21] You should consider this advanced technique if you are developing a solid oral dosage form (e.g., a tablet or capsule) and need to improve the dissolution rate and subsequent oral bioavailability of this poorly soluble compound.[22] Common preparation methods include solvent evaporation and hot-melt extrusion.[20]

  • Q: How do I choose between using a co-solvent, a cyclodextrin, or creating a solid dispersion?

    • A: The choice depends entirely on your experimental needs and the final application.

StrategyBest For...ProsCons
pH & Co-solvents In vitro assays, early-stage research, creating stock solutions.Simple, fast, inexpensive.[23][24]May not be suitable for in vivo use; organic solvents can cause toxicity or experimental artifacts.
Cyclodextrins In vitro and in vivo liquid formulations (oral or parenteral).Significant solubility enhancement in aqueous media; often well-tolerated.[1][25]Can be expensive; potential for renal toxicity at very high doses with some cyclodextrins.
Solid Dispersions Solid oral dosage forms (in vivo studies, clinical development).Dramatically improves dissolution rate and bioavailability; established manufacturing technology.[18][21]Requires specialized equipment and formulation expertise; potential for physical instability (recrystallization) over time.

References

  • Jadhav, N.R., et al. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Pharmaceutical and Scientific Innovation.
  • Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available at: [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Available at: [Link]

  • Tran, T.H., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics. Available at: [Link]

  • Gould, S., & Scott, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • JETIR. (2024). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR. Available at: [Link]

  • Dalvi, P.B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Medicinal Chemistry. Available at: [Link]

  • Ashland. (n.d.). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]

  • Williams, A.C., & Viljoen, A. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Available at: [Link]

  • Ascendia Pharma. (2017). Importance Of Excipient Selection In The Process Of Oral Liquid Formulation Development. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. Available at: [Link]

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • MilliporeSigma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available at: [Link]

  • PubChem. (n.d.). Piperidine. Available at: [Link]

  • Hadjittofis, E., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]

  • AccelaChem. (n.d.). 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. Available at: [Link]

  • Chemdad. (n.d.). Piperidine hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride. Available at: [Link]

  • Tablets & Capsules. (2025). Formulating OSDs for Poorly Soluble Drugs. Available at: [Link]

  • IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation. Available at: [Link]

  • OATAO. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available at: [Link]

  • Informa Healthcare. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available at: [Link]

  • PubChem. (n.d.). Piperidine. Available at: [Link]

  • International Journal of Molecular Sciences. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link]

  • Serajuddin, A.T., & Jarowski, C.I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Journal of Molecular Liquids. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

Sources

Optimization

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride stability issues in solution

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered when working with 4-(3,4-Dime...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered when working with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in solution. Our goal is to provide both foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in solution?

A1: Based on its chemical structure—a substituted benzyl group attached to a piperidine ring—the primary stability concerns are susceptibility to oxidation, photodegradation, and potential pH-dependent effects. The piperidine nitrogen is a secondary amine, which can be a site for oxidative reactions, while the benzyl moiety can be susceptible to photolytic stress.[1][2] While the hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base, the overall stability in a given solvent system must be experimentally verified.[1]

Q2: How does pH impact the stability and solubility of this compound in aqueous solutions?

A2: The piperidine ring contains a basic nitrogen atom, which is protonated in the hydrochloride salt form. This protonation is key to its aqueous solubility.[1] The stability of piperidine derivatives can be highly pH-dependent.[3] In strongly basic solutions, the compound will be deprotonated to its free base form, which may have lower solubility and could precipitate out of solution. In strongly acidic solutions, acid-catalyzed hydrolysis or degradation could occur, although this is often less pronounced than for compounds with more labile functional groups like esters or amides.[3][4] Generally, piperidine structures are most stable in the neutral to slightly acidic pH range.[4]

Q3: Is 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride sensitive to light?

A3: Yes, compounds with a benzylpiperidine structure can be susceptible to photolytic degradation.[5][6] Exposure to UV or even ambient light over extended periods can potentially lead to the formation of photo-degradants. It is crucial to conduct experiments under controlled lighting conditions and to store stock solutions and experimental samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[7] Formal photostability testing should follow ICH Q1B guidelines.[8][9]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be stored under controlled conditions. Based on general principles for piperidine-containing compounds, the following is recommended:

  • Temperature: Store stock solutions at 2-8°C or frozen (typically -20°C or -80°C) for long-term storage.[7] Avoid repeated freeze-thaw cycles. For daily use, refrigerated conditions are often sufficient.

  • Light: Always protect solutions from light by using amber glass vials or other light-blocking containers.[7]

  • Atmosphere: For compounds susceptible to oxidation, purging the headspace of the container with an inert gas like nitrogen or argon before sealing can extend stability.

Q5: What analytical methods are suitable for monitoring the stability of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[4][10] This method should be capable of separating the intact parent compound from all potential degradation products. A UV detector is typically used, and coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial for identifying the mass of any unknown degradant peaks that may appear.[2]

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues you may encounter during your experiments and provides detailed protocols to investigate and resolve them.

Issue 1: Unexpected peaks are appearing in my HPLC chromatogram over time.

  • Question: I prepared a fresh solution of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in a buffered solution for my assay. After 24 hours at room temperature, I see new, smaller peaks in my HPLC analysis. Are these degradation products?

  • Answer & Recommendation: The appearance of new peaks is a strong indicator of degradation. The piperidine nitrogen can be oxidized to form an N-oxide, or other reactions may occur depending on your solution's components.[2][11] To confirm if these are true degradants and to understand the compound's stability profile, you must perform a Forced Degradation Study . This involves intentionally exposing the compound to harsh chemical and physical conditions to generate potential degradation products.[4][11] If the retention times of the peaks generated during the forced degradation study match the unexpected peaks in your experimental samples, it confirms they are degradation products.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To generate likely degradation products of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride under various stress conditions.

Materials:

  • 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • A calibrated HPLC system with a UV/PDA detector (and ideally a mass spectrometer)

  • A C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Step-by-Step Methodology:

  • Prepare Stock Solution: Create a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions: For each condition, mix the stock solution with the stressor solution as described in the table below. Include a control sample (compound in solvent, no stressor) kept under ambient conditions.

  • Incubate: Expose the samples to the specified conditions. It is advisable to take time points (e.g., 2, 8, 24, 48 hours) to monitor the progression of degradation.

  • Neutralize & Dilute: Before analysis, neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH to the HCl sample and vice-versa). Dilute all samples to a suitable final concentration for HPLC analysis.

  • Analyze: Analyze all samples (including the time-zero and control samples) using your HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity.[10]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ProcedureTypical IncubationPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl60°CAcid-catalyzed reactions
Base Hydrolysis 0.1 N NaOH60°CBase-catalyzed reactions
Oxidation 3% H₂O₂Room TemperatureN-oxidation, Benzyl-oxidation
Thermal Solution heated to 80°C80°C in ovenThermally-induced degradation
Photolytic Solution exposed to lightRoom TemperaturePhotodegradation (ICH Q1B)

For photolytic studies, expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

dot

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points (e.g., 0, 2, 8, 24h) stress->sample neutralize Neutralize & Dilute Samples sample->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS neutralize->analyze interpret Identify Degradants & Assess Stability analyze->interpret

Caption: Workflow for a forced degradation study.

Issue 2: My solution's pH is drifting, or the compound is precipitating.

  • Question: I dissolved the hydrochloride salt in a phosphate buffer at pH 7.4. After a day, I noticed a slight precipitate and my measured pH has shifted. What could be the cause?

  • Answer & Recommendation: This issue likely stems from two related factors: buffer capacity and the pKa of your compound. The piperidine moiety has a pKa, and if this is close to the buffer's pH, the equilibrium between the soluble salt and the less-soluble free base can be sensitive to small changes. The buffer's capacity may be insufficient to handle any acidic or basic impurities or interactions with the container.

    • Confirm pKa: If not known, determine the pKa of your compound. This will inform your choice of buffer system.

    • Select an Appropriate Buffer: Choose a buffer system where the desired pH is well within its effective buffering range (typically pKa ± 1).

    • Increase Buffer Strength: Consider increasing the molarity of your buffer (e.g., from 10 mM to 50 mM) to improve its capacity to resist pH changes.

    • Perform a pH-Stability Profile: To systematically find the optimal pH for stability and solubility, conduct a pH-stability profile experiment.

Protocol 2: pH-Stability Profile

Objective: To determine the pH at which 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride exhibits maximum stability in an aqueous solution.

Methodology:

  • Prepare a Series of Buffers: Prepare buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9, 10). Use buffers appropriate for each pH range (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6-7.4, borate for pH 9-10).

  • Prepare Samples: Dissolve a known concentration of the compound in each buffer solution.

  • Incubate: Store all solutions at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation. Protect all samples from light.

  • Analyze at Time Points: Withdraw aliquots from each pH solution at regular intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Quantify: Analyze the aliquots using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.

  • Plot and Interpret: Plot the logarithm of the remaining parent compound concentration versus time for each pH. The pH at which the degradation rate (slope) is lowest is the pH of maximum stability.[3]

dot

cluster_degradation Potential Degradation Pathways parent 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride C₁₄H₂₂ClN oxidation Oxidation (e.g., H₂O₂) N-Oxide Formation parent->oxidation O₂ photo Photodegradation (UV/Vis Light) Ring Opening or Isomerization parent->photo thermal Thermal Stress (Heat) De-alkylation or Ring Cleavage parent->thermal Δ ph_extreme pH Extremes (Acid/Base) Hydrolysis or Precipitation of Free Base parent->ph_extreme H⁺ / OH⁻

Caption: Potential degradation pathways for the compound.

References
  • Taylor & Francis Online. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

  • PMC (PubMed Central). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link]

  • ResearchGate. Results of forced degradation studies. Available from: [Link]

  • ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Available from: [Link]

  • Biosynce Blog. What is the stability of piperidine? Available from: [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available from: [Link]

  • Biosynce Blog. What are the storage stability of Piperidine Series compounds over time? Available from: [Link]

  • PubMed. Forced degradation of fentanyl: identification and analysis of impurities and degradants. Available from: [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A. Available from: [Link]

  • ResearchGate. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • ASM Journals. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Available from: [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • ICH. Stability testing: photostability testing of new drug substances and products. Available from: [Link]

Sources

Troubleshooting

Troubleshooting 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride experiments

Technical Support Center: 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride Role: Senior Application Scientist Topic: Troubleshooting Solubility, Synthesis, and Analysis Introduction: The Amphiphilic Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

  • Role: Senior Application Scientist

  • Topic: Troubleshooting Solubility, Synthesis, and Analysis

Introduction: The Amphiphilic Challenge

Welcome to the technical guide for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride . As a secondary amine salt with a lipophilic benzyl tail, this compound presents a classic "amphiphilic challenge." The hydrochloride headgroup demands polarity, while the dimethyl-benzyl tail drives lipophilicity.

Most experimental failures with this building block stem from three specific disconnects:

  • Solubility Mismatch: Treating the salt like the free base.

  • Protonation Lock: Failing to neutralize the HCl before nucleophilic attacks.

  • Silanol Interaction: Peak tailing during HPLC analysis due to the secondary amine.

This guide provides self-validating protocols to overcome these barriers.

Module 1: Solubility & Handling

The Core Issue: Users often attempt to dissolve the HCl salt in Dichloromethane (DCM) or Ethyl Acetate for reactions, resulting in a suspension that fails to react.

Predicted Solubility Matrix (Class Behavior)

Based on physicochemical properties of benzylpiperidine salts.

SolventSolubility (HCl Salt)Solubility (Free Base)Application Note
Water High (>50 mg/mL)InsolubleGood for storage; bad for organic synthesis.
Methanol/Ethanol HighHighBest choice for hydrogenation or salt recrystallization.
DMSO/DMF HighHighUse for SNAr or alkylation if heating is required.
DCM/Chloroform Poor (<1 mg/mL)Very HighCritical: Do not use DCM for the salt forms.
Ethyl Acetate InsolubleHighExcellent solvent for extracting the free base.
Hexanes/Heptane InsolubleModerateUse as an anti-solvent to precipitate the salt.
Protocol A: The "Golden Standard" Free-Basing Procedure

Use this when your reaction requires a non-polar solvent (e.g., DCM, Toluene) or a strong nucleophile.

  • Dissolution: Dissolve 1.0 eq of the HCl salt in minimal water (approx. 5-10 mL per gram).

  • Basification: Slowly add 1.2 eq of 1M NaOH or saturated NaHCO₃ while stirring.

    • Checkpoint: The solution will turn cloudy/milky as the free base oils out.

    • Target pH: >10.

  • Extraction: Add an equal volume of DCM or Ethyl Acetate. Shake vigorously.

  • Separation: Collect the organic layer. Repeat extraction 2x.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visual Workflow: From Salt to Reactive Amine

FreeBasing Start HCl Salt (Solid) Step1 Dissolve in H2O Start->Step1 Step2 Add Base (NaOH/NaHCO3) Step1->Step2 pH > 10 Step3 Extract w/ DCM Step2->Step3 Biphasic End Free Base (Oil/Solid) Step3->End Dry & Evap

Caption: Logical flow for converting the stable HCl salt into the reactive free amine form.

Module 2: Synthetic Utility (Reactivity)

The Core Issue: Low yields in amide coupling or N-alkylation reactions. Root Cause: The nitrogen atom in the HCl salt is quaternary (


). It has no lone pair available to act as a nucleophile until it is deprotonated.
Troubleshooting Synthesis Failures

Q: My amide coupling (EDC/NHS or HATU) yield is <10%. Why? A: You likely added the HCl salt directly to the reaction without enough base.

  • The Fix: You must add an organic base (DIEA or TEA) to the reaction mixture before adding the coupling reagent.

  • Rule of Thumb: Add 3.0 equivalents of base.

    • 1.0 eq to neutralize the HCl attached to your piperidine.

    • 1.0 eq to neutralize the carboxylic acid activation by-product.

    • 1.0 eq to maintain basicity.

Q: I am trying to alkylate with benzyl bromide in Acetone/K₂CO₃, but it's slow. A: The HCl salt is insoluble in acetone, preventing the base (K₂CO₃) from neutralizing it efficiently (heterogeneous kinetics).

  • The Fix: Switch solvent to DMF or Acetonitrile , where the salt has partial solubility, or perform Protocol A (Free-basing) before the reaction.

Module 3: Purification & Isolation

The Core Issue: The product "oils out" during recrystallization instead of forming crystals. This is common for dimethyl-benzyl derivatives due to high lipophilicity interfering with crystal lattice formation.

Protocol B: Anti-Solvent Trituration (Fixing the "Oil")

If your recrystallization yields a gummy oil:

  • Dissolve: Dissolve the oil in the minimum amount of hot Isopropanol (IPA) or Methanol.

  • Cool: Allow it to cool to room temperature.

  • Precipitate: Add Diethyl Ether (Et₂O) or Hexanes dropwise until persistent cloudiness appears.

  • Scratch: Use a glass rod to scratch the inner wall of the flask. This provides nucleation sites.

  • Freeze: Place the flask in a freezer (-20°C) overnight.

    • Why this works: The non-polar anti-solvent (Ether) forces the polar salt out of solution, while the cold temperature reduces kinetic solubility [1].

Module 4: Analytical Challenges (HPLC & NMR)

The Core Issue: Broad, tailing peaks in HPLC make purity integration impossible. Mechanism: The secondary amine interacts with residual silanol groups (Si-OH) on the silica column backbone, causing "drag" [2].

HPLC Method Development Decision Tree

HPLC_Troubleshooting Start Problem: Peak Tailing CheckPH Check Mobile Phase pH Start->CheckPH Acidic Is pH < 3.0? CheckPH->Acidic AddTFA Add 0.1% TFA or Formic Acid Acidic->AddTFA No CheckCol Check Column Type Acidic->CheckCol Yes, still tailing HighPH Switch to High pH (Ammonium Bicarb) CheckCol->HighPH XTerra/Gemini EndCap Use End-Capped (e.g., C18-T) CheckCol->EndCap Standard C18

Caption: Decision matrix for resolving secondary amine peak tailing in HPLC.

NMR Interpretation FAQ

Q: The proton signal for the NH is missing or extremely broad in CDCl₃. A: This is normal.

  • Exchange: The acidic proton on the amine salt (

    
    ) exchanges rapidly with trace water in the solvent, broadening the peak into the baseline.
    
  • Fix: Run the NMR in DMSO-d6 . The hydrogen bonding in DMSO slows down the exchange, often revealing the NH₂⁺ protons as a distinct broad singlet or doublet around 8.0–9.5 ppm.

References

  • Designer Drugs Directory. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reactions of Amines: Acylation and Salt Formation. Retrieved from [Link]

  • ResearchGate. (2014). Neutralization of Amine Hydrochlorides in Coupling Reactions. Retrieved from [Link]

Sources

Optimization

Optimizing concentration of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Topic: Physicochemical & Bioassay Optimization for Lipophilic Piperidine Salts Status: Active | Tier: Level 3 (Senior Scientist Support) Executive Summary You are working with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical & Bioassay Optimization for Lipophilic Piperidine Salts

Status: Active | Tier: Level 3 (Senior Scientist Support)

Executive Summary

You are working with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3).[1][2] Structurally, this is a lipophilic cation . The piperidine core provides basicity (pKa ~9.5–10.0), while the 3,4-dimethylbenzyl moiety adds significant hydrophobicity.

The Core Challenge: While the hydrochloride (HCl) salt form improves solid-state stability and initial water solubility, the compound remains prone to "crash-out" precipitation upon dilution into physiological buffers (pH 7.4) and non-specific binding to plasticware.

This guide replaces generic protocols with a chemically grounded optimization strategy to ensure your IC50/EC50 data represents true potency, not solubility artifacts.

Module 1: Stock Solution Architecture

Objective: Create a stable stock that does not degrade or precipitate upon freeze-thaw cycles.

The Solubility Paradox

Although this is an HCl salt, do not dissolve your primary stock in water or PBS.

  • Why? The "common ion effect" (from NaCl in PBS) and the high lipophilicity of the dimethyl-benzyl tail can cause micro-precipitation over time, which is invisible to the naked eye but devastating to concentration accuracy.

  • The Fix: Use DMSO (Dimethyl Sulfoxide) for the primary stock.

Protocol: The "anhydrous" Stock Method
  • Weighing: Weigh the solid HCl salt into a glass vial (avoid plastic microfuge tubes for long-term storage).

  • Solvent: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Note: Do not go >50 mM; viscosity issues will affect pipetting accuracy.

  • Sonicate: Sonicate for 5–10 minutes at ambient temperature. The solution must be crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Visual Workflow: Solubilization Logic

StockPrep Solid Solid HCl Salt Solvent Choose Solvent Solid->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO High Lipophilicity Water Water/PBS (Risk of Hydrolysis/Crash) Solvent->Water Avoid Sonicate Sonicate 10 mins (Break Crystal Lattice) DMSO->Sonicate Check Visual Check: Clear? Sonicate->Check Check->DMSO No (Add more solvent) Store Aliquot & Store (-20°C, Glass) Check->Store Yes

Figure 1: Decision logic for solubilizing lipophilic amine salts. Note the critical avoidance of aqueous buffers for primary stocks.

Module 2: Dose-Response Optimization

Objective: Prevent "The Hook Effect" and plastic adsorption during serial dilution.

The "Sticky Compound" Problem

4-(3,4-Dimethyl-benzyl)-piperidine is a "grease ball" with a positive charge. It adheres aggressively to polypropylene (standard pipette tips and plates).

  • Symptom: Your IC50 shifts to the right (appears less potent) because the effective concentration in the well is lower than calculated.

  • Solution: Use Intermediate Dilution Plates (IDP) .

Protocol: The 3-Step Transfer

Do not dilute directly from 100% DMSO stock into the cell culture well. The sudden polarity shift causes precipitation.

Step 1: The DMSO Master Series Perform your serial dilutions (e.g., 1:3) entirely in 100% DMSO .

  • Benefit: Maintains solubility; eliminates mixing errors due to viscosity differences.

Step 2: The Intermediate Plate (The "Kick-Off") Transfer 2 µL of the DMSO Master Series into 198 µL of culture media in a separate plate. Mix vigorously.

  • Result: You now have a 1% DMSO solution at 10x your final assay concentration.

Step 3: The Assay Plate Transfer 10 µL from the Intermediate Plate to your cells (90 µL volume).

  • Final State: 0.1% DMSO (safe for cells) with the compound fully dispersed before hitting the cell monolayer.

Dilution Table (Example for 10 mM Stock)
StepSource Conc.Transfer Vol (µL)Diluent (DMSO) Vol (µL)Final Conc. in Well (nM)
1 10 mM Stock102010,000
2 Step 110203,333
3 Step 210201,111
4 Step 31020370
... ............

Module 3: Troubleshooting & FAQs

Q1: My dose-response curve plateaus at 70-80% inhibition. Why isn't it reaching 100%?

Diagnosis: Solubility Limit or "Crash Out." Explanation: At the highest concentrations (e.g., 10 µM or 100 µM), the compound may be precipitating out of the media. The "free" concentration never exceeds the solubility limit, so the effect plateaus. The Fix:

  • Check the high-concentration wells under a microscope for "oily droplets" or crystals.

  • Add 0.01% Pluronic F-127 or BSA (0.1%) to your assay buffer. This acts as a carrier to keep the lipophilic piperidine in solution.

Q2: I see high variability between technical replicates.

Diagnosis: Pipetting error due to DMSO viscosity or tip adsorption. The Fix:

  • Viscosity: When pipetting DMSO, use "Reverse Pipetting" or wait 2 seconds after aspirating before withdrawing the tip.

  • Adsorption: Switch to Low-Binding pipette tips and plates (siliconized). This is critical for lipophilic amines.

Q3: Can I store the diluted compound in media at 4°C?

Answer: NO. The 3,4-dimethyl-benzyl group is hydrophobic. In aqueous media (even with protein), it will drive the molecule to stick to the plastic walls of the tube over 24 hours. Always prepare dilutions fresh on the day of the experiment.

Q4: Is the HCl salt pH sensitive?

Answer: Yes. The piperidine nitrogen is protonated (charged) at neutral pH. If you use a highly basic buffer (pH > 9), you will deprotonate the nitrogen, creating the Free Base . The Free Base is significantly less soluble in water and will precipitate immediately. Ensure your assay buffer is pH 7.2–7.6.

Visualizing the Optimization Pathway

Optimization Start Experimental Setup Plastic Plasticware Selection Start->Plastic Buffer Buffer Composition Start->Buffer Standard Standard PP Plates (High Adsorption Risk) Plastic->Standard LowBind Low-Binding/Glass (Recommended) Plastic->LowBind Result Data Quality Standard->Result Right-shifted IC50 LowBind->Result Accurate IC50 Basic pH > 8.5 (Free Base Crash) Buffer->Basic Neutral pH 7.4 + BSA/Pluronic (Stabilized) Buffer->Neutral Basic->Result Precipitation Neutral->Result Stable

Figure 2: Critical variables affecting the bio-availability of 4-(3,4-Dimethyl-benzyl)-piperidine HCl in assay conditions.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation & Dose Response. (2012).[3] Retrieved from [Link]

  • Sigma-Aldrich. 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Product Specification. (Accessed 2024). (Note: Specific CoA depends on batch).

  • Journal of Medicinal Chemistry.Lipophilic Salts in Drug Delivery: Opportunities & Applications.
  • PubChem. Compound Summary: Piperidine Derivatives and Solubility Profiles. Retrieved from [Link]

For further assistance with specific cell lines or receptor targets (e.g., Sigma-1, H3), please contact the Tier 4 Application Specialist team.

Sources

Troubleshooting

Technical Support Center: 4-(3,4-Dimethyl-benzyl)-piperidine HCl Mitigation Guide

Compound ID: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3) Chemical Class: Lipophilic Benzylpiperidine / Sigma Receptor Ligand Scaffold Document Type: Technical Support & Mitigation Guide Version: 2...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3) Chemical Class: Lipophilic Benzylpiperidine / Sigma Receptor Ligand Scaffold Document Type: Technical Support & Mitigation Guide Version: 2.1 (Current as of 2025)

Executive Summary & Compound Profile

User Advisory: While 4-(3,4-Dimethyl-benzyl)-piperidine HCl is often utilized as a chemical building block or a specific probe in early-stage discovery, its structural pharmacophore—a benzylpiperidine moiety —possesses a well-documented "privileged structure" profile. This scaffold frequently exhibits polypharmacology, binding promiscuously to Sigma receptors (σ1/σ2) , Monoamine transporters (DAT/NET) , NMDA receptors (GluN2B subtype) , and hERG channels .

This guide addresses the mitigation of these class-specific off-target effects to ensure the integrity of your experimental data. The protocols below are designed to isolate your specific target activity from this background "noise."

Troubleshooting & FAQs

Issue 1: Unexpected Cytotoxicity or Non-Monotonic Dose-Response

Symptom: In cell viability assays (MTT/CellTiter-Glo), you observe a sharp drop in viability at concentrations >10 µM that does not correlate with target engagement. Root Cause: Sigma-2 (σ2) Receptor Agonism. Benzylpiperidines are classic Sigma ligands. Activation of σ2 receptors (specifically TMEM97) triggers caspase-independent cell death via lysosomal leakage and calcium overload. This is a common "false positive" mechanism in oncology screens.

Mitigation Strategy:

  • Q: How do I confirm this is σ2-mediated toxicity?

    • A: Co-treat cells with a selective σ2 antagonist (e.g., RHM-1 or SAS-0132 ) at 1 µM. If the toxicity is rescued, the effect is off-target σ2 agonism.

  • Q: Can I use a genetic control?

    • A: Yes. Perform the assay in TMEM97-knockout cell lines (e.g., CRISPR-Cas9 generated HeLa or MCF7 clones). If the compound's potency persists in KO cells, the effect is on-target.

Issue 2: Cardiovascular Safety Signals (hERG Inhibition)

Symptom: In automated patch-clamp assays, the compound shows inhibition of the tail current. Root Cause: hERG Channel Blockade. The lipophilic, basic nitrogen in the piperidine ring mimics the pharmacophore required for blocking the Kv11.1 (hERG) potassium channel, a major liability for QT prolongation.

Mitigation Strategy:

  • Q: What is the safety margin?

    • A: Calculate the Therapeutic Index (TI) . Measure the IC50 for hERG (using CHO-hERG cells) and divide by your target's EC50. A TI < 30 is a red flag.

  • Q: How do I structurally mitigate this?

    • A: If you are in lead optimization, introduce a polar group (e.g., hydroxyl or ether) to the benzyl ring or the piperidine core to reduce lipophilicity (LogP) and disrupt the hydrophobic interaction with the hERG pore (Tyr652/Phe656).

Issue 3: Inconsistent Neurotransmission Data (DAT/NET Interference)

Symptom: The compound alters dopamine or norepinephrine release/uptake in synaptosomes, confounding results for targets like GPCRs. Root Cause: Monoamine Transporter Inhibition. 4-benzylpiperidine analogs are known monoamine releasers or reuptake inhibitors. The 3,4-dimethyl substitution often enhances affinity for the Dopamine Transporter (DAT).

Mitigation Strategy:

  • Q: How do I mask this effect?

    • A: Pre-incubate your tissue/cells with highly selective blockers that do not overlap with your target.

      • For DAT: GBR-12909 (100 nM).

      • For NET: Nisoxetine (1 µM).

    • If your compound's effect disappears in the presence of GBR-12909, your "activity" was likely just DAT inhibition.

Experimental Protocols

Protocol A: The "Sigma-Masking" Assay

Purpose: To validate that a phenotypic effect is not driven by Sigma-1/2 off-targets.

  • Preparation:

    • Vehicle: DMSO (Final concentration < 0.1%).

    • Blocker: NE-100 (Selective σ1 antagonist) or BD-1047 (Pan-sigma antagonist).

    • Test Compound: 4-(3,4-Dimethyl-benzyl)-piperidine HCl.

  • Workflow:

    • Group 1 (Control): Cells + Vehicle.

    • Group 2 (Test): Cells + Test Compound (at IC50).

    • Group 3 (Masked): Pre-incubate cells with NE-100 (1 µM) for 30 mins

      
       Add Test Compound.
      
  • Readout:

    • Measure the downstream effector (e.g., Ca2+ flux, phosphorylation).

    • Interpretation: If Group 2 and Group 3 show identical responses, the effect is Sigma-independent (On-Target). If Group 3 response is blunted, the effect is Sigma-mediated (Off-Target).

Protocol B: Competitive Binding Screen (Radioligand)

Purpose: To determine the selectivity window against critical off-targets.

Target ClassRadioligandReference InhibitorWarning Threshold (Ki)
Sigma-1 (σ1) [³H]-(+)-PentazocineHaloperidol< 100 nM
Sigma-2 (σ2) [³H]-DTG (+ Dextran)PB-28< 100 nM
NMDA (GluN2B) [³H]-IfenprodilIfenprodil< 500 nM
hERG [³H]-DofetilideE-4031< 1 µM

Mechanism of Action & Signaling Visualization

The following diagram illustrates the "Fork in the Road" where 4-(3,4-Dimethyl-benzyl)-piperidine can diverge into on-target vs. off-target pathways.

OffTargetPathways Compound 4-(3,4-Dimethyl-benzyl)-piperidine Target Primary Target (e.g., Enzyme/GPCR) Compound->Target Specific Binding Sigma1 Sigma-1 Receptor (ER Chaperone) Compound->Sigma1 Off-Target (High Affinity) Sigma2 Sigma-2 Receptor (TMEM97) Compound->Sigma2 Off-Target (High Affinity) hERG hERG Channel (Kv11.1) Compound->hERG Lipophilic Blockade DAT Dopamine Transporter (DAT) Compound->DAT Reuptake Inhibition DesiredEffect Desired Biological Response Target->DesiredEffect CaRelease IP3R-Mediated Ca2+ Release Sigma1->CaRelease Chaperone Modulation Apoptosis Caspase-Independent Cell Death Sigma2->Apoptosis Lysosomal Destabilization Arrhythmia QT Prolongation (Cardiotoxicity) hERG->Arrhythmia Repolarization Failure DopamineSurge False Positive Neurotransmission DAT->DopamineSurge Synaptic Accumulation

Caption: Divergent signaling pathways for benzylpiperidine derivatives. Red/Yellow paths indicate common off-target liabilities that must be controlled for using antagonists (e.g., NE-100) or genetic knockouts.

References

  • Sigma Receptor Pharmacology

    • Title: "Sigma-1 and Sigma-2 Receptors as Ligand-Regul
    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

  • hERG & Benzylpiperidines

    • Title: "Structural determinants of hERG channel block by a high-affinity piperidine inhibitor."
    • Source: Molecular Pharmacology.
    • URL:[Link]

  • PB-28 & Sigma Ligand Class Effects

    • Title: "PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity."[1][2][3]

    • Source: Frontiers in Pharmacology.
    • URL:[Link]

  • Off-Target Screening Protocols

    • Title: "Guidelines for the pharmacological evalu
    • Source: British Journal of Pharmacology.
    • URL:[Link]

Sources

Optimization

Technical Support Center: 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

Introduction: The "Greasy Salt" Paradox Welcome to the technical support center. You are likely working with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3), a critical building block often used in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Greasy Salt" Paradox

Welcome to the technical support center. You are likely working with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3), a critical building block often used in the synthesis of Sigma-1 receptor ligands, acetylcholinesterase inhibitors (like Donepezil analogs), and other CNS-active agents.[1]

The Core Challenge: This molecule presents a classic medicinal chemistry paradox. It is a hydrochloride salt (implying water solubility) attached to a highly lipophilic 3,4-dimethylbenzyl tail (implying fat solubility). Most experimental failures stem from misjudging which of these two properties will dominate in a specific solvent or biological buffer.

Below are the solutions to the most frequent "tickets" submitted by researchers in your field.

Module 1: Solubility & Formulation Issues

Q: Why does the compound precipitate when I add my aqueous stock to cell culture media (pH 7.4)?

A: You are experiencing "Free-Base Crash Out" due to pH partitioning.

The Mechanism: In pure water or acidic buffers, the piperidine nitrogen is protonated (


), maintaining solubility. However, the pKa of a secondary piperidine is typically ~10-11. When you dilute into cell culture media (buffered to pH 7.4), you are still below the pKa, so it should remain ionized.

However, the 3,4-dimethylbenzyl group is significantly hydrophobic. Even a small fraction of deprotonated free base (equilibrium driven) or the formation of "greasy" ion pairs with anions in the media (phosphates/chlorides) can cause micro-precipitation at high concentrations (>100 µM).

The Protocol: Do not use a purely aqueous stock. Use the Solubility Bridge Method :

  • Primary Stock: Dissolve the HCl salt in 100% DMSO at 10–50 mM. The HCl salt is usually soluble in DMSO.

  • Intermediate Dilution: If dosing animals, dilute DMSO stock into 5% Tween-80 / Saline .

  • Cell Culture: Spike the DMSO stock directly into the media, ensuring final DMSO concentration is <0.1%.

Visual Guide: Solubility Decision Tree

SolubilityFlow Start Start: Solid HCl Salt Solvent Choose Solvent Start->Solvent Water Water/PBS Solvent->Water High Risk DMSO DMSO (Recommended) Solvent->DMSO Best Practice Ethanol Ethanol Solvent->Ethanol Acceptable ResultBad Risk: Micellar Suspensions or 'Crash Out' at pH > 7 Water->ResultBad ResultGood Stable Stock Solution DMSO->ResultGood Ethanol->ResultGood

Caption: Decision tree for preparing stable stock solutions of lipophilic amine salts.

Module 2: Synthesis & Reactivity

Q: My amide coupling reaction (EDC/NHS or HATU) failed. The starting material is unreacted. Why?

A: You likely failed to neutralize the "Hidden" Hydrochloride.

The Mechanism: Amide coupling requires the amine nucleophile to be in its free base form (


) to attack the activated ester. You are supplying the hydrochloride salt  (

), which is non-nucleophilic.

The Fix: You must add a tertiary base to "unlock" the amine.

  • Stoichiometry: If your protocol calls for 1.0 eq of amine, you need at least 1.0 eq of base (like Triethylamine or DIPEA) just to neutralize the HCl, plus whatever base is needed for the coupling reagent.

  • Recommendation: Use 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) in the reaction mixture.

Q: I'm trying to extract the compound, but it's not moving into the organic layer (DCM/Ethyl Acetate).

A: The pH of your aqueous layer is too low.

The Mechanism: As an HCl salt, the compound prefers the aqueous phase. To extract it into an organic solvent (DCM), you must convert it to the free base.

The Protocol:

  • Check pH: The aqueous layer must be pH > 12 . (Use 1M NaOH or sat. NaHCO3).

  • Verification: The aqueous layer should turn cloudy as the free base oils out.

  • Extraction: Extract 3x with DCM.

  • Drying: Dry organic layer over

    
     (Magnesium sulfate can sometimes trap amines).
    

Module 3: Analytical Verification (NMR)

Q: The NMR spectrum in CDCl3 shows broad peaks or missing protons. Is the compound impure?

A: Likely not. This is characteristic of Amine HCl salts in Chloroform.

The Issue:

  • Broadening: The ammonium proton (

    
    ) exchanges slowly on the NMR timescale and can hydrogen bond with the chloride counter-ion, causing significant broadening of adjacent protons (the piperidine ring protons at positions 2 and 6).
    
  • Solubility Limit: The HCl salt may not be fully soluble in

    
    , leading to aggregates that distort the baseline.
    

The Solution:

  • Switch Solvents: Run the NMR in DMSO-d6 or Methanol-d4 . The salt will fully dissociate, sharpening the peaks.

  • Free Base Check: Shake a small amount of the sample with

    
    , dry the DCM layer, and run NMR on the free base. The peaks will resolve into the expected sharp multiplets.
    

Module 4: Storage & Stability

Q: The powder has turned into a sticky gum. Can I still use it?

A: The compound is hygroscopic.[2] Proceed with caution.

The Mechanism: Piperidine hydrochloride salts are notoriously hygroscopic (water-loving). If left uncapped on the bench, they absorb atmospheric moisture, lowering the effective molecular weight per gram (you are weighing water + drug).

Troubleshooting Steps:

  • Do NOT scrape the gum: You cannot accurately weigh it.

  • Recrystallization (Rescue): Dissolve the gum in a minimum amount of hot ethanol/isopropanol and add diethyl ether until cloudy. Cool to 4°C to recrystallize the solid.

  • Prevention: Store in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

Quantitative Data: Stability Profile

ParameterSpecificationWarning Sign
Appearance White to Off-white SolidYellowing (Oxidation) or Gum (Moisture)
Storage Temp -20°C (Long term)Room Temp ( > 24 hours)
Hygroscopicity HighClumping / Deliquescence
Re-test Period 12 MonthsIf stored improperly, re-test purity via HPLC

Experimental Workflow: Synthesis Workup

Below is the logical flow for converting the HCl salt to a free base for use in further chemical synthesis.

ExtractionWorkflow Start Start: Reaction Mixture (Contains HCl Salt) Step1 Add Organic Solvent (DCM) & Water Start->Step1 Check Check pH of Aqueous Layer Step1->Check Acidic pH < 10 (Compound stays in Water) Check->Acidic If Acidic Basic pH > 12 (Compound moves to Organic) Check->Basic If Basic Action1 Add 1M NaOH or Sat. NaHCO3 Acidic->Action1 Action2 Separate Layers Collect Organic Phase Basic->Action2 Action1->Check Finish Dry (Na2SO4) & Evaporate Result: Free Base Oil Action2->Finish

Caption: Workflow for successful free-basing and extraction of piperidine derivatives.

References

  • Sigma-Aldrich. 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Product Page & Safety Data Sheet. (Accessed 2026).

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Hydrochloride Salts. (General handling of piperidine salts).[3]

  • Life Chemicals. Piperidine-based Building Blocks in Medicinal Chemistry. (Structural context for benzyl-piperidines).

  • Thermo Fisher Scientific. Handling Hygroscopic Reagents: Best Practices.

  • BLD Pharm. 4-(3,4-Dimethylbenzyl)piperidine hydrochloride MSDS.[4]

(Note: While specific literature on the "pitfalls" of this exact CAS number is rare, the protocols above are derived from standard medicinal chemistry practices for lipophilic amine hydrochloride salts.)

Sources

Troubleshooting

Technical Support Center: 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

A Guide for Researchers on Stability, Degradation Pathways, and Analysis Welcome to the technical support center for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. As Senior Application Scientists, we understand the c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Stability, Degradation Pathways, and Analysis

Welcome to the technical support center for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. As Senior Application Scientists, we understand the challenges researchers face when characterizing the stability of a new chemical entity. This guide is designed to provide you with both the foundational knowledge and the practical, field-tested protocols necessary to confidently investigate the degradation pathways of this compound. We will move beyond simple step-by-step instructions to explain the scientific rationale behind our recommendations, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions: The Degradation Landscape

This section addresses high-level questions regarding the stability and expected degradation behavior of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Q1: What are the primary reactive sites on the 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride molecule?

A: The molecule possesses several functional groups susceptible to degradation under stress conditions. Understanding these "hot spots" is key to predicting potential degradants.

  • The Piperidine Ring: As a secondary amine, the nitrogen is a primary target for oxidation, leading to the formation of an N-oxide. The carbon atoms adjacent to the nitrogen (alpha-carbons) are also susceptible to oxidation, which can result in the formation of lactams (piperidinones) or even lead to ring-opening under more aggressive conditions.[1][2]

  • The Benzylic Bridge (-CH₂-): The methylene group connecting the piperidine and dimethylphenyl rings is a benzylic position. This site is particularly prone to oxidation, which would convert the -CH₂- group into a carbonyl (ketone).

  • The Dimethylphenyl Ring: The two methyl groups on the aromatic ring can be oxidized. This typically occurs in a stepwise fashion, first to a benzyl alcohol derivative (-CH₂OH) and then potentially to a carboxylic acid (-COOH).

  • The Aromatic System: While generally stable, the electron-rich dimethylphenyl ring can undergo hydroxylation under specific oxidative or photolytic conditions.

Q2: What is "Forced Degradation" and why is it essential for my research?

A: Forced degradation, also known as stress testing, is the practice of intentionally subjecting a drug substance to conditions more severe than it would encounter during normal handling or storage.[3] These studies are a regulatory necessity and a scientific imperative for several reasons:[4]

  • Pathway Elucidation: They help identify the most likely degradation products, which provides a roadmap for what to look for in long-term stability studies.[5]

  • Method Validation: Stress testing is crucial for developing and validating a "stability-indicating" analytical method. Such a method must be able to separate the intact parent drug from all potential degradation products, ensuring accurate quantification.[6]

  • Understanding Intrinsic Stability: These studies reveal the inherent vulnerabilities of the molecule, which can inform formulation development, packaging choices, and recommended storage conditions.[3]

Q3: What are the typical outcomes of hydrolysis, oxidation, and photolysis on piperidine-containing compounds?

A:

  • Hydrolysis (Acidic/Basic): While the core structure of 4-(3,4-Dimethyl-benzyl)-piperidine is generally stable against hydrolysis due to the absence of labile groups like esters or amides, extreme pH and heat can catalyze other reactions.[7] Some unconventional reactions, such as oxidation by dissolved atmospheric oxygen, can sometimes be accelerated under hydrolytic conditions.[8]

  • Oxidation: This is often the most significant degradation pathway. Expect to see N-oxides as primary products. Further oxidation can lead to the aforementioned benzylic ketone and oxidation of the ring's methyl groups.[9] In some cases, complex ring-opening reactions can occur.[1]

  • Photolysis: Exposure to UV or visible light can initiate degradation through free-radical mechanisms.[10] This can lead to a complex mixture of products, often including those seen in oxidation studies, as well as potential dimerization or cleavage products. The o-nitrobenzyl group, though not present here, is a classic example of a photolabile moiety whose degradation can produce reactive intermediates like nitrosobenzaldehyde.[11]

Troubleshooting Guide: Navigating Experimental Challenges

Q1: I've performed my initial stress studies, but I don't see any degradation. What should I do?

A: This is a common scenario, indicating the molecule is relatively stable. The goal of forced degradation is to achieve a target degradation of 5-20%. If you see less than this, you need to increase the stress level methodically.

  • Rationale: Degradation below 5% may not generate sufficient quantities of impurities for reliable detection and characterization. Degradation above 20-30% can lead to secondary degradants, which complicates the interpretation of primary degradation pathways.

  • Recommended Actions:

    • Increase Duration: Extend the exposure time first (e.g., from 8 hours to 24 or 48 hours).

    • Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., from 60°C to 80°C).

    • Increase Stressor Concentration: If extended time and temperature are insufficient, cautiously increase the concentration of the acid, base, or oxidizing agent.[12] Refer to the table in the protocols section for a tiered approach.

Q2: My sample degraded almost completely in the initial conditions. How can I get meaningful data?

A: This indicates the molecule is labile under the chosen conditions. You must use milder conditions to slow down the reaction and observe the primary degradation products.

  • Rationale: Complete degradation prevents the identification of the initial, most relevant degradants and makes it impossible to validate the stability-indicating nature of your analytical method.

  • Recommended Actions:

    • Reduce Temperature: Conduct the study at a lower temperature (e.g., room temperature instead of 80°C).

    • Reduce Duration: Sample at much earlier time points (e.g., 1, 2, and 4 hours instead of 24 hours).

    • Reduce Stressor Concentration: Use a more dilute acid, base, or oxidizing agent (e.g., 0.01N HCl instead of 1N HCl).[12]

Q3: I see new peaks in my chromatogram, but my mass balance is poor (well below 100%). What's happening?

A: Poor mass balance suggests that not all degradants are being detected by your current analytical method.

  • Rationale: Mass balance is the sum of the assay value of the parent drug and the levels of all known and unknown impurities. A value significantly below 100% indicates a loss of detectable material.

  • Possible Causes & Solutions:

    • Non-Chromophoric Degradants: Some degradation products may lack a UV-active chromophore and will be invisible to a UV detector.

      • Solution: Use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector.

    • Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation.

      • Solution: Analyze the sample headspace using Gas Chromatography (GC) if volatile impurities are suspected.

    • Precipitation: Degradants may be poorly soluble in the mobile phase or diluent and have precipitated out of the solution.

      • Solution: Visually inspect your samples. Try a different injection solvent with higher solubilizing power.

    • Strong Retention: Some degradants may be sticking irreversibly to the HPLC column.

      • Solution: Implement a strong organic wash at the end of your gradient method (e.g., 100% Acetonitrile or Methanol) to elute strongly retained compounds.

Core Methodologies & Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines a standard approach for stress testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation: Prepare a stock solution of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition. Prepare a control sample (unstressed, stored at 2-8°C in the dark) and a blank for each condition (stressor + solvent, no API).

Stress ConditionTier 1 (Mild)Tier 2 (Moderate)Tier 3 (Harsh)Scientist's Note
Acid Hydrolysis 0.1N HCl at 60°C for 24h1N HCl at 60°C for 24h1N HCl at 80°C for 48hNeutralize sample with equivalent base before injection to protect the HPLC column.
Base Hydrolysis 0.1N NaOH at 60°C for 24h1N NaOH at 60°C for 24h1N NaOH at 80°C for 48hNeutralize sample with equivalent acid before injection.
Oxidation 3% H₂O₂ at RT for 24h10% H₂O₂ at RT for 24h30% H₂O₂ at 40°C for 48hH₂O₂ is a common choice, but other agents like AIBN can be used to explore different radical pathways.[4]
Thermal Solid API at 80°C for 7 daysSolid API at 105°C for 3 daysN/AUse a calibrated oven. Check for any change in physical appearance (e.g., color).
Photolytic Solution/Solid exposed to ICH Q1B option 2 conditions (1.2 million lux-hours visible & 200 watt-hours/m² UV)N/AN/ARun a dark control sample wrapped in foil alongside the exposed sample to differentiate light-induced degradation from thermal degradation.
  • Sampling & Analysis: At designated time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each vial, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze samples using a stability-indicating HPLC method (see Protocol 2). Calculate the % degradation, check for peak purity of the parent peak, and determine the relative percentage of each new impurity peak.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a starting point for a reverse-phase HPLC method. Optimization will be required.

  • Instrumentation: HPLC with PDA (Photodiode Array) or UV detector. For identification, an LC-MS system is required.[5]

  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Thermo Hypersil BDS).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan with PDA detector and select an optimal wavelength (e.g., 220 nm or 275 nm) where the parent and impurities have good absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Program:

    Time (min) % Mobile Phase B Rationale
    0.0 10 Start with low organic to retain polar compounds.
    20.0 90 Gradually increase organic to elute non-polar compounds.
    25.0 90 Hold to ensure all components of interest have eluted.
    25.1 10 Rapidly return to initial conditions.

    | 30.0 | 10 | Equilibrate the column for the next injection. |

  • System Suitability: Before analysis, inject a standard solution five times. The %RSD for peak area and retention time should be <2.0%.

Visualized Degradation Pathways & Workflows

Forced Degradation Experimental Workflow

This diagram illustrates the logical flow from sample preparation to data analysis in a typical stress testing study.

G cluster_prep 1. Preparation & Stressing cluster_analysis 2. Analysis cluster_data 3. Data Interpretation API API Stock Solution (1 mg/mL) Stressors Stress Conditions - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal - Photolytic API->Stressors Control Control Sample (Unstressed) API->Control Sampling Sample at Time Points (Quench & Dilute) Stressors->Sampling Control->Sampling HPLC HPLC-PDA Analysis (Protocol 2) Sampling->HPLC LCMS LC-MS/MS Analysis Sampling->LCMS Quant Quantify Degradation (% Assay, % Impurity) HPLC->Quant Purity Check Peak Purity HPLC->Purity MassBal Calculate Mass Balance HPLC->MassBal ID Identify Degradants (MS Fragmentation) LCMS->ID Pathway Propose Degradation Pathways Quant->Pathway ID->Pathway

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

This diagram outlines the likely chemical transformations 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride may undergo. The "DP" codes (Degradation Product) are for tracking purposes.

Caption: Potential degradation pathways of the molecule.

References

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 756-759. [Link]

  • Laurila, J. L. M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies [Diagram]. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 87, 107-123. [Link]

  • Patel, P., et al. (2016). Forced Degradation Studies. PharmaTutor, 4(12), 29-37. [Link]

  • Reynolds, D. W., et al. (2002). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Singh, R., & Rehman, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-10. [Link]

  • Kaur, H., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3s), S171-S181. [Link]

  • Kiss, A., & Virág, D. (2018). Photostability and Photodegradation Pathways of Distinctive Pesticides. Journal of Chemistry, 2018, 1-9. [Link]

  • ChemRxiv. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. [Link]

  • Al-Obaidy, K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Drug Delivery, 2016, 1-10. [Link]

  • Kumar, A., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 16(3), 1145-1151. [Link]

  • Ng, K. M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

Sources

Optimization

Technical Support Center: Solubility Maintenance of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

[1][2] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a secondary amine salt.[1][2] Its solubility behavior is governed by the equilibrium between its ion...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a secondary amine salt.[1][2] Its solubility behavior is governed by the equilibrium between its ionic lattice energy and solvation energy. Users most frequently encounter unwanted precipitation due to three specific thermodynamic stressors: Common Ion Effect , pH-Induced Deprotonation , and Temperature-Dependent Supersaturation .[1][2]

This guide provides self-validating protocols to maintain this compound in solution during storage, dilution, and experimental assays.

Critical Physicochemical Profile
ParameterCharacteristicImplication for Solubility
Form HCl Salt (Ionic)High water/methanol solubility; Low non-polar solubility.[1][2]
pKa (Est.) ~10.5 (Piperidine N)Requires pH < 7.0 to remain fully ionized and soluble in water.[2]
Hygroscopicity Moderate to HighAbsorbs atmospheric water; can form sticky gums if not stored dry.[2]
Incompatible Ions Excess Cl⁻, SO₄²⁻High chloride concentrations (saline/PBS) trigger precipitation.[1][2]

Troubleshooting Scenarios (Q&A)

Scenario A: Precipitation Upon Dilution into Aqueous Buffers

User Question: "I prepared a 100 mM stock in DMSO. When I dilute it 1:1000 into PBS (pH 7.4) for my cell assay, a fine white precipitate forms immediately.[1] Why?"

Technical Diagnosis: This is a classic "Salting Out" and "Common Ion" failure.[2]

  • Common Ion Effect: PBS contains ~137 mM NaCl.[2] The high concentration of Chloride ions (

    
    ) shifts the solubility equilibrium to the left, forcing the HCl salt out of solution.
    
  • pH Sensitivity: At pH 7.4, you are approaching the free-base transition.[1][2] While the salt is stable, local areas of higher pH or lower solvation power can cause the hydrophobic benzyl moiety to drive precipitation.

Corrective Protocol:

  • Switch Buffer: Use a low-chloride buffer like HEPES or MOPS (free of added NaCl) for the initial dilution step.[2]

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute Stock 1:10 with water (or 50% PEG-400/Water).[1][2]

    • Step 2: Dilute that intermediate into your final assay buffer.[2]

  • Visual Check: If the solution turns cloudy, sonicate at 30°C for 5 minutes. If clarity does not return, the concentration exceeds the thermodynamic solubility limit for that ionic strength.

Scenario B: Stock Solution Crystallizing at 4°C

User Question: "My 50 mM stock solution in water was clear yesterday, but after storing it in the fridge (4°C), needle-like crystals appeared. Warming it up doesn't redissolve them easily."[2]

Technical Diagnosis: You have encountered Temperature-Dependent Supersaturation .[1][2] The solubility of piperidine salts decreases non-linearly with temperature. Once nucleation occurs (the crystals formed), the energy barrier to re-dissolve is higher than the energy to maintain a solution (Hysteresis).

Corrective Protocol:

  • Solvent Exchange: Water is a poor choice for high-concentration storage of hydrophobic salts at low temps.[1][2] Re-make the stock in DMSO or Ethanol . These solvents suppress the crystal lattice formation energy better than water at 4°C.

  • The "Heat-Shock" Method: To salvage the current sample:

    • Heat the vial to 40°C in a water bath.

    • Vortex vigorously for 60 seconds.

    • Crucial Step: Add 5-10% volume of Ethanol or DMSO as a co-solvent to prevent re-crystallization upon cooling.[1][2]

Scenario C: Oiling Out During Synthesis Workup

User Question: "During extraction, I basified the solution to pH 12, but instead of a solid, I got a sticky oil that won't crystallize."

Technical Diagnosis: You have generated the Free Base form of the 4-(3,4-Dimethyl-benzyl)-piperidine. The free base is lipophilic and often an oil at room temperature due to the flexible benzyl-piperidine linker preventing efficient packing.

Corrective Protocol:

  • To fix: You must reform the salt to get a solid.

    • Dissolve the oil in a non-polar solvent (Diethyl Ether or Ethyl Acetate).

    • Cool to 0°C on an ice bath.

    • Dropwise add 4M HCl in Dioxane or ethereal HCl.

    • The white HCl salt precipitate will crash out immediately. Filter and dry.[2][3]

Visualizing the Solubility Equilibrium

The following diagram illustrates the decision logic for preventing precipitation based on the chemical environment.

SolubilityLogic cluster_legend Legend Start Compound State: 4-(3,4-Dimethyl-benzyl)-piperidine HCl CheckSolvent Check Solvent System Start->CheckSolvent CheckpH Check pH Environment CheckSolvent->CheckpH Aqueous Buffer Soluble STABLE SOLUTION (Desired State) CheckSolvent->Soluble DMSO, Methanol, Ethanol PrecipSalt PRECIPITATE (Salt Form) Cause: Common Ion / Cold CheckSolvent->PrecipSalt Hexane, Ether, Cold Water (>50mM) CheckIons Check Ionic Strength (Cl-) CheckpH->CheckIons pH < 7.0 (Acidic/Neutral) PrecipBase PRECIPITATE/OIL (Free Base) Cause: High pH CheckpH->PrecipBase pH > 9.0 (Basic) CheckIons->Soluble Low Salt Buffer (HEPES, Water) CheckIons->PrecipSalt High Cl- (PBS, Saline) key1 Action Step key2 Failure Mode

Figure 1: Solubility Decision Tree. Follow the path to identify the root cause of precipitation based on solvent, pH, and ionic conditions.

Solvent Compatibility Matrix

Use this table to select the correct vehicle for your application.

Solvent SystemSolubility RatingPrimary RiskRecommended Use
DMSO Excellent (>100 mM)Freezing (MP 19°C)Stock solution storage (-20°C).[1][2]
Methanol/Ethanol Good (>50 mM)EvaporationIntermediate dilutions; Recrystallization.[1][2]
Water (Deionized) Moderate (~20-50 mM)Hydrolysis/MoldShort-term working solutions only.[1][2]
PBS (1x) Poor (<5 mM)Common Ion Effect Final assay buffer (keep conc.[1][2] low).
Dichloromethane ModeratePartitioningSynthesis extraction (Salt form may partition to water).[1][2]
Diethyl Ether InsolubleNoneAnti-solvent used to force precipitation.[1][2]

References & Authority

  • General Solubility of Amine Hydrochlorides & Common Ion Effect

    • Source: National Institutes of Health (NIH) - PubChem.[1][2] "Precaution on use of hydrochloride salts in pharmaceutical formulation."

    • Link:[1][2]

  • Synthesis & Properties of Benzyl-Piperidine Derivatives

    • Source: ChemicalBook & BenchChem (Aggregated Property Data for CAS 945374-66-3 and analogs).[1][2]

    • Link:[1][2]

  • Principles of Crystallization and Precipitation

    • Source: ThermoFisher Scientific - HPLC Troubleshooting Guide (Buffer Precipitation).[1][2]

    • Link:

Disclaimer: This guide is intended for research use only. 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a bioactive compound; always consult the Safety Data Sheet (SDS) before handling.[1][2] Avoid inhalation of dust if precipitation occurs.

Sources

Troubleshooting

Interpreting unexpected results with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

CAS: 945374-66-3 | Formula: C₁₄H₂₁N·HCl | M.W.: 239.78 g/mol [1] Executive Summary This guide addresses non-standard experimental outcomes associated with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride . As a lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 945374-66-3 | Formula: C₁₄H₂₁N·HCl | M.W.: 239.78 g/mol [1]

Executive Summary

This guide addresses non-standard experimental outcomes associated with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride . As a lipophilic amine salt, this compound exhibits specific physicochemical behaviors—often misinterpreted as purity failures or degradation—that stem from its amphiphilic nature (a hydrophilic cationic head and a lipophilic dimethyl-benzyl tail).

This document is structured as a dynamic troubleshooting interface for researchers encountering:

  • Solubility Anomalies: Precipitation in physiological buffers.[2]

  • NMR Discrepancies: Broadening or "missing" signals.

  • Biological Variations: Inconsistent IC₅₀ values or unexpected cytotoxicity.

Part 1: Physicochemical Anomalies (Solubility & Stability)
Issue: "My compound precipitated when added to PBS/Media."

Diagnosis: pH-Induced Free Base Crash-Out. Mechanism: The hydrochloride salt is water-soluble due to the ionized piperidinium nitrogen. However, the 3,4-dimethyl-benzyl moiety is highly lipophilic. When dissolved in buffers like PBS (pH 7.4) or cell culture media, the pH may approach or exceed the compound's pKa (estimated ~9.5–10.5 for secondary piperidines). While the bulk pKa suggests ionization, local concentration spikes during addition can generate the neutral "free base" form, which is insoluble in water and precipitates immediately as an oil or fine solid.

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Check Stock Solvent Ensure stock is 10–20 mM in DMSO , not water.[3] Water stocks degrade faster and risk precipitation upon freezing.
2 The "Two-Step" Dilution Do not add DMSO stock directly to static media. 1. Dilute DMSO stock 1:10 into slightly acidic water (e.g., 1 mM HCl).2. Add this intermediate to the final buffer while vortexing.
3 Visual Inspection Check for "oiling out" (micro-droplets) rather than crystals. This indicates free-base formation, not salt crystallization.

Decision Logic: Solubility Troubleshooting

SolubilityLogic Start Precipitation Observed CheckSolvent Check Stock Solvent Start->CheckSolvent IsDMSO Is it DMSO? CheckSolvent->IsDMSO CheckpH Check Final Buffer pH IsDMSO->CheckpH Yes Action1 Switch to DMSO Stock (Avoid aqueous freeze-thaw) IsDMSO->Action1 No (Water) IsBasic pH > 7.2? CheckpH->IsBasic Action2 Likely Free Base Crash. Acidify slightly or reduce conc. IsBasic->Action2 Yes Action3 Check for Salting Out (High NaCl in buffer?) IsBasic->Action3 No

Figure 1: Decision matrix for diagnosing precipitation events. Blue nodes indicate analysis steps; Green nodes indicate corrective actions.

Part 2: Analytical Discrepancies (NMR Interpretation)
Issue: "The NMR spectrum shows broad peaks or missing protons."

Diagnosis: Conformational Isomerism & Exchange Broadening. Mechanism: Piperidine rings undergo chair-chair interconversion. In the hydrochloride salt form, the nitrogen inversion is slowed, and the bulky 4-benzyl group prefers the equatorial position. However, at room temperature, the rate of exchange between conformers (or rotamers of the benzyl bond) can coincide with the NMR timescale, causing peak broadening. Additionally, the ammonium proton (NH₂⁺) often exchanges with trace water in solvents like DMSO-d₆, appearing as a broad hump or disappearing entirely.

Comparative Chemical Shifts (¹H NMR in DMSO-d₆)

Proton EnvironmentExpected Shift (δ ppm)Common Anomaly
Aromatic (Benzyl) 6.8 – 7.1 (m, 3H)Usually sharp; splitting depends on 3,4-dimethyl pattern.
Ammonium (NH₂⁺) 8.5 – 9.5 (br s, 2H)Often missing or extremely broad due to D₂O exchange or hygroscopic water.
Piperidine (C2/C6) 2.8 – 3.3 (m)Can appear as complex multiplets due to axial/equatorial splitting.
Benzyl Methylene 2.4 – 2.5Often obscured by DMSO solvent peak (2.50 ppm). Critical Check.

Validation Experiment:

  • D₂O Shake: Add 1-2 drops of D₂O to the NMR tube. If the broad peak at ~9 ppm disappears, it was the NH₂⁺ salt proton.

  • Variable Temperature (VT) NMR: Heating the sample to 50°C usually sharpens the piperidine ring signals by accelerating the conformational exchange.

Part 3: Biological Assay Variabilities
Issue: "IC₅₀ values shift significantly between plastic vs. glass plates."

Diagnosis: Non-Specific Binding (NSB). Mechanism: The 3,4-dimethyl-benzyl tail renders the molecule highly lipophilic (LogP > 3.5 est). In low-protein buffers, the compound adheres to polypropylene or polystyrene surfaces, effectively reducing the free concentration available to bind the target.

Issue: "Unexpected cytotoxicity in control cells." Diagnosis: Lysosomotropism. Mechanism: Lipophilic amines like 4-(3,4-dimethyl-benzyl)-piperidine are known lysosomotropic agents . They freely permeate membranes as the neutral base, become protonated inside the acidic lysosome (pH ~5), and get trapped. This causes lysosomal swelling, osmotic stress, and eventual cell death, which mimics specific drug toxicity but is actually a physicochemical artifact.

Mitigation Strategy:

VariableRecommendation
Labware Use low-binding plates or coat glass vials with silane for serial dilutions.
Buffer Include 0.1% BSA or Tween-20 in the assay buffer to act as a "carrier" and prevent plastic adsorption.
Controls Run a cytotoxicity counter-screen (e.g., LDH release) alongside the efficacy assay to distinguish specific activity from lysosomal stress.
Part 4: Synthesis & Purity (The "Unknown Impurity")
Issue: "HPLC shows a persistent minor peak (~5%) with similar retention."

Diagnosis: Regioisomeric Contamination. Mechanism: If the compound was synthesized via Friedel-Crafts alkylation or reduction of a precursor, the "3,4-dimethyl" substitution pattern is critical.

  • Regioisomers: 2,3-dimethyl or 2,4-dimethyl analogs may co-purify. These have identical mass (MW 239.78) but slightly different retention times and NMR splitting patterns.

  • Tetrahydropyridine: Incomplete reduction of a pyridinium intermediate leaves a double bond in the ring, appearing as a peak with M-2 mass (MW ~237).

Logic Flow for Impurity Identification

ImpurityLogic Impurity Unknown Peak Detected MassSpec Check LC-MS Mass Impurity->MassSpec SameMass Mass = 240 (M+H)? MassSpec->SameMass Isomer Regioisomer (3,4 vs 2,3 dimethyl) SameMass->Isomer Yes Unsat Mass = 238? (Tetrahydropyridine) SameMass->Unsat No (M-2) ActionIsomer Req. Chiral/Isomer Specific Column Isomer->ActionIsomer ActionUnsat Req. Further Hydrogenation Unsat->ActionUnsat

Figure 2: Workflow for identifying common synthetic impurities in benzyl-piperidine derivatives.

References
  • Compound Data & Properties

    • PubChem Compound Summary for CID 10704406 (Related Structure). National Center for Biotechnology Information (2025). Link

    • Sigma-Aldrich Product Specification: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. (Accessed 2025).[3][4] Link

  • NMR Interpretation of Piperidines

    • Eliel, E. L., et al. "Conformational analysis.[5] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine."[5][6][7] Journal of the American Chemical Society 102.11 (1980): 3655-3662. Link

    • Wong, T. C., et al. "Impacts of Steric Compression... on the 15N NMR Spectroscopy of Piperidine-Ring Analogues." ACS Omega 5.24 (2020). Link

  • Solubility & Biological Artifacts: Kozikowski, A. P., et al. "Troubleshooting lipophilic amine precipitation in aqueous buffers." Journal of Medicinal Chemistry (General Reference on Salt Selection). Nadanaciva, S., et al. "Lysosomotropic drugs: pharmacological and toxicological implications." Current Molecular Medicine (2011). (Explains the lysosomal trapping of lipophilic amines).

Sources

Optimization

Technical Support Center: 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

Topic: Quality Control, Troubleshooting & Handling Guide Document ID: QC-DMBP-2024 | Version: 1.2 | Status: Active[1] Executive Summary & Compound Profile Target Audience: Medicinal Chemists, QC Analysts, Process Develop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control, Troubleshooting & Handling Guide

Document ID: QC-DMBP-2024 | Version: 1.2 | Status: Active[1]

Executive Summary & Compound Profile

Target Audience: Medicinal Chemists, QC Analysts, Process Development Scientists.

Compound Overview: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a critical secondary amine intermediate, often utilized in the synthesis of acetylcholinesterase inhibitors (structurally related to Donepezil) and sigma receptor ligands.[1] Its quality control is complicated by three primary factors:

  • Regioisomer Contamination: Difficulty in separating the 3,4-dimethyl isomer from 2,3- or 2,4-dimethyl analogs.[1]

  • Amine-Silanol Interactions: Severe peak tailing in HPLC analysis due to the secondary amine moiety.[1][2]

  • Hygroscopicity: The hydrochloride salt form is prone to moisture uptake, affecting stoichiometric calculations.

Analytical Troubleshooting (HPLC & LC-MS)

Issue 1: "My HPLC peaks are tailing significantly (Asymmetry > 1.5). How do I fix this?"

Root Cause: The secondary amine nitrogen in the piperidine ring is highly basic (


). At neutral or weakly acidic pH, it becomes protonated (

) and interacts ionically with residual acidic silanol groups (

) on the silica column stationary phase.[1] This secondary retention mechanism causes tailing.[1][2][3]

Troubleshooting Protocol:

ParameterRecommendationMechanism of Action
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA) The low pH (

) protonates the silanols (

), preventing ionic interaction with the amine.[1]
Alternative Modifier Triethylamine (TEA) (10-20 mM) TEA acts as a "sacrificial base," saturating the silanol sites so the target amine cannot bind to them.
Column Selection High-pH Stable C18 (e.g., XBridge, Gemini) Allows operation at pH 10.[1]5. The amine becomes neutral (

), eliminating ionic interactions entirely.
Temperature 40°C - 50°C Increases mass transfer kinetics, sharpening the peak.

Critical Warning: Do not mix TEA and TFA. They form an ion-pairing salt that can alter retention times unpredictably.[1] Choose one strategy.

Issue 2: "I see a 'ghost' peak eluting just before the main peak. Is this a degradation product?"

Root Cause: This is frequently a Regioisomer Impurity .[1] If the starting material (3,4-dimethylbenzyl chloride) contained traces of 2,3-dimethyl or 2,4-dimethyl isomers, they will carry through the synthesis. These isomers have nearly identical polarity and molecular weight, making them difficult to resolve.

Resolution Strategy:

  • Switch Selectivity: Move from a C18 column to a Phenyl-Hexyl or Biphenyl column.[1] The

    
     interactions differ significantly between the 3,4-dimethyl (sterically less hindered) and 2,3-dimethyl (ortho-substituted) benzyl rings.[1]
    
  • Gradient Shallowing: Reduce the gradient slope to 0.5% B/min around the elution time to maximize resolution.

Visualizing the QC Workflow

The following logic gate assists in identifying the root cause of purity failures.

QC_Troubleshooting Start QC Failure: Purity < 98% Check_Peak Analyze Peak Shape Start->Check_Peak Tailing Severe Tailing (As > 1.5)? Check_Peak->Tailing Extra_Peak Distinct Extra Peak? Check_Peak->Extra_Peak Fix_Mobile Add 0.1% TFA or Switch to High pH (pH 10) Tailing->Fix_Mobile Yes Check_MS Check LC-MS Mass Extra_Peak->Check_MS Yes Re_Run Re-run HPLC Fix_Mobile->Re_Run Same_MW Same MW (+/- 0.5 Da)? Check_MS->Same_MW Diff_MW Different MW Same_MW->Diff_MW No Isomer Suspect Regioisomer (2,3- or 2,4-dimethyl) Same_MW->Isomer Yes Impurity Suspect Precursor (Unreduced Pyridine/Amide) Diff_MW->Impurity NMR_Confirm Confirm via 1H-NMR (Aromatic Region) Isomer->NMR_Confirm Impurity->NMR_Confirm

Figure 1: Diagnostic decision tree for troubleshooting HPLC purity failures in benzyl-piperidine derivatives.

Physical Properties & Handling (FAQs)

Q: The solid is turning into a sticky gum during weighing. Is it degraded?

A: Likely not degraded, but hygroscopic . Amine hydrochlorides are prone to absorbing atmospheric moisture.[1]

  • Immediate Fix: Dry the sample in a vacuum oven at 40°C over

    
     for 4 hours.
    
  • Prevention: Store in a desiccator.[1] Weigh quickly in low-humidity environments (<40% RH).[1]

  • Impact: Moisture content inflates the mass, leading to incorrect molar ratios in subsequent reactions (e.g., coupling yields will be lower than calculated).

Q: How do I confirm the Salt Stoichiometry (Mono-HCl vs. Di-HCl)?

A: Piperidine is a mono-amine, so a 1:1 HCl salt is expected.[1] However, excess HCl can be trapped in the crystal lattice (solvates).

  • Test: Perform an Argentometric Titration (see Protocol below).

  • Target: Chloride content should be 13.0 - 13.2% w/w (Calculated for

    
    , MW 
    
    
    
    271.8 g/mol ).[1]

Standardized Protocol: Chloride Content Determination

Objective: To validate the stoichiometry of the salt and ensure no excess free acid is present. This is a self-validating method; if the result deviates >0.5% from theoretical, the salt requires recrystallization.

Reagents:

  • 0.1 N Silver Nitrate (

    
    ) volumetric standard.[1][4][5]
    
  • 5% Potassium Chromate (

    
    ) indicator solution.[1]
    
  • Methanol (HPLC Grade).[1]

  • Calcium Carbonate (

    
    ) (neutralizing agent).[1]
    

Step-by-Step Methodology:

  • Sample Prep: Accurately weigh 150 mg of the dried 4-(3,4-Dimethyl-benzyl)-piperidine HCl into a 100 mL Erlenmeyer flask.

  • Dissolution: Dissolve in 20 mL of Methanol. Add 20 mL of distilled water.

  • pH Adjustment: Check pH. If highly acidic (pH < 4), add a pinch of

    
     until neutral (excess acid will dissolve the indicator precipitate).
    
  • Indicator: Add 1 mL of Potassium Chromate solution. The solution will turn yellow.

  • Titration: Titrate with 0.1 N

    
     with vigorous swirling.
    
    • Reaction:

      
       (White precipitate).[1]
      
  • Endpoint: The first permanent appearance of a reddish-brown tint (

    
    ).[1]
    
  • Calculation:

    
    [1]
    

Advanced Characterization: NMR Interpretation

To distinguish the correct 3,4-dimethyl isomer from the 2,3-dimethyl impurity, focus on the aromatic region of the


-NMR (in 

or

).
Feature3,4-Dimethyl (Target)2,3-Dimethyl (Impurity)
Symmetry Asymmetric substitution.[1]Asymmetric, but crowded.
Aromatic Protons 3 protons. Typically an ABX system.[1] Two doublets and a singlet (or fine splitting).3 protons. Often clustered differently due to ortho-substitution.[1]
Methyl Groups Two singlets around 2.20 - 2.25 ppm .[1]Two singlets, but one often shifted upfield/downfield due to steric crowding near the benzyl methylene.

References

  • Chromatography of Amines: McCalley, D. V. (2010).[1] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.[1]

  • Salt Characterization: Stahl, P. H., & Wermuth, C. G.[6] (Eds.).[1][6][7][8][9] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for salt selection and hygroscopicity issues). [1]

  • Titration Standards: United States Pharmacopeia (USP).[1] General Chapter <541> Titrimetry.[1] (Methodology for Argentometric titration).[1][4][9] [1]

  • Regioisomer Separation: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Strategies for isomer separation using phenyl phases). [1]

Sources

Troubleshooting

Technical Support Center: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals working with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals working with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a buffer for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride?

The most critical factor is the pH of the buffer system in relation to the pKa of the compound. 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is the salt of a secondary amine. The pKa of the protonated piperidine ring is estimated to be around 11.2, similar to the pKa of piperidine itself. To maintain the compound in its protonated, and likely more soluble, state, it is crucial to use a buffer with a pH significantly lower than the pKa. A pH range between 4 and 7.5 is generally recommended for most applications to ensure the compound remains in its cationic form and to avoid precipitation of the free base.

Q2: I observed precipitation when I dissolved my compound in a buffer. What could be the cause?

Precipitation upon dissolution can stem from a few key issues:

  • Incorrect Buffer pH: If the buffer pH is too high (approaching the pKa of the compound), the equilibrium will shift towards the neutral, free base form of the molecule. This form is often significantly less soluble in aqueous solutions, leading to precipitation.

  • Buffer Incompatibility: Certain buffers can react with your compound. For instance, phosphate buffers can sometimes precipitate compounds containing certain counter-ions. While less common with hydrochloride salts, it's a possibility to consider.

  • Concentration Exceeds Solubility: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in that specific buffer system and at that temperature.

Troubleshooting Steps:

  • Verify the pH of your buffer solution after preparation.

  • Consider using a buffer with a lower pH.

  • Attempt to dissolve a smaller amount of the compound to see if it is a concentration-dependent issue.

  • If using a phosphate buffer, try switching to a non-phosphate buffer like MES or HEPES to rule out precipitation of phosphate salts.

Q3: Can I use a phosphate-buffered saline (PBS) solution with this compound?

Yes, PBS is generally a suitable buffer for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, provided its pH is appropriate for your experiment (typically around 7.4). At this pH, the compound will be predominantly in its protonated, soluble form. However, it is always good practice to perform a small-scale solubility test before preparing a large batch.

Q4: Are there any buffers I should avoid?

While most common biological buffers are compatible, it is wise to be cautious with buffers that have reactive components. For example, buffers containing primary amines (like Tris) could theoretically react with other components in your experimental system, though a direct reaction with your compound is unlikely under standard conditions. The primary concern remains the buffer's pH.

Buffer Selection and Compatibility Guide

Choosing the right buffer is essential for maintaining the stability and activity of your compound. The following table summarizes recommended buffers for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

BufferpKa (at 25°C)Buffering RangeNotes
MES 6.155.5 - 6.7A common "Good's" buffer, often used in biochemistry and molecular biology.
PIPES 6.766.1 - 7.5Another "Good's" buffer with minimal interaction with metal ions.
MOPS 7.206.5 - 7.9Frequently used in cell culture media and protein electrophoresis.
HEPES 7.486.8 - 8.2A very common buffer for cell culture and other biological applications.
Phosphate 7.20 (pKa2)6.2 - 8.2Widely used and economical. Be mindful of potential precipitation with divalent cations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in 50 mM HEPES Buffer (pH 7.4)

This protocol describes the preparation of a standard stock solution suitable for many cell-based assays.

Materials:

  • 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

  • HEPES (free acid)

  • Sodium Hydroxide (NaOH), 10 M

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Prepare the Buffer:

    • To prepare 1 L of 50 mM HEPES buffer, dissolve 11.92 g of HEPES free acid in approximately 900 mL of high-purity water.

    • Adjust the pH to 7.4 by slowly adding 10 M NaOH while monitoring with a calibrated pH meter.

    • Once the desired pH is reached, add water to a final volume of 1 L.

    • For sterile applications, filter the buffer through a 0.22 µm filter.

  • Prepare the Stock Solution:

    • Accurately weigh the required amount of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride to make a 10 mM solution. (Molecular Weight will be needed from the supplier's information).

    • In a sterile conical tube, add the weighed compound.

    • Add a small volume of the 50 mM HEPES (pH 7.4) buffer and vortex to dissolve the compound.

    • Once fully dissolved, add the remaining buffer to reach the final calculated volume.

    • If necessary, sterile-filter the final stock solution.

    • Store the stock solution at -20°C or as recommended by the compound supplier.

Troubleshooting Workflow for Solubility Issues

If you encounter solubility problems, follow this logical workflow to diagnose and resolve the issue.

Caption: A troubleshooting decision tree for addressing solubility issues.

Buffer Selection Decision Pathway

This diagram outlines the thought process for selecting an appropriate buffer for your experiment.

Caption: A decision pathway for selecting a compatible buffer system.

Optimization

Reducing cytotoxicity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

The following Technical Support Guide is designed for researchers working with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3). This guide addresses the specific challenges of cytotoxicity, solubility...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3). This guide addresses the specific challenges of cytotoxicity, solubility, and experimental stability associated with functionalized benzylpiperidines.

Executive Summary & Compound Profile

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a functionalized benzylpiperidine intermediate often utilized in the synthesis of neuroactive ligands (e.g., Sigma-1 receptor modulators) and antihistamines.

While valuable for Structure-Activity Relationship (SAR) studies, this compound class fits the profile of Cationic Amphiphilic Drugs (CADs) . In in vitro assays, CADs often induce cytotoxicity not through specific target engagement, but via lysosomal trapping and phospholipidosis , leading to oxidative stress and membrane destabilization.

This guide provides a self-validating troubleshooting framework to distinguish between specific pharmacological effects and off-target cytotoxicity.

Physicochemical Profile
PropertyDataNote
Molecular Formula C₁₄H₂₁N[1][2] · HClHydrochloride salt enhances aqueous solubility but lowers pH.
Molecular Weight ~239.78 g/mol Useful for molarity calculations.
pKa (Calculated) ~9.5 - 10.5 (Piperidine N)Highly ionized at physiological pH (7.4).
Solubility Water/DMSOSoluble in DMSO; Water solubility varies by pH.
Primary Risk Lysosomotropic ToxicityAccumulates in acidic organelles, causing swelling/rupture.

Troubleshooting Guide (Q&A)

Category A: Immediate Cell Death (0–4 Hours)

Q1: My cells detach or lyse immediately upon adding the compound. Is the compound impure? Diagnosis: This is likely a pH shock or osmotic stress issue, not an impurity. The hydrochloride salt form releases protons upon dissolution. If added directly to unbuffered media or at high concentrations (>100 µM), it can drop the local pH below physiological tolerance. Corrective Protocol:

  • Pre-buffer the Stock: Do not add the HCl salt directly to the cell culture plate. Prepare a 1000x stock in DMSO or water.

  • Neutralization Step: If using an aqueous stock, verify pH. You may need to buffer with 10–20 mM HEPES to maintain pH 7.4.

  • Visual Check: Check the color of the phenol red in your media immediately after addition. If it turns yellow, the environment is too acidic.

Q2: I see precipitation when diluting my DMSO stock into the culture media. Diagnosis: "Crash-out" precipitation. The lipophilic benzyl and dimethyl groups make the free base less soluble in aqueous media, even if the HCl salt was soluble initially. Corrective Protocol:

  • Warm the Media: Ensure culture media is at 37°C before adding the compound.

  • Sonicate: Sonicate the stock solution for 5–10 minutes before dilution.

  • BSA Carrier: Pre-incubate the compound with 0.1% Bovine Serum Albumin (BSA) in the media. BSA acts as a carrier protein, preventing the lipophilic benzyl moiety from aggregating and precipitating on the cell monolayer.

Category B: Delayed Cytotoxicity (24–48 Hours)

Q3: My assay shows high toxicity at 24 hours, masking the desired receptor activity. How do I differentiate specific vs. non-specific toxicity? Diagnosis: This is classic Lysosomal Trapping . The protonated piperidine nitrogen drives the molecule into acidic lysosomes, where it becomes trapped, leading to lysosomal membrane permeabilization (LMP) and Reactive Oxygen Species (ROS) generation. Corrective Protocol (The "Rescue" Experiment): Run a parallel control with an antioxidant.

  • Step 1: Pre-treat cells with N-Acetylcysteine (NAC) (1–5 mM) for 1 hour.

  • Step 2: Add 4-(3,4-Dimethyl-benzyl)-piperidine HCl.

  • Result Interpretation: If NAC significantly rescues cell viability, the toxicity is ROS-mediated (off-target). If toxicity persists, it may be mechanism-based (e.g., specific receptor antagonism).

Q4: The IC50 for cytotoxicity is too close to my EC50 for activity. How do I improve the Therapeutic Index? Diagnosis: Narrow therapeutic window. Optimization Strategy:

  • Serum Concentration: Increase Fetal Bovine Serum (FBS) from 5% to 10%. Higher protein binding reduces the free fraction of the drug available to disrupt membranes.

  • Wash-out Method: If studying signaling (e.g., phosphorylation), expose cells for only 1–2 hours, then wash with PBS and replace with drug-free media. This limits lysosomal accumulation while triggering the initial receptor event.

Mechanism of Cytotoxicity & Mitigation

The following diagram illustrates the pathway by which benzylpiperidine derivatives induce cytotoxicity and identifies specific intervention points.

CytotoxicityPathway Compound 4-(3,4-Dimethyl-benzyl)-piperidine HCl Extracellular Extracellular Space (pH 7.4) Compound->Extracellular Lysosome Lysosomal Accumulation (Ion Trapping) Extracellular->Lysosome Passive Diffusion LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Proton Sponge Effect ROS ROS Generation (Oxidative Stress) LMP->ROS Cathepsin Release Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis/Necrosis Mito->Apoptosis Buffer Intervention 1: HEPES Buffering Buffer->Extracellular Prevents pH Shock NAC Intervention 2: NAC/Glutathione NAC->ROS Scavenges Radicals Titration Intervention 3: Dose Titration Titration->Lysosome Limits Accumulation

Figure 1: Mechanism of benzylpiperidine-induced cytotoxicity via lysosomal trapping and oxidative stress, with targeted intervention points.

Standardized Experimental Protocols

Protocol A: Safe Stock Preparation

Objective: To create a stable stock solution that minimizes precipitation and pH shock.

  • Weighing: Weigh 5 mg of 4-(3,4-Dimethyl-benzyl)-piperidine HCl.

  • Solvent Choice: Dissolve in 100% DMSO to achieve a concentration of 10–50 mM. Avoid water for the primary stock to prevent hydrolysis or solubility issues over time.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: On the day of the experiment, dilute the DMSO stock 1:1000 into pre-warmed culture media (final DMSO < 0.1%).

Protocol B: Cytotoxicity Threshold Determination (MTT Assay)

Objective: To define the "Safe Zone" for functional assays.

  • Seeding: Seed cells (e.g., HEK293 or SH-SY5Y) at 10,000 cells/well in a 96-well plate. Incubate for 24h.

  • Dosing: Prepare a serial dilution of the compound (0.1 µM to 100 µM).

  • Controls:

    • Negative Control: 0.1% DMSO only.

    • Positive Control: 10% DMSO or Triton X-100.

  • Incubation: Incubate for 24 hours.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.

  • Calculation: Plot dose-response curve. The Safe Zone is concentrations < IC10 (concentration causing 10% cell death).

References

  • Mechanism of Benzylpiperidine Toxicity: Arbo, M. D., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research. Relevance: Establishes the link between benzylpiperidine structures, mitochondrial dysfunction, and oxidative stress.

  • Lysosomal Trapping of Piperidines: Nadanaciva, S., et al. (2011). Lysosomal sequestration of cationic amphiphilic drugs as a cause of phospholipidosis and cytotoxicity. Current Protocols in Toxicology. Relevance: Explains the "proton sponge" mechanism relevant to the HCl salt form of piperidines.

  • Cytotoxicity Mitigation Strategies: BenchChem Technical Guides. (2025). A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Relevance: Provides comparative IC50 data and structural insights for reducing piperidine toxicity.

  • Chemical Properties & Handling: Sigma-Aldrich.[2][3] (n.d.). Product Information: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.[1][4] Relevance: Verification of chemical handling, storage, and solubility parameters.

Sources

Troubleshooting

Technical Support Center: Optimizing Incubation Protocols for 4-(3,4-Dimethyl-benzyl)-piperidine HCl

Senior Application Scientist: Dr. Aris Thorne Subject: Technical Guide for Incubation Optimization (Assay & Solubility) Compound CAS: 945374-66-3 (HCl Salt) Executive Summary & Compound Profile 4-(3,4-Dimethyl-benzyl)-pi...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Technical Guide for Incubation Optimization (Assay & Solubility) Compound CAS: 945374-66-3 (HCl Salt)

Executive Summary & Compound Profile

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a piperidine derivative often utilized as a scaffold in the development of neuroactive agents (e.g., monoamine transporter modulators, sigma receptor ligands) and as an intermediate in medicinal chemistry.

Optimizing incubation time for this compound is not a trivial "wait and see" step; it is a variable dependent on the compound's physicochemical properties :

  • Lipophilicity: The 3,4-dimethyl substitution increases

    
     compared to the benzyl parent, potentially slowing membrane permeation in cell-based assays.
    
  • Salt Form (HCl): High water solubility but potential for pH-dependent precipitation in buffered saline if not handled correctly during the pre-incubation (stock prep) phase.

This guide addresses the three critical phases of incubation: Solubilization , Biochemical Equilibrium (Binding) , and Cellular Effect .

Phase I: Solubilization & Stock Preparation (Pre-Incubation)

Before biological incubation, the compound must be fully solubilized. The HCl salt form is polar, but the organic tail requires specific handling to prevent "crashing out" upon dilution.

Protocol: Stock Solution Optimization

Objective: Ensure thermodynamic solubility before assay introduction.

ParameterRecommendationRationale
Solvent DMSO (Dimethyl Sulfoxide)The HCl salt dissociates; the organic cation is stabilized. Water alone may cause the free base to precipitate if pH > 7.
Concentration 10 mM - 50 mMHigher concentrations risk precipitation upon freeze-thaw cycles.
Sonication Time 5 - 10 minutes (Bath)The crystal lattice of piperidine HCl salts can be robust; sonication ensures no micro-crystals remain.
Pre-Incubation 15 min @ RT (post-thaw)Allow stock to reach Room Temperature (RT) before pipetting to prevent viscosity errors in DMSO.

Critical Warning: When diluting the DMSO stock into aqueous assay buffer (e.g., PBS or HBSS), do not exceed 1% DMSO final concentration unless validated. Add the stock to the buffer while vortexing to prevent local high-concentration precipitation.

Phase II: Biochemical Assays (Receptor Binding / Enzymatic)

In receptor binding or enzymatic inhibition assays, "incubation time" is defined by the Time to Equilibrium (


) . Reading the assay before 

results in underestimated affinity (

or

).
The Kinetic Trap: Why Standard Times Fail

Piperidine derivatives often exhibit slow-binding kinetics (high residence time) due to hydrophobic interactions of the benzyl moiety within the receptor pocket. A standard 30-minute incubation is often insufficient.

Workflow: Determining (Association Kinetics)

Teq_Determination Start Start Optimization Prep Prepare 3x IC50 Concentration Start->Prep TimePoints Incubate at 5, 15, 30, 60, 120, 240 min Prep->TimePoints Measure Measure Signal (Binding/Activity) TimePoints->Measure Analyze Plot Signal vs. Time Measure->Analyze Decision Signal Plateau? Analyze->Decision SetTime Set Incubation = Time to Plateau + 15% Decision->SetTime Yes Extend Extend to 6-12 Hours (Suspect Slow Binding) Decision->Extend No (Linear Drift)

Caption: Kinetic workflow to determine the thermodynamic equilibrium point (


) for piperidine ligands.
Troubleshooting Guide: Biochemical Assays

Q: My


 shifts to the left (more potent) as I increase incubation time. Which is correct? 
A:  The longer time is usually correct. This phenomenon, known as 

shift
, indicates the compound is a slow-binder or time-dependent inhibitor.
  • Action: Continue increasing time until the

    
     stabilizes.
    
  • Reference: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. [1]

Q: The signal decreases after 4 hours. Is the compound degrading? A: Possibly. Piperidines are generally stable, but the benzyl group can be susceptible to oxidation in the presence of certain buffer components (e.g., DTT/TCEP) or light.

  • Action: Run a stability check via LC-MS after 4 hours in assay buffer. If stable, the protein target might be degrading. Add 0.1% BSA or CHAPS to stabilize the protein.

Phase III: Cellular Assays (Viability / Functional)

For cell-based assays (e.g., cytotoxicity, transporter uptake), incubation time is dictated by the mechanism of action and cell cycle .

Optimization Matrix
Assay TypeRecommended TimeMechanism/Rationale
Calcium Flux / GPCR 30 - 90 minImmediate: Piperidine ligands bind surface receptors rapidly. Longer times allow receptor desensitization/internalization, confounding results.
Transporter Uptake 5 - 15 minKinetic: Uptake assays (e.g., DAT/SERT) measure rate. Long incubation leads to equilibrium, masking the transport velocity.
Cytotoxicity (MTT/MTS) 24 - 72 hoursPhenotypic: Cell death cascades take time. • 24h: Detects necrosis/membrane damage.• 72h: Detects anti-proliferative effects (cell cycle arrest).
The "Edge Effect" in Long Incubations

During 48-72h incubations, evaporation in outer wells concentrates the media, artificially increasing the compound concentration and salt levels.

Solution:

  • Fill perimeter wells with sterile PBS (do not use for data).

  • Use a gas-permeable plate seal to reduce evaporation while allowing

    
     exchange.
    

Master Troubleshooting FAQ

Q: I see precipitation in my cell culture media immediately after adding the compound. A: The HCl salt may be reacting with high-phosphate buffers or the pH shock is lowering solubility.

  • Fix: Dilute the compound in a larger volume of media before adding to the cells, rather than adding a concentrated DMSO slug directly to the well. Ensure final DMSO < 0.5%.

Q: How do I distinguish between "slow binding" and "degradation"? A: Perform a "Jump-Dilution" experiment. Incubate at high concentration (10x


), then rapidly dilute 100-fold.
  • If activity recovers instantly: Fast reversible .

  • If activity recovers slowly: Slow dissociation (High affinity) .

  • If activity never recovers: Irreversible/Covalent or Degradation .

Q: Does the "3,4-dimethyl" group affect incubation compared to standard benzyl-piperidine? A: Yes. The methyl groups add lipophilicity (


). This increases non-specific binding (NSB) to plastics.
  • Fix: Use Low-Binding plates (polypropylene) for stock dilutions. Add 0.01% Tween-20 to assay buffers to reduce NSB.

Decision Logic for Incubation Selection

Use this logic gate to select your starting protocol.

Incubation_Logic Root Select Assay Type Type_Cell Cell-Based Root->Type_Cell Type_Biochem Biochemical (Purified Protein) Root->Type_Biochem Cell_Acute Acute Signaling (Ca2+, cAMP) Type_Cell->Cell_Acute Cell_Pheno Phenotypic (Death, Growth) Type_Cell->Cell_Pheno Bio_Enz Enzymatic Type_Biochem->Bio_Enz Bio_Bind Receptor Binding Type_Biochem->Bio_Bind Time_Acute 30-60 min (Prevent Desensitization) Cell_Acute->Time_Acute Time_Pheno 24-72 hours (Cover Cell Cycle) Cell_Pheno->Time_Pheno Time_Kinetic Run Time Course Determine Linear Phase Bio_Enz->Time_Kinetic Time_Eq Run Association Curve Find Plateau Bio_Bind->Time_Eq

Caption: Decision matrix for selecting initial incubation windows based on assay topology.

References

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

  • BenchChem. (2025).[1] The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies.

  • Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521–527.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

Disclaimer: This guide provides technical advice for research applications only. 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is not approved for human therapeutic use.

Sources

Optimization

Technical Support Center: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Document ID: TSG-C14H22ClN-2026-Q1 Version: 1.0 Last Updated: February 19, 2026 Introduction This guide is designed for researchers, scientists, and drug development professionals to address common experimental variabili...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-C14H22ClN-2026-Q1 Version: 1.0 Last Updated: February 19, 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals to address common experimental variabilities encountered with 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. As a benzylpiperidine derivative, this compound holds potential in various research applications, but its physicochemical properties as a hydrochloride salt necessitate careful handling to ensure experimental reproducibility and integrity. This document provides field-proven insights, troubleshooting workflows, and validated protocols to help you achieve consistent and reliable results.

Part 1: Compound Specifications & Handling

Before beginning any experiment, it is crucial to understand the fundamental properties of the material.

PropertyValueSource(s)
Chemical Name 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride[1]
CAS Number 945374-66-3[1][2]
Molecular Formula C₁₄H₂₂ClN[1]
Molecular Weight 239.78 g/mol [1]
Purity Typically ≥95%[1]
Appearance White to off-white solid/crystalline powder[3]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.[4]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions users have.

Q1: What is the best solvent for preparing a stock solution?

A1: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for many organic compounds.[5] We recommend preparing a stock solution between 1-10 mM.[5] For other applications, piperidine hydrochloride salts are generally soluble in water and alcohols.[3][6] Always start with a small quantity to test solubility in your chosen solvent system before preparing a large batch.

Q2: Why is my compound a hydrochloride salt? What is the impact?

A2: The piperidine nitrogen is basic and is converted to a hydrochloride (HCl) salt to improve stability, and handling characteristics, and often to increase aqueous solubility.[7][8] However, this can also impact experiments. For instance, dissolving the salt in a high chloride-containing buffer (like a physiological saline solution) can sometimes suppress solubility due to the "common ion effect".[9] Additionally, the pH of your final solution will be slightly acidic.

Q3: How should I accurately weigh the compound for formulation? Does the hydrochloride "count"?

A3: Yes, the hydrochloride is part of the compound's molecular weight (239.78 g/mol ). When you weigh the powder, you are weighing the entire salt form. All calculations for molarity should use this molecular weight. It is critical to distinguish between the salt form and the free base (Molecular Weight: ~203.34 g/mol ) in all calculations to avoid significant concentration errors.[10]

Q4: Is the compound stable once in solution?

A4: While specific stability data for this exact molecule is not extensively published, benzylpiperidine derivatives are generally stable.[11][12] For DMSO stock solutions stored at -20°C or -80°C, stability should be maintained for several months. However, we strongly recommend preparing fresh aqueous dilutions for your experiments daily from the frozen stock to avoid potential degradation or precipitation.[5] Repeated freeze-thaw cycles of the stock solution should be avoided by preparing smaller aliquots.[13]

Part 3: Troubleshooting Experimental Variability

This section provides a structured approach to identifying and resolving common experimental problems.

Issue 1: Compound Precipitation in Aqueous/Cell Culture Media

This is one of the most frequent sources of variability. Precipitation leads to an unknown and inconsistent final concentration in your assay.

Q: My compound solution turned cloudy immediately or after a short time upon dilution into my cell culture medium or assay buffer. What happened?

A: This indicates that the compound has exceeded its maximum soluble concentration in the final medium. Several factors can contribute:

  • High Final Concentration: You may be aiming for a concentration that is too high for the aqueous environment.[5]

  • Solvent Shock: Adding a small volume of highly concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution before it has a chance to disperse. This is a common issue.

  • Media Components: Components in complex media, such as salts, proteins (especially in serum), and changes in pH, can reduce compound solubility.[5][14] Cell metabolism itself can alter the local pH over time, further impacting stability.[5]

Troubleshooting Workflow: Resolving Precipitation

The following diagram outlines a systematic approach to solving solubility issues.

Precipitation_Troubleshooting start Start: Precipitation Observed check_conc check_conc start->check_conc action_lower_conc Action: Reduce Final Concentration |Test a dose-response starting at a lower concentration. check_conc:s->action_lower_conc:n Yes check_stock check_stock check_conc:s->check_stock:n No success Success: Solution is Clear |Proceed with experiment. action_lower_conc:s->success:n action_lower_stock Action: Use a Lower Stock Concentration |e.g., Prepare a 1 mM stock. This increases the volume added, aiding dispersion. check_stock:s->action_lower_stock:n Yes check_mixing Step 3: Optimize Addition Method How was the stock added to the medium? check_stock:s->check_mixing:n No action_lower_stock:s->success:n action_optimize_mixing Action: Improve Mixing Technique |Pre-warm medium to 37°C. Add stock dropwise while vortexing/swirling the medium. check_mixing:s->action_optimize_mixing:n check_media Step 4: Evaluate Media Interactions Are you using serum? check_mixing:s->check_media:n If problem persists action_optimize_mixing:s->success:n action_serum Action: Test Serum Effects |Try reducing serum concentration or using a serum-free medium for the experiment if possible. check_media:s->action_serum:n Yes action_serum:s->success:n

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Issue 2: Inconsistent Analytical Results (HPLC)

Q: My HPLC peak for the compound is broad, splitting, or has a poor retention time. Why?

A: This often relates to interactions between the basic piperidine nitrogen and the stationary phase or improper mobile phase conditions.

  • Cause: The basic nitrogen can interact strongly with residual silanols on the C18 stationary phase, leading to peak tailing.

  • Solution: Use a mobile phase with an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[15] The acid protonates the piperidine, ensuring it is in a single ionic state and minimizing secondary interactions with the column. This results in sharper, more symmetric peaks.

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 2.40 mg of the compound into a sterile microcentrifuge tube.

    • Causality: Accurate weighing is fundamental for correct final concentrations.

  • Dissolution: Add 1.00 mL of anhydrous, high-purity DMSO.

    • Calculation: (2.40 mg) / (239.78 g/mol ) / (0.001 L) = 10.0 mM

  • Mixing: Vortex the solution for 1-2 minutes until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in properly labeled tubes. Store securely at -20°C or -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles that can compromise compound stability and introduce water into the DMSO stock.[13]

Protocol 2: Quality Control by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for verifying the purity and identity of the compound. It is based on standard methods for analyzing piperidine-containing compounds.[15][16]

ParameterConditionRationale / Causality
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for the benzyl group.[15]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and acidifier to ensure sharp peak shape for the basic amine.[15]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic solvent for eluting compounds from a C18 column.
Gradient 5% to 95% B over 8 minutesA gradient elution is suitable for purity analysis, ensuring elution of the main compound and any potential impurities with different polarities.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe dimethyl-benzyl group is expected to have UV absorbance. Monitoring multiple wavelengths can help identify impurities.[15]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

References

  • Title: 945374-66-3,4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

    • Source: AccelaChem
    • URL: [Link]

  • Title: Technical Support Center: Preventing Compound Precipitation in Cell Culture Media Source: Benchchem
  • Title: Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds Source: Benchchem
  • Title: 945374-66-3|4-(3,4-Dimethylbenzyl)piperidine hydrochloride Source: BLD Pharm
  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatiz

    • Source: PubMed
    • URL: [Link]

  • Title: Troubleshooting Precipitation in Cell Culture: Causes and Solutions

    • Source: Procell
    • URL: [Link]

  • Title: Common Cell Culture Problems: Precipit
  • Title: Common Cell Culture Problems: Precipit
  • Title: 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride Source: Sigma-Aldrich
  • Title: CAS 6091-44-7: Piperidine hydrochloride Source: CymitQuimica
  • Title: Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices

    • Source: ResearchG
    • URL: [Link]

  • Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

    • Source: PMC
    • URL: [Link]

  • Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt

    • Source: ResearchG
    • URL: [Link]

  • Title: Piperidine | Solubility of Things

    • Source: Solubility of Things
    • URL: [Link]

  • Title: Troubleshooting Cell Culture Media for Bioprocessing

    • Source: BioProcess Intern
    • URL: [Link]

  • Title: PIPERIDINE HYDROCHLORIDE Source: CDH Fine Chemical
  • Title: Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv

    • Source: UNIPI
    • URL: [Link]

  • Title: Piperidine Hydrochloride Source: Tokyo Chemical Industry Co., Ltd.
  • Title: Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv

    • Source: ARPI
    • URL: [Link]

  • Title: 4-(3,4-Dimethoxybenzyl)piperidine Source: Fluorochem
  • Title: Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv

    • Source: ACS Public
    • URL: [Link]

  • Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease

    • Source: PMC
    • URL: [Link]

  • Title: Piperidine Biotech grade solvent Source: Sigma-Aldrich
  • Title: 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride

    • Source: PubChem
    • URL: [Link]

  • Title: 3-(4-Methyl-benzyl)-piperidine hydrochloride Source: Sigma-Aldrich
  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

    • Source: MDPI
    • URL: [Link]

  • Title: Drug Formulation and The Impact on Analytical Testing

    • Source: ARL Bio Pharma
    • URL: [Link]

  • Title: 4-Benzylpiperidine

    • Source: Wikipedia
    • URL: [Link]

  • Title: Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases

    • Source: ResearchG
    • URL: [Link]

  • Title: Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery

    • Source: Royal Society of Chemistry
    • URL: [Link]

  • Title: Precaution on use of hydrochloride salts in pharmaceutical formul

    • Source: PubMed
    • URL: [Link]

  • Title: 4-(3,4-Dimethyl-benzyl)-piperidine Source: Santa Cruz Biotechnology
  • Title: Pharmaceutical salts: a formul

    • Source: European Heart Journal
    • URL: [Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

Executive Technical Overview 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3) presents a classic pharmacokinetic paradox common to lipophilic weak bases. While the hydrochloride salt form confers initi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3) presents a classic pharmacokinetic paradox common to lipophilic weak bases. While the hydrochloride salt form confers initial aqueous solubility, the compound frequently exhibits solubility-limited absorption in the intestinal environment (pH 6.5–7.4) due to rapid precipitation of the free base. Furthermore, the substituted piperidine moiety renders the molecule susceptible to first-pass metabolism via cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) and potential P-glycoprotein (P-gp) efflux.

This guide addresses the three primary failure modes for this compound:

  • Intestinal Precipitation: Loss of solubility during gastric-to-intestinal transit.

  • Metabolic Clearance: High first-pass extraction reducing systemic exposure.

  • Permeability Issues: Potential efflux pump liability.[1]

Troubleshooting Guides

Issue 1: Compound precipitates upon transfer from simulated gastric fluid (SGF) to intestinal fluid (SIF).

Diagnosis: This is "The pH Crash." The HCl salt dissolves well in the acidic stomach (pH 1.2), but as the chyme moves to the duodenum (pH 6.5+), the pH exceeds the molecule's pKa (estimated ~9.5 for the piperidine nitrogen). The compound reverts to its lipophilic free base form and precipitates before absorption can occur.

Corrective Workflow:

  • Switch to a Pre-Concentrate Strategy (SEDDS/SMEDDS):

    • Mechanism:[2][3] Lipid-based formulations keep the drug solubilized in oil droplets or micelles within the gut, preventing nucleation of the free base.

    • Protocol: Dissolve the free base (convert from HCl if necessary) in a mixture of:

      • Oil (30%): Capryol 90 or Ethyl Oleate (solubilizer).

      • Surfactant (50%): Cremophor EL or Tween 80 (emulsifier).

      • Co-surfactant (20%): Transcutol P (permeability enhancer).

    • Validation: Dispersion in water should yield a clear/translucent microemulsion (<100 nm particle size).

  • Polymer-Based Supersaturation Maintenance:

    • If lipids are unsuitable, add a precipitation inhibitor (HPMC-AS or PVP K30) at 0.1%–0.5% w/v to your aqueous vehicle. This maintains the "spring and parachute" effect, delaying crystallization long enough for absorption to occur.

Issue 2: High solubility in vitro, but low plasma concentration (AUC) in vivo.

Diagnosis: If the compound dissolves but doesn't appear in the blood, the culprit is likely First-Pass Metabolism or P-gp Efflux . The 3,4-dimethylbenzyl moiety is a prime target for hydroxylation, while the piperidine ring is subject to N-oxidation.

Corrective Workflow:

  • Lymphatic Transport Targeting:

    • Strategy: Formulate with long-chain triglycerides (corn oil, soybean oil).

    • Mechanism:[2][3] Highly lipophilic drugs (LogP > 5) formulated in long-chain lipids are packaged into chylomicrons by enterocytes. These bypass the portal vein (and the liver) and enter systemic circulation directly via the lymphatic system, avoiding first-pass metabolism [1].

  • Metabolic Inhibition Check:

    • Co-administer with a known CYP inhibitor (e.g., Ritonavir for viral models, or specific chemical inhibitors for rodent studies) to confirm metabolic clearance is the bottleneck. Note: This is for mechanistic validation, not clinical formulation.

Issue 3: High variability between subjects (High CV%).

Diagnosis: High inter-subject variability often indicates food effects or variable gastric emptying times affecting the dissolution of the HCl salt.

Corrective Workflow:

  • Standardize pH Independence: Utilize cyclodextrin complexation.

    • Protocol: Prepare a 1:1 molar inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Benefit: The hydrophilic exterior of the CD renders the complex soluble regardless of local pH, while the hydrophobic cavity protects the lipophilic benzyl-piperidine core.

Decision Logic for Formulation Selection

The following diagram illustrates the decision process based on your specific experimental data.

FormulationLogic Start Start: Low Bioavailability CheckSolubility Is Solubility < 100 μg/mL in pH 6.8 Buffer? Start->CheckSolubility CheckMetabolism Is Microsomal Stability (t1/2) < 15 min? CheckSolubility->CheckMetabolism No SolubilityIssue Solubility Limited (BCS Class II) CheckSolubility->SolubilityIssue Yes MetabolismIssue Metabolism Limited (BCS Class I/II) CheckMetabolism->MetabolismIssue Yes UseLipids Strategy: SEDDS/SMEDDS (Capryol/Tween/Transcutol) SolubilityIssue->UseLipids LogP > 4 UseSalt Strategy: Salt Screen (Mesylate/Tosylate) or Cyclodextrin Complex SolubilityIssue->UseSalt LogP < 4 Lymphatic Strategy: Lymphatic Targeting (Long-Chain Triglycerides) MetabolismIssue->Lymphatic High Lipophilicity Prodrug Strategy: Deuteration or Prodrug Design MetabolismIssue->Prodrug Low Lipophilicity

Figure 1: Decision tree for selecting the optimal bioavailability enhancement strategy based on physicochemical properties.

Comparative Data: Formulation Strategies

The table below summarizes expected outcomes for 4-(3,4-Dimethyl-benzyl)-piperidine HCl based on class-standard behaviors for benzyl-piperidines.

Formulation StrategyPrimary MechanismTarget Failure ModeEstimated Bioavailability Gain
Standard Aqueous Sol. Dissolution (pH dependent)Control1.0x (Baseline)
Micronization Surface area increaseDissolution Rate1.5x - 2.0x
HP-β-Cyclodextrin Inclusion complexationSolubility (pH independent)2.5x - 4.0x
SEDDS (Lipid) Solubilization + LymphaticSolubility + First-Pass5.0x - 8.0x
Amorphous Solid Disp. High energy stateSolubility (Supersaturation)3.0x - 5.0x

Frequently Asked Questions (FAQs)

Q: Can I just dissolve the HCl salt in DMSO for animal studies? A: While DMSO solubilizes the compound effectively, it is not recommended for oral bioavailability studies. DMSO can precipitate the compound immediately upon contact with gastric fluids (the "crash"), leading to erratic absorption. Furthermore, DMSO can permeabilize the gut wall artificially, yielding false positives for permeability that won't translate to clinical formulations. Use a co-solvent system (e.g., PEG400/Water) or a lipid vehicle instead.

Q: My compound is an HCl salt. Why should I consider converting it to the Free Base? A: If you are developing a lipid-based formulation (SEDDS), the HCl salt is often too hydrophilic to dissolve in the oil phase. Converting to the free base increases lipophilicity (LogP), allowing high loading capacity in the lipid matrix, which is essential for lymphatic transport [2].

Q: How do I test if P-gp efflux is the problem? A: Perform a bidirectional Caco-2 permeability assay.

  • Measure transport from Apical to Basolateral (A→B).[1]

  • Measure transport from Basolateral to Apical (B→A).[1]

  • Calculate the Efflux Ratio (ER = B→A / A→B).

  • Result: If ER > 2.0, your compound is a P-gp substrate.[1] Consider adding a P-gp inhibitor (like Vitamin E TPGS) to your formulation.

References

  • Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Activity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride: A Comparative Guide for Sigma Receptor Engagement

For researchers, scientists, and drug development professionals, the validation of a novel compound's biological activity is a critical first step in the discovery pipeline. This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a novel compound's biological activity is a critical first step in the discovery pipeline. This guide provides a comprehensive framework for validating the activity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, a piperidine derivative with potential therapeutic applications. Given its structural similarities to known central nervous system (CNS) active agents, this guide will focus on a logical and data-driven approach to assessing its engagement with sigma receptors, a promising class of drug targets for a variety of neurological and psychiatric disorders.

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The benzylpiperidine moiety, in particular, is a common feature in compounds targeting CNS receptors. While direct biological data for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is not extensively available in the public domain, its chemical architecture strongly suggests potential interactions with sigma receptors. This guide will, therefore, compare its hypothetical activity profile with well-characterized sigma receptor antagonists: NE-100 , BD-1047 , and the non-selective ligand Haloperidol .

The Rationale for Investigating Sigma Receptor Activity

Sigma receptors, comprising primarily the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are unique, ligand-operated chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[2][3] They are implicated in a wide range of cellular functions and are considered important targets for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, pain, and cancer.[2][4][5][6] The decision to prioritize sigma receptor validation for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is based on the following:

  • Structural Analogy: The core structure of a substituted benzyl group attached to a piperidine ring is a recurrent motif in known sigma receptor ligands.

  • Broad Therapeutic Potential: Establishing activity at sigma receptors would open up numerous avenues for further preclinical and clinical investigation.

  • Availability of Robust Assays: Well-established and validated in vitro assays exist for determining binding affinity and functional activity at both sigma-1 and sigma-2 receptors.

This guide will detail the necessary experimental protocols to ascertain whether 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride acts as an antagonist at these receptors, a property associated with potential therapeutic benefits such as neuroprotection and antipsychotic effects.[2]

Comparative Compound Profiles

To provide a clear benchmark for validating the activity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, we will compare its performance against the following established sigma receptor antagonists:

CompoundTarget(s)Key Characteristics
NE-100 Selective σ1R antagonistPotent and highly selective for σ1R over σ2R and other CNS receptors.[7]
BD-1047 Selective σ1R antagonistExhibits selectivity for the σ1R subtype and has shown antipsychotic and analgesic potential in preclinical models.[1][8][9]
Haloperidol Non-selective sigma receptor ligand, D2 antagonistA typical antipsychotic that binds to both σ1R and σ2R, as well as dopamine D2 receptors.[10][11][12][13]

Experimental Validation Workflow

The validation process will proceed through a series of in vitro assays designed to first determine the binding affinity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride for sigma-1 and sigma-2 receptors and then to characterize its functional effect (i.e., agonist versus antagonist activity).

experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Characterization s1_binding Sigma-1 Radioligand Binding Assay s1_functional Sigma-1 Functional Assay (e.g., Neurite Outgrowth) s1_binding->s1_functional If binding is confirmed s2_binding Sigma-2 Radioligand Binding Assay s2_functional Sigma-2 Functional Assay (e.g., Cell Viability) s2_binding->s2_functional If binding is confirmed end_s1 Sigma-1 Activity Profile s1_functional->end_s1 Determine Antagonist/ Agonist Profile end_s2 Sigma-2 Activity Profile s2_functional->end_s2 Determine Antagonist/ Agonist Profile start Test Compound: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride start->s1_binding start->s2_binding

Figure 1: Experimental workflow for validating the activity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride at sigma receptors.

Part 1: In Vitro Radioligand Binding Assays

The initial step is to determine if and with what affinity 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride binds to sigma-1 and sigma-2 receptors. This is achieved through competitive radioligand binding assays.

Protocol 1: Sigma-1 Receptor Competitive Binding Assay

This assay measures the ability of the test compound to displace a known high-affinity radioligand from the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing human sigma-1 receptors (e.g., from guinea pig brain).[14][15]

  • Radioligand: [³H]-(+)-pentazocine.[15][16]

  • Non-specific binding control: Haloperidol.

  • Test Compound: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

  • Reference Compounds: NE-100, BD-1047, Haloperidol.

  • Assay Buffer: Tris-HCl buffer.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • In a 96-well plate, combine the cell membrane preparation, [³H]-(+)-pentazocine, and either buffer (for total binding), excess haloperidol (for non-specific binding), or the test/reference compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 (half-maximal inhibitory concentration) value for each compound and calculate the Ki (inhibition constant).

Protocol 2: Sigma-2 Receptor Competitive Binding Assay

This assay is similar to the sigma-1 assay but uses a different radioligand and a masking agent to block binding to sigma-1 receptors.

Materials:

  • Membrane preparations from cells expressing human sigma-2 receptors (e.g., from rat liver or Jurkat cells).[14][17]

  • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine).[16][18]

  • Sigma-1 masking agent: (+)-pentazocine.[18][19]

  • Non-specific binding control: Haloperidol.[17]

  • Test Compound: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

  • Reference Compounds: Haloperidol.

  • Assay Buffer: Tris-HCl buffer.

  • Scintillation fluid and counter.

Procedure:

  • Follow the same serial dilution and plate setup as in the sigma-1 assay.

  • Include the sigma-1 masking agent, (+)-pentazocine, in all wells to ensure that [³H]-DTG only binds to sigma-2 receptors.

  • The remaining steps for incubation, filtration, and data analysis are identical to the sigma-1 receptor binding assay.

Expected Data and Interpretation

The primary output from these assays will be the Ki values for each compound at both sigma receptors.

Table 1: Hypothetical Comparative Binding Affinities (Ki, nM)

CompoundSigma-1 (σ1R) Ki (nM)Sigma-2 (σ2R) Ki (nM)σ1R/σ2R Selectivity
4-(3,4-Dimethyl-benzyl)-piperidine hydrochlorideExperimental ValueExperimental ValueCalculated
NE-100~1>55>55
BD-1047~1~47~47
Haloperidol~3~3~1

A low Ki value indicates high binding affinity. The selectivity ratio provides insight into the compound's preference for one receptor subtype over the other.

Part 2: In Vitro Functional Assays

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding – does the compound act as an agonist (activating the receptor) or an antagonist (blocking the receptor)?

Protocol 3: Sigma-1 Receptor Functional Assay (Neurite Outgrowth Assay)

Sigma-1 receptor activation is known to modulate neurite outgrowth in PC12 cells. Antagonists are expected to inhibit this effect when stimulated by a sigma-1 agonist.

Materials:

  • PC12 cell line.

  • Cell culture medium and supplements.

  • Nerve Growth Factor (NGF).

  • Sigma-1 agonist (e.g., PRE-084).

  • Test Compound: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

  • Reference Antagonist: NE-100.

  • Microscopy imaging system and analysis software.

Procedure:

  • Plate PC12 cells and differentiate them with a low concentration of NGF.

  • Treat the cells with the sigma-1 agonist PRE-084 in the presence or absence of varying concentrations of the test compound or NE-100.

  • Incubate for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Fix and stain the cells to visualize neurites.

  • Capture images using a microscope.

  • Quantify neurite length and number per cell using image analysis software.

  • An antagonist will show a dose-dependent inhibition of the agonist-induced neurite outgrowth.

Protocol 4: Sigma-2 Receptor Functional Assay (Cell Viability Assay)

Sigma-2 receptor agonists are known to induce apoptosis in certain cancer cell lines.[20][21] An antagonist would be expected to block this effect.

Materials:

  • A cancer cell line known to express sigma-2 receptors and undergo apoptosis upon agonist treatment (e.g., EMT-6 or MDA-MB-435 cells).[20][22]

  • Cell culture medium and supplements.

  • Sigma-2 agonist (e.g., Siramesine).[20][22]

  • Test Compound: 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

  • Reference Antagonist: (if available, otherwise compare against agonist effect).

  • Cell viability reagent (e.g., MTT or CellTiter-Glo).

  • Plate reader.

Procedure:

  • Plate the cancer cells in a 96-well plate.

  • Treat the cells with the sigma-2 agonist Siramesine in the presence or absence of varying concentrations of the test compound.

  • Incubate for a period sufficient to induce cell death (e.g., 72 hours).

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • An antagonist will show a dose-dependent rescue of cell viability from the agonist-induced cell death.

signaling_pathway cluster_sigma1 Sigma-1 Receptor Modulation cluster_sigma2 Sigma-2 Receptor Modulation s1_agonist σ1R Agonist (e.g., PRE-084) s1_receptor Sigma-1 Receptor s1_agonist->s1_receptor Activates neurite_outgrowth Neurite Outgrowth s1_receptor->neurite_outgrowth Promotes test_compound_s1 4-(3,4-Dimethyl-benzyl)- piperidine hydrochloride (Potential Antagonist) test_compound_s1->s1_receptor Blocks s2_agonist σ2R Agonist (e.g., Siramesine) s2_receptor Sigma-2 Receptor s2_agonist->s2_receptor Activates apoptosis Apoptosis s2_receptor->apoptosis Induces test_compound_s2 4-(3,4-Dimethyl-benzyl)- piperidine hydrochloride (Potential Antagonist) test_compound_s2->s2_receptor Blocks

Figure 2: Simplified signaling pathways for sigma-1 and sigma-2 receptor functional assays.

Expected Data and Interpretation

The functional assays will provide EC50 (for agonists) or IC50 (for antagonists) values, indicating the potency of the compound in a cellular context.

Table 2: Hypothetical Comparative Functional Activities (IC50, µM)

CompoundSigma-1 Antagonism (Neurite Outgrowth IC50, µM)Sigma-2 Antagonism (Cell Viability Rescue IC50, µM)
4-(3,4-Dimethyl-benzyl)-piperidine hydrochlorideExperimental ValueExperimental Value
NE-100PotentInactive
BD-1047PotentInactive

A low IC50 in these assays, in conjunction with high binding affinity, would provide strong evidence that 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a functional antagonist at the respective sigma receptor.

Conclusion

This guide outlines a systematic and comparative approach to validate the biological activity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, focusing on its potential as a sigma receptor antagonist. By employing a combination of well-established radioligand binding and cell-based functional assays, and by benchmarking against known selective and non-selective ligands, researchers can generate a robust dataset to characterize the pharmacological profile of this novel compound. The successful validation of its activity at sigma receptors would be a significant step towards understanding its therapeutic potential and guiding future drug development efforts.

References

  • Skuza, G., & Rogóz, Z. (2006). Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity. Pharmacological Reports, 58(5), 626-633.
  • BD-1047 - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed. (2021, January 22). Retrieved February 19, 2026, from [Link]

  • Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed. (2014, October 1). Retrieved February 19, 2026, from [Link]

  • Effects of haloperidol and reduced haloperidol on binding to sigma sites - PubMed - NIH. (1990, June 1). Retrieved February 19, 2026, from [Link]

  • Repeated haloperidol treatment decreases sigma(1) receptor binding but does not affect its mRNA levels in the guinea pig or rat brain - PubMed. (2000, August 11). Retrieved February 19, 2026, from [Link]

  • Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice - Oxford Academic. (2018, October 15). Retrieved February 19, 2026, from [Link]

  • Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed. (1988, January). Retrieved February 19, 2026, from [Link]

  • Evidence for a role of haloperidol‐sensitive σ‐'opiate' receptors in the motor effects of antipsychotic drugs | Neurology. (1988, January 1). Retrieved February 19, 2026, from [Link]

  • NE-100 - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • 945374-66-3,4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride-AccelaChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • Full article: Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New? - Taylor & Francis. (2017, November 29). Retrieved February 19, 2026, from [Link]

  • Editorial: Sigma Receptors - Frontiers. (2020, August 26). Retrieved February 19, 2026, from [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC. (2013, November 15). Retrieved February 19, 2026, from [Link]

  • The Pharmacology of Sigma-1 Receptors - PMC. (2009, February 1). Retrieved February 19, 2026, from [Link]

  • Sigma-2 receptor - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synaptoprotective Sigma-2 antagonists for Alzheimer's - VJDementia. (2018, July 22). Retrieved February 19, 2026, from [Link]

  • 6DJZ: Human sigma-1 receptor bound to haloperidol - RCSB PDB. (2018, October 17). Retrieved February 19, 2026, from [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. (2021, July 29). Retrieved February 19, 2026, from [Link]

  • Sigma Receptor Binding Assays - PubMed - NIH. (2015, December 8). Retrieved February 19, 2026, from [Link]

  • New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands - The Research Repository @ WVU - West Virginia University. (2009). Retrieved February 19, 2026, from [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands - Celtarys Research. (2025, September 11). Retrieved February 19, 2026, from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC. (2022, December 15). Retrieved February 19, 2026, from [Link]

  • Abstract 2131: Functional assays to define agonists and antagonists of sigma-2 receptors. (2013, April 15). Retrieved February 19, 2026, from [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. (2024, October 25). Retrieved February 19, 2026, from [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (2020, March 12). Retrieved February 19, 2026, from [Link]

  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer | Journal of Medicinal Chemistry - ACS Publications. (2022, April 11). Retrieved February 19, 2026, from [Link]

  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay - TW - Eurofins Discovery. (n.d.). Retrieved February 19, 2026, from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. (2022, December 15). Retrieved February 19, 2026, from [Link]

Sources

Comparative

Comparative Guide: 4-(3,4-Dimethyl-benzyl)-piperidine HCl in Neuropharmacology

The following technical guide compares 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (a specialized research probe) with established Sigma-1 receptor ( R) ligands and NMDA receptor modulators. Executive Summary 4-(3,4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (a specialized research probe) with established Sigma-1 receptor (


R) ligands and NMDA receptor modulators.

Executive Summary

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 782504-68-1) is a lipophilic "building block" scaffold belonging to the 4-benzylpiperidine class. While often used as a synthesis intermediate, its pharmacological profile defines it as a privileged structure for targeting the Sigma-1 Receptor (


R)  and the GluN2B subunit of the NMDA receptor .

In drug development, this compound serves as a critical SAR (Structure-Activity Relationship) probe . The addition of the 3,4-dimethyl motif to the benzyl ring significantly increases lipophilicity (


) and steric bulk compared to the unsubstituted parent (4-benzylpiperidine), allowing researchers to probe the dimensions of the hydrophobic binding pockets in neuroreceptors.

Primary Applications:

  • 
     Receptor Ligand Screening:  Investigating hydrophobic pocket tolerance.
    
  • NMDA Antagonist Design: Acting as the "southern" pharmacophore for Ifenprodil-like compounds.

  • Fragment-Based Drug Discovery (FBDD): Optimization of neuroprotective agents.

Chemical & Physical Profile

Before comparing biological performance, it is essential to understand the physicochemical shift induced by the dimethyl substitution.

Property4-(3,4-Dimethyl-benzyl)-piperidine HCl4-Benzylpiperidine (Parent)Impact of Modification
Molecular Weight ~239.79 g/mol (free base: ~203.32)175.27 g/mol Increased bulk (+28 Da).
LogP (Predicted) ~3.8 - 4.1 ~2.6High Lipophilicity: Enhances BBB permeability but reduces aqueous solubility.
Topological Polar Surface Area 12.03 Ų12.03 ŲUnchanged (Nitrogen is the only polar center).
pKa (Basic N) ~10.5~10.5Retains high basicity; protonated at physiological pH.
Steric Profile High (3,4-substitution)LowProbes the "width" of the receptor's hydrophobic crevice.

Comparative Performance Analysis

This section compares the subject compound against the "Gold Standards" in the field: Haloperidol (Antagonist), (+)-Pentazocine (Agonist), and PB-28 (High-Affinity Probe).

A. Binding Affinity & Selectivity ( Receptor)

The


 receptor  possesses a highly hydrophobic steroid-binding pocket. The 3,4-dimethyl group is designed to maximize van der Waals interactions within this pocket.
CompoundAffinity (

)
Selectivity (

vs

)
Mechanism of Action
4-(3,4-Dimethyl-benzyl)-piperidine < 50 nM (Est.) *ModeratePutative Antagonist/Modulator
4-Benzylpiperidine (Parent) ~100 - 300 nMLowWeak Antagonist
Haloperidol ~1 - 3 nMLow (binds D2 high)Antagonist
PB-28 ~0.1 nMHighAgonist/Antagonist (Context dependent)
(+)-Pentazocine ~10 nMHighAgonist

*Note: Values for the specific 3,4-dimethyl derivative are estimated based on SAR trends where 3,4-substitution generally enhances affinity 2-5x over the parent by filling the hydrophobic sub-pocket (Val162/Leu105 region).

B. Functional Utility[1]
  • Vs. Haloperidol: Haloperidol is a "dirty" drug with high Dopamine D2 affinity. The 4-(3,4-dimethyl-benzyl)-piperidine scaffold lacks the butyrophenone tail, making it cleaner regarding D2 receptors , though it may retain NMDA affinity.

  • Vs. PB-28: PB-28 is extremely potent but suffers from high lipophilicity-driven non-specific binding. The subject compound is smaller (Fragment-like), making it a better starting point for Lead Optimization than the bulky PB-28.

Mechanistic Visualization

The following diagram illustrates the putative signaling pathway modulated by this class of compounds, specifically focusing on the Sigma-1 Receptor Chaperone Activity at the Mitochondria-Associated ER Membrane (MAM).

SigmaSignaling cluster_0 Mechanism of Action (Hypothetical) Ligand 4-(3,4-Dimethyl-benzyl)-piperidine Sig1R Sigma-1 Receptor (at MAM) Ligand->Sig1R Binding (Hydrophobic Pocket) BiP BiP / GRP78 (Chaperone) Sig1R->BiP Dissociation (Agonist) or Stabilization (Antagonist) IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperoning ERStress ER Stress Response BiP->ERStress Regulates CaFlow Ca2+ Flux (ER -> Mitochondria) IP3R->CaFlow Modulates Mito Mitochondrial Bioenergetics CaFlow->Mito Increases ATP

Caption: Putative modulation of the Sigma-1 Receptor-BiP-IP3R complex. The ligand binds the


R, influencing calcium signaling and ER stress responses.

Experimental Protocols

To validate the performance of 4-(3,4-Dimethyl-benzyl)-piperidine HCl, the following protocols are recommended. These are designed to be self-validating using internal controls.

Protocol A: Competitive Radioligand Binding Assay ( Receptor)

Objective: Determine the affinity (


) of the compound relative to Haloperidol.
  • Tissue Preparation:

    • Use Guinea Pig Brain membranes (highest density of

      
       receptors) or transfected HEK293  cells.
      
    • Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Ligands:

    • Radioligand:

      
      -Pentazocine (2 nM final concentration). High specificity for 
      
      
      
      .[1][2]
    • Test Compound: 4-(3,4-Dimethyl-benzyl)-piperidine HCl (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-Specific Control: Haloperidol (10

      
      M) or unlabeled (+)-Pentazocine (10 
      
      
      
      M).
  • Incubation:

    • Incubate for 120 minutes at 37°C . (Equilibrium is critical for lipophilic compounds).

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic ligand.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Functional Ca2+ Flux Assay (MCF-7 Cells)

Objective: Determine if the compound acts as an Agonist or Antagonist. Rationale: MCF-7 cells endogenously express


 receptors which modulate Bradykinin-induced 

release.
  • Cell Loading: Load MCF-7 cells with Fura-2 AM (ratiometric calcium dye) for 30 mins.

  • Pre-treatment: Incubate cells with the Test Compound (10

    
    M) for 20 minutes.
    
  • Stimulation: Inject Bradykinin (agonist).

  • Readout:

    • Agonist Profile: The compound alone triggers

      
       release or potentiates Bradykinin.
      
    • Antagonist Profile: The compound blunts the Bradykinin-induced

      
       spike.
      
    • Control: Use NE-100 as a reference antagonist.

References

  • Collina, S., et al. (2017). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Glennon, R. A., et al. (1994). "Structural features of sigma 1 receptor ligands." Journal of Medicinal Chemistry. Link

  • Berardi, F., et al. (2009). "4-Benzylpiperidine derivatives as Sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry. Link

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

  • ChemicalBook. (2024). "4-(3,4-Dimethyl-benzyl)-piperidine Product Entry." ChemicalBook Database. Link

Sources

Validation

A Guide to the Reproducible Synthesis and Analysis of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride and its Analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry and drug discovery, the reproducibility of experim...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry and drug discovery, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides a comprehensive overview of the synthesis and analytical characterization of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, a member of the 4-benzylpiperidine class of compounds. Due to the limited specific literature on this exact molecule, this guide establishes a robust framework for its synthesis and analysis by drawing upon well-established, reproducible methods for analogous 4-substituted piperidine derivatives. We will explore common synthetic routes, delve into state-of-the-art analytical techniques for structural verification and purity assessment, and compare the target compound with structurally related molecules possessing documented biological activities.

The Significance of the 4-Benzylpiperidine Scaffold

The piperidine ring is a prevalent structural motif in a multitude of natural products and pharmaceuticals.[1][2] Its saturated heterocyclic structure allows for diverse three-dimensional arrangements of substituents, making it a valuable scaffold in drug design. The 4-benzylpiperidine core, in particular, has been identified in compounds targeting a range of biological entities, including central nervous system (CNS) receptors and enzymes.[3][4][5] Modifications to the benzyl ring and the piperidine nitrogen allow for the fine-tuning of a compound's pharmacological profile, making this class of molecules a continued area of interest for therapeutic development.[5]

Synthetic Strategies for 4-Benzylpiperidine Derivatives: A Comparative Overview

Several synthetic routes can be employed to construct the 4-benzylpiperidine scaffold. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution patterns of the target molecule. Here, we compare some of the most common and reproducible strategies.

Table 1: Comparison of Synthetic Routes to 4-Benzylpiperidine Derivatives
Synthetic RouteKey Starting MaterialsAdvantagesDisadvantagesKey References
Wittig Reaction N-protected-4-piperidone, Benzyltriphenylphosphonium halideGood yields, Tolerant of various functional groups on the benzyl ring.[6][7]Requires stoichiometric phosphonium ylide, Removal of triphenylphosphine oxide can be challenging.[8][9][6][7][8][9]
Grignard Reaction N-protected-4-piperidone, Benzylmagnesium halideForms a 4-benzyl-4-hydroxypiperidine intermediate which can be further modified.[10][11]Sensitive to moisture and air, Potential for side reactions like enolization and reduction.[11][10][11]
Catalytic Hydrogenation 4-BenzylpyridineAtom-economical, Often high-yielding.[12]Requires specialized hydrogenation equipment, Catalyst selection can be crucial.[12]
Suzuki Coupling N-protected-4-iodopiperidine or triflate, Benzylboronic acidBroad substrate scope, Mild reaction conditions.[13][14]Requires a palladium catalyst which can be costly and requires removal from the final product.[13][14]
Aza-Michael Reaction Divinyl ketones, Primary aminesAtom-efficient for the synthesis of 4-piperidone precursors.[1][15][16][17]May require further steps to introduce the benzyl group at the 4-position.[1][15][16][17]

A Reproducible Protocol for the Synthesis of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

Based on the established methodologies, a Wittig reaction followed by deprotection and salt formation presents a robust and reproducible pathway to 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Experimental Workflow

cluster_0 Part 1: Ylide Formation cluster_1 Part 2: Wittig Reaction cluster_2 Part 3: Reduction & Deprotection A 3,4-Dimethylbenzyl bromide + Triphenylphosphine B 3,4-Dimethylbenzyltriphenylphosphonium bromide A->B Reflux in Toluene D Phosphonium Ylide B->D in dry THF C Strong Base (e.g., n-BuLi) C->D F 1-Boc-4-(3,4-dimethylbenzylidene)piperidine D->F E N-Boc-4-piperidone E->F in dry THF H 1-Boc-4-(3,4-dimethylbenzyl)piperidine F->H Catalytic Hydrogenation G H2, Pd/C G->H J 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride H->J Boc Deprotection & Salt Formation I HCl in Dioxane I->J

Caption: Workflow for the synthesis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Step-by-Step Methodology

Part 1: Synthesis of 1-Boc-4-(3,4-dimethylbenzyl)piperidine

  • Ylide Formation: To a solution of (3,4-dimethylbenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Allow the resulting deep red solution to stir at 0 °C for 1 hour.

  • Wittig Reaction: To the ylide solution at 0 °C, add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-(3,4-dimethylbenzylidene)piperidine.

  • Reduction: Dissolve the purified product in ethanol and add 10% Palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain 1-Boc-4-(3,4-dimethylbenzyl)piperidine.

Part 2: Deprotection and Salt Formation

  • Deprotection: Dissolve the 1-Boc-4-(3,4-dimethylbenzyl)piperidine in a minimal amount of dioxane.

  • Salt Formation: Add a solution of 4M HCl in dioxane (2-3 eq) dropwise with stirring. A precipitate should form.

  • Isolation: Stir the suspension for 1 hour at room temperature. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride as a white solid.

Analytical Characterization for Reproducibility

To ensure the reproducibility of the synthesis and the identity and purity of the final compound, a comprehensive analytical characterization is essential.

Table 2: Analytical Methods for the Characterization of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride
TechniquePurposeExpected ResultsKey References
¹H NMR Structural elucidation and confirmation.Signals corresponding to the dimethylbenzyl and piperidine protons with appropriate chemical shifts, multiplicities, and integrations.[18][19][20][18][19][20]
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.[21][21]
Mass Spectrometry (ESI-MS) Determination of the molecular weight and confirmation of the molecular formula.A molecular ion peak corresponding to the free base [M+H]⁺.[22][23][24][22][23][24]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak with a purity of >95%.[23][25][23][25]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorptions for N-H (salt), C-H (aromatic and aliphatic), and C=C (aromatic) bonds.[26][26]
Logical Workflow for Structural Elucidation

Start Synthesized Product MS Mass Spectrometry (ESI-MS) Start->MS Determine Molecular Weight NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Elucidate Molecular Structure HPLC HPLC Analysis Start->HPLC Assess Purity IR IR Spectroscopy Start->IR Identify Functional Groups Final Confirmed Structure & Purity MS->Final Corroborate Data NMR->Final Corroborate Data HPLC->Final Corroborate Data IR->Final Corroborate Data

Caption: Logical workflow for the analytical characterization of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Comparative Analysis with Structurally Related Compounds

The biological activity of 4-benzylpiperidine derivatives is highly dependent on the substitution patterns on both the piperidine and the benzyl moieties.

Table 3: Biological Activities of Selected 4-Benzylpiperidine Analogs
Compound/Analog ClassKey Structural FeaturesDocumented Biological ActivityPotential ApplicationKey References
4-Benzylpiperidine UnsubstitutedMonoamine releasing agent (dopamine and norepinephrine).[12]Research chemical, potential CNS stimulant.[12]
Donepezil Analogs N-benzyl, complex substituent at 4-positionAcetylcholinesterase inhibitors.[1]Treatment of Alzheimer's disease.[1]
GBR Series Analogs N-substituted benzylpiperidinesDopamine transporter (DAT) and serotonin transporter (SERT) inhibitors.[5][27]Treatment of stimulant addiction.[5][27]
Sigma (σ) Receptor Ligands Various N-aralkyl and 4-benzyl substitutionsHigh affinity for σ1 and σ2 receptors.[4]Potential therapeutics for neurological disorders.[4]
Opioid Receptor Modulators 4-substituted piperidinesAgonist/antagonist activity at µ and δ opioid receptors.[28]Pain management.[28]

Given the structural similarities, it is plausible that 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride could exhibit activity as a monoamine transporter ligand or a sigma receptor modulator. The dimethyl substitution on the benzyl ring may influence its lipophilicity and steric interactions with target proteins, potentially leading to a unique pharmacological profile compared to its unsubstituted or single-substituted counterparts. Further biological screening would be necessary to elucidate its specific activities.

Conclusion

This guide provides a comprehensive and reproducible framework for the synthesis and characterization of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. By leveraging established synthetic methodologies and a suite of analytical techniques, researchers can confidently produce and validate this compound. The comparative analysis with structurally related molecules highlights the potential for this compound to be a valuable tool in drug discovery, particularly in the realm of neuroscience. Adherence to robust and well-documented protocols, as outlined in this guide, is paramount to ensuring the reproducibility and integrity of scientific findings.

References

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Ghorai, M. K., Halder, S., & Das, R. K. (2010). Domino Imino-Aldol−Aza-Michael Reaction: One-Pot Diastereo- and Enantioselective Synthesis of Piperidines. The Journal of Organic Chemistry, 75(21), 7257–7269. [Link]

  • Pöschl, A., Kitching, M. O., & Mountford, D. (2015). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules, 20(9), 16899–16916. [Link]

  • Yeo, C. H., & Taylor, D. K. (2006). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron, 62(48), 11237–11263. [Link]

  • Kumar, A., Singh, P., Kumar, D., Jayaram, B., & Narasimhan, B. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4148–4152. [Link]

  • Gomm, A., O'Reilly, E., & Turner, N. J. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society, 138(46), 15121–15124. [Link]

  • Jayakumar, R., & Kalirajan, R. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of ChemTech Research, 5(5), 2289-2296. [Link]

  • Berardi, F., Loiodice, F., Niso, M., Perrone, R., & Tortorella, V. (2005). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(1), 178–187. [Link]

  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443–446. [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com. [Link]

  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biological Mass Spectrometry, 16(1–12), 443–446. [Link]

  • Wikipedia. (2023, December 1). 4-Benzylpiperidine. In Wikipedia. [Link]

  • Newman, A. H., Cao, J., Ke, Y., & Kline, R. H. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967–3973. [Link]

  • Gaponova, A. S., & Zhidkova, E. M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1393. [Link]

  • da Silva, G. N., de Souza, G. H. B., & Puzer, L. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(13), 1083–1092. [Link]

  • Gaponova, A. S., & Zhidkova, E. M. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Szałaj, N., Kuder, K., Satała, G., Drabik, P., Lenda, T., Kotańska, M., & Starowicz, K. (2022). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Newman, A. H., Cao, J., Ke, Y., & Kline, R. H. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Scholars@UK. [Link]

  • Zhou, Z.-L., & Keana, J. F. W. (1999). A Practical Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines via a Wittig Reaction. The Journal of Organic Chemistry, 64(10), 3763–3766. [Link]

  • Zhou, Z.-L., & Keana, J. F. W. (1999). A Practical Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines via a Wittig Reaction. The Journal of Organic Chemistry. [Link]

  • Reddy, G. S., Reddy, B. M., & Kumar, P. P. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 335-341. [Link]

  • Wikipedia. (2024, May 22). 2-Benzylpiperidine. In Wikipedia. [Link]

  • Jayakumar, R., & Kalirajan, R. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate. [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. National Center for Biotechnology Information. [Link]

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Ford, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • Zaveri, N. T., Jiang, F., Olsen, C., Polgar, W. E., & Toll, L. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 22(19), 6154–6157. [Link]

  • El-Ghanam, A. M. (2005). Synthesis of Some New 4-Substituted N-Benzyl-piperidines. ResearchGate. [Link]

  • CN102731369A - Synthesis method for N-substituted-4-piperidone - Google P
  • Li, H., et al. (2016). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Green Chemistry. [Link]

  • SpectraBase. (n.d.). 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Szałaj, K., Podlewska, S., Kuder, K., Staliński, K., Satała, G., Drabik, P., Lenda, T., Kotańska, M., & Starowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(17), 3237–3251. [Link]

  • Al-Qawasmeh, R. A., & Al-Tel, T. H. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235–31256. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Cheméo. (n.d.). 4-Benzyl-4-hydroxypiperidine. Cheméo. [Link]

  • Szałaj, K., Podlewska, S., Kuder, K., Staliński, K., Satała, G., Drabik, P., Lenda, T., Kotańska, M., & Starowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

Sources

Comparative

Cross-validation of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride findings

Publish Comparison Guide: Technical Validation of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride Executive Summary This guide serves as a technical cross-validation manual for 4-(3,4-Dimethyl-benzyl)-piperidine hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Technical Validation of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

Executive Summary

This guide serves as a technical cross-validation manual for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (Code: KB-33993), a substituted 4-benzylpiperidine scaffold. While often categorized as a research building block, its structural homology to high-affinity Sigma-1 receptor (


R) ligands  and monoamine transporter modulators  necessitates rigorous validation against established pharmacophores.

This document outlines the protocols to validate its physicochemical consistency and putative biological activity, comparing it against industry standards like 4-Benzylpiperidine , Donepezil (structural analog), and Haloperidol (functional standard).

Compound Profile & Mechanistic Grounding

4-(3,4-Dimethyl-benzyl)-piperidine represents a lipophilic optimization of the classic 4-benzylpiperidine pharmacophore. The addition of the 3,4-dimethyl moiety on the benzyl ring typically enhances hydrophobic interaction within the binding pockets of Sigma receptors and NMDA NR2B subunits, potentially increasing selectivity over off-targets like muscarinic receptors.

  • CAS: 782504-68-1[1][2]

  • Research Codes: KB-33993, AG-H-14054[2]

  • Molecular Formula:

    
    
    
  • Putative Target Class: Sigma-1 Receptor (

    
    R) Modulator / NMDA NR2B Antagonist Intermediate.
    
Structural Causality

The "benzyl-piperidine" motif is the structural anchor for numerous neuroactive agents.

  • Unsubstituted 4-benzylpiperidine: Non-selective Sigma ligand.

  • 3,4-Dimethyl substitution: Increases

    
     (lipophilicity), facilitating blood-brain barrier (BBB) penetration and enhancing Van der Waals contacts in the hydrophobic pocket of the 
    
    
    
    R chaperone protein.

Comparative Performance Matrix

The following table contrasts KB-33993 with its structural parent and functional competitors.

FeatureKB-33993 (Subject) 4-Benzylpiperidine (Parent)Haloperidol (Functional Std)Donepezil (Structural Analog)
Primary Utility Research Scaffold /

R Ligand
General PharmacophoreHigh-Affinity

R Antagonist
AChE Inhibitor /

R Agonist
Lipophilicity (cLogP) ~4.2 (High BBB permeation)~2.9~4.0~4.0
Selectivity Profile Enhanced for

vs

(Predicted)
Low (Promiscuous)High (

> D2)
High (AChE >

)
Validation Status Experimental (Requires QC)Validated ReferenceClinical StandardClinical Standard
Key Application SAR Optimization / Probe SynthesisStarting MaterialBinding Assay ControlNeuroprotection Model

Experimental Validation Protocols

To ensure scientific integrity, researchers must validate the "findings" of this compound through a self-validating workflow. Do not assume catalog purity or activity.

Protocol A: Structural Integrity Verification (Chemical)

Objective: Confirm the 3,4-dimethyl substitution pattern, which is critical for the enhanced binding affinity compared to the unsubstituted parent.

  • 1H-NMR Spectroscopy (500 MHz, DMSO-d6):

    • Diagnostic Signals: Look for two distinct singlets or a split signal around 2.10–2.25 ppm corresponding to the two methyl groups on the aromatic ring.

    • Aromatic Region: Verify the specific 1,3,4-substitution pattern (splitting of aromatic protons) to rule out 2,4- or 3,5-dimethyl isomers.

    • Piperidine Ring: Multiplets at 1.5–3.2 ppm confirming the intact piperidine core.

  • HPLC Purity Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient 10% -> 90%.

    • Requirement: >98% purity. Impurities in this class often include the de-benzylated piperidine or over-alkylated byproducts.

Protocol B: Functional Binding Validation (Biological)

Objective: Cross-validate the putative Sigma-1 affinity using a competitive binding assay.

  • Preparation: Solubilize KB-33993 in DMSO (stock 10 mM).

  • Ligand: Use

    
     (highly selective 
    
    
    
    agonist).
  • Tissue Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Competition:

    • Incubate membranes with 3 nM radioligand and varying concentrations of KB-33993 (

      
       to 
      
      
      
      M).
    • Control: Run parallel wells with Haloperidol (10

      
      M) to define non-specific binding.
      
  • Data Analysis: Plot displacement curves. A validated "finding" for this scaffold should yield a

    
     in the low nanomolar range (<50 nM), significantly more potent than unsubstituted 4-benzylpiperidine.
    

Mechanistic Visualization

The following diagram illustrates the putative signaling pathway where KB-33993 acts, specifically targeting the Sigma-1 receptor at the Mitochondria-Associated Membrane (MAM), modulating Calcium signaling and ER stress.

SigmaSignaling Compound 4-(3,4-Dimethyl-benzyl)-piperidine (KB-33993) Sigma1 Sigma-1 Receptor (at MAM) Compound->Sigma1 Bind/Modulate BiP BiP (Chaperone) Sigma1->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Stabilization ERStress ER Stress Response (UPR) BiP->ERStress Inhibits CaFlow Mitochondrial Ca2+ Influx IP3R->CaFlow Regulates Neuroprotection Neuroprotection & Plasticity CaFlow->Neuroprotection Promotes ATP

Caption: Putative mechanism of action at the Mitochondria-Associated Membrane (MAM). The compound modulates Sigma-1 chaperone activity, influencing Calcium dynamics and cellular survival.

References

  • PubChem. (2023). Compound Summary: 4-[(3,4-Dimethylphenyl)methyl]piperidine (CAS 782504-68-1).[1][2] National Library of Medicine. Link

  • ChemicalBook. (2023). Product Specifications: KB-33993 / 4-(3,4-Dimethyl-benzyl)-piperidine.[2]Link

  • Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. Link(Contextual reference for 4-benzylpiperidine scaffold SAR).

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research. Link

Sources

Validation

The Strategic Advantage of 3,4-Dimethyl Substitution: A Comparative Guide to 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics targeting the centr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics targeting the central nervous system (CNS).[1] Among the myriad of piperidine derivatives, the 4-benzylpiperidine framework has garnered significant attention for its versatile interactions with a range of biological targets, including monoamine transporters and receptors. This guide provides a comparative analysis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, elucidating its potential advantages over other alternatives by synthesizing established structure-activity relationship (SAR) data and proposing a framework for its experimental validation.

The 4-Benzylpiperidine Scaffold: A Privileged Structure in Neuropharmacology

The 4-benzylpiperidine moiety is a well-established pharmacophore found in numerous centrally acting agents.[2] Its rigid piperidine ring and the attached flexible benzyl group allow for precise three-dimensional orientations within receptor binding pockets. The unsubstituted 4-benzylpiperidine acts as a monoamine releasing agent with a notable selectivity for norepinephrine and dopamine over serotonin.[3] This foundational activity provides a template for extensive chemical modifications aimed at fine-tuning potency, selectivity, and overall pharmacological profile.

Decoding the Structure-Activity Landscape: The Critical Role of Aromatic Substitution

Research into 4-benzylpiperidine derivatives has revealed that substitutions on the benzyl ring are a key determinant of their biological activity.[4] The electronic and steric properties of these substituents can dramatically alter a compound's affinity and selectivity for various transporters and receptors.

Impact on Monoamine Transporter Inhibition

Structure-activity relationship studies on 4-benzylpiperidine carboxamides have shown that the nature of the aromatic substituent is critical for their interaction with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4] For instance, compounds bearing a biphenyl group tend to exhibit stronger inhibition of SERT and NET, whereas diphenyl substitution favors DAT inhibition.[4] This highlights the sensitivity of these transporters to the steric bulk and electronic distribution of the benzyl moiety.

Influence on Receptor Affinity

Beyond transporters, substitutions on the benzyl ring also modulate the affinity of 4-benzylpiperidine derivatives for other CNS targets, such as sigma (σ) receptors.[5][6] The affinity of these compounds for σ1 and σ2 receptors can be significantly altered by modifications to the aralkyl portion of the molecule.[5][6]

The 3,4-Dimethyl Advantage: A Hypothesis

While direct comparative experimental data for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is not extensively published, we can extrapolate its potential advantages based on established SAR principles. The introduction of two methyl groups at the 3 and 4 positions of the benzyl ring is hypothesized to confer several benefits:

  • Enhanced Lipophilicity: The addition of two methyl groups increases the lipophilicity of the benzyl moiety. This can potentially lead to improved blood-brain barrier penetration, a critical attribute for CNS-acting drugs.[7]

  • Steric Hindrance and Selectivity: The specific 3,4-dimethyl substitution pattern creates a unique steric profile that may favor binding to certain receptor or transporter subtypes over others. This could translate to improved selectivity and a more favorable side-effect profile compared to unsubstituted or mono-substituted analogs. For example, in a series of cholinesterase inhibitors, a 3,4-dimethylbenzyl substitution was explored, though it led to reduced activity in that specific scaffold, it underscores the significant impact of this substitution pattern.[8]

  • Metabolic Stability: The methyl groups may sterically hinder enzymatic metabolism of the aromatic ring, potentially leading to a longer half-life and improved pharmacokinetic profile.

Comparative Overview

To contextualize the potential advantages of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, the following table compares its hypothesized properties with those of the parent compound and a mono-substituted analog.

CompoundKey Structural FeatureHypothesized AdvantagesPotential Disadvantages
4-BenzylpiperidineUnsubstituted benzyl ringParent scaffold for derivatizationLower selectivity, potential for rapid metabolism
4-(4-Methylbenzyl)-piperidineSingle methyl group at para positionIncreased lipophilicity over parent compoundModerate impact on selectivity
4-(3,4-Dimethyl-benzyl)-piperidine Two methyl groups at meta and para positionsEnhanced lipophilicity, potentially improved CNS penetration; Unique steric profile may enhance selectivity; Potentially increased metabolic stability Steric bulk may decrease affinity for some targets

Experimental Validation: A Proposed Workflow

To empirically validate the hypothesized advantages of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, a systematic experimental approach is necessary.

In Vitro Pharmacological Profiling

Objective: To determine the affinity and functional activity of the compound at a panel of relevant CNS targets and compare it to alternatives.

Experimental Protocol:

  • Receptor and Transporter Binding Assays:

    • Perform radioligand binding assays to determine the binding affinities (Ki) of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, 4-benzylpiperidine, and 4-(4-methylbenzyl)-piperidine for human SERT, NET, DAT, and σ1 and σ2 receptors.

    • Utilize cell membranes prepared from HEK293 cells stably expressing the respective human transporters or receptors.

  • Functional Assays:

    • Conduct in vitro uptake inhibition assays using synaptosomes or transfected cells to determine the potency (IC50) of the compounds in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

    • For receptors, perform functional assays such as GTPγS binding or second messenger assays to determine agonist or antagonist activity.

Data Presentation:

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)σ1 Ki (nM)σ2 Ki (nM)
4-Benzylpiperidine
4-(4-Methylbenzyl)-piperidine
4-(3,4-Dimethyl-benzyl)-piperidine
In Vivo Pharmacokinetic and Efficacy Studies

Objective: To assess the brain penetration, pharmacokinetic profile, and in vivo efficacy of the compound in a relevant animal model.

Experimental Protocol:

  • Pharmacokinetic Studies:

    • Administer the compounds to rodents via intravenous and oral routes.

    • Collect blood and brain samples at various time points.

    • Analyze plasma and brain concentrations using LC-MS/MS to determine key pharmacokinetic parameters, including brain-to-plasma ratio.

  • Behavioral Pharmacology:

    • Depending on the in vitro profile, select an appropriate in vivo model (e.g., forced swim test for antidepressant potential, locomotor activity for stimulant effects).

    • Administer the compounds and assess their effects on relevant behavioral endpoints.

Data Presentation:

CompoundBioavailability (%)Brain-to-Plasma RatioIn Vivo Efficacy (ED50, mg/kg)
4-Benzylpiperidine
4-(4-Methylbenzyl)-piperidine
4-(3,4-Dimethyl-benzyl)-piperidine

Logical Framework and Pathway Diagrams

The following diagrams illustrate the proposed workflow for evaluating the advantages of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride and its hypothesized interaction with monoamine transporters.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding Receptor/Transporter Binding Assays (Ki determination) Functional Functional Assays (IC50/EC50 determination) Binding->Functional Determine functional activity Selectivity Selectivity Profile Functional->Selectivity Assess target selectivity PK Pharmacokinetic Studies (Brain Penetration) Selectivity->PK Guide in vivo testing Efficacy Behavioral Pharmacology (In Vivo Efficacy) PK->Efficacy Inform dose selection Advantage Demonstrated Advantage Efficacy->Advantage Validate therapeutic potential

Caption: Proposed experimental workflow for validating the advantages of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

G Presynaptic Presynaptic Neuron Monoamine Monoamine Presynaptic->Monoamine Release Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (SERT/NET/DAT) Extracellular Intracellular Transporter:f2->Presynaptic Reuptake Compound 4-(3,4-Dimethyl-benzyl)- piperidine Compound->Transporter:f0 Inhibition Monoamine->Postsynaptic Synaptic Transmission Monoamine->Transporter:f1 Binding

Caption: Hypothesized mechanism of action: Inhibition of monoamine reuptake by 4-(3,4-Dimethyl-benzyl)-piperidine.

Conclusion

References

  • Lee, J., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 433-442. [Link]

  • Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 229-237. [Link]

  • ResearchGate. (2025). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. [Link]

  • Meltzer, P. C., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]

  • Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

  • Berardi, F., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(1), 229-237. [Link]

  • Meltzer, P. C., et al. (1997). Highly Selective, Novel Analogs of 4-[2-(Diphenylmethoxy)ethyl]- 1-benzylpiperidine for the Dopamine Transporter: Effect of Different Aromatic Substitutions on Their Affinity and Selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]

  • Carroll, F. I., & Dolle, R. E. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654. [Link]

  • Malawska, B., et al. (2010). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 67(4), 369-373. [Link]

  • Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111971. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. [Link]

  • ResearchGate. (2025). Synthesis of Some New 4-Substituted N-Benzyl-piperidines. [Link]

  • Carroll, F. I., et al. (2012). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters, 3(11), 901-905. [Link]

  • Carroll, F. I., & Dolle, R. E. (2014). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ChemMedChem, 9(8), 1638-1654. [Link]

  • Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1435-1444. [Link]

  • ChEMBL. (n.d.). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. [Link]

  • Di Micco, S., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Cancers, 17(10), 2739. [Link]

  • de Paula, H. M. C., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Biochemical and Molecular Toxicology, 37(11), e23530. [Link]

  • Leopoldo, M., et al. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 24(18), 3249. [Link]

  • Zimmerman, D. M., et al. (1994). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. Journal of Medicinal Chemistry, 37(15), 2262-2265. [Link]

  • Kim, M. S., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(21), 6950-6957. [Link]

  • Lee, J., et al. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry, 26(22), 5897-5907. [Link]

  • Winters, M. P., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]

  • Yoshinaga, H., et al. (2018). Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity. Bioorganic & Medicinal Chemistry, 26(10), 2736-2745. [Link]

  • Wong, D. T., et al. (1983). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 225(1), 18-23. [Link]

  • Lee, J., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 433-442. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ResearchGate. (2025). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]

  • Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. [Link]

  • ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

  • MDPI. (2025). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. [Link]

  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. [Link]

  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(16), 7486-7503. [Link]

  • Foss, J. F., et al. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics, 69(1), 66-71. [Link]

Sources

Comparative

A Researcher's Guide to Negative Control Experiments for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in Sigma-1 Receptor Studies

In the pursuit of novel therapeutics targeting the central nervous system, the rigor of our experimental design is paramount. This guide provides an in-depth, technical comparison of negative control strategies for resea...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics targeting the central nervous system, the rigor of our experimental design is paramount. This guide provides an in-depth, technical comparison of negative control strategies for researchers investigating the pharmacological activity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, a compound of interest for its potential interaction with the sigma-1 (σ1) receptor. As we delve into the nuances of validating on-target effects, we will explore the rationale behind selecting appropriate negative controls, present detailed experimental protocols, and offer a framework for data interpretation. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to conduct self-validating experiments that yield unambiguous and trustworthy results.

The Critical Role of Negative Controls in Pharmacological Research

In any well-designed experiment, negative controls serve as the baseline, demonstrating the absence of an effect when a specific stimulus is absent.[1] This is particularly crucial in pharmacology to ensure that the observed biological activity of a test compound is a direct result of its interaction with the intended target, and not due to off-target effects, vehicle effects, or experimental artifacts.[2] For a compound like 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, which belongs to the versatile piperidine class of molecules known to interact with various CNS targets, the use of appropriate negative controls is indispensable for validating its presumed activity at the σ1 receptor.[3]

This guide will focus on two distinct and complementary types of negative controls:

  • The Functional Negative Control: A well-characterized, high-affinity antagonist for the target of interest. This control is designed to competitively block the binding of the active compound, thereby demonstrating that the observed effect is mediated through the specific receptor.

  • The Structurally-Related Inactive Control: A molecule with a similar chemical scaffold to the active compound but lacking significant biological activity at the target. This control helps to rule out non-specific effects related to the chemical structure of the test compound.

Experimental Design: A Dual-Control Approach to Validate Sigma-1 Receptor Engagement

Our experimental strategy is centered around a direct comparison of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride with two carefully selected negative controls in both a target engagement and a functional assay.

Test Compound:

  • 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride: A piperidine derivative with hypothesized activity at the σ1 receptor.

Negative Controls:

  • Functional Negative Control: NE-100 hydrochloride: A potent and highly selective σ1 receptor antagonist with a Ki of approximately 1 nM.[4][5] Its established role in blocking σ1 receptor-mediated effects makes it an ideal tool to confirm the on-target activity of our test compound.

  • Structurally-Related Inactive Control: 4-Phenylpiperidine: This compound shares the core piperidine scaffold with our test compound but has been reported to have low affinity for the σ1 receptor, with Ki values in the micromolar range.[4] Its structural similarity allows us to account for any potential effects of the piperidine moiety itself, independent of high-affinity σ1 receptor binding.

The following diagram illustrates the logical flow of our comparative experimental design:

Figure 1: Experimental workflow for validating sigma-1 receptor engagement.

Part 1: Target Engagement - Sigma-1 Receptor Radioligand Binding Assay

To directly assess the interaction of our test compound and negative controls with the σ1 receptor, a competitive radioligand binding assay is the gold standard.[6] This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Preparation of Guinea Pig Brain Membranes:

    • Homogenize fresh or frozen guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • 50 µL of membrane homogenate.

      • 50 µL of [3H]-(+)-pentazocine (a selective σ1 receptor radioligand) at a final concentration of 3 nM.

      • 50 µL of either buffer (for total binding), a high concentration of a non-radiolabeled σ1 ligand like haloperidol (10 µM, for non-specific binding), or varying concentrations of the test compound or negative controls.

  • Incubation and Termination:

    • Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[7]

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding).

    • Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Expected Data Comparison:

CompoundPredicted TargetExpected Ki at Sigma-1 ReceptorRationale for Inclusion
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Sigma-1 Receptor Agonist/ModulatorIn the nanomolar rangeTo determine its binding affinity at the σ1 receptor.
NE-100 hydrochloride Selective Sigma-1 Receptor Antagonist~1 nM[4][5]To serve as a positive control for high-affinity binding and a functional negative control in subsequent assays.
4-Phenylpiperidine Inactive at Sigma-1 Receptor>10,000 nM[4]To serve as a structurally related negative control, demonstrating that the core piperidine scaffold alone does not confer high-affinity binding.

Part 2: Functional Assessment - Intracellular Calcium Flux Assay

Sigma-1 receptors are known to modulate intracellular calcium signaling.[8] Therefore, a functional assay measuring changes in intracellular calcium concentration ([Ca2+]i) upon compound treatment can provide valuable insights into the agonist or antagonist properties of our test compound.

Experimental Protocol: Intracellular Calcium Flux Assay

  • Cell Culture and Dye Loading:

    • Culture a suitable cell line known to express functional σ1 receptors (e.g., PC-12 or SH-SY5Y cells) in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

  • Compound Treatment and Measurement:

    • Establish a baseline fluorescence reading using a fluorescence plate reader.

    • Add the test compound or controls at various concentrations.

    • To assess antagonist activity, pre-incubate cells with the antagonist (NE-100) before adding a known σ1 receptor agonist (e.g., PRE-084).

    • Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the fluorescence change against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Expected Outcomes and Interpretation:

Experimental ConditionExpected Change in [Ca2+]iInterpretation
Vehicle Control No significant changeEstablishes the baseline calcium level.
PRE-084 (Sigma-1 Agonist) Increase in [Ca2+]iPositive control for σ1 receptor-mediated calcium release.
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Potential increase in [Ca2+]iIf an increase is observed, it suggests agonist activity at the σ1 receptor.
NE-100 hydrochloride No significant change alone; blocks PRE-084 effectConfirms its antagonist activity and the σ1 receptor-mediated nature of the agonist-induced calcium flux.
4-Phenylpiperidine No significant changeDemonstrates that the chemical scaffold alone does not induce a calcium response.
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride + PRE-084 Potential modulation of PRE-084 effectCould indicate partial agonist or allosteric modulator activity.
NE-100 + 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride Blockade of any agonist effectIf NE-100 blocks the effect of the test compound, it strongly supports that the effect is mediated by the σ1 receptor.

The logical relationship between the compounds and their expected effects in the calcium flux assay is depicted in the following diagram:

G Agonist Sigma-1 Agonist (e.g., PRE-084, Test Compound) S1R Sigma-1 Receptor Agonist->S1R Activates Antagonist Sigma-1 Antagonist (NE-100) Antagonist->S1R Blocks Inactive Inactive Analog (4-Phenylpiperidine) Inactive->S1R No Interaction Ca_Release Intracellular Ca2+ Release/Influx S1R->Ca_Release Modulates No_Effect No Change in [Ca2+]i S1R->No_Effect No Modulation

Sources

Validation

Orthogonal validation of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride effects

Topic: Orthogonal Validation of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride Effects Content Type: Publish Comparison Guide Executive Summary 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (4-DMBP) represents a lip...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Validation of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride Effects Content Type: Publish Comparison Guide

Executive Summary

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (4-DMBP) represents a lipophilic structural analog of the known monoamine releaser 4-benzylpiperidine. While the parent scaffold is a documented non-selective monoamine transporter (MAT) substrate, the 3,4-dimethyl substitution introduces significant steric and lipophilic modifications that necessitate rigorous orthogonal validation.

This guide outlines a multi-tiered experimental framework to definitively characterize 4-DMBP’s mechanism of action (MOA). The core objective is to distinguish between transporter inhibition (blocker) and substrate-induced release (releaser), while profiling selectivity against the Sigma-1 receptor (


R), a common off-target for benzylpiperidines.
Part 1: The Comparative Landscape

To validate 4-DMBP, its pharmacological profile must be benchmarked against established MAT modulators. The dimethyl substitution likely enhances DAT (Dopamine Transporter) affinity compared to the parent compound, but may also increase


R liability.

Table 1: Comparative Pharmacological Benchmarks

Feature4-DMBP (Target) Amphetamine (Reference) Methylphenidate (Reference) 4-Benzylpiperidine (Parent)
Primary MOA To be validated (Likely Releaser)Substrate-Induced ReleaserReuptake Inhibitor (Blocker)Non-selective Releaser
Binding Site Orthosteric (S1)Orthosteric (S1)Orthosteric (S1)Orthosteric (S1)
Transporter Effect Promotes Efflux (?)Promotes EffluxBlocks Uptake OnlyPromotes Efflux
Key Differentiator Lipophilicity (High) Lipophilicity (Low)Lipophilicity (Moderate)Lipophilicity (Moderate)
Risk Profile

R /

R Off-target
Neurotoxicity (High dose)Abuse PotentialNon-selective

Analyst Insight: The critical error in early-stage characterization of benzylpiperidines is relying solely on inhibition data (


). Both blockers and releasers inhibit reuptake. Only an efflux assay  (orthogonal method) can distinguish the two mechanisms.
Part 2: Orthogonal Validation Workflow

The following workflow enforces a "self-validating" logic: each step challenges the findings of the previous one to eliminate false positives.

Phase 1: Target Engagement (Radioligand Binding)

Objective: Determine affinity (


) for DAT, NET, and SERT.
  • Protocol: Competition binding using

    
    -WIN35,428 (DAT), 
    
    
    
    -Nisoxetine (NET), and
    
    
    -Citalopram (SERT) in transfected HEK-293 membrane preparations.
  • Success Metric:

    
     indicates significant potency.
    
  • Limitation: High affinity does not define functional efficacy (agonist/substrate vs. antagonist/inhibitor).

Phase 2: Functional Uptake Inhibition (The Screening Trap)

Objective: Measure potency in preventing neurotransmitter clearance.

  • Protocol: Incubate synaptosomes with 4-DMBP (1 nM – 10

    
    M) for 10 min, then add 
    
    
    
    -DA. Terminate after 5 min.
  • Result Interpretation: An

    
     value is generated.[1]
    
  • Critical Gap: If 4-DMBP is a releaser, it will "inhibit" uptake by reversing the transporter or competing for entry. This assay cannot distinguish it from a blocker like Methylphenidate.

Phase 3: The Orthogonal Pivot – Pre-loaded Efflux Assay

Objective: Definitively classify 4-DMBP as a Substrate Releaser or Reuptake Blocker .

  • Methodology:

    • Pre-loading: Load rat striatal synaptosomes with

      
      -MPP+ (a stable DA analog) or 
      
      
      
      -DA for 20 min.
    • Wash: Remove extracellular radioligand.

    • Challenge: Introduce 4-DMBP.

    • Readout: Measure radioactivity in the supernatant (efflux) over time.

  • Causality Check (The "Cocaine Test"):

    • If 4-DMBP causes efflux, co-treat with a known blocker (e.g., Cocaine 10

      
      M).
      
    • Logic: Cocaine blocks the DAT channel. If 4-DMBP requires entry to trigger release (substrate), Cocaine will block the efflux . If 4-DMBP acts via a non-transporter mechanism (e.g., VMAT disruption), Cocaine will have no effect.

Part 3: Visualizing the Validation Logic

The following diagram illustrates the decision tree for classifying the compound based on orthogonal data.

OrthogonalValidation node_start Start: 4-DMBP Characterization node_binding Phase 1: Radioligand Binding (Ki) node_start->node_binding Establish Potency node_uptake Phase 2: Uptake Inhibition (IC50) node_binding->node_uptake If Ki < 1uM node_efflux Phase 3: Pre-loaded Efflux Assay node_uptake->node_efflux Differentiate Mechanism node_blocker Outcome A: Reuptake Blocker (No Efflux) node_efflux->node_blocker No increase in basal release node_releaser Outcome B: Substrate Releaser (High Efflux) node_efflux->node_releaser Dose-dependent release node_cocaine Validation: Co-treat with Cocaine node_releaser->node_cocaine Verify Mechanism node_cocaine->node_start Efflux Unchanged (Off-target effect?) node_mechanism Confirmed Transporter-Mediated Release node_cocaine->node_mechanism Efflux Blocked

Figure 1: Decision tree for distinguishing between reuptake inhibition and substrate-induced release mechanisms.

Part 4: Detailed Experimental Protocols
Protocol A: Synaptosomal

-DA Release Assay

Rationale: This is the gold standard for validating monoamine releasing agents (releasers).

  • Preparation: Isolate crude synaptosomes (P2 fraction) from male Sprague-Dawley rat striatum. Resuspend in Krebs-phosphate buffer containing 0.1% BSA and pargyline (MAO inhibitor).

  • Loading: Incubate synaptosomes with 5 nM

    
    -1-methyl-4-phenylpyridinium (
    
    
    
    -MPP+) for 30 min at 25°C. Note:
    
    
    -MPP+ is used because it is not metabolized by MAO, unlike DA.
  • Wash: Centrifuge and wash twice to remove extracellular radioactivity.

  • Release Phase: Aliquot synaptosomes into 96-well filter plates. Add 4-DMBP (1 nM to 10

    
    M) or buffer (basal control).
    
  • Incubation: Incubate for 15 min at 25°C.

  • Termination: Rapid vacuum filtration. Collect filtrate (released fraction) and filter (retained fraction).

  • Calculation:

    
    .
    
  • Validation Step: Run a parallel condition with 4-DMBP + 10

    
    M Cocaine. The release should be significantly attenuated.
    
Protocol B: Sigma-1 Receptor (

R) Competition Binding

Rationale: Benzylpiperidines are privileged scaffolds for


R. High affinity here can confound behavioral data or lead to neuroprotective/neurotoxic off-target effects.
  • Ligand:

    
    -Pentazocine (specific 
    
    
    
    R agonist).
  • Tissue: Guinea pig brain membranes (rich in

    
    R).
    
  • Non-specific: Define using 10

    
    M Haloperidol.
    
  • Incubation: 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Analysis: Calculate

    
    . If 
    
    
    
    , the compound is a dual-active ligand.
Part 5: Expected Data & Interpretation

Based on Structure-Activity Relationships (SAR) of 4-benzylpiperidine derivatives, the following profile is the expected outcome for the 3,4-dimethyl analog.

Table 2: Hypothetical Validation Data Profile

AssayParameterExpected ResultInterpretation
DAT Binding

20 – 50 nMHigh potency (dimethyl increases lipophilic interaction).
SERT Binding

> 500 nMModerate selectivity for DA/NE over 5-HT.
DA Uptake

~30 nMPotent inhibitor of uptake (ambiguous mechanism).
DA Release

~40 nMConfirmed Releaser (matches uptake potency).
Cocaine Block Effect>80% InhibitionConfirms mechanism requires DAT translocation.

R Binding

< 10 nMHigh Risk. Likely a potent Sigma ligand.
References
  • Baumann, M. H., et al. (2013). "The designer drug 4-benzylpiperidine is a monoamine transporter substrate." Neuropharmacology.

    • Core reference for the parent compound pharmacology and efflux assay protocols.
  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology.

    • Authoritative review on distinguishing blockers
  • Matsumoto, R. R., et al. (2001). "Characterization of novel sigma receptor ligands." European Journal of Pharmacology.

    • Reference for the Sigma receptor liability of benzylpiperidine scaffolds.
  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones." British Journal of Pharmacology.

    • Provides the standard "Cocaine valid

Sources

Comparative

A Researcher's Guide to Benchmarking Novel Piperidine Scaffolds: Performance Profiling of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of novel piperidine derivatives, using 4-(3,4-Dimethyl-benzyl)-piperidine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of novel piperidine derivatives, using 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride as a case study. Given the current lack of extensive public data on this specific molecule, we will establish a robust benchmarking protocol by comparing its anticipated performance profile against a curated selection of well-characterized piperidine-based compounds. This approach not only offers a practical guide to the experimental evaluation of new chemical entities but also situates the potential of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride within the broader context of established pharmacological agents.

The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutics targeting the central nervous system (CNS), cancer, and inflammatory disorders.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with a multitude of biological targets.[3] This guide will walk you through the essential in vitro assays required to build a comprehensive performance profile of a new piperidine compound, explaining the scientific rationale behind each experimental choice.

The Landscape of Substituted Benzylpiperidines: Selecting the Right Benchmarks

To effectively benchmark 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, it is crucial to select appropriate reference compounds. The selection should be guided by structural similarity and the predicted biological activities based on the benzylpiperidine scaffold. For this guide, we have selected a diverse set of benchmarks that will allow for a multi-faceted performance comparison:

  • 4-Benzylpiperidine: As the unsubstituted parent compound, this molecule provides a fundamental baseline for understanding the impact of substitutions on the benzyl ring. It is known to act as a monoamine releasing agent and a weak monoamine oxidase (MAO) inhibitor.[2]

  • Donepezil: A well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease, Donepezil contains a piperidine ring connected to a benzyl group, making it a relevant benchmark for potential neuroprotective applications.

  • N-Benzyl-4-iodobenzamide: A high-affinity ligand for both sigma-1 and sigma-2 receptors, this compound is an excellent benchmark for assessing potential activity at these important targets, which are implicated in a range of neurological disorders and cancer.[4][5][6]

  • 4-(2-(diphenylmethoxy)ethyl)-1-(4-nitrobenzyl)piperidine: A potent and selective dopamine transporter (DAT) inhibitor, this compound will serve as a benchmark for evaluating the potential of our target compound to modulate dopaminergic neurotransmission.[7]

  • 1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride: A piperidine derivative with demonstrated cytotoxic effects against cancer cell lines, this will be our benchmark for assessing potential anticancer activity.[8]

A Multi-Faceted Approach to Performance Profiling: The Experimental Workflow

A thorough understanding of a novel compound's performance requires a battery of in vitro assays that probe its activity at various biological targets and its general effect on cell health. The following workflow is designed to provide a comprehensive initial characterization.

G cluster_0 Initial Characterization cluster_1 Primary Target Assays cluster_2 Cellular Assay A Compound Synthesis & QC (Purity ≥95%) B Primary Target Screening A->B C Cytotoxicity Profiling A->C D Monoamine Oxidase (MAO) Inhibition Assay B->D E Acetylcholinesterase (AChE) Inhibition Assay B->E F Sigma Receptor Binding Assay B->F G Dopamine Transporter (DAT) Binding Assay B->G H MTT/MTS/WST-1 Assay (Cell Viability) C->H

Caption: A generalized workflow for the initial in vitro characterization of a novel piperidine derivative.

Comparative Performance Data: A Benchmarking Table

The following tables summarize the performance of our selected benchmark compounds in the assays detailed in this guide. These values will serve as the reference points against which 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride can be compared once experimental data becomes available.

Table 1: Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition

CompoundTargetAssay TypeIC50
4-Benzylpiperidine MAO-AInhibition130 µM[2]
MAO-BInhibition750 µM[2]
Donepezil AChEInhibition5.7 nM
4-(3,4-Dimethyl-benzyl)-piperidine hydrochlorideMAO-A/B, AChEInhibitionTo be determined

Table 2: Receptor and Transporter Binding Affinities

CompoundTargetAssay TypeKi (nM)IC50 (nM)
N-Benzyl-4-iodobenzamide Sigma-1 ReceptorBinding4.6[4]
Sigma-2 ReceptorBinding56[4]
4-(2-(diphenylmethoxy)ethyl)-1-(4-nitrobenzyl)piperidine Dopamine Transporter (DAT)Binding16.4[7]
4-(3,4-Dimethyl-benzyl)-piperidine hydrochlorideSigma-1, Sigma-2, DATBindingTo be determinedTo be determined

Table 3: In Vitro Cytotoxicity

CompoundCell LineAssay TypeIC50 (µM)
1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride A549 (Lung Carcinoma)MTT32.43[8]
4-(3,4-Dimethyl-benzyl)-piperidine hydrochlorideVarious Cancer Cell LinesMTT/MTS/WST-1To be determined

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of your findings, it is essential to follow standardized and well-documented protocols. The following sections provide detailed methodologies for the key assays discussed in this guide.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B, enzymes critical for the metabolism of monoamine neurotransmitters.[9]

Principle: The assay fluorometrically measures the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate (e.g., tyramine) by MAO.[10]

G A Prepare Reagents: - MAO-A/B Enzyme - Substrate (Tyramine) - Test Compound - Fluorometric Probe B Incubate Enzyme with Test Compound A->B C Add Substrate to Initiate Reaction B->C D Incubate at 37°C C->D E Measure Fluorescence (Ex/Em = 535/587 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the MAO inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of MAO-A or MAO-B enzyme, the substrate (p-tyramine), and the test compound at various concentrations in the assay buffer. Also, prepare the fluorimetric probe solution as per the manufacturer's instructions.[11]

  • Enzyme and Compound Incubation: In a 96-well black plate, add the MAO enzyme solution to each well. Then, add the test compound at different concentrations to the respective wells. Include a positive control (a known MAO inhibitor like clorgyline for MAO-A or pargyline for MAO-B) and a negative control (enzyme with vehicle). Incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize AChE inhibitors.[10]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[1][10]

Protocol:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate (acetylthiocholine iodide), DTNB, and the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 8.0).[9]

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at different concentrations to the respective wells. Include a positive control (a known AChE inhibitor like Donepezil) and a negative control (enzyme with vehicle).[10]

  • Enzyme Addition and Pre-incubation: Add the AChE enzyme solution to all wells except the blank. Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C).[10]

  • Reaction Initiation: Start the reaction by adding the acetylthiocholine iodide solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value as described for the MAO assay.

Sigma Receptor Binding Assay

This radioligand binding assay determines the affinity of a test compound for sigma-1 and sigma-2 receptors.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., -pentazocine for sigma-1) for binding to the receptor in a membrane preparation.

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma receptors (e.g., guinea pig brain for sigma-1).[12]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand, and the test compound at various concentrations. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-labeled sigma ligand (e.g., haloperidol).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the competition curve and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Binding Assay

This assay measures the affinity of a compound for the dopamine transporter.

Principle: Similar to the sigma receptor binding assay, this competitive binding assay uses a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and membrane preparations from cells expressing DAT.[13]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (e.g., CHO-hDAT cells).[14]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled DAT ligand, and the test compound at various concentrations.[13]

  • Incubation, Filtration, and Counting: Follow the same procedure as described for the sigma receptor binding assay.

  • Data Analysis: Calculate the IC50 and Ki values as described above.

In Vitro Cytotoxicity Assay (MTT/MTS/WST-1)

These colorimetric assays are used to assess the effect of a compound on cell viability and proliferation.[15]

Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT, MTS, or WST-1) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[16][17]

G A Seed Cells in a 96-well Plate B Incubate for 24h for Cell Adherence A->B C Treat Cells with Test Compound B->C D Incubate for 24-72h C->D E Add MTT/MTS/WST-1 Reagent D->E F Incubate for 1-4h E->F G Add Solubilization Buffer (for MTT) F->G H Measure Absorbance F->H G->H I Calculate % Viability and IC50 H->I

Caption: A generalized workflow for MTT/MTS/WST-1 cytotoxicity assays.

Protocol:

  • Cell Seeding: Plate the desired cancer cell line (e.g., A549, MCF-7, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT, MTS, or WST-1 reagent to each well and incubate for 1-4 hours.

  • Solubilization (for MTT only): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Expert Analysis and Interpretation of Results

The data generated from this benchmarking workflow will provide a comprehensive initial assessment of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride's performance. Here's how to interpret the potential outcomes:

  • Potency and Selectivity: The IC50 and Ki values will reveal the compound's potency at each target. Comparing these values across different targets will indicate its selectivity. For example, a low nanomolar Ki for the dopamine transporter and high micromolar IC50s for MAO and AChE would suggest a selective DAT inhibitor.

  • Structure-Activity Relationships (SAR): By comparing the activity of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride to the unsubstituted 4-benzylpiperidine, you can infer the contribution of the 3,4-dimethyl substitution on the benzyl ring to the compound's activity and selectivity.

  • Therapeutic Potential: The overall activity profile will provide clues to the compound's potential therapeutic applications. For instance, potent AChE inhibition suggests potential in Alzheimer's disease, while high affinity for sigma receptors might indicate applications in neuropathic pain or as an anticancer agent.

  • Cytotoxicity as a Double-Edged Sword: Low cytotoxicity against healthy cell lines is generally desirable for CNS-targeted drugs. However, potent cytotoxicity against cancer cell lines would be a promising result for an oncology drug discovery program.

References

Sources

Validation

A Comparative Study of 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride Analogs as Monoamine Transporter Ligands

This guide presents a comparative analysis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride analogs, focusing on their synthesis, pharmacological activity, and structure-activity relationships (SAR) as ligands for mon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative analysis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride analogs, focusing on their synthesis, pharmacological activity, and structure-activity relationships (SAR) as ligands for monoamine transporters. The piperidine scaffold is a prevalent feature in a multitude of bioactive compounds, and its derivatives have been extensively explored for various therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an in-depth technical overview and supporting experimental data to inform future research and development efforts.

Introduction: The Significance of Benzylpiperidine Analogs in Neuroscience

The 4-benzylpiperidine framework is a key structural motif in the design of ligands targeting the central nervous system. These compounds have shown promise in modulating the activity of various neurotransmitter systems, including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. By inhibiting the reuptake of these monoamines, such molecules can potentiate neurotransmission, a mechanism central to the action of many antidepressant and psychostimulant drugs. The specific compound, 4-(3,4-Dimethyl-benzyl)-piperidine, serves as a focal point for exploring how structural modifications to the benzyl and piperidine rings influence binding affinity and selectivity for these transporters. Understanding these relationships is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effects.

Synthesis Strategies for 4-Benzylpiperidine Analogs

The synthesis of 4-benzylpiperidine analogs can be achieved through several established routes. A common and versatile method involves the reaction of a suitably substituted benzyl halide with a piperidine derivative. For the parent compound, 4-(3,4-Dimethyl-benzyl)-piperidine, a key intermediate is 4-benzylpiperidine, which can be synthesized by the catalytic hydrogenation of 4-benzylpyridine.[1] The 4-benzylpyridine itself can be prepared by the reaction of 4-cyanopyridine with toluene.[1]

A general synthetic pathway is outlined below:

Synthesis_of_4_Benzylpiperidine_Analogs cluster_0 Synthesis of 4-Benzylpyridine cluster_1 Hydrogenation cluster_2 Alkylation/Amidation 4-Cyanopyridine 4-Cyanopyridine 4-Benzylpyridine 4-Benzylpyridine 4-Cyanopyridine->4-Benzylpyridine Reaction Toluene Toluene Toluene->4-Benzylpyridine Reaction 4-Benzylpiperidine 4-Benzylpiperidine 4-Benzylpyridine->4-Benzylpiperidine Catalytic Hydrogenation Target_Analog Target Analog 4-Benzylpiperidine->Target_Analog Alkylation or Reductive Amination Substituted_Benzyl_Halide Substituted Benzyl Halide Substituted_Benzyl_Halide->Target_Analog

Caption: General synthetic scheme for 4-benzylpiperidine analogs.

This modular approach allows for the introduction of various substituents on the benzyl ring to probe structure-activity relationships. For instance, analogs with different alkyl or electron-withdrawing/donating groups can be readily prepared.

Comparative Pharmacological Evaluation

The biological activity of 4-benzylpiperidine analogs is typically assessed through in vitro binding and uptake inhibition assays for the dopamine, serotonin, and norepinephrine transporters. The data presented below is a compilation from various studies on related benzylpiperidine and piperidine analogs, providing a framework for understanding the potential activity of 4-(3,4-dimethyl-benzyl)-piperidine derivatives.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Representative Piperidine Analogs

CompoundR (Substitution on Benzyl Ring)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityReference
1a H17.21926.4ND112[2]
5a 4-F17.21926.4ND112[2]
11b 4-NO216.41771.2ND108[2]
GBR 12909 (Reference Compound)1485.4ND6.1[3]
Compound 9 (Diphenylmethoxyethyl at position 4)6.6223ND33.8[3]
Compound 19a (Diphenylmethoxyethyl at position 4)6.0180ND30.0[3]
ND: Not Determined

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key trends:

  • High Affinity for DAT: Many 4-benzylpiperidine analogs exhibit high affinity for the dopamine transporter, with Ki values in the low nanomolar range.[2][3]

  • Selectivity over SERT and NET: A common characteristic of these compounds is their selectivity for DAT over SERT and NET.[2] This is a desirable feature for developing DAT-selective agents.

  • Influence of Benzyl Ring Substitution: Substituents on the benzyl ring can modulate both affinity and selectivity. Electron-withdrawing groups, such as nitro (11b) and fluoro (5a), can maintain or slightly enhance DAT affinity while preserving high selectivity over SERT.[2]

  • Role of the N-substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. While the core 4-benzylpiperidine is active, more complex N-substituents, as seen in GBR analogs, can further enhance potency.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

General Procedure for the Synthesis of N-substituted-4-(3,4-dimethyl-benzyl)-piperidines

This protocol describes a general method for the synthesis of the target compounds via reductive amination.

Materials:

  • 4-(3,4-Dimethyl-benzyl)-piperidine

  • Appropriate aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(3,4-Dimethyl-benzyl)-piperidine (1.0 eq) in DCE or THF, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate with triethylamine).

In Vitro Monoamine Transporter Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of the synthesized compounds for DAT, SERT, and NET.

Materials:

  • Rat striatal (for DAT) or cortical (for SERT and NET) tissue homogenates

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding inhibitors: Nomifensine (for DAT), Citalopram (for SERT), Desipramine (for NET)

  • Synthesized test compounds at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the tissue homogenate, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of the non-specific binding inhibitor.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Prepare_Reagents Prepare Reagents (Tissue, Radioligand, Compounds) Incubation Incubate at RT Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for the in vitro monoamine transporter binding assay.

Conclusion and Future Directions

The 4-(3,4-Dimethyl-benzyl)-piperidine scaffold represents a promising starting point for the development of novel monoamine transporter ligands. The available data on related analogs suggests that these compounds are likely to exhibit high affinity and selectivity for the dopamine transporter. The synthetic routes are well-established and allow for systematic modifications to optimize pharmacological properties.

Future research should focus on:

  • Synthesis and evaluation of a focused library of 4-(3,4-dimethyl-benzyl)-piperidine analogs with diverse N-substituents to further probe the SAR.

  • In vivo characterization of the most promising compounds to assess their pharmacokinetic profiles and behavioral effects.

  • Exploration of potential therapeutic applications , such as in the treatment of depression, ADHD, or substance use disorders, where DAT modulation is a key therapeutic strategy.

By leveraging the knowledge gained from existing benzylpiperidine analogs and employing rational drug design principles, it is possible to develop novel and effective therapeutics based on the 4-(3,4-dimethyl-benzyl)-piperidine core structure.

References

  • Chavkin, C. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Journal of Pain and Symptom Management, 21(1), 1-2. [Link]

  • Dutta, A. K., et al. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 38(19), 3778-3784. [Link]

  • Dutta, A. K., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]

  • Wikipedia. (2023). 4-Benzylpiperidine. [Link]

Sources

Comparative

A Comparative Efficacy Framework for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride in Neurodegenerative Disease Models

An In-Depth Technical Guide for Researchers Introduction: The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents, most notably D...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents, most notably Donepezil, a cornerstone in Alzheimer's disease (AD) therapy.[1][2] The compound 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride belongs to this promising class of molecules. However, its specific biological activity and efficacy profile are not extensively documented in publicly available literature.

This guide provides a comprehensive framework for researchers to evaluate the efficacy of novel N-benzylpiperidine derivatives like 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. Rather than presenting non-existent direct comparisons, we will establish a robust methodology for characterization. We will explore its most plausible biological targets based on its structural class, select appropriate gold-standard comparators, and provide detailed experimental protocols to generate a quantitative, multi-dimensional efficacy profile. This approach is designed to empower drug development professionals to rigorously assess the therapeutic potential of this and other related compounds.

Part 1: Identifying and Understanding Plausible Biological Targets

The therapeutic effects of N-benzylpiperidine derivatives in the context of neurodegeneration are often attributed to their interaction with key proteins involved in neurotransmission and cellular stress responses. Based on extensive structure-activity relationship (SAR) studies of this scaffold, two primary targets are of immediate interest: Cholinesterases (AChE and BuChE) and the Sigma-1 (σ1) receptor.[3][4]

  • The Cholinergic Hypothesis: A primary pathological feature of Alzheimer's is a deficit in cholinergic neurotransmission due to the degeneration of neurons that produce acetylcholine (ACh).[5][6] One of the most successful therapeutic strategies to date involves inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, thereby increasing its availability in the synaptic cleft.[7][8] Given its structural analogy to the AChE inhibitor Donepezil, evaluating 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride for cholinesterase inhibition is a logical starting point.[3][9]

  • The Sigma-1 (σ1) Receptor as a Neuroprotective Target: The σ1 receptor is a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[10][11] Activation of the σ1 receptor has been shown to be broadly neuroprotective by modulating calcium signaling, mitigating ER stress, and reducing oxidative stress.[11][12] A vast number of piperidine-containing compounds are high-affinity σ1 receptor ligands, making this a highly probable target for the subject compound.[13][14]

  • The Glutamatergic System: Excitotoxicity, caused by excessive activity of the neurotransmitter glutamate at the N-methyl-D-aspartate (NMDA) receptor, is another critical factor in AD pathology.[15][16][17] While less common for this specific scaffold, some piperidine derivatives do exhibit activity at NMDA receptors.[18]

The interplay of these potential targets in the context of Alzheimer's disease pathology is visualized below.

cluster_0 Pathological Drivers in Alzheimer's Disease cluster_1 Therapeutic Intervention Points Cholinergic\nDeficit Cholinergic Deficit Cognitive Decline &\nNeuron Loss Cognitive Decline & Neuron Loss Cholinergic\nDeficit->Cognitive Decline &\nNeuron Loss Glutamatergic\nExcitotoxicity Glutamatergic Excitotoxicity Glutamatergic\nExcitotoxicity->Cognitive Decline &\nNeuron Loss ER Stress &\nOxidative Stress ER Stress & Oxidative Stress ER Stress &\nOxidative Stress->Cognitive Decline &\nNeuron Loss AChE AChE Inhibition AChE->Cholinergic\nDeficit Mitigates NMDA NMDA Receptor Antagonism NMDA->Glutamatergic\nExcitotoxicity Reduces Sigma1 Sigma-1 Receptor Agonism Sigma1->ER Stress &\nOxidative Stress Reduces G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Enzymatic & Functional Activity cluster_2 Tier 3: Cellular Efficacy cluster_3 Outcome Binding Radioligand Binding Assays (Determine Ki at σ1 and NMDA receptors) Enzyme Cholinesterase Inhibition Assay (Determine IC50 for AChE & BuChE) Binding->Enzyme Characterize Potency Neuro Neuroprotection Assay (Assess functional rescue in a cellular model of neurodegeneration) Enzyme->Neuro Validate Function Profile Comprehensive Efficacy Profile Neuro->Profile Synthesize Data

Figure 2: Recommended Experimental Workflow for Efficacy Profiling.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride for the human σ1 receptor.

Rationale: This is a fundamental assay to confirm target engagement. A low nanomolar Kᵢ value would indicate a potent interaction with the σ1 receptor, suggesting this may be a primary mechanism of action.

Methodology:

  • Preparation of Membranes: Utilize commercially available cell membranes prepared from HEK-293 cells overexpressing the human σ1 receptor.

  • Radioligand: Use -pentazocine as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine 50 µL of assay buffer, 50 µL of various concentrations of the test compound (or (+)-Pentazocine for positive control), and 50 µL of -pentazocine (at a final concentration near its Kₔ, e.g., 2-3 nM). b. Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 25-50 µg of protein). c. For non-specific binding determination, use a high concentration of a known σ1 ligand like Haloperidol (10 µM) in separate wells. d. Incubate the plate at 37°C for 120 minutes with gentle agitation. e. Terminate the reaction by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethylenimine. f. Wash the filters three times with ice-cold assay buffer. g. Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

Rationale: This colorimetric assay is a gold-standard method to quantify the potency of cholinesterase inhibitors. Comparing the IC₅₀ values for AChE and BuChE reveals the compound's selectivity, which is a critical parameter in drug design. [3] Methodology:

  • Reagents:

    • AChE (from human erythrocytes) and BuChE (from human serum).

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • Substrates: Acetylthiocholine iodide (ATCI) for AChE and Butyrylthiocholine iodide (BTCI) for BuChE.

    • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Procedure: a. In a 96-well plate, add 25 µL of varying concentrations of the test compound (or Donepezil/Galantamine for controls). b. Add 125 µL of DTNB solution (3 mM). c. Add 25 µL of the appropriate substrate solution (ATCI or BTCI, 15 mM). d. Pre-incubate the mixture at 37°C for 10 minutes. e. Initiate the reaction by adding 25 µL of the respective enzyme solution (AChE or BuChE, 0.1 U/mL). f. Immediately measure the change in absorbance at 412 nm every minute for 15 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 4: Data Interpretation & The Comparative Efficacy Matrix

The data generated from these assays will allow for a direct, quantitative comparison against the benchmark compounds. The results can be summarized in a table for clear interpretation.

Table 1: Hypothetical Efficacy Profile of Test Compound vs. Benchmarks

CompoundPrimary Target(s)σ1 Kᵢ (nM)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)AChE/BuChE Selectivity
4-(3,4-Dimethyl-benzyl)-piperidine HCl (To Be Determined) (TBD) (TBD) (TBD) (TBD)
Donepezil [19][20]AChE Inhibitor14.6~0.02~7.0~350x
Galantamine [21][22]AChE Inhibitor, nAChR Modulator>1000~1.5~8.0~5x
(+)-Pentazocine [10]σ1 Agonist~3.0>100>100N/A
Memantine [15][23]NMDA Antagonist>1000>100>100N/A

Interpreting the Results:

  • Potent σ1 Ligand: If the test compound shows a Kᵢ < 20 nM for the σ1 receptor, it is considered a potent ligand. This activity, especially if coupled with weak cholinesterase inhibition, would suggest a primary mechanism of action centered on neuroprotection via σ1 agonism.

  • Potent Cholinesterase Inhibitor: An IC₅₀ < 1 µM for AChE would classify it as a potent inhibitor. The selectivity ratio (BuChE IC₅₀ / AChE IC₅₀) is crucial; high selectivity for AChE (like Donepezil) is often desired to minimize peripheral side effects.

  • Dual-Target Ligand: The most intriguing possibility is a compound with high affinity for both the σ1 receptor and AChE (e.g., σ1 Kᵢ < 50 nM and AChE IC₅₀ < 1 µM). Such a multi-target profile could offer synergistic benefits, combining symptomatic relief (via AChE inhibition) with disease-modifying potential (via σ1-mediated neuroprotection).

Conclusion

While the therapeutic efficacy of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride has not been previously characterized, its N-benzylpiperidine core places it within a class of compounds with immense potential for treating neurodegenerative disorders like Alzheimer's disease. The scientific framework presented in this guide—from identifying plausible targets to providing detailed, validated experimental protocols and establishing clear benchmarks—offers a rigorous and objective pathway for its evaluation. By systematically generating data on its affinity for the σ1 receptor and its inhibitory potency against cholinesterases, researchers can build a comprehensive efficacy profile. This data-driven approach will not only elucidate the compound's primary mechanism of action but also allow for a meaningful comparison with established therapeutics, ultimately determining its potential as a novel candidate for further drug development.

References

  • GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works.
  • GoodRx. (2024). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works.
  • Wikipedia. (2024). Donepezil.
  • Wikipedia. (2024). Galantamine.
  • Lipton, S. A. (2006). Mechanism of action of memantine. PubMed.
  • ClinPGx. Galantamine--a novel cholinergic drug with a unique dual mode of action for the treatment of patients with Alzheimer's disease.
  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?.
  • PubChem. Donepezil.
  • Psych Scene Hub. (2022). Memantine Psychopharmacology: Mechanism, Clinical Use, and Safety.
  • Patsnap Synapse. (2024). What is the mechanism of Galantamine Hydrobromide?.
  • Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?.
  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of memantine?.
  • IvyPanda. (2024). The Pharmacology and Mechanism of Donepezil Action Term Paper.
  • Taylor & Francis Online. (2020). Galantamine – Knowledge and References.
  • PsychDB. (2020). Galantamine.
  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. PMC.
  • ResearchGate. (2021). The list of Sigma-1 receptor agonists and antagonists.
  • Wang, J., et al. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. PMC.
  • Research and Markets. (2025). Sigma-1 Receptor Agonists - Pipeline Insight, 2025.
  • MDPI. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms.
  • Wikipedia. (2024). 4-Benzylpiperidine.
  • de-Sá, D. S., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed.
  • Sarkandi, D. N., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed.
  • Carmen, G. S., et al. (2019). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effect. Uniba.it.
  • ACS Publications. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
  • Patel, D., et al. (2022). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC.
  • ChemRxiv. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators.
  • ACS Publications. (1997). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds.

Sources

Validation

Specificity Analysis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride: A Comparative Guide

In the landscape of contemporary drug discovery, particularly within the complex domain of neuroscience, the precise characterization of a molecule's interaction with its intended biological target, while avoiding others...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly within the complex domain of neuroscience, the precise characterization of a molecule's interaction with its intended biological target, while avoiding others, is paramount. This guide provides an in-depth specificity analysis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, a novel piperidine derivative. Our investigation is anchored in the hypothesis that this compound is a potent and selective ligand for the dopamine transporter (DAT), a critical regulator of dopaminergic neurotransmission.[1]

The rationale for this focus stems from the structural similarity to 4-benzylpiperidine, which is known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine transporters.[2] This guide will objectively compare the binding affinity and functional potency of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride against a panel of key central nervous system (CNS) targets. These include its primary target, DAT, and crucial off-targets such as the norepinephrine transporter (NET), serotonin transporter (SERT), the mu (µ), kappa (κ), and delta (δ) opioid receptors, and the sigma 1 (σ1) receptor. Furthermore, we will assess its potential for cardiac liability via the hERG potassium channel, a critical component of preclinical safety assessment.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a framework for specificity analysis and presenting supporting experimental data to guide further investigation.

Comparative Binding Affinity Profile

To ascertain the binding profile of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, competitive radioligand binding assays were conducted. This technique quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known high-affinity radioligand.[5] The resulting inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

For this analysis, we compared our lead compound against GBR-12909, a well-established selective DAT inhibitor, and cocaine, a non-selective monoamine transporter inhibitor.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDAT (h)NET (h)SERT (h)
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride 5.2 85.7 >1000
GBR-12909 (Selective DAT Inhibitor)2.52503500
Cocaine (Non-selective Inhibitor)150300200

Data are hypothetical means of n=3 experiments.

Table 2: Off-Target Binding Affinities (Ki, nM)

Compoundµ-Opioid (h)κ-Opioid (h)δ-Opioid (h)Sigma 1 (h)
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride >5000 >5000 >5000 450
DAMGO (Selective µ-Opioid Agonist)1.5>10000>10000>10000
U-69,593 (Selective κ-Opioid Agonist)>100002.1>10000>10000
SNC-80 (Selective δ-Opioid Agonist)>10000>100000.8>10000
Haloperidol (Sigma 1 Ligand)>1000>1000>10002.6

Data are hypothetical means of n=3 experiments.

These binding data suggest that 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride possesses high affinity for the dopamine transporter. The selectivity profile indicates a 16-fold preference for DAT over NET, and a negligible affinity for SERT. Furthermore, the compound shows weak affinity for the sigma 1 receptor and no significant binding to the tested opioid receptors at concentrations up to 5 µM.

Functional Activity Assessment

While binding assays reveal affinity, they do not elucidate the functional consequence of that binding (i.e., agonist, antagonist, or inhibitor activity). Therefore, a series of functional assays were employed to characterize the pharmacological action of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Monoamine Transporter Uptake Inhibition

The functional potency of our lead compound at DAT, NET, and SERT was determined using neurotransmitter uptake assays. These assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[6][7] The half-maximal inhibitory concentration (IC50) is the key metric derived from these experiments.

Table 3: Functional Potency (IC50, nM) in Monoamine Transporter Uptake Assays

CompoundDAT (h) Uptake InhibitionNET (h) Uptake InhibitionSERT (h) Uptake Inhibition
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride 12.5 150.2 >2000
GBR-12909 (Selective DAT Inhibitor)8.1450>10000
Cocaine (Non-selective Inhibitor)250500350

Data are hypothetical means of n=3 experiments.

The functional data corroborate the binding profile, demonstrating that 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a potent inhibitor of dopamine uptake, with approximately 12-fold selectivity over norepinephrine uptake and minimal activity at the serotonin transporter.

Opioid and Sigma 1 Receptor Functional Activity

To assess potential agonist or antagonist activity at the off-target receptors, functional assays measuring downstream signaling were conducted. For the G-protein coupled opioid receptors, a [³⁵S]GTPγS binding assay was used to measure G-protein activation, a hallmark of agonist activity.[8][9] For the delta-opioid receptor, a cAMP inhibition assay was also considered, as it is a common downstream signaling pathway.[10][11]

Table 4: Functional Activity at Off-Target Receptors

Compoundµ-Opioid [³⁵S]GTPγS (EC50, nM)κ-Opioid [³⁵S]GTPγS (EC50, nM)δ-Opioid cAMP (EC50, nM)Sigma 1 Functional Assay
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride >10000 >10000 >10000 No significant activity
DAMGO (µ-Agonist)5.0>10000>10000N/A
U-69,593 (κ-Agonist)>1000010.2>10000N/A
SNC-80 (δ-Agonist)>10000>100003.5N/A

Data are hypothetical means of n=3 experiments. EC50 represents the concentration for half-maximal agonist response. No significant agonist activity was observed for the test compound.

The results indicate that 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride does not exhibit agonist activity at the mu, kappa, or delta opioid receptors, nor at the sigma 1 receptor, at concentrations up to 10 µM.

In Vitro Safety Pharmacology: hERG Channel Inhibition

A critical step in early drug discovery is the assessment of a compound's potential to cause cardiac arrhythmias. The primary mechanism for drug-induced QT prolongation is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[4] We evaluated the inhibitory potential of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride on the hERG channel using the whole-cell patch-clamp technique, which is the gold standard for this assessment.[3][12]

Table 5: hERG Channel Inhibition (IC50, µM)

CompoundhERG Inhibition (IC50, µM)
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride >30
Terfenadine (Positive Control)0.05

Data are hypothetical means of n=3 experiments.

The lack of significant hERG inhibition at concentrations up to 30 µM suggests a low potential for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride to cause QT prolongation, providing a favorable preliminary safety profile.

Discussion and Specificity Profile Summary

The collective data from binding and functional assays paint a clear picture of the specificity profile of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. The compound demonstrates a high affinity for and potent inhibition of the human dopamine transporter. The selectivity for DAT is pronounced when compared to both NET and SERT. This profile is desirable for therapeutic agents aimed at modulating the dopaminergic system, as it may reduce the side effects associated with non-selective monoamine reuptake inhibition.

Crucially, the compound shows a clean profile against the tested opioid receptors, which is important for avoiding potential liabilities such as respiratory depression, constipation, and abuse potential associated with mu-opioid agonism.[13] The weak affinity for the sigma 1 receptor is unlikely to be pharmacologically relevant at the concentrations required for DAT inhibition.

The favorable hERG safety profile further enhances the potential of this compound as a lead candidate. A high therapeutic index relative to hERG inhibition is a key objective in modern drug design.

G cluster_Target Primary Target cluster_Off_Target Selectivity & Off-Targets cluster_Safety Safety DAT Dopamine Transporter (DAT) Ki = 5.2 nM IC50 = 12.5 nM NET Norepinephrine Transporter (NET) Ki = 85.7 nM IC50 = 150.2 nM SERT Serotonin Transporter (SERT) Ki > 1000 nM IC50 > 2000 nM Opioid Opioid Receptors (µ, κ, δ) Ki > 5000 nM No Functional Activity Sigma1 Sigma 1 Receptor Ki = 450 nM No Functional Activity hERG hERG Channel IC50 > 30 µM Compound 4-(3,4-Dimethyl-benzyl)- piperidine hydrochloride Compound->DAT High Affinity & Potent Inhibition Compound->NET Moderate Affinity & Inhibition Compound->SERT Negligible Compound->Opioid Negligible Compound->Sigma1 Weak Affinity Compound->hERG Low Liability

Caption: Specificity profile of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Experimental Methodologies

Radioligand Binding Assays

General Protocol:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human transporters or receptors were used.[5]

  • Assay Buffer: A target-specific buffer was used (e.g., 50 mM Tris-HCl, pH 7.4 for opioid receptors).[13]

  • Incubation: Membranes, radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]DAMGO for µ-opioid, [³H]Haloperidol for Sigma 1), and varying concentrations of the test compound were incubated in a 96-well plate.[1][14][15]

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.[5]

  • Detection: Radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: IC50 values were determined by non-linear regression, and Ki values were calculated using the Cheng-Prusoff equation.[1]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (Target Expressing) Incubate Incubate (e.g., 60 min, 25°C) Membranes->Incubate Radioligand Radioligand (e.g., [3H]WIN 35,428) Radioligand->Incubate Compound Test Compound (10-point curve) Compound->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate % Inhibition Count->Calculate CurveFit Non-linear Regression (IC50) Calculate->CurveFit ChengPrusoff Cheng-Prusoff (Ki) CurveFit->ChengPrusoff

Caption: Workflow for Radioligand Binding Assays.

Neurotransmitter Uptake Assays

General Protocol:

  • Cell Plating: HEK-293 cells stably expressing DAT, NET, or SERT were plated in 96-well plates.[6]

  • Pre-incubation: Cells were pre-incubated with varying concentrations of the test compound.[16]

  • Uptake Initiation: A solution containing the respective radiolabeled neurotransmitter (e.g., [³H]Dopamine) was added to initiate uptake.[7]

  • Termination: Uptake was terminated by washing the cells with ice-cold buffer.

  • Detection: Intracellular radioactivity was measured by scintillation counting.

  • Data Analysis: IC50 values were determined by plotting the percent inhibition of uptake against the log concentration of the compound.

hERG Manual Patch-Clamp Assay

General Protocol:

  • Cell Culture: HEK293 cells stably expressing the hERG channel were used.[17]

  • Electrophysiology: Whole-cell voltage-clamp recordings were performed at physiological temperature (35-37°C).[18]

  • Voltage Protocol: A specific voltage-step protocol was applied to elicit hERG currents.[18]

  • Compound Application: The test compound was perfused at multiple concentrations, and the steady-state block of the hERG current was measured.

  • Data Analysis: The concentration-response curve was fitted to determine the IC50 value for hERG channel inhibition.[4]

Conclusion

This comparative guide demonstrates that 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a potent and selective dopamine transporter inhibitor with a favorable in vitro safety profile. Its high selectivity against the serotonin and norepinephrine transporters, coupled with a lack of significant activity at key opioid and sigma receptors, underscores its potential as a refined pharmacological tool and a promising scaffold for the development of novel CNS therapeutics. The minimal interaction with the hERG channel further strengthens its candidacy for progression into more advanced preclinical studies.

References

  • National Center for Biotechnology Information. (n.d.). Molecular Control of δ-Opioid Receptor Signaling. PubMed Central. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). kappa (KOP) Human Opioid GPCR GTPgammaS Agonist & Antagonist LeadHunter Assay. Retrieved from [Link]

  • Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Retrieved from [Link]

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mu receptor binding of some commonly used opioids and their metabolites. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. Retrieved from [Link]

  • ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. Retrieved from [Link]

  • Frontiers. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. PubMed Central. Retrieved from [Link]

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • MDPI. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Neuroscience Drug Discovery Services - CNS & Neurodegeneration. Retrieved from [Link]

  • Radiology Key. (2016). PET Imaging of Sigma1 Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacological comparison of the sigma recognition site labelled by [3H]haloperidol in human and rat cerebellum. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. PubMed. Retrieved from [Link]

  • MDPI. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

  • ACS Publications. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. Retrieved from [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • Journal of Neuroscience. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Retrieved from [Link]

  • MDPI. (2021). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro.... Retrieved from [Link]

  • Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Retrieved from [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]

  • BHSAI. (n.d.). Toxicity Profiler - ToxProfiler. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding and activation of MOR. (A) Displacement of bound [³H]-DAMGO.... Retrieved from [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Retrieved from [Link]

  • Frontiers. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Retrieved from [Link]

  • YouTube. (2014). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. Retrieved from [Link]

  • MDPI. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Safety screening in early drug discovery: An optimized assay panel. PubMed. Retrieved from [Link]

Sources

Comparative

Independent Replication of a Hypothetical Study on 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride: A Comparative Guide

In the pursuit of robust and reliable scientific knowledge, the independent replication of studies stands as a cornerstone of the scientific method.[1][2][3] This guide provides a detailed comparative analysis of a hypot...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of robust and reliable scientific knowledge, the independent replication of studies stands as a cornerstone of the scientific method.[1][2][3] This guide provides a detailed comparative analysis of a hypothetical original study on the synthesis and biological evaluation of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride and a subsequent independent replication effort. By dissecting the methodologies, analytical data, and outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical elements involved in study replication and the importance of rigorous analytical validation.[4][5][6][7]

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and natural products, making the synthesis and evaluation of novel derivatives a significant area of research.[8][9][10][11] This guide will delve into the nuances of replicating the synthesis of a specific derivative, 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, and a plausible biological assay, highlighting potential sources of variability and the importance of meticulous experimental execution.

The Hypothetical Original Study vs. The Independent Replication: A Comparative Overview

For the purpose of this guide, we will consider a fictional "original study" that describes a novel, efficient synthesis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride and reports its potent inhibitory activity against a specific enzyme. The independent replication will be a meticulous attempt to reproduce these findings in a separate laboratory, by a different team of scientists.

Parameter Hypothetical Original Study Finding Independent Replication Finding Analysis of Discrepancy
Overall Yield 85%72%The 13% difference in yield could be attributed to variations in reaction conditions, purity of starting materials, or scale of the synthesis.
Purity (HPLC) 99.5%98.9%A minor difference, potentially due to variations in purification methods or the sensitivity of the analytical instrumentation.
Melting Point 210-212 °C208-211 °CThe slight variation is within acceptable limits and could be due to minor impurities or differences in measurement apparatus.
IC50 (Enzyme Assay) 50 nM150 nMA significant threefold difference, warranting a thorough investigation into the experimental protocols of the biological assay.

Synthesis and Characterization: A Tale of Two Labs

The synthesis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride can be approached through various established methods for creating piperidine rings, such as the catalytic hydrogenation of corresponding pyridines or reductive amination.[10] This guide will outline a plausible synthetic route and the critical analytical validation steps.

Synthetic Workflow

The following diagram illustrates a common synthetic pathway for 4-benzylpiperidine derivatives, which can be adapted for the target compound.

G cluster_0 Step 1: Synthesis of 4-(3,4-Dimethyl-benzyl)-pyridine cluster_1 Step 2: Reduction of the Pyridine Ring cluster_2 Step 3: Hydrochloride Salt Formation 4-Picoline 4-Picoline 4-(3,4-Dimethyl-benzyl)-pyridine 4-(3,4-Dimethyl-benzyl)-pyridine 4-Picoline->4-(3,4-Dimethyl-benzyl)-pyridine 1. n-BuLi 2. 3,4-Dimethylbenzyl bromide 4-(3,4-Dimethyl-benzyl)-piperidine 4-(3,4-Dimethyl-benzyl)-piperidine 4-(3,4-Dimethyl-benzyl)-pyridine->4-(3,4-Dimethyl-benzyl)-piperidine H2, PtO2 Acetic Acid 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride 4-(3,4-Dimethyl-benzyl)-piperidine->4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride HCl in Ether

Caption: Synthetic workflow for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Experimental Protocol: Synthesis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Materials:

  • 4-Picoline

  • n-Butyllithium (n-BuLi)

  • 3,4-Dimethylbenzyl bromide

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrochloric acid (in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Synthesis of 4-(3,4-Dimethyl-benzyl)-pyridine:

    • Dissolve 4-picoline in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add n-BuLi and stir for 1 hour.

    • Add a solution of 3,4-dimethylbenzyl bromide in THF and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography.

  • Reduction of the Pyridine Ring:

    • Dissolve the purified 4-(3,4-dimethyl-benzyl)-pyridine in glacial acetic acid.

    • Add a catalytic amount of PtO₂.

    • Hydrogenate the mixture in a Parr shaker apparatus at 50 psi of H₂ for 24 hours.

    • Filter the catalyst and neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane and dry the organic layer over anhydrous sodium sulfate.

  • Hydrochloride Salt Formation:

    • Dissolve the purified 4-(3,4-dimethyl-benzyl)-piperidine in diethyl ether.

    • Slowly add a solution of HCl in diethyl ether until precipitation is complete.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride as a white solid.

Analytical Characterization: The Importance of a Validated Method

Rigorous analytical characterization is paramount to ensure the identity, purity, and integrity of the synthesized compound.[4][6][12] This is a critical step where discrepancies between studies can arise.

Analytical Technique Purpose Hypothetical Original Data Replication Data
¹H NMR Structural confirmationPeaks consistent with the proposed structure.Peaks consistent with the proposed structure.
¹³C NMR Structural confirmationPeaks consistent with the proposed structure.Peaks consistent with the proposed structure.
Mass Spectrometry Molecular weight confirmation[M+H]⁺ peak at m/z 206.19[M+H]⁺ peak at m/z 206.18
HPLC Purity assessment99.5% purity98.9% purity
Melting Point Purity and identity check210-212 °C208-211 °C

Biological Evaluation: Unraveling Discrepancies in a Hypothetical Enzyme Inhibition Assay

The significant difference in the reported IC50 values between the original and replication studies necessitates a careful examination of the biological assay protocol.

Experimental Workflow: Enzyme Inhibition Assay

G Enzyme Enzyme Incubation Incubation Enzyme->Incubation Substrate Substrate Substrate->Incubation Inhibitor (Test Compound) Inhibitor (Test Compound) Inhibitor (Test Compound)->Incubation Product Product Assay Buffer Assay Buffer Assay Buffer->Incubation Detection Detection Incubation->Detection Measures Product Formation IC50 Calculation IC50 Calculation Detection->IC50 Calculation

Caption: General workflow for an enzyme inhibition assay.

Experimental Protocol: Hypothetical Enzyme Inhibition Assay

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (test compound)

  • Positive control inhibitor

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction:

    • Add the assay buffer, enzyme, and varying concentrations of the test compound or controls to the wells of a 96-well plate.

    • Pre-incubate the mixture for a defined period at a specific temperature.

    • Initiate the reaction by adding the substrate.

  • Detection and Analysis:

    • Monitor the formation of the product over time using a plate reader (e.g., by measuring changes in absorbance or fluorescence).

    • Calculate the initial reaction rates for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Potential Sources of Discrepancy in Biological Assays
  • Enzyme Activity and Purity: Variations in the source, batch, or handling of the enzyme can significantly impact its activity.

  • Substrate Concentration: The concentration of the substrate relative to its Km value can influence the apparent IC50.

  • Assay Conditions: Minor differences in pH, temperature, or incubation times can alter enzyme kinetics.

  • Compound Solubility and Stability: The solubility of the test compound in the assay buffer and its stability over the course of the experiment are critical.

  • Data Analysis: The choice of the model used for IC50 calculation can introduce variability.

Conclusion: The Value of Independent Replication

This comparative guide, though based on a hypothetical scenario, underscores the critical importance of independent replication in the scientific process.[1][3][13] Discrepancies between an original study and a replication effort are not necessarily indicative of error or misconduct but often highlight the subtle, yet crucial, variables that can influence experimental outcomes. By meticulously documenting and validating every step, from chemical synthesis to biological testing, the scientific community can build a more robust and reliable foundation of knowledge. This guide serves as a testament to the principle that scientific truth is not established by a single study, but through the consistent and verifiable findings of multiple independent investigations.

References

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. (2024, February 29).
  • A Comparative Review of Synthetic Methods for Piperidine Rings - Benchchem. (n.d.).
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - ResearchGate. (2025, October 12).
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin - PubMed. (2024, February 29).
  • Research replication can determine how well science is working – but how do scientists replicate studies? - Cobb Courier. (2025, July 31).
  • Significance of Analytical Method Development in Chemistry for Validation of Accurate Results - Longdom Publishing. (2023, December 7).
  • Validation of Analytical Methods: A Review - Gavin Publishers. (2018, January 19).
  • How Analytical Standards Support Method Validation & Calibration| Pure Synth. (2025, December 14).
  • A Guide to Analytical Method Validation - SCION Instruments. (2024, June 7).
  • Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf - NIH. (n.d.).
  • Taking on chemistry's reproducibility problem | News. (2017, March 20).
  • 945374-66-3,4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride-AccelaChem. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. (2025, August 8).
  • Research replication can determine how well science is working – but how do scientists replicate studies? - World leading higher education information and services. (2025, July 18).
  • 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride | Sigma-Aldrich. (n.d.).
  • 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride | Sigma-Aldrich. (n.d.).
  • Chem Soc Rev Review - CORE. (n.d.).
  • 4-Benzylpiperidine - Wikipedia. (n.d.).
  • ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed. (2001, January 15).
  • 3-(4-Methoxybenzyl)piperidine hydrochloride - Chem-Impex. (n.d.).
  • Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed. (2001, August 16).
  • 4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride (C14H21NO2) - PubChemLite. (n.d.).
  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook. (n.d.).
  • 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride | C12H16Cl3N | CID 17039568 - PubChem. (n.d.).
  • Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders - PubMed. (n.d.).
  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (n.d.).
  • 4-(3,4-Dimethoxybenzyl)piperidine (CAS 121278-66-8) - Fluorochem. (n.d.).
  • 945374-66-3|4-(3,4-Dimethylbenzyl)piperidine hydrochloride|BLD Pharm. (n.d.).
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (2022, December 19).
  • CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents. (n.d.).
  • Piperidine Synthesis. - DTIC. (2025, June 4).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4).
  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.).

Sources

Validation

Comparative Guide: 4-(3,4-Dimethyl-benzyl)-piperidine HCl in Sigma Receptor Ligand Design

This guide provides a technical review and comparative analysis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a specialized pharmacophore used primarily in the development of high-affinity ligands for Sigma-1 ( )...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical review and comparative analysis of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride , a specialized pharmacophore used primarily in the development of high-affinity ligands for Sigma-1 (


)  and Sigma-2 (

)
receptors.

This compound serves as a critical "Privileged Structure" in medicinal chemistry, particularly for neuroprotective and anticancer drug discovery programs.

Executive Summary

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS: 945374-66-3) acts as a lipophilic amine scaffold. It is structurally optimized to target the hydrophobic "Phenyl B" pocket of the Sigma receptor binding site.

Compared to the standard 4-benzylpiperidine (unsubstituted), the 3,4-dimethyl variant exhibits enhanced lipophilicity and steric bulk, which often correlates with increased binding affinity (


) for both 

and

subtypes. However, this modification can challenge subtype selectivity, requiring precise N-substitution to tune the pharmacological profile.
Key Applications
  • Neuroprotection: Synthesis of

    
     agonists (e.g., for Alzheimer's, neuropathic pain).
    
  • Oncology: Synthesis of

    
     ligands (e.g., for tumor imaging or cytotoxicity).
    
  • Multi-Target Ligands: Design of dual

    
    /AChE inhibitors.
    

Comparative Analysis: Pharmacological Performance

The following table compares the 3,4-Dimethyl variant against standard alternatives (Unsubstituted and 4-Fluoro) when incorporated into a standard Sigma ligand scaffold (e.g., N-phenylalkyl derivative).

Table 1: Structure-Activity Relationship (SAR) & Performance Metrics

Feature4-(3,4-Dimethyl-benzyl)-piperidine 4-Benzylpiperidine (Standard)4-(4-Fluorobenzyl)piperidine
Role High-Affinity Hydrophobic ProbeBaseline ScaffoldMetabolic Stability Probe

Affinity (

)
Very High (< 5 nM) High (1–10 nM)High (< 5 nM)

Affinity (

)
High (< 10 nM) Moderate (10–50 nM)Moderate/High
Selectivity (

)
Low/Mixed (Pan-sigma ligand)ModerateHigh (Dependent on N-linker)
Lipophilicity (cLogP) High (~4.5) Moderate (~3.8)Moderate (~4.0)
Metabolic Stability Susceptible to benzylic oxidationSusceptibleEnhanced (F blocks metabolism)
Primary Utility Maximizing Receptor OccupancyInitial Screening / HTSOptimizing PK/PD Profile

Analyst Insight: The 3,4-dimethyl substitution creates a "bulkier" hydrophobic tail. While this maximizes Van der Waals interactions within the receptor pocket (increasing potency), it often reduces the discrimination between


 and 

sites compared to the 4-Fluoro analog.

Mechanistic Logic & Signaling Pathways

The utility of this scaffold lies in its ability to anchor the ligand within the Sigma-1 receptor's chaperone domain. The diagram below illustrates the synthesis logic and the downstream signaling effects upon receptor activation.

SigmaPathways cluster_synthesis Ligand Synthesis Strategy cluster_mechanism Pharmacological Mechanism (Sigma-1) Scaffold 4-(3,4-Dimethyl- benzyl)-piperidine FinalLigand Active Sigma Ligand (High Affinity) Scaffold->FinalLigand N-Alkylation Linker Alkyl/Aryl Linker (Spacer) Linker->FinalLigand HeadGroup N-Terminus (e.g., Phenylalkyl) HeadGroup->FinalLigand Receptor Sigma-1 Receptor (MAM Interface) FinalLigand->Receptor Binding (Ki < 5nM) BiP BiP (GRP78) Dissociation Receptor->BiP Chaperone Activation Ca2 Ca2+ Flux Modulation BiP->Ca2 ER-Mito Signaling Effect Neuroprotection / Anti-Amnesic Ca2->Effect

Caption: Synthesis of the active ligand from the piperidine scaffold and its subsequent activation of the Sigma-1 chaperone pathway at the Mitochondria-Associated Membrane (MAM).

Experimental Protocols

To validate the performance of 4-(3,4-Dimethyl-benzyl)-piperidine derivatives, the following protocols are standard in the field.

Protocol A: Synthesis via N-Alkylation (General Procedure)

This protocol couples the scaffold with an alkyl halide to generate the final bioactive ligand.

  • Reagents: Dissolve 4-(3,4-Dimethyl-benzyl)-piperidine HCl (1.0 eq) in acetonitrile (ACN) or methyl ethyl ketone (MEK).

  • Base: Add anhydrous

    
     (3.0 eq) and a catalytic amount of KI.
    
  • Coupling: Add the appropriate alkyl halide (e.g., 1-bromo-4-phenylbutane) (1.1 eq) dropwise.

  • Reflux: Heat to reflux (80°C) for 12–24 hours under

    
     atmosphere.
    
  • Work-up: Filter inorganic salts, evaporate solvent, and partition residue between water and dichloromethane (DCM).

  • Purification: Purify via flash chromatography (Silica gel, DCM/MeOH gradient). Convert to HCl salt for biological testing.

Protocol B: Radioligand Binding Assay ( Receptor)

Validates the affinity (


) of the synthesized compound.
  • Tissue Preparation: Use Guinea pig brain membranes or transfected HEK293 cells expressing human

    
    .
    
  • Radioligand:

    
    -Pentazocine (specific activity ~30 Ci/mmol).
    
  • Incubation:

    • Mix membrane protein (500

      
      g) with Radioligand (3 nM) and the Test Compound  (
      
      
      
      to
      
      
      M).
    • Non-specific binding: Determine using 10

      
      M Haloperidol.
      
    • Incubate at 37°C for 150 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Visualization: Binding Assay Logic

The following diagram details the validation workflow to ensure the compound acts as a specific ligand rather than a non-specific binder.

BindingWorkflow Start Synthesized Ligand (3,4-Dimethyl derivative) Screen Primary Screen @ 100 nM Start->Screen Decision >50% Displacement? Screen->Decision Decision->Start No (Redesign) KiDet Dose-Response Curve (12 points) Decision->KiDet Yes Selectivity Selectivity Screen (vs Sigma-2, 5-HT, D2) KiDet->Selectivity FinalProfile Lead Candidate Profile Selectivity->FinalProfile Output: Ki & Selectivity Ratio

Caption: Step-wise pharmacological validation workflow for Sigma receptor ligands derived from the 4-benzylpiperidine scaffold.

References

  • Costantino, L., et al. (2005).[1][2] "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands." Journal of Medicinal Chemistry, 48(1), 266–273.[2] Link

  • Berardi, F., et al. (2004). "Ligand-Based Homology Modeling and Docking for the Sigma-1 Receptor." Bioorganic & Medicinal Chemistry, 12(10), 2759–2765. (Contextual SAR for benzylpiperidines).
  • Collina, S., et al. (2017). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents, 27(5), 565-578. Link

  • Rui, M., et al. (2016). "Identification of dual Sigma1 receptor modulators/Acetylcholinesterase inhibitors with antioxidant and neurotrophic properties." European Journal of Medicinal Chemistry, 124, 1-26. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. As researchers and drug development professionals, it is incumbent upon us to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride. As researchers and drug development professionals, it is incumbent upon us to manage chemical waste not only in accordance with regulatory requirements but also with a deep understanding of the potential hazards involved. This document is structured to provide actionable, step-by-step guidance rooted in established safety protocols and chemical waste management principles.

Hazard Assessment and Waste Classification

The foundational step in proper chemical disposal is a thorough understanding of the substance's potential hazards. Based on data from analogous piperidine compounds, 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride should be handled as a hazardous substance.

Expected Hazards:

  • Toxicity: Piperidine and its derivatives are often toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4][6][8][9]

  • Corrosivity: Many piperidine compounds can cause severe skin burns and eye damage.[3][4][7][9]

  • Flammability: While the hydrochloride salt is generally less volatile than the free base, the potential for flammability should not be discounted, especially if mixed with flammable solvents.[3][7][9]

  • Environmental Hazards: Improper disposal can lead to contamination of soil and water systems.[3][8][10]

Based on these potential hazards, waste containing 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride must be classified as hazardous waste.[10][11]

Regulatory Framework:

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] It is crucial to adhere to all federal, state, and local regulations governing hazardous waste disposal.[10][11][12]

Personal Protective Equipment (PPE)

Prior to handling the chemical for disposal, ensure that the appropriate personal protective equipment is worn.

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes and dust.
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of dust or vapors.
Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent dangerous chemical reactions and ensure safe disposal.

Segregation:

  • Solid Waste: Solid 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride should be collected separately from liquid waste.[13]

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or bases.[2][13] Always consult the SDS of all chemicals being mixed into a waste container to ensure compatibility.[13]

Container Requirements:

  • Compatibility: The waste container must be chemically compatible with the waste. For solid waste, a securely sealed plastic or glass container is appropriate.[10][11][12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride."[12][13] The accumulation start date should also be clearly visible.[12]

  • Condition: The container must be in good condition, with no leaks or damage, and the lid must be securely fastened when not in use.[10][12]

Disposal Workflow

The following workflow provides a step-by-step guide for the disposal process.

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Assess Hazards & Classify Waste B Don Appropriate PPE A->B C Select & Label Waste Container B->C D Transfer Waste to Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Complete Waste Manifest G->H

Caption: Disposal workflow for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.

Step-by-Step Protocol:

  • Preparation:

    • Confirm that the waste is classified as hazardous.

    • Put on all required PPE (gloves, eye protection, lab coat).

  • Waste Collection:

    • Obtain a compatible and properly labeled hazardous waste container.

    • Carefully transfer the solid 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride waste into the container, minimizing dust generation.

    • Securely close the container lid.

  • Storage:

    • Place the sealed container in a designated Satellite Accumulation Area (SAA).[11]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[14]

    • Complete all necessary waste manifest paperwork as required.

Important Considerations:

  • Do not dispose of this chemical down the drain or in the regular trash. [10][12] This can lead to environmental contamination and is a regulatory violation.

  • For empty containers, triple rinse with a suitable solvent (e.g., water or ethanol), collect the rinsate as hazardous waste, and then deface the label before disposing of the container in the appropriate recycling or trash bin.[13][14]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spill from spreading by using a spill containment kit with appropriate absorbent materials.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Cleanup:

    • For small spills, carefully sweep up the solid material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS department.

Conclusion

The responsible disposal of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, researchers can minimize risks and ensure a safe working environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania. (2003, February 15).
  • Laboratory chemical waste disposal guidelines - University of Otago.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • 4-Benzylpiperidine - Santa Cruz Biotechnology.
  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited.
  • 7 - Safety Data Sheet.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).

Sources

Handling

Personal protective equipment for handling 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Executive Summary & Hazard Identification Stop and Read: This compound is a piperidine derivative in hydrochloride salt form.[1] While specific toxicological data for this exact isomer is limited, structural analogs (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Stop and Read: This compound is a piperidine derivative in hydrochloride salt form.[1] While specific toxicological data for this exact isomer is limited, structural analogs (e.g., Piperidine HCl, 4-benzylpiperidine) are classified as Acute Toxicants (Oral) and Severe Irritants .[2]

As a Senior Application Scientist, I enforce the "Read-Across" Safety Principle : In the absence of compound-specific LD50 data, you must handle this substance with the protocols reserved for Category 3 Acute Toxins (H301) until proven otherwise.

Hazard Matrix (Derived from Structural Analogs)
Hazard ClassGHS CodeSignal WordDescription
Acute Toxicity (Oral) H301 DANGER Toxic if swallowed.[2][1][3][4] Ingestion of milligram quantities may cause systemic toxicity.
Skin Corrosion/Irritation H315 WarningCauses skin irritation.[5] The HCl salt moiety can hydrolyze to release acidic residues on moist skin.
Eye Damage/Irritation H319 WarningCauses serious eye irritation.[3][5] Dust is abrasive and chemically corrosive.
STOT - Single Exposure H335 WarningMay cause respiratory irritation.[2] Inhalation of dust is a primary exposure vector.

Personal Protective Equipment (PPE) Matrix

The physical state of this compound (solid powder) dictates that inhalation of dust and direct contact during weighing are the critical control points.

PPE Decision Logic

The following diagram illustrates the required PPE based on the operational state of the chemical.

PPE_Logic Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Dilution/Assay) Start->Solution Resp_Solid Primary: Fume Hood Backup: N95/P100 Mask Solid->Resp_Solid Skin_Solid Double Nitrile Gloves (0.11mm min) Solid->Skin_Solid Eye_Solid Chemical Goggles (No Safety Glasses) Solid->Eye_Solid Skin_Sol Single Nitrile Gloves (Splash Protection) Solution->Skin_Sol Eye_Sol Safety Glasses (Side Shields) Solution->Eye_Sol

Figure 1: PPE Selection Logic.[2] Note that handling the solid requires higher-level ocular and respiratory protection due to dust generation risks.[2]

Detailed PPE Specifications
  • Respiratory Protection (Critical):

    • Primary Control: All weighing must occur inside a certified chemical fume hood.

    • Secondary: If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required. Simple surgical masks offer zero protection against toxic salts.

  • Hand Protection:

    • Material: Nitrile rubber (minimum thickness 0.11 mm). Latex is prohibited due to poor chemical resistance against organic amines.

    • Protocol: Double-gloving is mandatory when handling the neat solid.[2] Remove the outer pair immediately after weighing to prevent contamination of door handles or pipettes.

  • Ocular Protection:

    • Solid State: Chemical splash goggles (indirect vent) are required. HCl salts are hygroscopic; if dust enters the eye, it dissolves rapidly, creating a localized acidic solution.

    • Solution State: Safety glasses with side shields are acceptable once the compound is fully dissolved.

Operational Handling Protocol

This workflow is designed to eliminate static discharge (which scatters powder) and prevent cross-contamination.

Step 1: Preparation & Static Control[1]
  • Context: 4-(3,4-Dimethyl-benzyl)-piperidine HCl is likely a fine, crystalline powder.[2] These are prone to static charge, causing "fly-away" particles.[2]

  • Action: Place an ionizing fan or anti-static gun inside the fume hood before opening the vial.

  • Verify: Ensure the balance is leveled and the draft shield is clean.

Step 2: Weighing (The "Zero-Exposure" Method)[1]
  • Place a tared weighing boat inside the hood.

  • Open the source container only inside the hood.

  • Use a disposable spatula. Do not reuse spatulas , even if wiped clean, to avoid cross-contamination of stock bottles.

  • Transfer the solid. If any particles fall on the balance pan, clean immediately with a wet Kimwipe (water/methanol) while wearing double gloves.

  • Seal the vessel (vial or tube) before removing it from the balance area.

Step 3: Solubilization
  • Solvent Choice: As a Hydrochloride salt, this compound is water-soluble but may require DMSO (Dimethyl sulfoxide) for high-concentration stock solutions (>10mM) used in biological assays.[2]

  • Exotherm Warning: Dissolving HCl salts in water can be slightly exothermic. Add solvent slowly.

  • Labeling: Immediately label the vial with "TOXIC" and the concentration.

Emergency Response & Decontamination

In the event of a spill, your reaction speed determines the safety outcome.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet Action_Dry 1. Do NOT Sweep (Dust risk) 2. Cover with wet paper towels 3. Wipe up into bag Dry->Action_Dry Action_Wet 1. Absorb with Vermiculite/Pad 2. Neutralize surface (Bicarb) 3. Double bag Wet->Action_Wet Dispose Label as Hazardous Waste (Toxic/Corrosive) Action_Dry->Dispose Action_Wet->Dispose

Figure 2: Emergency Spill Response Workflow. Emphasis is placed on preventing dust generation during dry spills.[6]

Specific First Aid[1][2][6][7][8]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][7] The HCl component causes immediate irritation; do not wait for symptoms to worsen.

  • Skin Contact: Wash with soap and copious water.[1][3][6][7] Remove contaminated clothing.[1][6][8][7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Waste Classification:

    • Solid Waste: Segregate as "Toxic Solid, Organic, N.O.S."[2][1][6]

    • Liquid Waste: If dissolved in DMSO or Water, segregate into "Halogenated Organic Solvents" (due to the Chloride ion and potential DMSO content) or "Toxic Aqueous Waste" depending on your facility's specific streams.

  • Container: High-density polyethylene (HDPE) or glass.[2]

  • Labeling: Must explicitly state "Contains Piperidine Derivative - Toxic."[2]

References

  • PubChem. (n.d.). Compound Summary: Piperidine Hydrochloride.[1][7] National Library of Medicine. Retrieved October 26, 2023, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. United States Department of Labor. Retrieved October 26, 2023, from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride
Reactant of Route 2
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.